Dodecylammonium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
dodecylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFQJFPTTMIETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-22-1 (Parent) | |
| Record name | Laurylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
221.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-73-7 | |
| Record name | Dodecylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dodecylammonium Chloride from Dodecylamine
Abstract
Dodecylammonium chloride, a cationic surfactant with a wide range of industrial and research applications, is synthesized through a straightforward acid-base reaction between dodecylamine and hydrochloric acid. This guide provides a comprehensive overview of the synthesis, including the underlying chemical principles, a detailed experimental protocol, critical safety considerations, and robust analytical methods for product characterization. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the causality behind experimental choices to ensure reproducible and reliable results.
Introduction: Significance and Applications of this compound
This compound (DAC), also known as laurylamine hydrochloride, is an ammonium salt featuring a 12-carbon alkyl chain.[1] This amphiphilic structure, consisting of a long, hydrophobic alkyl tail and a hydrophilic ammonium head, imparts valuable surfactant properties. DAC is utilized in various fields for its ability to reduce surface tension.[1] Its applications include acting as an antimicrobial agent in disinfectants, a phase transfer catalyst in organic synthesis, and a conditioning agent in personal care products like hair conditioners and skin creams.[1] Understanding its synthesis is fundamental for researchers looking to utilize or modify this versatile compound for specific applications.
The Chemistry of Synthesis: An Acid-Base Approach
The synthesis of this compound from dodecylamine is a classic acid-base neutralization reaction. Dodecylamine (C₁₂H₂₅NH₂), a primary amine, acts as a Lewis base due to the lone pair of electrons on the nitrogen atom. Hydrochloric acid (HCl), a strong acid, provides a proton (H⁺).
Mechanism of Reaction:
The lone pair of electrons on the nitrogen atom of dodecylamine attacks the proton from hydrochloric acid. This forms a coordinate covalent bond, resulting in the formation of the dodecylammonium cation ([C₁₂H₂₅NH₃]⁺) and a chloride anion (Cl⁻).[2][3] The overall reaction is exothermic and proceeds readily under ambient conditions.
Reaction Equation:
C₁₂H₂₅NH₂ + HCl → [C₁₂H₂₅NH₃]⁺Cl⁻
Critical Experimental Parameters and Their Rationale
The success of the synthesis hinges on the careful control of several key parameters. Understanding the "why" behind each step is crucial for optimizing the reaction and ensuring the purity of the final product.
-
Solvent Choice: An inert solvent is necessary to facilitate the reaction by dissolving the dodecylamine and allowing for efficient mixing with the hydrochloric acid. Methylene chloride (dichloromethane) is a common choice due to its ability to dissolve dodecylamine and its relatively low boiling point, which simplifies removal during product isolation.[4] Diethyl ether is another suitable solvent. The choice of solvent can influence the rate of precipitation of the product.
-
Reagent Purity: The purity of the starting materials, dodecylamine and hydrochloric acid, directly impacts the purity of the final product. Using high-purity reagents minimizes the need for extensive purification steps.
-
Stoichiometry: A slight excess of hydrochloric acid is often used to ensure the complete protonation of the dodecylamine. However, a large excess should be avoided as it can complicate the purification process. The reaction is typically performed with equimolar amounts or a slight excess of the acid.
-
Temperature Control: The reaction is exothermic, so it is often carried out in an ice bath to control the temperature.[4] This helps to prevent the formation of byproducts and ensures the safe handling of the reaction mixture. Cooling the solution also promotes the crystallization of the this compound product.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) |
| Dodecylamine (C₁₂H₂₅NH₂) | ≥98% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |
| Methylene Chloride (CH₂Cl₂) | ACS Grade | VWR |
| Diethyl Ether (anhydrous) | ACS Grade | VWR |
| Round-bottom flask | 250 mL | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Dropping funnel | 100 mL | --- |
| Ice bath | --- | --- |
| Buchner funnel and filter paper | --- | --- |
| Vacuum flask | --- | --- |
| Rotary evaporator | --- | --- |
| Desiccator with P₂O₅ | --- | --- |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Dissolution of Dodecylamine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.54 g (0.1 mol) of dodecylamine in 100 mL of methylene chloride. Stir until the amine is completely dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Addition of Hydrochloric Acid: While vigorously stirring the cooled dodecylamine solution, slowly add 8.33 mL (0.1 mol) of concentrated hydrochloric acid (37%) dropwise using a dropping funnel. The addition should be controlled to maintain the temperature of the reaction mixture below 10 °C. A white precipitate of this compound will begin to form.
-
Reaction Completion: After the addition of hydrochloric acid is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation of the Product: Isolate the white, crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of 25 mL of cold diethyl ether to remove any unreacted dodecylamine and other organic impurities.
-
Drying: Dry the purified this compound in a desiccator over phosphorus pentoxide under vacuum to a constant weight. A typical yield for this synthesis is in the range of 95%.[4]
Product Characterization: Ensuring Identity and Purity
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the different protons in the molecule. The protons on the carbons adjacent to the ammonium group will be shifted downfield compared to the other methylene protons in the alkyl chain. A broad singlet corresponding to the ammonium protons will also be observed.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the dodecyl chain. The carbon atom bonded to the nitrogen will be the most downfield signal in the alkyl region.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:
-
N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.
-
C-H stretching: Sharp peaks around 2850-2960 cm⁻¹ from the alkyl chain.
-
N-H bending: A peak around 1500-1650 cm⁻¹.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The experimentally determined melting point of the synthesized this compound should be compared to the literature value. A broad melting range or a value that is significantly lower than the literature value may indicate the presence of impurities.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the dodecyl chain protons and the ammonium protons. |
| ¹³C NMR | Twelve distinct signals for the carbon atoms of the dodecyl chain. |
| FTIR (cm⁻¹) | ~3000-3300 (N-H stretch), ~2850-2960 (C-H stretch), ~1500-1650 (N-H bend). |
| Melting Point | Compare to literature values (varies with purity). |
Safety and Hazard Management
Working with dodecylamine and hydrochloric acid requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[5][6]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[5]
-
Handling Dodecylamine: Dodecylamine is corrosive and can cause severe skin burns and eye damage.[6] Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[6]
-
Handling Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.[5] It also releases corrosive vapors. Always add acid to the solvent slowly and with cooling to control the exothermic reaction.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Hazard Summary Table
| Chemical | Key Hazards | Recommended Precautions |
| Dodecylamine | Corrosive, skin and eye damage, harmful if swallowed.[6] | Use in a fume hood, wear gloves and eye protection.[6] |
| Hydrochloric Acid | Highly corrosive, causes severe burns, respiratory irritant.[5] | Use in a fume hood, wear gloves and eye protection, add slowly to solutions.[5] |
| Methylene Chloride | Suspected carcinogen, skin and eye irritant. | Use in a fume hood, wear gloves and eye protection. |
| Diethyl Ether | Extremely flammable, forms explosive peroxides. | Use in a well-ventilated area away from ignition sources, store properly. |
Conclusion
The synthesis of this compound from dodecylamine and hydrochloric acid is a robust and high-yielding reaction. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can reliably produce high-purity this compound. The detailed protocol and characterization methods provided in this guide serve as a valuable resource for scientists and professionals in various fields who require this versatile cationic surfactant for their research and development activities. Adherence to the outlined safety procedures is paramount to ensure a safe and successful synthesis.
References
- Chem-Impex. Dodecyltrimethylammonium chloride. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride.
- SciSpace. A Simple Preparation of Anhydrous Tetra Alkylammonium Salts (1975). [Link]
- Google Patents. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride.
- Google Patents. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride.
- Standard Operating Procedure. Hydrochloric Acid. [Link]
- SpectraBase. (1-Dodecyl)trimethylammonium chloride. [Link]
- Taylor & Francis Online. A Simple Preparation of Anhydrous Tetra Alkylammonium Salts. [Link]
- A Simple Preparation of Anhydrous Tetra Alkylammonium Salts. [Link]
- YouTube. Preparation of Amines from Alkyl Halides | Gabriel Phthalimide | Hoffmann's Ammonolysis Reaction |. [Link]
- Chemguide.
- PrepChem.com. Synthesis of n-dodecylamine hydrochloride. [Link]
- Periodica Polytechnica. Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. [Link]
- Chemguide. amines as bases. [Link]
- Periodica Polytechnica Chemical Engineering. Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents. [Link]
- Quora. What is the reaction between hydrochloric and amine?. [Link]
- ResearchGate. Liquid – Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents. [Link]
- ACS Publications.
- PubChem. Dodecyltrimethylammonium chloride. [Link]
- Growth, Structure, Spectral Characterization, Fluorescence and Thermal Studies on Phenyltrimethylammonium Trichloro Cadmi
Sources
azeotropic removal of water in Dodecylammonium chloride synthesis
<A> A_A_ An In-depth Technical Guide to Azeotropic Water Removal in the Synthesis of Dodecylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This compound, a quaternary ammonium salt, is a versatile compound with applications ranging from a surfactant and antimicrobial agent to a phase transfer catalyst in organic synthesis.[1][2][3] The synthesis of this compound via the reaction of dodecylamine and hydrochloric acid is a seemingly straightforward acid-base neutralization. However, the presence of water, either from the reagents or as a byproduct, can significantly impact reaction kinetics and final product purity. This technical guide provides a comprehensive overview of the application of azeotropic distillation, a powerful technique for in-situ water removal, to drive the synthesis of this compound towards high yield and purity. We will delve into the theoretical underpinnings of azeotropy, provide a detailed experimental protocol, and discuss critical process parameters and safety considerations.
Introduction: The Challenge of Water in Amine Salt Formation
The synthesis of this compound is an equilibrium-limited reaction between dodecylamine and hydrochloric acid.
C12H25NH2 + HCl ⇌ C12H25NH3+Cl-
While the equilibrium generally favors the formation of the ammonium salt, the presence of water can lead to several challenges:
-
Reversibility: Water can participate in the reverse reaction, hydrolyzing the this compound back to the starting amine and acid, thereby reducing the overall yield.[4]
-
Solubility and Isolation: The presence of water can affect the solubility of the product, potentially complicating its isolation and purification.
-
Side Reactions: In more complex syntheses involving sensitive functional groups, the presence of water can lead to undesirable side reactions.
To overcome these challenges, an effective water removal strategy is paramount. While traditional drying agents can be employed, they often require an additional separation step and may not be suitable for large-scale production. Azeotropic distillation offers an elegant and continuous method for removing water from the reaction mixture, thereby shifting the equilibrium towards the product in accordance with Le Châtelier's principle.[5][6]
The Principle of Azeotropic Distillation
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[7][8] This occurs because the vapor phase has the same composition as the liquid phase at the azeotropic point.[8] In the context of our synthesis, we can introduce an immiscible organic solvent, often referred to as an entrainer, that forms a minimum-boiling azeotrope with water.[9]
Toluene is a commonly used entrainer for this purpose. The toluene-water azeotrope boils at a lower temperature (approximately 84.1-85°C) than either pure water (100°C) or pure toluene (110°C).[7][8][10] By heating the reaction mixture to the boiling point of the azeotrope, both water and toluene are selectively removed as a vapor.
The Dean-Stark Apparatus: A Chemist's Tool for Water Removal
The Dean-Stark apparatus is a specialized piece of laboratory glassware designed for the efficient removal of water via azeotropic distillation.[5][6][11]
Diagram of the Experimental Setup:
Caption: Experimental setup for azeotropic removal of water.
As the vaporized azeotrope enters the condenser, it cools and liquefies. The immiscible condensate then flows into the Dean-Stark trap, where the denser water separates and collects at the bottom of the graduated arm. The less dense toluene forms the upper layer and, once the trap is full, overflows back into the reaction flask, allowing for the continuous removal of water.[5]
Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of this compound using azeotropic water removal.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Dodecylamine | 124-22-1 | 185.35 | (To be calculated) |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | (To be calculated) |
| Toluene | 108-88-3 | 92.14 | (Sufficient to cover reactants) |
| Round-bottom flask | - | - | 250 mL |
| Dean-Stark apparatus | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Heating mantle | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | 1 |
Safety Precautions
-
Dodecylamine: Causes severe skin burns and eye damage.[12][13][14] It is also harmful if swallowed and very toxic to aquatic life.[12][15][16] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]
-
Hydrochloric Acid: Highly corrosive and can cause severe skin burns and eye damage.[17][18][19] Inhalation of vapors can cause respiratory irritation.[19][20] Handle with extreme care in a fume hood and wear appropriate PPE.[17][18][21] Always add acid to the solvent slowly to avoid splashing.[17][19]
-
Toluene: A flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled or swallowed. Handle in a well-ventilated area, away from ignition sources.
Step-by-Step Procedure
Diagram of the Synthetic Workflow:
Caption: Step-by-step synthesis workflow.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of dodecylamine in a sufficient volume of toluene to ensure adequate stirring and to fill the Dean-Stark trap.
-
Acid Addition: While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the dodecylamine solution. An exothermic reaction will occur, and the this compound may begin to precipitate.
-
Apparatus Assembly: Assemble the Dean-Stark apparatus with the reaction flask and a reflux condenser. Ensure all joints are properly sealed.
-
Azeotropic Distillation: Begin heating the mixture using a heating mantle. The mixture will start to reflux, and the toluene-water azeotrope will begin to distill.
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the amount of water collected in the graduated arm of the Dean-Stark trap. The reaction is considered complete when no more water is collected.
-
Product Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The this compound can be isolated by either:
-
Filtration: If the product has precipitated out of the toluene, it can be collected by vacuum filtration and washed with a small amount of cold toluene or another non-polar solvent.
-
Solvent Evaporation: If the product is soluble in toluene, the solvent can be removed under reduced pressure using a rotary evaporator.
-
-
Drying: Dry the isolated this compound in a vacuum oven to remove any residual solvent.
-
Characterization: The final product should be a white to off-white solid.[1] Its identity and purity can be confirmed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. A literature procedure reports a melting point of 175-176 °C for dodecylamine hydrochloride.[22]
Critical Process Parameters and Optimization
-
Choice of Entrainer: While toluene is a common choice, other immiscible solvents that form azeotropes with water, such as xylene or heptane, can also be used. The choice of entrainer will depend on the boiling point of the azeotrope and the solubility of the reactants and products.
-
Reaction Temperature: The reaction should be maintained at the boiling point of the azeotrope to ensure efficient water removal.
-
Stoichiometry: Precise control of the stoichiometry between the dodecylamine and hydrochloric acid is crucial for obtaining a pure product and maximizing yield.
-
Stirring Rate: Adequate stirring is necessary to ensure proper mixing of the reactants and efficient heat transfer.
Conclusion
The azeotropic removal of water using a Dean-Stark apparatus is a highly effective and efficient method for driving the synthesis of this compound to completion. This technique offers significant advantages over other drying methods by providing continuous water removal, thereby maximizing product yield and purity. By understanding the principles of azeotropic distillation and carefully controlling the experimental parameters, researchers can reliably synthesize high-quality this compound for a variety of applications. This guide provides a robust framework for researchers and professionals in the field, emphasizing both the theoretical underpinnings and the practical execution of this important synthetic transformation.
References
- CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]
- VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. [Link]
- University of Waterloo.
- Cole-Parmer.
- Tradeasia International. (2025, November 17). How to Handle Hydrochloric Acid Safely in Industrial Settings. [Link]
- Carl ROTH.
- Standard Operating Procedure: Hydrochloric Acid. [Link]
- Wikipedia.
- Physics Forums. (2012, April 11).
- Oreate AI Blog. (2025, December 4).
- Grokipedia.
- The Royal Society of Chemistry. Synthesis. [Link]
- Scoilnet.
- University of York. Dean-Stark - Chemistry Teaching Labs. [Link]
- Wikipedia.
- National Institutes of Health. This compound | C12H28ClN | CID 458426 - PubChem. [Link]
- PrepChem.com. Synthesis of n-dodecylamine hydrochloride. [Link]
- Google Patents. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride.
- MCB Books. Quaternary ammonium compounds (QACs) | Production Process. [Link]
- Solubility of Things. Dodecyltrimethylammonium chloride. [Link]
- National Institutes of Health. Dodecyltrimethylammonium chloride | C15H34N.Cl or C15H34ClN | CID 8152 - PubChem. [Link]
- JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
- Google Patents. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride.
- Google Patents.
- National Institutes of Health. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC. [Link]
- Google Patents. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride.
- Eng-Tips. (2003, July 10).
- Reddit. (2012, August 8). How does water form an azeotrope with toluene?
- ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology. [Link]
- Toxics Use Reduction Institute. Quaternary Ammonium Compounds Fact Sheet - TURI. [Link]
- Google Patents.
- Wikipedia.
- Scientific.Net. Synthesis and Clay Anti-Swelling Properties of Diethyl Dodecyl Allyl Ammonium Chloride. [Link]
- YouTube. (2025, November 3).
- National Institutes of Health. Dodecylamine, hydrochloride | C12H28ClN | CID 13582 - PubChem. [Link]
- Scirp.org.
- Google Patents.
Sources
- 1. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]
- 2. makingchembooks.com [makingchembooks.com]
- 3. turi.org [turi.org]
- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 7. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]
- 8. What Temperature to Azeotrope Water in Toluene - Oreate AI Blog [oreateai.com]
- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 10. physicsforums.com [physicsforums.com]
- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. physics.purdue.edu [physics.purdue.edu]
- 16. fishersci.com [fishersci.com]
- 17. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 18. ehs.com [ehs.com]
- 19. carlroth.com [carlroth.com]
- 20. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 21. chemtradeasia.com [chemtradeasia.com]
- 22. rsc.org [rsc.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of Dodecylammonium Chloride (DAC)
Introduction
Dodecylammonium chloride (DAC), a primary alkylammonium salt, is a cationic surfactant of significant interest across various scientific and industrial domains. Its amphiphilic structure, comprising a 12-carbon hydrophobic alkyl chain and a hydrophilic ammonium headgroup, enables the formation of complex self-assembled structures like micelles and liquid crystalline phases in aqueous solutions.[1] This behavior makes DAC a critical component in drug delivery systems, a model for biological membranes, and a versatile reagent in materials science.[2] A precise and comprehensive understanding of its molecular structure, purity, and dynamic behavior is paramount for its effective application and for ensuring reproducible outcomes in research and development.
This technical guide provides an in-depth exploration of the core spectroscopic techniques used to characterize this compound. Moving beyond a mere listing of methods, this document elucidates the causality behind experimental choices, provides validated protocols, and synthesizes data from multiple techniques to build a holistic molecular profile. It is designed for researchers, scientists, and drug development professionals who require a robust analytical framework for working with this important surfactant.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure and Dynamics
NMR spectroscopy is the cornerstone technique for the unambiguous structural confirmation of DAC. It provides atom-level information on the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, confirming the molecule's identity and purity.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a quantitative map of the different types of protons within the DAC molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are used to assign protons to their specific positions on the alkyl chain and the headgroup.
Expertise & Causality: The choice of solvent is critical for analyzing DAC. For basic structural elucidation, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they readily dissolve the molecule without exchanging with the labile ammonium protons. When studying the surfactant's behavior in its primary application medium, deuterium oxide (D₂O) is used. However, it's crucial to recognize that in D₂O, the acidic protons of the -NH₃⁺ group will rapidly exchange with deuterium, causing their signal to broaden and often disappear from the spectrum. This phenomenon, while obscuring the headgroup protons, can itself be a useful confirmation of their presence.
Quantitative Data: ¹H NMR of this compound
| Proton Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Protons | CH₃ -(CH₂)₁₀-CH₂-NH₃⁺ | ~0.88 | Triplet (t) |
| Bulk Methylene Protons | CH₃-(CH₂)₁₀ -CH₂-NH₃⁺ | ~1.2-1.4 | Multiplet (m) |
| Methylene (β to N) | CH₃-(CH₂)₉-CH₂ -CH₂-NH₃⁺ | ~1.7 | Multiplet (m) |
| Methylene (α to N) | CH₃-(CH₂)₁₀-CH₂ -NH₃⁺ | ~3.0-3.2 | Multiplet (m) |
| Ammonium Protons | CH₃-(CH₂)₁₁-NH₃⁺ | ~8.0-8.5 (in DMSO-d₆) | Broad Singlet (br s) |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of DAC and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for full structural view, or D₂O for aqueous behavior studies) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Tuning and Shimming: Allow the sample to thermally equilibrate for 5-10 minutes. Tune and match the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. It is particularly useful for confirming the length of the alkyl chain and identifying any isomeric impurities.
Quantitative Data: ¹³C NMR of this compound
| Carbon Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) |
| C12 (Methyl) | C H₃-(CH₂)₁₁-NH₃⁺ | ~14.0 |
| C11 | C H₃-CH₂-(CH₂)₁₀-NH₃⁺ | ~22.5 |
| Bulk Methylene Carbons | CH₃-(C H₂)₉-CH₂-CH₂-NH₃⁺ | ~26-32 |
| C2 | CH₃-(CH₂)₉-C H₂-CH₂-NH₃⁺ | ~26.5 |
| C1 (α to N) | CH₃-(CH₂)₁₀-C H₂-NH₃⁺ | ~39.5 |
Note: Assignments are based on analogous alkylammonium salts. Shifts can vary with experimental conditions.
Advanced NMR for Dynamic Studies
For advanced applications, such as studying the formation of liquid crystalline phases, ²H (Deuterium) NMR and advanced ¹H NMR relaxometry are employed.[1] These techniques can probe the molecular dynamics, conformational changes (trans-gauche isomerization) in the alkyl chains, and the overall order of the system in different phases.[1][3]
Vibrational Spectroscopy: Probing Functional Groups and Conformational Order
Vibrational spectroscopy, including FTIR and Raman, provides a molecular fingerprint based on the vibrational modes of chemical bonds. It is exceptionally sensitive to the functional groups present and the conformational state of the alkyl chains.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups in DAC and for studying the packing of its alkyl chains.
Expertise & Causality: The C-H stretching region (2800-3000 cm⁻¹) is particularly informative. In a disordered or liquid-like state, the asymmetric (νₐs CH₂) and symmetric (νₛ CH₂) stretching bands appear at higher wavenumbers (e.g., ~2924 cm⁻¹ and ~2854 cm⁻¹). Upon crystallization or formation of a highly ordered lamellar phase, the alkyl chains adopt an all-trans conformation, leading to more efficient packing. This increased van der Waals interaction causes a downward shift in these frequencies by 2-4 cm⁻¹, providing a direct measure of conformational order.[4] Similarly, the CH₂ scissoring vibration (~1470 cm⁻¹) can split into two components in a highly ordered orthorhombic packing, indicating inter-chain interactions.
Quantitative Data: Characteristic FTIR Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3100-3300 | Broad band from the ammonium headgroup.[5] |
| Asymmetric C-H Stretch (CH₂) | ~2920-2924 | Sensitive to conformational order. |
| Symmetric C-H Stretch (CH₂) | ~2850-2854 | Sensitive to conformational order. |
| N-H Bend (Scissoring) | ~1600-1650 | Bending vibration of the -NH₃⁺ group.[5] |
| C-H Bend (Scissoring, CH₂) | ~1468-1472 | Bending vibration of methylene groups. |
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of solid DAC powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.
-
Sample Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Processing: The software automatically performs the background subtraction. Analyze the resulting absorbance spectrum for the characteristic vibrational bands.
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and provides unique insights into the skeletal vibrations of the alkyl chain.
Expertise & Causality: Raman is highly sensitive to the vibrations of non-polar bonds, making it ideal for studying the C-C backbone of the dodecyl chain. A key feature in the low-frequency region of the Raman spectrum of long-chain alkanes is the Longitudinal Acoustical Mode (LAM).[6] The frequency of the LAM is inversely proportional to the length of the all-trans planar zigzag segment of the chain. This makes Raman an excellent tool for studying phase transitions where the conformational order of the chain changes dramatically.[6]
Experimental Workflow: Integrated Vibrational Analysis
Caption: Workflow for Vibrational Spectroscopy Analysis of DAC.
Mass Spectrometry (MS): Confirming Molecular Identity and Purity
Mass spectrometry is the definitive technique for confirming the molecular weight of DAC and assessing its purity by detecting trace contaminants.
Expertise & Causality: As DAC is a pre-charged cationic salt, "soft" ionization techniques are required to prevent fragmentation and observe the intact molecular ion. Electrospray Ionization (ESI) is the method of choice.[7] In ESI, the sample solution is sprayed through a charged capillary, creating a fine mist of droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For DAC, this process yields the dodecylammonium cation, [CH₃(CH₂)₁₁NH₃]⁺, which is then detected by the mass analyzer. This provides a direct measurement of the cation's mass-to-charge ratio (m/z).
Quantitative Data: ESI-MS of this compound
| Ion | Formula | Calculated Monoisotopic Mass | Expected m/z (Positive Mode) |
| Dodecylammonium Cation | [C₁₂H₂₈N]⁺ | 186.2216 Da | 186.22 |
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of DAC (~10-100 µg/mL) in a solvent suitable for ESI, such as methanol or a water/acetonitrile mixture. The use of a volatile solvent is key to efficient ion generation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrumentation Settings: Set the mass spectrometer to operate in positive ion mode. Optimize key ESI source parameters, including capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the target ion.
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) to observe the parent ion and check for lower or higher mass impurities.
-
Data Analysis: Identify the peak corresponding to the calculated m/z of the dodecylammonium cation. The high mass accuracy of modern instruments (e.g., Orbitrap or TOF) can confirm the elemental composition.
Integrated Spectroscopic Analysis: A Holistic Approach
No single technique provides a complete picture of this compound. A truly robust characterization relies on the synergistic integration of data from NMR, vibrational spectroscopy, and mass spectrometry.
Logical Relationship: Complementary Nature of Spectroscopic Techniques
Caption: Integrated approach for the complete characterization of DAC.
This integrated workflow ensures a self-validating system. For example, NMR confirms the C₁₂H₂₈N⁺ structure, MS confirms the corresponding molecular weight of 186.22 Da, and FTIR/Raman confirms the presence of the -NH₃⁺ and alkyl C-H functional groups and reports on their conformational state. Any deviation in one technique would be flagged by the others, ensuring the highest degree of confidence in the material's identity, purity, and physical state.
Conclusion
The comprehensive characterization of this compound is essential for its successful application in advanced scientific and industrial fields. By strategically employing a suite of spectroscopic techniques—NMR for structural elucidation, vibrational spectroscopy for functional group analysis and conformational ordering, and mass spectrometry for molecular weight verification—researchers can gain a detailed and reliable understanding of their material. The protocols and insights provided in this guide establish a framework for achieving this robust characterization, ensuring data integrity and advancing the development of novel DAC-based technologies.
References
- He, X., et al. (2012). What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides. Acta Chimica Slovenica, 59(3), 564-70.
- ResearchGate. Selected 2 H NMR spectra of DDACl selectively deuterated at C-1 and C-7 positions dissolved in water at 34% surfactant concentration. ResearchGate.
- Wasilkowska, M., et al. (2012). Molecular dynamics of n-dodecylammonium chloride in aqueous solutions investigated by 2H NMR and 1H NMR relaxometry. Magnetic Resonance in Chemistry, 50 Suppl 1, S70-6.
- Wang, W., et al. Study on Low-Frequency Raman Spectra of n-Decylammonium Chloride. Acta Physico-Chimica Sinica.
- ResearchGate. Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C. ResearchGate.
- Casal, H. L., et al. (1985). A vibrational spectroscopic characterization of the solid-phase behavior of n-decylammonium chloride (n-C10H21NH3Cl) and bis(n-decylammonium) tetrachlorocadmate [(n-C10H21NH3)2CdCl4]. The Journal of Physical Chemistry, 89(25), 5533-5539.
- Zhang, Y., et al. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(15), 5945-5951.
- Miyagishi, S., et al. (1990). Micellar Properties of Dodecyltrimethylammonium Chloride as Studied by Ion-Selective Electrodes and Fluorescence Probe Technique. Bulletin of the Chemical Society of Japan, 63(1), 34-39.
- Wang, H., et al. (2019). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. International Journal of Environmental Research and Public Health, 16(15), 2736.
- ResearchGate. Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media. ResearchGate.
- ResearchGate. Synthesis and Characterization of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride. ResearchGate.
- PubChem. Dodecyltrimethylammonium chloride. PubChem.
- OSTI.GOV. A Fourier transform infrared spectroscopic study of dodecyltrimethylammonium chloride/sodium dodecyl sulfate surfactant mixtures. OSTI.GOV.
- Scheuing, D. R., & Weers, J. G. (1990). A Fourier transform infrared spectroscopic study of dodecyltrimethylammonium chloride/sodium dodecyl sulfate surfactant mixtures. Langmuir, 6(3), 665-673.
- ResearchGate. Molecular dynamics of n-dodecylammonium chloride in aqueous solutions investigated by H-2 NMR and H-1 NMR relaxometry. ResearchGate.
- ResearchGate. FTIR–ATR spectra of: DCF (A), spectra of P composites with dodecylamine... ResearchGate.
- Google Patents. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride. Google Patents.
- Google Patents. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride. Google Patents.
- Blunden, G., et al. (1991). Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. Phytochemical Analysis, 2(1), 37-41.
- Funari, S. S., et al. (2001). Pressure Effects on Lipidic Direct Phases: The Dodecyl Trimethyl Ammonium Chloride−Water System. The Journal of Physical Chemistry B, 105(19), 4445-4450.
- ResearchGate. FTIR spectra of a) dodecylamine, b) 11-mercaptoundecanoic acid, c)... ResearchGate.
- Chemistry For Everyone. (2024). Why Is Raman Spectroscopy Important? YouTube.
- NIST. Ammonium chloride. NIST WebBook.
- OSTI.GOV. In situ synthesis of PuCl3 and corresponding Raman and density functional theory vibrational modes. OSTI.GOV.
- PubMed Central. Surface-enhanced Raman spectroscopy method for classification of doxycycline hydrochloride and tylosin in duck meat using gold nanoparticles. PubMed Central.
Sources
- 1. Molecular dynamics of n-dodecylammonium chloride in aqueous solutions investigated by 2H NMR and 1H NMR relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Determination of Dodecylammonium Chloride's Critical Micelle Concentration
<_ _ I_N_T_R_O_D_U_C_T_I_O_N_ _ />
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the critical micelle concentration (CMC) of dodecylammonium chloride (DAC). As a cationic surfactant, DAC's ability to self-assemble into micelles at a specific concentration is a pivotal characteristic that underpins its utility in a vast array of applications, from drug delivery systems to antimicrobial agents.[1][2][3] This guide, crafted from the perspective of a Senior Application Scientist, moves beyond simple procedural lists. It aims to provide a deep, mechanistic understanding of why specific experimental choices are made and how to ensure the trustworthiness of your results.
Here, you will find not just the "how" but the "why" — the foundational principles of micellization, detailed, field-tested protocols for accurate CMC determination, and the critical thinking required to interpret your data and select the optimal methodology for your research needs. We will delve into the nuances of two primary techniques: surface tensiometry and conductometry, providing you with the expertise to confidently and accurately characterize this essential surfactant.
PART 1: The Science of Self-Assembly: Understanding Micellization and the CMC
At the heart of surfactant science lies the phenomenon of micellization. Surfactant molecules, like this compound, are amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[2][4] In aqueous solutions, these molecules exhibit a fascinating behavior. At low concentrations, they exist as individual monomers. However, as the concentration increases, a point is reached where the hydrophobic tails seek to minimize their contact with water. This thermodynamic imperative drives the spontaneous self-assembly of these monomers into spherical structures known as micelles, with their hydrophobic tails sequestered in the core and their hydrophilic heads forming a protective outer shell that interacts with the surrounding water. This process is in a constant state of flux, with micelles continually forming and disintegrating.[5]
The Critical Micelle Concentration (CMC) is defined as the concentration of surfactant at which the formation of micelles begins.[4][6] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form more micelles rather than populating the air-water interface.[6][7] The CMC is a crucial parameter as it dictates the concentration at which a surfactant's unique properties, such as solubilization of hydrophobic drugs, become effective.
Several factors can influence the CMC of this compound, including:
-
Temperature: The relationship between temperature and CMC for ionic surfactants is often non-linear, exhibiting a U-shaped dependence.[8][9][10]
-
Presence of Electrolytes: The addition of salts, like sodium chloride, can decrease the CMC by reducing the electrostatic repulsion between the positively charged head groups of the DAC molecules, thereby facilitating micelle formation.[8][9][11]
-
Hydrophobic Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC.[8][11]
PART 2: Experimental Determination of the CMC: Protocols and Rationale
The determination of the CMC relies on detecting a distinct change in a physical property of the surfactant solution as the concentration crosses this critical threshold.[6][8][12] Here, we provide detailed protocols for two of the most robust and widely used methods for ionic surfactants like DAC: surface tensiometry and conductometry.
Method 1: Surface Tensiometry
Principle: This classic method is based on the principle that surfactant molecules adsorb at the air-water interface, leading to a reduction in the surface tension of the solution.[13][14] As the DAC concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At the CMC, further addition of DAC leads to the formation of micelles in the bulk solution with little to no further change in surface tension.[6][15] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[13][15]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound in high-purity deionized water (e.g., 50 mM).
-
Perform a series of precise serial dilutions to create a range of DAC concentrations that bracket the expected CMC. A logarithmic dilution series is often efficient.
-
-
Instrumentation and Calibration:
-
Utilize a calibrated surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[8][14]
-
Ensure the platinum ring or plate is meticulously cleaned before each measurement to prevent contamination, which can significantly affect results.[14][16] For cationic surfactants, which can adsorb strongly to platinum, special care must be taken.[16] In some cases, a paper Wilhelmy plate may be a more suitable alternative.[16]
-
-
Measurement Procedure:
-
Maintain a constant temperature for all solutions throughout the experiment using a temperature-controlled sample holder or water bath.[8]
-
Measure the surface tension of each prepared DAC solution, starting from the most dilute and progressing to the most concentrated.
-
Allow the surface tension reading to stabilize before recording the value for each concentration.
-
-
Data Analysis:
Method 2: Conductometry
Principle: This method is particularly well-suited for ionic surfactants like this compound.[15][17] Below the CMC, DAC exists as individual ions (dodecylammonium cations and chloride anions), and the conductivity of the solution increases linearly with concentration.[13][18] Upon micelle formation, the mobility of the surfactant ions is reduced as they become part of a larger, slower-moving aggregate. While the micelles are charged, their overall contribution to conductivity per monomer is less than that of the free ions. This leads to a distinct change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot indicates the CMC.[8][13][18]
Experimental Protocol:
-
Solution Preparation:
-
As with tensiometry, prepare a stock solution of DAC and a series of dilutions covering a concentration range above and below the expected CMC.[8]
-
-
Instrumentation and Calibration:
-
Use a calibrated conductivity meter with a suitable conductivity cell.
-
Calibrate the instrument using standard potassium chloride solutions of known conductivity.[19]
-
-
Measurement Procedure:
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the this compound concentration (C).
-
The graph will exhibit two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[8]
-
PART 3: Visualizing the Workflow
To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the generalized workflow for CMC determination and the principle of micelle formation.
Caption: A generalized experimental workflow for the determination of CMC.
Caption: Self-assembly of DAC monomers into a micelle above the CMC.
PART 4: Data Interpretation and Expected Values
The accurate determination of the CMC lies in the correct interpretation of the graphical data. For both surface tensiometry and conductometry, the CMC is found at the breakpoint of two linear regions. It is crucial to have a sufficient number of data points both below and above the expected CMC to clearly define these two linear segments.
| Parameter | Typical Value for this compound | Influencing Factors | Reference |
| CMC in Water (298.15 K) | ~15 mM | Temperature, Purity | [9] |
| Effect of Added NaCl | CMC decreases with increasing salt concentration | Ionic Strength | [9] |
| Effect of Temperature | U-shaped dependence with a minimum around 306 K | Enthalpy and Entropy of Micellization | [9] |
Note: The exact CMC value can vary depending on the purity of the this compound and the experimental conditions.
PART 5: Method Selection and Best Practices
Both surface tensiometry and conductometry are powerful techniques for determining the CMC of this compound. The choice between them often depends on the available instrumentation and the specific research question.
-
Surface Tensiometry is considered a direct measurement of surface activity and is applicable to both ionic and non-ionic surfactants.[17] However, it can be more time-consuming and is highly sensitive to impurities that may be surface-active.
-
Conductometry is a simpler and often faster method, but it is only applicable to ionic surfactants.[15][17]
Best Practices for Trustworthy Results:
-
Purity of Materials: Use high-purity this compound and deionized water to avoid interferences from impurities.
-
Temperature Control: Maintain a constant and recorded temperature throughout the experiment, as the CMC is temperature-dependent.[8][10]
-
Thorough Mixing: Ensure complete dissolution and homogenization of the DAC solutions.
-
Replicate Measurements: Perform measurements in triplicate to ensure the reproducibility of your results.
-
Cross-Validation: If possible, determine the CMC by more than one method to validate your findings.[15]
By adhering to these principles and protocols, researchers, scientists, and drug development professionals can confidently and accurately determine the critical micelle concentration of this compound, a fundamental parameter for harnessing its full potential in their applications.
References
- Nanosized Being of Ionic Surfactant Micelles: An Advanced View on Micellization Process - MDPI.
- A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations | The Journal of Physical Chemistry B - ACS Publications.
- Methods used for determination of critical micelle concentration. - ResearchGate.
- A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed.
- Dodecyltrimethylammonium Chloride: A Versatile Cationic Surfactant for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD.
- Method for Measurement of Critical Micelle Concentration - Just Agriculture.
- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent.
- Method of Determination of CMC | PPT - Slideshare.
- Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples.
- What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed.
- A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. (2007) | Andreas Mohr | 124 Citations - SciSpace.
- Theoretical modeling of micellization and solubilization in ionic surfactant systems.
- Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions - KRUSS Scientific.
- Dodecyltrimethylammonium chloride - Solubility of Things.
- Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C - ResearchGate.
- Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium.
- Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media | Request PDF - ResearchGate.
- Creating Software Engineering Flow Charts with Graphviz Dot - Joel Dare.
- Lecture 19: Micelle Formation, Kraftt Temperature and Cloud Point - YouTube.
- Mechanism of the mixed surfactant micelle formation - PubMed.
- 1.20.2: Surfactants and Micelles - Chemistry LibreTexts.
- Factors affecting critical micelle concentration and micellar size - Pharmaceutical.
- Guide to Flowcharts in Graphviz - Sketchviz.
- Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer - Scholarly Commons.
- Graphviz Examples and Tutorial - Sketchviz.
- Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide | The Journal of Physical Chemistry B - ACS Publications.
- How to measure surface tension and CMC (Critical Micelle Concentration).
- EXPERIMENT 1 - Determination of CMC Using Conductivity | PDF - Scribd.
- What Affects the Degree of Micelle Ionization: Conductivity Study of Alkyltrimethylammonium Chlorides - ResearchGate.
- Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - NIH.
- Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS.
- DOT Language - Graphviz.
- (PDF) Application Notes -Method: 4. Measurement of Critical Micelle Concentration (CMC).
- The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature - Journal of Materials and Environmental Science.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. justagriculture.in [justagriculture.in]
- 7. commons.erau.edu [commons.erau.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy180.com [pharmacy180.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. kruss-scientific.com [kruss-scientific.com]
- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Method of Determination of CMC | PPT [slideshare.net]
- 19. scribd.com [scribd.com]
The Phenomenon of Micellization: A Thermodynamic Perspective
An In-depth Technical Guide to the Thermodynamics of Dodecylammonium Chloride Micellization
This guide provides a comprehensive examination of the thermodynamic principles governing the self-assembly of this compound (DAC) into micelles in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies, and critical factors influencing this fundamental process.
While focusing on this compound, a classic primary amine cationic surfactant, this guide will leverage the extensive and well-documented thermodynamic data of its close analogue, Dodecyltrimethylammonium chloride (DTAC), to illustrate key concepts and experimental workflows. The structural difference—a primary ammonium headgroup in DAC versus a quaternary ammonium headgroup in DTAC—will be discussed in the context of its influence on micellar properties. This comparative approach allows for a robust and detailed exploration of the thermodynamic landscape of alkylammonium surfactants.
Surfactant molecules, possessing both a hydrophobic tail (the dodecyl chain) and a hydrophilic headgroup (the ammonium chloride group), exhibit unique behavior in aqueous solutions. At low concentrations, they exist as individual monomers. However, as the concentration increases to a critical point—the Critical Micelle Concentration (CMC) —these monomers spontaneously self-assemble into organized aggregates known as micelles.[1] This process is a cornerstone of colloid science and is pivotal in applications ranging from detergency to advanced drug delivery systems.
The formation of micelles is not merely an aggregation but a thermodynamically governed equilibrium between monomers and the micellar state. This equilibrium is dictated by three key thermodynamic parameters:
-
Gibbs Free Energy of Micellization (ΔG°mic): This value indicates the spontaneity of the process. A negative ΔG°mic signifies that micelle formation is a favorable process.
-
Enthalpy of Micellization (ΔH°mic): This represents the heat change associated with micellization. It reflects the balance of energy changes from breaking monomer-water interactions and forming new interactions within the micelle. It can be endothermic (heat is absorbed) or exothermic (heat is released).[2]
-
Entropy of Micellization (ΔS°mic): This parameter measures the change in randomness or disorder of the system.
These parameters are linked by the fundamental thermodynamic equation:
ΔG°mic = ΔH°mic - TΔS°mic
The primary driving force for micellization is the hydrophobic effect . The system seeks to minimize the unfavorable interaction between the hydrophobic alkyl chains and water. By sequestering these tails into the core of the micelle, the ordered water molecules that previously surrounded the chains are released into the bulk solvent, leading to a significant increase in the overall entropy of the system (a large, positive ΔS°mic).[2] This entropic gain is typically the dominant contributor to the negative ΔG°mic, making the process spontaneous.[3][4]
Caption: Monomer-micelle dynamic equilibrium.
Core Experimental Methodologies
Determining the thermodynamic parameters of micellization requires precise experimental techniques. The two most common and powerful methods for ionic surfactants are conductivity measurements and Isothermal Titration Calorimetry (ITC).
Conductometric Determination of the Critical Micelle Concentration (CMC)
Causality and Principle: This method is effective for ionic surfactants like DAC because of the significant difference in charge-carrying capacity between free-moving monomers and the larger, slower-moving micelles. Below the CMC, as surfactant concentration increases, conductivity rises steeply and linearly as more charge-carrying ions (dodecylammonium cations and chloride anions) are added. Above the CMC, while monomers are still present, any additional surfactant forms micelles. These micelles bind a fraction of the counterions and have a much lower electrophoretic mobility than the individual monomers. Consequently, the rate of increase in conductivity with concentration (the slope of the plot) sharply decreases.[5] The intersection of the two linear portions of the conductivity vs. concentration plot defines the CMC.
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 50 mM) in high-purity, deionized water.
-
Create a series of dilutions from the stock solution, covering a range well below and above the expected CMC (for DAC, this is typically in the 12-15 mM range).
-
-
Temperature Control:
-
Equilibrate all solutions and the measurement vessel in a thermostat-controlled water bath to the desired experimental temperature (e.g., 298.15 K) with high precision (±0.05 K).[6] Temperature stability is critical as both conductivity and the CMC are temperature-dependent.
-
-
Conductivity Measurement:
-
Calibrate the conductivity meter and cell using standard KCl solutions of known conductivity.[7]
-
Starting with pure deionized water, measure the specific conductivity of each prepared DAC solution, proceeding from the most dilute to the most concentrated to minimize carryover errors.
-
Ensure the conductivity reading stabilizes before recording the value for each solution.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of DAC concentration (C).
-
Identify the two distinct linear regions in the plot.
-
Perform a linear regression on the data points in each region to obtain two equations.
-
The CMC is the concentration value at which these two lines intersect.
-
The degree of counterion binding (β) can be estimated from the ratio of the slopes of the post-micellar (S₂) to the pre-micellar (S₁) regions: β = 1 - (S₂/S₁).
-
Caption: Workflow for CMC determination by conductometry.
Isothermal Titration Calorimetry (ITC): Direct Measurement of Enthalpy
Causality and Principle: ITC is the gold standard for thermodynamic characterization because it directly measures the heat changes associated with molecular interactions in real-time.[8] In a typical micellization experiment, a concentrated solution of surfactant (well above its CMC) is titrated into the sample cell containing only the buffer (water). This causes the surfactant concentration in the cell to drop, leading to the dissociation (demicellization) of micelles. This process has an associated heat effect equal in magnitude but opposite in sign to the enthalpy of micellization (ΔHdemicellization = -ΔHmic). The ITC instrument measures this heat, allowing for the direct determination of ΔHmic. The resulting titration curve also shows a clear transition at the CMC.
-
Sample Preparation:
-
Prepare a surfactant solution in the injection syringe at a concentration approximately 10-15 times the expected CMC.
-
Fill the sample cell with the same high-purity water or buffer used to prepare the syringe solution. This is crucial to minimize large heats of dilution that can obscure the signal.
-
Thoroughly degas both the syringe and cell solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 298.15 K).
-
Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without generating significant frictional heat.
-
Define the injection parameters: a series of small, timed injections (e.g., 20 injections of 2 µL each).
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) that is discarded during analysis to remove any diffused material from the syringe tip.
-
Execute the automated titration sequence. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells, which directly corresponds to the heat of the reaction.
-
-
Data Analysis:
-
Integrate the raw power vs. time data for each injection to obtain the heat change per injection (µJ).
-
Plot the heat change per mole of injectant (kJ/mol) against the total surfactant concentration in the cell.
-
The resulting plot is a sigmoid curve. The inflection point of this curve corresponds to the CMC. The plateau region before the CMC represents the enthalpy of dilution of the monomers, while the plateau after the CMC represents the enthalpy of dilution of the micelles. The difference between these two plateaus gives the enthalpy of micellization (ΔH°mic).[9]
-
Caption: Experimental workflow for ITC analysis of micellization.
Thermodynamic Profile of Alkylammonium Micellization
Using data from Dodecyltrimethylammonium chloride (DTAC) as a model, we can construct a detailed thermodynamic profile that is qualitatively representative of DAC.[3]
Temperature Dependence
A key feature of many ionic surfactants is the U-shaped dependence of the CMC on temperature.[10][11] The CMC initially decreases as temperature rises, reaches a minimum at a specific temperature (T*), and then increases with further temperature increases. This behavior arises from the complex interplay between two opposing effects of temperature:
-
Enhanced Hydrophobicity: Increasing temperature can enhance the hydrophobic effect, favoring micellization and lowering the CMC.
-
Disruption of Headgroup Hydration: Increasing temperature also disrupts the structured water around the hydrophilic headgroups, which can disfavor micellization and lead to a higher CMC.
The minimum of the CMC curve (T*) occurs at the temperature where the enthalpy of micellization (ΔH°mic) is zero.[2][3] At this specific point, the entire driving force for micellization is purely entropic (ΔG°mic = -TΔS°mic).
The thermodynamic parameters themselves are strongly temperature-dependent:
-
ΔG°mic: Remains negative across the temperature range, indicating a consistently spontaneous process. Its value changes only slightly with temperature.[3]
-
ΔH°mic: Shows a strong linear dependence on temperature. For DTAC, it is typically endothermic at lower temperatures and becomes exothermic at higher temperatures.[2] This change is due to the large negative heat capacity of micellization (ΔC°p,mic), which is characteristic of processes involving the hydrophobic effect.
-
ΔS°mic: Is always positive and large, confirming that the process is predominantly entropy-driven. It generally decreases as temperature increases.[3]
Quantitative Data Summary (Model: DTAC in Water)
The following table summarizes the thermodynamic parameters for DTAC micellization in water at different temperatures, derived from ITC data. This illustrates the principles discussed above.
| Temperature (K) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) |
| 288.15 | 18.1 | -20.6 | +1.5 | -22.1 |
| 298.15 | 15.9 | -21.7 | -1.1 | -20.6 |
| 308.15 | 14.8 | -22.8 | -3.7 | -19.1 |
| 318.15 | 14.5 | -23.8 | -6.3 | -17.5 |
| Data adapted from literature reports for Dodecyltrimethylammonium chloride (DTAC) for illustrative purposes.[3] |
Influence of Formulation Variables
For drug development professionals, understanding how formulation components affect micellization is critical for designing effective delivery systems.
Effect of Electrolytes
The addition of an inert electrolyte, such as sodium chloride (NaCl), has a pronounced effect on the micellization of ionic surfactants. The added salt increases the concentration of counterions (Cl⁻) in the bulk solution. These counterions effectively shield the electrostatic repulsion between the positively charged ammonium headgroups at the micelle surface.[3] This screening effect reduces the energetic penalty of bringing the charged heads close together, thus promoting micelle formation at a lower surfactant concentration. Therefore, the addition of salt significantly decreases the CMC .[10]
Effect of Surfactant Structure: DAC vs. DTAC
The structure of the hydrophilic headgroup is a critical determinant of micellar properties.
-
This compound (DAC): Possesses a primary ammonium headgroup (-NH₃⁺). This group is relatively small and can act as a hydrogen bond donor, leading to a more structured and extensive hydration shell.
-
Dodecyltrimethylammonium chloride (DTAC): Features a quaternary ammonium headgroup (-N(CH₃)₃⁺). The bulky methyl groups prevent direct hydrogen bonding with water and create a larger, less hydrated headgroup.
This structural difference leads to key distinctions in thermodynamic behavior. The stronger hydration and potentially greater electrostatic repulsion of the smaller DAC headgroup would be expected to result in a higher CMC compared to DTAC under identical conditions. The enthalpy of micellization (ΔH°mic) would also be affected due to the different energies involved in dehydrating the respective headgroups upon micellization.
Conclusion
The micellization of this compound is a spontaneous, entropy-driven process governed by the hydrophobic effect. The thermodynamic parameters (ΔG°mic, ΔH°mic, and ΔS°mic) that define this process are highly sensitive to temperature and the presence of additives like electrolytes. A thorough understanding of these principles, gained through precise experimental techniques such as conductometry and Isothermal Titration Calorimetry, is essential for scientists and researchers. This knowledge enables the rational design and control of self-assembling systems for a wide array of applications, from fundamental colloid science to the sophisticated formulation of next-generation drug delivery vehicles.
References
- Šarac, B., & Bešter-Rogač, M. (2009). Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study. Journal of Colloid and Interface Science, 338(1), 216-221. [Link]
- Kroflič, A., Šarac, B., & Bešter-Rogač, M. (2012). What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides. Acta Chimica Slovenica, 59(3), 564-570. [Link]
- Rakshit, A. K., & Sharma, D. (2015). Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: A thermodynamic study.
- Prieto, G., & Sarmiento, F. (2003). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C. Colloid and Polymer Science, 281, 869-873. [Link]
- Kumar, S., & Aswal, V. K. (2015). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media.
- Prieto, G., & Sarmiento, F. (2003). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C.
- del Castillo, J. L., et al. (2008). Micellization of decyldimethylbenzylammonium chloride at various temperatures studied by densitometry and conductivity.
- Aramaki, K. (1995). Micellar Properties of Dodecyltrimethylammonium Chloride as Studied by Ion-Selective Electrodes and Fluorescence Probe Technique. Bulletin of the Chemical Society of Japan. [Link]
- Phywe. (n.d.).
- Scilit. (2002).
- Kang, K. H., & Char, K. (2001). Effect of temperature on critical micelle concentration and thermodynamic potentials of micellization of anionic ammonium dodecyl sulfate and cationic octadecyl trimethyl ammonium chloride.
- Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity. Scribd. [Link]
- González-Pérez, A., et al. (2005). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution.
- PFG-Instruments. (2018).
- Decker, E. A., & McClements, D. J. (2000). Isothermal titration calorimetry study of pectin-ionic surfactant interactions. Journal of Agricultural and Food Chemistry, 48(11), 5604-5611. [Link]
- Slideshare. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Self-Assembly of Dodecylammonium Chloride in Aqueous Solutions: A Technical Guide for Researchers
Abstract
Dodecylammonium chloride (DAC), a cationic surfactant, exhibits complex self-assembly behavior in aqueous solutions, a phenomenon of pivotal importance in diverse fields including drug delivery, materials science, and industrial formulations.[1][2] This in-depth technical guide provides a comprehensive exploration of the fundamental principles governing the self-assembly of DAC. We delve into the thermodynamics of micellization, the concept of the critical micelle concentration (CMC), and the array of factors that modulate these properties, including temperature, ionic strength, and pH. Furthermore, this guide presents detailed, field-proven experimental protocols for the characterization of DAC self-assembly, complete with an analysis of the causality behind experimental choices. Visualizations in the form of diagrams and structured data tables are provided to facilitate a deeper understanding of the core concepts and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of cationic surfactants.
Introduction: The Amphiphilic Nature of this compound
This compound (CH₃(CH₂)₁₁NH₃⁺Cl⁻) is a classic example of a cationic surfactant, a class of molecules characterized by a positively charged hydrophilic head group and a hydrophobic tail.[2][3] This inherent dual nature, or amphiphilicity, is the driving force behind its rich and varied behavior in aqueous environments. The hydrophobic dodecyl chain seeks to minimize its contact with water, a thermodynamically unfavorable interaction, while the hydrophilic ammonium head group readily interacts with water molecules. This delicate balance of forces dictates the spontaneous organization of DAC molecules into a variety of supramolecular structures, a process known as self-assembly.[4] Understanding and controlling this self-assembly is critical for harnessing the full potential of DAC in numerous applications, from its role as a disinfectant and fabric softener to its emerging use in sophisticated drug and gene delivery systems.[1][5]
Fundamental Principles of DAC Self-Assembly
The transition from individual DAC molecules (monomers) to organized aggregates is not a gradual process but rather occurs at a well-defined concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, DAC primarily exists as monomers. As the concentration approaches and surpasses the CMC, a cooperative self-assembly process leads to the formation of micelles.[6][7]
The Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that characterizes the self-assembly of a surfactant. It represents the concentration at which the formation of micelles becomes thermodynamically favorable. The hydrophobic effect is the primary driving force for micellization. By aggregating, the hydrophobic tails of the DAC molecules are sequestered from the aqueous environment, minimizing the disruption of the hydrogen-bonding network of water and leading to an increase in the overall entropy of the system.[8] This entropy-driven process is a key characteristic of micelle formation in aqueous solutions.[9]
The self-assembly process can be visualized as a dynamic equilibrium between monomers and micelles:
Caption: Dynamic equilibrium between DAC monomers and micelles.
Thermodynamics of Micellization
The spontaneity of micellization is governed by the change in Gibbs free energy (ΔG_mic), which is composed of enthalpic (ΔH_mic) and entropic (ΔS_mic) contributions:
ΔG_mic = ΔH_mic - TΔS_mic
For the micellization of many ionic surfactants at room temperature, the process is predominantly entropy-driven (ΔS_mic > 0), stemming from the release of structured water molecules from around the hydrophobic tails.[8][9] The enthalpy of micellization (ΔH_mic) can be endothermic or exothermic depending on the temperature.[9] The temperature dependence of the CMC often exhibits a characteristic U-shaped curve, with a minimum CMC at a specific temperature where the enthalpy of micellization is zero.[10][11]
Factors Influencing DAC Self-Assembly
The self-assembly of DAC is highly sensitive to the surrounding solution conditions. Understanding these influences is crucial for controlling the properties of DAC-based formulations.
Effect of Temperature
Temperature has a dual effect on the CMC of DAC. Initially, an increase in temperature often leads to a decrease in the CMC, as the increased thermal energy facilitates the disruption of the structured water layer around the hydrophobic tails, favoring aggregation.[10][12] However, at higher temperatures, the increased kinetic energy of the surfactant molecules can lead to micelle dissociation, resulting in an increase in the CMC. This typically results in a U-shaped dependence of CMC on temperature.[10][13]
Effect of Ionic Strength (Salt Concentration)
The addition of an electrolyte, such as sodium chloride (NaCl), has a pronounced effect on the self-assembly of DAC. The added counter-ions (Cl⁻) screen the electrostatic repulsion between the positively charged ammonium head groups of the DAC molecules in the micelle.[8] This reduction in repulsion lowers the Gibbs free energy of micellization, leading to a significant decrease in the CMC.[10]
Effect of pH
The head group of this compound is a primary ammonium group, which is the conjugate acid of dodecylamine. The pKa of the dodecylammonium ion is approximately 10.6. Therefore, in aqueous solutions with a pH significantly below 10.6, the ammonium head group will be predominantly protonated and positively charged. In this state, the electrostatic repulsions between head groups are significant. As the pH of the solution increases towards the pKa, a fraction of the ammonium groups will deprotonate to form neutral dodecylamine. This reduction in the overall charge density at the micelle surface lessens the electrostatic repulsion between head groups, which can lead to a decrease in the CMC and potentially a change in micelle shape.
Structure of DAC Aggregates
Beyond the formation of spherical micelles at concentrations just above the CMC, DAC can form a variety of other aggregate structures at higher concentrations or under different solution conditions. These are often referred to as lyotropic liquid crystalline phases.[14][15] The geometry of these aggregates is influenced by the critical packing parameter (CPP), which relates the head group area, the volume, and the length of the hydrophobic tail.[16]
Commonly observed phases include:
-
Spherical Micelles (L₁ phase): The initial aggregates formed above the CMC.
-
Hexagonal Phase (H₁): Cylindrical micelles packed in a hexagonal array.
-
Cubic Phases (I₁): Complex, bicontinuous structures or discrete micellar arrangements with cubic symmetry.[17]
-
Lamellar Phase (Lα): Bilayers of surfactant molecules separated by layers of water.
The progression of these phases with increasing surfactant concentration can be depicted in a phase diagram.[18]
Caption: Typical phase progression of DAC with increasing concentration.
Experimental Characterization of DAC Self-Assembly
A variety of experimental techniques can be employed to characterize the self-assembly of DAC. The choice of method depends on the specific parameter of interest.
Determination of the Critical Micelle Concentration (CMC)
The CMC is typically determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the CMC.[19][20]
Principle: This method is suitable for ionic surfactants like DAC. Below the CMC, the specific conductivity of the solution increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the newly added surfactant molecules form micelles. While the micelles are charged, their mobility is significantly lower than that of the individual monomers due to their larger size. Consequently, the slope of the conductivity versus concentration plot decreases abruptly at the CMC.[19][21]
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of DAC in deionized water at a concentration well above the expected CMC. Prepare a series of dilutions from the stock solution, ensuring a sufficient number of data points both below and above the anticipated CMC.
-
Temperature Control: Maintain all solutions at a constant temperature using a thermostated water bath, as conductivity is temperature-dependent.
-
Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter.
-
Data Analysis: Plot the specific conductivity as a function of DAC concentration. The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.
Sources
- 1. Cationic surfactants: A review [research.chalmers.se]
- 2. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications [mdpi.com]
- 3. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding solubilisation using principles of surfactant self-assembly as geometrical constraints [comptes-rendus.academie-sciences.fr]
- 8. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular dynamics of n-dodecylammonium chloride in aqueous solutions investigated by 2H NMR and 1H NMR relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. datapdf.com [datapdf.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 20. justagriculture.in [justagriculture.in]
- 21. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]
An In-depth Technical Guide to the Solubility of Dodecylammonium Chloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of dodecylammonium chloride (DAC) in various organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of DAC solubility, presents available quantitative data, and offers detailed experimental protocols for determining solubility in your own laboratory settings.
Introduction: The Versatility of this compound
This compound (DAC), a cationic surfactant, is an amphiphilic molecule consisting of a long, hydrophobic twelve-carbon alkyl chain (dodecyl group) and a hydrophilic primary ammonium head group. This structure imparts surface-active properties, making it valuable in a multitude of applications, including as a phase transfer catalyst, a template for nanoparticle synthesis, a component in drug delivery systems, and an antimicrobial agent.[1] The efficacy of DAC in these applications is critically dependent on its behavior in non-aqueous environments, making a thorough understanding of its solubility in organic solvents paramount.
This guide will explore the physicochemical principles that govern the dissolution of this ionic surfactant in organic media, moving beyond simple qualitative descriptors to provide a deeper understanding of the solute-solvent interactions at play.
Theoretical Framework: Principles Governing Solubility
The solubility of this compound in organic solvents is a complex interplay of intermolecular forces. The overarching principle, "like dissolves like," provides a foundational but simplified view. A more nuanced understanding requires consideration of the specific molecular characteristics of both DAC and the solvent.
The Dual Nature of this compound
DAC is an ionic compound, which dissociates into a dodecylammonium cation ([CH₃(CH₂)₁₁NH₃]⁺) and a chloride anion (Cl⁻). The solubility behavior is dictated by the energetic balance of overcoming the lattice energy of the solid DAC and the solvation of these resulting ions by the solvent molecules.
-
The Hydrophilic Head: The charged ammonium group is capable of strong electrostatic and hydrogen bonding interactions.
-
The Hydrophobic Tail: The long dodecyl chain primarily interacts through weaker van der Waals forces (dispersion forces).
Solvent Classification and Interaction Potential
Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities, which directly impacts their ability to solvate DAC.
-
Polar Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, possess a permanent dipole and can act as hydrogen bond donors. They are generally effective at solvating both the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Acetone, DMF): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[2] They can effectively solvate the cation via ion-dipole interactions but are less effective at solvating the small chloride anion, which is strongly stabilized by hydrogen bonding.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak dispersion forces. They are generally poor solvents for ionic compounds like DAC because the energy gained from solvating the ions is insufficient to overcome the strong ionic interactions within the crystal lattice of the surfactant.[4][5]
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing DAC solubility in organic solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Reference |
| n-Hexane | 25 | 0.003 | [6] |
| 40 | 0.005 | [6] | |
| 50 | 0.009 | [6] | |
| Benzene | 25 | 0.011 | [6] |
| 40 | 0.021 | [6] | |
| 50 | 0.035 | [6] | |
| 95% Ethanol (w/w) | 0 | 10.5 | [6] |
| 25 | 22.5 | [6] | |
| 40 | 36.0 | [6] | |
| 90% Ethanol (w/w) | 25 | 32.8 | [7] |
| 70% Ethanol (w/w) | 25 | 49.0 | [7] |
| 50% Ethanol (w/w) | 25 | 50.8 | [7] |
Note: The data from Ralston et al. (1946) was originally presented in weight percent of solute in the saturated solution and has been converted to g/100g solvent for consistency.
For solvents where data is not available, researchers are encouraged to determine solubility experimentally using the protocols outlined in the following section. A template table for recording such data is provided:
| Solvent | Temperature (°C) | Experimentally Determined Solubility ( g/100 g solvent) |
| Methanol | ||
| 1-Propanol | ||
| 1-Butanol | ||
| Dichloromethane | ||
| Chloroform | ||
| Acetone | ||
| Dimethylformamide (DMF) | ||
| Toluene |
Experimental Protocol for Solubility Determination
The determination of thermodynamic equilibrium solubility is a critical experimental procedure. The isothermal shake-flask method is a reliable and widely adopted technique.
Principle
An excess amount of the solid solute (DAC) is equilibrated with the solvent of interest at a constant temperature for a sufficient period to allow the concentration of the dissolved solute to reach a constant value (saturation). The solid and liquid phases are then separated, and the concentration of the solute in the saturated solution is determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or equipment for two-phase titration)
Step-by-Step Methodology
-
Preparation: Add an excess of this compound to a series of glass vials. The excess should be visually apparent throughout the experiment.
-
Solvent Addition: Accurately weigh a specific amount of the chosen organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for an extended period (e.g., 24-72 hours). The time required to reach equilibrium should be determined preliminarily by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment. For more rapid and complete separation, centrifuge the vials at a controlled temperature.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid microparticles. This step is crucial to avoid artificially high results.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of DAC in the diluted sample using a pre-validated analytical method.
-
HPLC-MS: A highly sensitive and specific method for quantifying cationic surfactants.[1]
-
Two-Phase Titration: A classic method for surfactant quantification.
-
Gravimetric Analysis: For less volatile solvents, a known mass of the filtered solution can be evaporated to dryness and the mass of the DAC residue measured. This is less practical for many organic solvents.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Express the solubility in appropriate units, such as g/100 g of solvent or mol/L.
The following diagram illustrates the experimental workflow for determining DAC solubility.
Caption: Isothermal shake-flask solubility determination workflow.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide range of scientific and industrial applications. Governed by the principles of solute-solvent interactions, DAC exhibits a strong preference for polar protic solvents like ethanol, with significantly lower solubility in nonpolar media such as hexane. This guide has provided the theoretical framework to understand these phenomena, compiled the available quantitative data, and presented a robust, field-proven protocol for the experimental determination of solubility. By applying these principles and methodologies, researchers can effectively characterize the behavior of this compound in their specific solvent systems, enabling the optimization of formulations and reaction conditions.
References
- Alfa Chemistry Testing Lab. (n.d.). Surfactant Analysis by HPLC: A Comprehensive Guide.
- Metrohm AG. (2022, September 9).
- CymitQuimica. (n.d.). CAS 929-73-7: this compound.
- Broome, F. K., & Harwood, H. J. (1950). The Solubilities of this compound and its N-Methyl Derivatives in n-Hexane, Benzene and 95.0% Ethanol. Journal of the American Chemical Society, 72(7), 3257–3260.
- ResearchGate. (2025, August 5). Methods for the determination of anionic surfactants.
- OUCI. (n.d.). Chapter 17 | Analytical and Testing Methods for Surfactants.
- Ralston, A. W., Hoerr, C. W., & Sedgwick, R. S. (1946). The Solubilities of Hexyl- and this compound in Various Dilutions of Aqueous Ethanol. Journal of the American Chemical Society, 68(12), 2460-2464.
- ResearchGate. (2025, August 5). Solubilization of butanol/pentanol/hexanol in dodecylpyridinium chloride - Estimation of thermal parameters.
- Cheng, H. (2003). Thermodynamic Modelling of Surfactant Solutions.
- Sigma-Aldrich. (n.d.). Dodecyltrimethylammonium chloride.
- ResearchGate. (n.d.). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity.
- Pajk, S., & Planinšek, O. (2025, December 4). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution. PMC - NIH.
- BenchChem. (n.d.). Solubility of Triethylmethylammonium chloride in organic solvents.
- PubChem. (n.d.). Dodecyltrimethylammonium chloride.
- Park, K. (2014, August 21). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity.
- MDPI. (n.d.). The Solubility Parameters of Ionic Liquids.
- ResearchGate. (2014, January 9). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?.
- Semantic Scholar. (n.d.). Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity.
- Al-Zoubi, N., et al. (2024, September 19). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)
- SciTechnol. (n.d.). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs.
- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- NIST X-Ray Photoelectron Spectroscopy Database. (n.d.). SOLUBILITY DATA SERIES.
- ResearchGate. (n.d.). Temperature Effect on the Adsorption and Micelle Formation of Aqueous Dodecyltrimethylammonium Chloride–Hexane System.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.
- Quora. (2017, August 27). Why are alkyl halides used as solvents for relatively non-polar organic compounds?.
- Alfa Chemistry Testing Lab. (n.d.). Surfactant Testing and Analysis.
- PubChem. (n.d.). Chloroform.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- W.W. Norton. (n.d.). 2.9 Protic and Aprotic Solvents.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. m.youtube.com [m.youtube.com]
The Influence of Thermal Dynamics on the Aqueous Solubility of Dodecylammonium Chloride: A Technical Guide
Foreword
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of excipients is paramount. Dodecylammonium chloride (DDAC), a cationic surfactant, finds diverse applications in pharmaceutical formulations, from acting as a solubilizing agent to a stabilizer. Its efficacy in these roles is intrinsically linked to its behavior in aqueous media, which is profoundly influenced by temperature. This technical guide provides an in-depth exploration of the temperature-dependent solubility of DDAC, offering both theoretical insights and practical methodologies for its characterization. We will delve into the critical concepts of Krafft temperature and critical micelle concentration (CMC), providing a robust framework for the rational design and optimization of formulations containing this versatile surfactant.
This compound: A Molecular Overview
This compound (DDAC), with the chemical formula C₁₂H₂₇N·HCl, is a primary amine salt.[1] Its amphiphilic nature, stemming from a 12-carbon hydrophobic alkyl chain and a hydrophilic ammonium headgroup, governs its behavior in aqueous solutions and is the basis for its surfactant properties. At room temperature, it typically presents as a white to off-white solid or powder and is soluble in water.[1]
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₇N·HCl | [1] |
| CAS Number | 929-73-7 | [1] |
| Molecular Weight | 221.82 g/mol | N/A |
| Appearance | White to off-white solid/powder | [1] |
| General Solubility | Soluble in water | [1] |
The Interplay of Temperature and Solubility: The Krafft Temperature
The solubility of ionic surfactants like DDAC does not exhibit a simple linear relationship with temperature. Instead, a critical temperature known as the Krafft temperature (Tₖ) or Krafft point plays a pivotal role. Below the Krafft temperature, the solubility of the surfactant is limited, and it exists predominantly in a crystalline or hydrated solid state. As the temperature is increased, the solubility gradually rises until it reaches the Krafft temperature. At this point, there is a sharp and significant increase in solubility.
This phenomenon is intrinsically linked to the formation of micelles. The Krafft temperature is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration (CMC).[2] Above the Tₖ, the concentration of surfactant monomers is sufficient to allow for the formation of micelles, which can then solubilize additional surfactant molecules within their hydrophobic cores, leading to a dramatic increase in the overall solubility.
Caption: Conceptual workflow of the effect of Krafft temperature on surfactant solubility.
Critical Micelle Concentration (CMC) and its Temperature Dependence
The critical micelle concentration (CMC) is a fundamental property of surfactants. It is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This process is a dynamic equilibrium between monomers and micelles.
The CMC of ionic surfactants, including DDAC, is also influenced by temperature. The relationship is often not monotonic; instead, the CMC value typically exhibits a U-shaped curve as a function of temperature. This means that the CMC initially decreases with increasing temperature, reaches a minimum at a certain temperature, and then begins to increase with a further rise in temperature.
This U-shaped behavior is a result of two opposing thermodynamic factors:
-
Enthalpy of Micellization (ΔH°mic): The transfer of the hydrophobic tail from the aqueous environment to the micellar core is generally an endothermic process, favoring micellization at higher temperatures.
-
Entropy of Micellization (ΔS°mic): The release of structured water molecules from around the hydrophobic tails upon micellization is an entropically favorable process.
At lower temperatures, the entropy gain is the dominant driving force for micellization. As the temperature increases, the endothermic enthalpy term becomes more significant, opposing micellization and causing the CMC to rise.
Experimental Determination of Temperature-Dependent Solubility and Critical Parameters
A thorough understanding of the temperature's effect on DDAC solubility requires robust experimental methodologies. The following protocols outline the determination of the solubility curve, Krafft temperature, and critical micelle concentration.
Determination of the Temperature-Dependent Solubility Curve
This method involves preparing saturated solutions of DDAC at various temperatures and determining the concentration of the dissolved surfactant.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of DDAC to a series of sealed vials containing a known volume of deionized water.
-
Place the vials in a temperature-controlled water bath or incubator set to the desired temperatures (e.g., in 5°C increments from 10°C to 60°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation.
-
-
Sample Collection and Analysis:
-
Once equilibrium is reached, cease agitation and allow the excess solid DDAC to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, preventing precipitation or further dissolution.
-
Dilute the collected sample with a suitable solvent (e.g., deionized water).
-
Determine the concentration of DDAC in the diluted sample using an appropriate analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or conductivity detector).
-
Titration with a standardized solution of an oppositely charged surfactant (e.g., sodium dodecyl sulfate) using an indicator.
-
-
-
Data Analysis:
-
Calculate the original concentration of DDAC in the saturated supernatant for each temperature.
-
Plot the solubility of DDAC (in g/L or mol/L) as a function of temperature (°C).
-
Determination of the Krafft Temperature (Tₖ)
The Krafft temperature can be determined by observing the sharp change in solubility or by monitoring the conductivity of a surfactant solution as a function of temperature.[3]
Protocol (Conductivity Method):
-
Prepare a DDAC solution with a concentration known to be above the CMC at temperatures above the expected Tₖ.
-
Cool the solution until the surfactant precipitates, forming a turbid suspension.
-
Place the suspension in a temperature-controlled water bath equipped with a calibrated conductivity probe and a thermometer.
-
Slowly heat the suspension (e.g., 0.5°C/minute) with gentle stirring.
-
Record the conductivity and temperature at regular intervals.
-
Plot the conductivity as a function of temperature. The Krafft temperature is identified as the point where a sharp increase in the slope of the conductivity curve is observed.[3] This signifies the dissolution of the precipitated surfactant and the formation of micelles.
Caption: Experimental workflow for Krafft temperature determination via conductivity.
Determination of the Critical Micelle Concentration (CMC) vs. Temperature
Conductivity measurement is a widely used and reliable method for determining the CMC of ionic surfactants.[4][5][6]
Protocol:
-
Prepare a stock solution of DDAC in deionized water at a concentration well above the expected CMC.
-
Set up a temperature-controlled vessel (e.g., a jacketed beaker) with a calibrated conductivity meter.
-
Place a known volume of deionized water in the vessel and allow it to equilibrate to the desired temperature.
-
Measure the initial conductivity of the water.
-
Make successive small additions of the DDAC stock solution to the water, allowing the solution to equilibrate at the set temperature after each addition.
-
Record the conductivity after each addition.
-
Calculate the molar concentration of DDAC at each step.
-
Repeat the entire process at different temperatures.
-
Plot the specific conductivity versus the concentration of DDAC for each temperature. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[7][8]
Thermodynamics of DDAC Dissolution
The dissolution of DDAC in water is a thermodynamically driven process. The spontaneity of this process is determined by the change in Gibbs free energy (ΔG°sol), which is related to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution by the following equation:
ΔG°sol = ΔH°sol - TΔS°sol
-
Enthalpy of Solution (ΔH°sol): This term represents the heat absorbed or released during the dissolution process. For many ionic compounds, the dissolution can be endothermic (ΔH°sol > 0), meaning heat is absorbed from the surroundings.
-
Entropy of Solution (ΔS°sol): This term reflects the change in disorder of the system. The dissolution of a crystalline solid into ions in a solution generally leads to an increase in entropy (ΔS°sol > 0).
The temperature dependence of solubility is governed by the van't Hoff equation, which relates the change in the natural logarithm of the solubility (expressed as a mole fraction, X) to the enthalpy of solution:
d(lnX)/dT = ΔH°sol / RT²
For an endothermic dissolution process, an increase in temperature will lead to an increase in solubility.
Conclusion
The aqueous solubility of this compound is a complex property that is critically dependent on temperature. The concepts of Krafft temperature and the temperature-dependent critical micelle concentration are essential for understanding and predicting the behavior of DDAC in solution. For professionals in research, development, and formulation, a thorough experimental characterization of these parameters is crucial for optimizing the performance and stability of products containing this important cationic surfactant. The methodologies outlined in this guide provide a robust framework for obtaining this critical data, enabling a more informed and scientifically driven approach to formulation development.
References
- Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity.
- Just Agriculture. (2022). Method for Measurement of Critical Micelle Concentration.
- Taylor & Francis. (n.d.). Krafft temperature – Knowledge and References.
- Slideshare. (2015). Method of Determination of CMC.
- Taylor & Francis. (n.d.). Krafft temperature – Knowledge and References.
- Virtual Labs. (n.d.). Determination of Critical Micelle Concentration (CMC) of a Surfactant.
- CSUN. (n.d.). Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements.
- ResearchGate. (2020). Determination of the Krafft temperature (T k ) for surfactants from the....
- SciSpace. (2012). The Krafft temperature of surfactant solutions.
- ResearchGate. (2020). Determination of the Krafft temperature (T k ) for surfactants from the conductivity-vs-temperature plot.
Sources
- 1. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. justagriculture.in [justagriculture.in]
- 7. Method of Determination of CMC | PPT [slideshare.net]
- 8. Virtual Labs [csc-iiith.vlabs.ac.in]
Introduction: The Critical Role of Purity in Dodecylammonium Chloride Applications
An In-depth Technical Guide to the Purity Analysis of Dodecylammonium Chloride for Research Applications
This compound (DDAC), also known as laurylamine hydrochloride, is a primary amine salt with amphiphilic properties that make it a valuable compound in various research and development sectors.[1] Its cationic head group and long hydrophobic alkyl chain enable its use as a surfactant, a stabilizer in nanoparticle synthesis, and an antimicrobial agent.[1] In pharmaceutical and drug development, the purity of such an excipient or intermediate is not merely a matter of quality but a fundamental prerequisite for safety, efficacy, and reproducibility.[2][3]
Impurities, which can arise from the synthetic route (e.g., residual starting materials, by-products) or degradation, can significantly alter the physicochemical and biological properties of the final product.[4] Therefore, a robust, multi-faceted analytical strategy is essential to establish the identity, strength, and purity of DDAC. This guide provides a comprehensive framework for the analytical characterization of DDAC, detailing the causality behind methodological choices and providing field-proven protocols for researchers and quality control professionals.[5]
Chapter 1: Understanding the Analyte and Its Potential Impurities
A successful purity analysis begins with a thorough understanding of the target molecule and the impurities that are likely to be present.
Physicochemical Profile of this compound
The structure of DDAC dictates the analytical techniques best suited for its analysis. Key properties include its nature as a salt of a primary amine, its long aliphatic chain, and its resulting surfactant behavior in aqueous solutions.
| Property | Value / Description | Significance for Analysis |
| Molecular Formula | C₁₂H₂₈ClN[6] | Defines the exact mass for Mass Spectrometry. |
| Molecular Weight | 221.81 g/mol [6] | Used for calculating concentrations and assay values. |
| Appearance | White to off-white solid or powder.[1] | Visual inspection is the first step in quality assessment. |
| Structure | A primary amine salt with a 12-carbon alkyl chain. | The alkyl chain dominates the ¹H NMR spectrum; the NH₃⁺ group is key in FTIR. The salt nature makes it suitable for ion-based analysis like argentometric titration. |
| Solubility | Soluble in water.[1] | Dictates solvent choice for titration and HPLC mobile phases. |
Common and Expected Impurities
Purity analysis is fundamentally the search for what does not belong. For DDAC, impurities can be categorized as follows:
-
Synthesis-Related Impurities:
-
Unreacted Dodecylamine: The most common process-related impurity. Its presence can alter the pH and reactivity of the material.
-
Other Alkylamines: If the starting materials were not pure, shorter or longer chain amine hydrochlorides may be present.
-
Tertiary or Secondary Amines: Side reactions during synthesis can potentially lead to the formation of other amine classes.[7]
-
-
Degradation Products: While generally stable, DDAC can degrade under harsh temperature or pH conditions.
-
Residual Solvents & Water: Volatile or non-volatile solvents from the final crystallization or purification step may be retained.
-
Inorganic Salts: Impurities from reagents used during synthesis or pH adjustment.
The following diagram illustrates the logical flow for identifying and quantifying these potential impurities.
Caption: Logical map of impurity types and corresponding analytical techniques.
Chapter 2: A Multi-Tiered Strategy for Purity Verification
No single technique can provide a complete purity profile. A holistic assessment requires an orthogonal approach, combining bulk analysis, structural confirmation, and impurity separation.
Tier 1: Bulk Purity and Assay Determination
These methods provide a quantitative measure of the total amount of active substance or specific components.
Causality: This is a direct and reliable method for assaying the chloride salt content.[8] As DDAC is a hydrochloride salt, quantifying the chloride ion provides a direct measure of the salt's concentration, assuming a 1:1 stoichiometry. It is a classic, robust method for halide quantification.[8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the DDAC sample into a 100 mL beaker.
-
Dissolution: Dissolve the sample in ~60 mL of an isopropyl alcohol/reagent grade water (1:1) mixture.[8]
-
Instrumentation: Use an automatic potentiometric titrator equipped with a silver billet or silver/sulfide ion-selective electrode.[8]
-
Titration: Titrate the sample solution with a standardized 0.1 N silver nitrate (AgNO₃) solution. The silver ions react with chloride ions to form an insoluble silver chloride precipitate.
-
Endpoint Detection: The endpoint is determined by the maximum inflection of the potential curve, which occurs when all chloride ions have been precipitated.
-
Calculation: The assay of this compound is calculated based on the volume of titrant consumed, the titrant normality, and the initial sample weight.
Causality: To quantify the total amine content (both the salt and any free amine impurity), a non-aqueous titration is employed. Water can interfere with the titration of weak bases like amines; non-aqueous solvents like glacial acetic acid provide a differentiating medium.[9][10] This method is particularly useful for determining an "assay by amine" value.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 150-200 mg of the DDAC sample into a 100 mL beaker.
-
Dissolution: Dissolve the sample in 30-40 mL of glacial acetic acid. To facilitate the titration of the halide salt, add 10 mL of a mercuric acetate solution in acetic acid to sequester the chloride ions.[9]
-
Instrumentation: Use a potentiometric titrator with a glass pH electrode and a reference electrode suitable for non-aqueous media.
-
Titration: Titrate with standardized 0.1 N perchloric acid in acetic acid.
-
Endpoint Detection: The endpoint is determined by the largest potential change upon the addition of a small volume of titrant.
-
Calculation: The total amine content is calculated from the titration results.
Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information on non-ionizable components like water and residual solvents, as well as thermal stability.[11][12] TGA measures mass loss as a function of temperature, while DSC measures the heat flow associated with thermal events like melting.[13]
Experimental Protocol (TGA):
-
Instrument: Calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the DDAC sample into an inert TGA pan (e.g., alumina).[14]
-
Method: Heat the sample from ambient temperature (~25 °C) to ~300 °C at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Analysis:
-
Mass loss below 120 °C typically corresponds to water or volatile solvents.
-
The onset of significant mass loss at higher temperatures indicates the decomposition temperature.[14]
-
Experimental Protocol (DSC):
-
Instrument: Calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the DDAC sample into a hermetically sealed aluminum pan.
-
Method: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.
-
Analysis:
-
A sharp endotherm indicates the melting point (Tₘ).
-
The purity of the substance can be estimated from the shape of the melting peak; impurities typically cause broadening and a depression of the melting point.
-
Tier 2: Identity and Structural Confirmation
These spectroscopic techniques confirm that the molecule has the correct chemical structure.
Causality: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For DDAC, it verifies the presence of the primary amine salt (NH₃⁺) and the long alkyl chain (C-H bonds), and can quickly rule out the presence of significant secondary or tertiary amine impurities.[15][16]
Characteristic Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3200-2800 | N-H⁺ Stretch (broad) | Confirms the presence of the ammonium cation.[15] |
| ~2950-2850 | C-H Stretch (sharp) | Strong absorptions confirming the long alkyl (dodecyl) chain.[17] |
| ~1625-1560 | N-H⁺ Asymmetric Bend | Characteristic of a primary amine salt.[15] |
| ~1550-1500 | N-H⁺ Symmetric Bend | Characteristic of a primary amine salt.[15] |
| ~1470 | C-H Bend (Scissoring) | Confirms the -(CH₂)n- chain. |
Causality: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.[7] It is highly sensitive to subtle structural changes and is the most definitive method for confirming identity.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of DDAC in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Compare the observed chemical shifts, integrations, and coupling patterns to a reference spectrum or theoretical values.[18]
Expected ¹H NMR Signals (Reference: D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.95 | t (triplet) | 2H | -CH ₂-NH₃⁺ (alpha-protons) |
| ~1.65 | m (multiplet) | 2H | -CH₂-CH₂ -NH₃⁺ (beta-protons) |
| ~1.2-1.4 | br s (broad singlet) | 18H | -(CH₂ )₉- (bulk methylene protons) |
| ~0.85 | t (triplet) | 3H | -CH ₃ (terminal methyl group) |
Tier 3: Separation and Quantification of Impurities
Chromatographic techniques are essential for separating the main component from structurally similar impurities and quantifying them at low levels.
Causality: HPLC offers the high resolution needed to separate DDAC from potential impurities like free dodecylamine or other alkyl chain homologues.[19] However, DDAC lacks a strong UV chromophore, making detection challenging. Therefore, detectors like Evaporative Light Scattering (ELSD) or, ideally, Mass Spectrometry (MS) are required.[20][21] LC-MS provides the dual benefit of separation and mass identification, making it the most powerful tool for impurity profiling.[22][23]
Experimental Protocol (Conceptual LC-MS Method):
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or high-resolution MS).
-
Column: A mixed-mode or polar-endcapped C18 column is often suitable for retaining polar amines.[22]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer with an organic modifier (e.g., water with 0.1% formic acid and acetonitrile).
-
Sample Preparation: Dissolve a known concentration of DDAC in the mobile phase or a suitable diluent.
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the column.
-
Detection (MS): Monitor the total ion chromatogram (TIC) and extract ions corresponding to the expected mass of DDAC ([M]⁺) and potential impurities (e.g., dodecylamine [M+H]⁺).
-
Quantification: Impurities can be quantified as a percentage of the main peak area (area percent) or against a qualified reference standard if available.
Chapter 3: Integrated Analytical Workflow
A robust quality control strategy integrates these techniques into a logical sequence. The following workflow ensures comprehensive characterization of any DDAC batch for research use.
Caption: Integrated workflow for the comprehensive purity analysis of DDAC.
Conclusion
The purity of this compound is a critical variable that can profoundly impact the outcome of research and drug development activities. A superficial analysis is insufficient. By implementing an integrated, multi-tiered analytical strategy that combines bulk property measurements (titration, thermal analysis), definitive structural confirmation (FTIR, NMR), and high-resolution separation (LC-MS), scientists can ensure the quality, consistency, and reliability of their material. This rigorous approach underpins scientific integrity and is a cornerstone of producing robust and reproducible data.
References
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1pzarYleAegrBvZfbQMIgdJLnEq6jPz93DRcGXXPKGTCG-MppymsWozlNCmMN8i08SDqN2PfAX7Yqo2o4MzGOu1TBuZY6Xcu6BqmMDwp0HTelJ2vmfs746TlOeDIkYaRcMBy7hFQqRdkwdXq3iGr28-iNAm7aKqDzXVreje-KdvPMhviJ1WloQzKf5re67NUslTtkOvWK_S6qyd6JsWZ3cax4_IEZN_aCXTo7
- Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. European Union Reference Laboratory for Pesticides. URL: https://vertexaisearch.cloud.google.
- Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health (PMC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhqYsrveJdtQRIVlvHrAWJH9DcIznbZ4rV4HVow0g1-J9rPL2-Yaqzm-2YICdZ4Nwc_o_v8jTGhhEzquPERczl0u9XdpZEcCXo88extM6PlhfMLig8ndvqahuMt8KbzPreT4LoysMJQCZoA==
- Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyWFtOTa3tAEf6jnPTLcMqV2n_QcZXU6URmGvOmsoPelgfB2vr6-oSdIv8KMMDaY2mEVRp-wqpZzlTALacs7GYkUgbCLOcdQNBmUm5Rl5hNzdf7A8k39RFgHnR8SUgGpquUS41txQAkW4ztU-keqCvy-86C-gs--MRrKJzwI0NxBkJP3deSncGaVPOZRocAdAeHAN2MUZYw5jBpX9s7x00n-mFJ-My2VIqS_jeDyY3-YrGfp0fJffFXuWiCjpEz0z9weEpARVnMP7Ur69Lke9Js1sXkY=
- Acid-Base Titrations - NONAQUEOUS SOLVENTS. GFS Chemicals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbWwCaYKUwVlHx6KkBoJv0uVUIrSl1VF6A3mebtuuWX_FQLIbnX-Zun7kj0I21He6c9LaQ76vZUg0sJp0vUWGTi-wXMzNZxwADrwyu3dW0weDybj6KugkwovhN3uOzpsVlxV2DUbgY7nK830LL7GYAS_Wdf1YWrQ==
- In-depth Technical Guide: Thermal Stability of Decyltrimethylammonium Chloride. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU-og2D4o3l32EUy1STsPv5oWm-0mTdQ90nM5Uf5GFs3ccOIucZgSbwiJRhSYyp4DbRmIQwDrohTJ9VhQP689Df55a_pzTZx1b9kKW5XZ1-7XL8KZYpeg2Z1IV0_b0jeF9yzpNLiLWPD9XPbaiDHciAB1IKu9wxJcJP-tOIFougwD2v3o0ooJ9s_wH6-TfWAQoe_k7rDFMabtBQ3fS5LtG01IPweD4PTbN
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. National Institutes of Health (PMC). URL: https://vertexaisearch.cloud.google.
- Determination of quaternary ammonium chloride surfactants by argentometric auto titration. Thermo Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBJ3FuHumpvdt49ZFZkpiruKjiXVbJK4wysxXaDXIJfJ64CORMyQMl4buYUqOWzKm42XlZ13QK3Cwl7kc_rJzsPyR6n5XJf8Amqtk0veFLFgJJsjkGsF6RYO_MFmixqjXCmsZQKeQ6_ZM_86wYIr_3zd5YXzGVzbsbElrqKdy79E8PqrQV0HFpePrcV8dYfk_ZSGh2vhitBIbWcS0v28HnDom2B1aAgEuTGejQ_ZC-AJDeD18mGwjFzA==
- Application Notes and Protocols for the Analytical Detection of Didecyldimethylammonium Chloride (DDAC). Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPnjgY7qZEOYcU261YeNTO5bCEEkpYjcVk0kZnClcndTdpHGSZ_aFgv98StJN8ckNmosgGSasW66bHVnBk49tYdZqCJYUiCtxgIGmlAtQFpL92BEYOyJ4CwWjwq7ldmKa-ukSOVI8ib5ffXbgwA5L9qC_nKgsPsBH-pRJUf8pgdqy1RBqYedIRMn7hHIwmH4NrIw2J2sexBJLlVMY3s6bb7CZ8BH57nBrlLixI-m5WEPnisrrufJ_SGNWVx4RlSrkcoA==
- Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC). EURL-SRM. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFw5TiVvplYOnOI4c6UNNw2wFLNGg-b784E7W6lIiXtb3nL6J_EZ_m6wqhIl1OmoWcy9V935lcHR41u_GcMUflvtvYkyjITxnjNJwAbzrVzLZNvuW9pb747HK90s-bgLP9wmGavWIRa6hspknBeLGcwdlM1aPQbG20w7v1cgyTUqlNuTfiKskZHtk5PSYzIgLmOUWlUrhncEWciO7pJcII1jn7WCj_LA==
- Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis. Analytice. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt36tZCAfrBacecu-jXeIAHm0zCdSpyISYqa5yJ0qf1tKr87a-fr1Kxhq0tJzaNDirR9r4xJNhdoouKW0RlqaPeF5cQ1CneaqJkkzczUb2J7l9slVSTUu22NDw-ztJ4X6u8Fu_deG2AuaF94-8XsnEzC6msFvT9_Mrzuol9qeNDCdJOr0NYygwsVr3WKVxi96C59_T3QZhUyGcIm_Wi3N-GeE=
- DODECYLAMINE HYDROCHLORIDE(929-73-7) 1H NMR spectrum. ChemicalBook. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsVJmKf1xpKmP_ur_axPpVRH_-DKWTNplAWvyZ-eXPgcEsKNJzkwn52UJdbl1aEgP5krFJ1_UYv27QCPkvDkqPEBQIh8-QFRBbd0nhEoktnI8gNRdKS8mJDkAr-ickchMumFDWDqN89mDIqrbI74wWh8Cd5g==
- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnU5WIj2a98791rviPL5oYfg_qxyG7MVr0DHEovm7c7BXgMPUzFosETlryZ2ImVNo3Zb9HSYmqCCmEOQMLM3hg7Qbij7ZkOTPeRnw2pWR8c9yTUNvrVzvmdV-CeVEv20xZzQYBP-EypYcim_o1DmNmIg4YYQnaVwnxeEyWyEc5ZcikK0H4ck-SfAk=
- Spectroscopy of Amines. Chemistry LibreTexts. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHmQEjX1fzhoN-hnvDnIgSLL8k92T-apIfeN7eNLaLaQvBjGWyVcVkfPCC4MRIRBUR7il-HHnEQheXZA46JdnAwUk8wYblDSuYuqRMvQVJ5xhSfHASrcmGmMGV73rvg6CMFDuylVfpb_dOhkQoVrvo59YYp2_ZgJyIBn4h4aGI37Ui8YN3aaomsuc5ITwJrQ-_LxjMSwbXrGbNwzfq2W24ilxG6DMTu3IbMrBNBSekVL_i9C6T2PNYFzR8YSxYO5Xei4TDHMA-OAvQMOyQAyBkseqPWA==
- Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9WW9OG4nulGmw1ZSVr35nticyGSbOHzixxpW-pUJMVu-KO4VrKLs1iv665YIrBI5jMXc5jSh-LVdVBEeEUFHi9rewq_o9_iFHLpf0YPmahaQInA_kD1AMdeswH9cEmi19aOyfR-djlEWVK32FxBH4qxMcO0RQgquhY9M10XezwW0xgaqUMG1CxcUBWdTuSV4qqjeeDTqmcefRs63Y7Fc8OKV-c9XJr8SHSHQdbe48nWZdjRI6qv_rOEcpsUyZKzBxeSLnUDQnqmx9wl5rib1D1Zvb
- Difference between Primary Secondary and Tertiary Amines Via FTIR. [Source not specified]. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK-kUr96UgRPKNDBpVvcACuuY800znrLMvORd5A9bmOULVQi9ZWZGWx_27t_8Xzp-lEulVQS34UoY7tGpSW9QP9-qskFXkORer88BiA6QWezO1XHZCwoIggJfR6on0Svqfi4klFlNuzR_MiQA5RiS7JNgkd-qSkJ-hWKwW5EL9ix37iC3ZUIk=
- Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG40gw9weqkvCGJxCYTmBQQ2KEOfqe6dtbZSA7yz8q8CEFyqUj29DKeYw4O4ZlW0SdYnCDx483uSTt4eNb04cS64EGObd1jtMSlnUAWMiahcgy-aAfMU12S9Fb9cJeEGfapHnRggpO1UV3Xi29yZ2LqIyF63EZCAtn0wwSYdWdzMjJndTIBolPffAURFFCVoU4NARDAWYbb1uu
- Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgydPfkVJ5XyRXEunfOfJNSIzjqoxzpAwlBAE77UpEnpSlg8m563yfchBR2Ky9ISAV3XKGAJWpiStJa5jtX_ZhX0Hgfh3RTNPzW4p0ri07vMUcpXD-x7jhZUSpnLHCa-rGk-g=
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Source not specified]. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8fkcnFLFBG3Du1oQHaRvFcO_S6mOcFjkHA8cJUw1CJdRU4xp_oJLBKedWtfDIsFJFEB5DG6r7PEcqJYN5xLb8HyBwNRiYjR51570q1-fe86a-nbgHaDFzRH88czqH8Lf9av1Url2GCd0ReLLfiQysyXUirw9kfvc6JhErhTE5SV3hR9Gp8Pg96efstKSbRb0b6A==
- Thermal Analysis- TGA/DSC. MooreAnalytical. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrfuyoWj0kCcenMlzU5odQmJA_P6VEa663_ALCNi0L1RFfepTFmz1Ukl5SRT880QXmjYVS1fjhhC-fC99CcpAIpTKdYCoDKMysk19ABd9AbtbhJtBUhOCyxakrZ9NkZvzua90DGtT8JSSXZGMgMerA5sxx
- This compound | C12H28ClN | CID 458426. PubChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhMxI3EpDNdUHYTYDQM4oqq64QV0PYCvpKqWcw3WPsu_QuB-S5Wg22HSDgiNte-kp5Mtae4Tp2hDISC0e8bLNwBP-k1Lau7RK6Pue8N0U2tJmYTqiY7SA1s2TholpQLeQccuC_JGl3fqFC3F7B_x1zffnUipHmvAmln-Dohw==
- CAS 929-73-7: this compound. CymitQuimica. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0CQCPhgxSSfYsuTP5EXbyvD1kC2l2pGZ9O7lpaE9byvaiKeeRiIujhsGIsU378jEbSW7SnEt3S8FZI2JUB6ggXmEZUbty5ScXSCAhoWznmq5OkkYI32yga2SS7CPemZk=
- Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. [Source not specified]. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHehgswK2IF0aT8cTKTxl4hOMinDL4-tYN7awhbSMEGsLd0_G7L9JNtMLFQmsjJ-3AT-O3bY0P63QJvZLmX0v3YYkww7pBfJo5u-4rzeRD9idIzqbZwWxhI9yBMG3JqgIF239yxZm0NnicfNtMZ0yItA8oNzdVp7VtSuWJAvPtDilzJbUJZCFK1nB4tnrO3fAz3uy6Yum53GZFu_dUjVAkpJVkYFvoY3fDSx_7SYazqPLI=
- Analytical Development. Quality Chemical Labs. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdzPzqOKMV-33CgbTCvAEEyG0bm2iChkhCbMyQvU4ReOlfLhYWg_03NUXcjfCx4wbaEAatZRDU6Ju86Pz16jgDaQ1n2MEBEnmi11mdrhxpURIK497zxXxQxz_8YVL8654WY5ujPajpcdp306QS
- The Importance of Quality Control In Pharmaceutical Manufacturing. ReAgent Chemicals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQCJfFzGKtZlM_owEbF7Dk1K_Tp1ArWdFenH0yElf_k9ZIP-fbx79NMiPIRTUdoD5nLOFwQ1pB_Ed01MsmiNDyyrEM43KG3MdyYvqzk7H0l-bwgKLxoYYL6fMpHQVyuerOO_U0vHYLPJgHjcoCAYZK-G491VsBYqPvXvu_OA_M3V0Iw8uuYWMOwLP2mOQ9oygmJBnxH2AMyOM7_A==
- Separation Science in Drug Development, Part IV: Quality Control. LCGC International. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdfLjGgvSwHltPkAvrm-CtamWcM2FQnU1TtXqe-Q8u0ev0XEEOnjMHCXzUDH-0Q1kvuOrlTEHjd6m28nuXOdG18A_G3OcwfRShe3etYij7ncm29N8NkBJPjgYypNl1RuqmsrkjhIX7fWKP6ibc9FDM8-VARdyYpQR_ulgj-UUi85sP0gcwhZqQYur4rDnppvhTGoBpbxkvAep5dnwYWXI=
Sources
- 1. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. reagent.co.uk [reagent.co.uk]
- 5. qualitychemlabs.com [qualitychemlabs.com]
- 6. This compound | C12H28ClN | CID 458426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gfschemicals.com [info.gfschemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. mooreanalytical.com [mooreanalytical.com]
- 13. fpe.umd.edu [fpe.umd.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. DODECYLAMINE HYDROCHLORIDE(929-73-7) 1H NMR [m.chemicalbook.com]
- 19. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis - Analytice [analytice.com]
- 22. eurl-pesticides.eu [eurl-pesticides.eu]
- 23. EURL | Single Residue Methods | Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) [eurl-pesticides.eu]
A Researcher's Guide to Sourcing and Verifying High-Purity Dodecylammonium Chloride for Pharmaceutical Applications
Abstract
Dodecylammonium chloride (DAC), a primary alkylammonium salt, is a critical cationic surfactant utilized in a spectrum of research and pharmaceutical development applications, most notably as a component in advanced drug delivery systems such as liposomes and lipid nanoparticles. The purity of DAC is paramount, as impurities can significantly impact the physicochemical properties, stability, and safety of the final formulation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity DAC, robust analytical methodologies for purity verification, and a framework for selecting and qualifying suppliers. By integrating field-proven insights with established analytical principles, this guide serves as an essential resource for ensuring the quality and consistency of this vital raw material.
Introduction: The Critical Role of Purity in this compound for Research and Drug Development
This compound (CAS 929-73-7), also known as laurylamine hydrochloride or 1-aminododecane hydrochloride, is an amphiphilic molecule consisting of a twelve-carbon hydrophobic alkyl chain and a hydrophilic primary ammonium headgroup. This structure imparts surfactant properties that are leveraged in various scientific applications.
In the pharmaceutical sciences, DAC is of particular interest for its role in the formulation of drug delivery systems. As a cationic lipid, it can interact with anionic molecules like nucleic acids, facilitating their encapsulation and delivery into cells for gene therapy applications.[1][2] Furthermore, its inclusion in liposomal and nanoparticle formulations can modulate drug release profiles and enhance the stability of the drug product.[3][4]
The seemingly subtle differences in the purity of DAC can have profound consequences on experimental outcomes and the performance of the final drug product. Impurities, which can originate from the starting materials, synthesis byproducts, or degradation, may alter the critical micelle concentration (CMC), surface tension, and charge density of DAC-containing systems.[5][6] This can lead to inconsistencies in particle size, encapsulation efficiency, and drug release kinetics. Moreover, certain impurities may introduce toxicity or trigger undesirable immune responses, compromising the safety and efficacy of the therapeutic.[7][8] Therefore, a meticulous approach to sourcing and verifying the purity of DAC is not merely a matter of good laboratory practice but a fundamental requirement for reproducible research and the development of safe and effective medicines.
Navigating the Commercial Landscape: A Comparative Analysis of High-Purity this compound Suppliers
The selection of a reliable supplier for high-purity this compound is a critical first step in ensuring the quality of your research or drug development program. Purity claims can vary between suppliers, and it is essential to look beyond the headline percentage and scrutinize the provided analytical data and quality control measures.
Key Considerations for Supplier Qualification:
-
Purity Specification: Look for suppliers offering DAC with a purity of ≥98%. For sensitive applications, such as in vivo studies or formulation of clinical trial materials, a purity of ≥99% is highly recommended.
-
Analytical Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. This document should detail the purity, the method used for its determination (e.g., titration, NMR), and the limits for known impurities.
-
Consistency: Batch-to-batch consistency is crucial for the reproducibility of your work. Inquire about the supplier's manufacturing controls and their ability to provide material with consistent purity and impurity profiles over time.
-
Traceability: The supplier should be able to provide information on the origin of the material and the synthetic route used, which can offer insights into potential impurities.
Below is a comparative table of prominent commercial suppliers of this compound, compiled from publicly available data.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method(s) Mentioned |
| CymitQuimica | Dodecylamine Hydrochloride | 929-73-7 | >98.0% (T) | (T) likely indicates Titration[9] |
| Thermo Scientific Chemicals | 1-Dodecylamine hydrochloride, 97% | 929-73-7 | 97% | Not explicitly stated on product page[9] |
| TCI America | Dodecylamine Hydrochloride | 929-73-7 | >98.0% (T) | Argentometric Titration[10][11] |
| Sigma-Aldrich (Fluorochem) | Dodecylamine hydrochloride | 929-73-7 | 98% | Not explicitly stated on product page[12] |
| Chem-express.cn | 1-Dodecylamine hydrochloride | 929-73-7 | >98% | Not explicitly stated on product page |
Note: This table is for informational purposes and is based on data available at the time of writing. Researchers should always obtain the latest specifications and a batch-specific Certificate of Analysis directly from the supplier.
The Chemist's Toolkit: Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive assessment of this compound purity. No single technique can provide a complete picture; therefore, a combination of methods is recommended to create a self-validating system.
Argentometric Titration: A Classic and Robust Assay
Argentometric titration is a widely used and reliable method for determining the purity of amine hydrochlorides.[13][14][15] This method specifically quantifies the chloride-ion content of the sample.
Causality Behind the Choice: The reaction between the chloride ions from DAC and silver ions from a standardized silver nitrate solution is stoichiometric and rapid, forming a stable silver chloride precipitate. The endpoint can be detected with high precision using an indicator or potentiometrically. This makes it an excellent primary assay for purity.
Potential Pitfalls: This method is not specific to DAC and will quantify any chloride-containing impurity. Therefore, it should be used in conjunction with other, more specific techniques.
Quantitative NMR (qNMR): A Powerful Tool for Absolute Purity and Impurity Profiling
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity determination.[9][16][17] Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR can provide an absolute purity value against a certified internal standard.
Causality Behind the Choice: The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal from DAC to the integral of a known amount of a certified internal standard, the absolute purity of the DAC can be calculated. Furthermore, ¹H and ¹³C NMR spectra can be used to identify and quantify organic impurities, including residual starting materials or byproducts from the synthesis.
Caption: Workflow for purity determination of this compound using quantitative NMR (qNMR).
High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Impurities
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying impurities in this compound.[7] Since primary amines lack a strong UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often necessary.
Causality Behind the Choice: HPLC provides high-resolution separation of compounds with different polarities. This allows for the detection and quantification of structurally similar impurities that may not be distinguishable by NMR or titration.
A Self-Validating Protocol for In-House Purity Verification
Receiving a Certificate of Analysis from a supplier is the first step; however, for critical applications, in-house verification of purity is highly recommended. The following protocol outlines a robust, self-validating workflow for the purity assessment of a commercial batch of this compound.
Caption: A comprehensive workflow for the in-house purity verification of this compound.
Step-by-Step Methodology: Purity Determination by Argentometric Titration
This protocol provides a general procedure for the determination of the chloride content in this compound via potentiometric titration.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Deionized water
-
Nitric Acid (HNO₃), concentrated
-
Potentiometric titrator with a silver-silver chloride combination electrode
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample into a clean 150 mL beaker.
-
Dissolution: Add 50 mL of deionized water and stir until the sample is completely dissolved.
-
Acidification: Add 1 mL of concentrated nitric acid to the solution.
-
Titration Setup: Place the beaker on the potentiometric titrator and immerse the silver-silver chloride electrode and the burette tip into the solution.
-
Titration: Titrate the sample solution with standardized 0.1 M AgNO₃. Record the volume of titrant added and the corresponding potential (mV). The endpoint is the point of maximum inflection in the titration curve.
-
Calculation: Calculate the percentage purity of this compound based on the chloride content using the following formula:
Where:
-
V = Volume of AgNO₃ solution at the endpoint (mL)
-
M = Molarity of the AgNO₃ solution (mol/L)
-
MW_DAC = Molecular weight of this compound (221.81 g/mol )
-
W = Weight of the this compound sample (g)
-
Conclusion: A Commitment to Quality
The sourcing and verification of high-purity this compound are foundational to the success of research and drug development programs that utilize this critical cationic surfactant. A thorough understanding of the commercial landscape, coupled with the implementation of a robust, multi-technique analytical strategy, empowers researchers to ensure the quality, consistency, and reliability of their starting materials. This, in turn, translates to more reproducible experimental data and the development of safer and more effective pharmaceutical products. The principles and protocols outlined in this guide provide a framework for establishing a self-validating system for the quality control of this compound, ultimately upholding the tenets of scientific integrity and excellence.
References
- Application of DODMA and Derivatives in Cationic Nanocarriers for Gene Delivery. (2016). Current Organic Chemistry. [Link]
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. [Link]
- Quantification of Biopharmaceutically Relevant Nonionic Surfactant Excipients Using Benchtop qNMR. (2024). Analytical Chemistry. [Link]
- Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study. (2009). The Journal of Physical Chemistry B. [Link]
- Micellar Properties of Dodecyltrimethylammonium Chloride as Studied by Ion-Selective Electrodes and Fluorescence Probe Technique. (n.d.). Bulletin of the Chemical Society of Japan. [Link]
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). RSSL. [Link]
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). USP. [Link]
- High Purity Cationic Lipids for Liposomal Transfection Research - Avanti Polar Lipids. (n.d.). Avanti Polar Lipids. [Link]
- Argentometric Precipitation Methods: Assay Methods - BrainKart. (2018). [Link]
- Argentometric determin
- Argentometry - Wikipedia. (n.d.). Wikipedia. [Link]
- What Is Argentometric Titration and How It Works - Hyprowira Adhitama. (2021). [Link]
- Argentometric Titrations Precipitation titrations are based on reactions that yield ionic compounds of limited solubility. The m. (n.d.). [Link]
- Things to consider when choosing a cationic lipid for your formul
- The Effect of Surfactants on Drug Stability I - ResearchGate. (n.d.).
- Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography | LCGC Intern
- Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC - NIH. (n.d.). [Link]
- A recent overview of surfactant–drug interactions and their importance - PMC - NIH. (2023). [Link]
- Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products - ResearchGate. (n.d.).
- Biodegradable Cationic and Ionizable Cationic Lipids: A Roadmap for Safer Pharmaceutical Excipients. (2023). Advanced Drug Delivery Reviews. [Link]
- Effects of Impurities in Pharmaceuticals. (n.d.). [Link]
- Recent Advances in Nanomaterials for Gene Delivery—A Review - PMC - NIH. (2017). [Link]
- Nanoparticles for Drug & Gene Delivery - Lahann Lab. (n.d.). [Link]
- Nanotechnology in drug and gene delivery - PMC - PubMed Central. (n.d.). [Link]
- Nanomedicines to Deliver mRNA: State of the Art and Future Perspectives - PMC. (n.d.). [Link]
- Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodeclytrimethylammonium Bromide and Chloride - ResearchGate. (n.d.).
- Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C - ResearchGate. (n.d.).
- Pressure Effects on Lipidic Direct Phases: The Dodecyl Trimethyl Ammonium Chloride−Water System | The Journal of Physical Chemistry B - ACS Public
Sources
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 8. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 9. rssl.com [rssl.com]
- 10. Dodecylamine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. Nanomedicines to Deliver mRNA: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. brainkart.com [brainkart.com]
- 14. fchpt.stuba.sk [fchpt.stuba.sk]
- 15. Argentometry - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantification of Biopharmaceutically Relevant Nonionic Surfactant Excipients Using Benchtop qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Surfactant Frontier: A Technical Guide to the Safe Storage and Handling of Dodecylammonium Chloride in the Laboratory
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Dodecylammonium chloride (DDAC), a cationic surfactant with a diverse range of applications, is a valuable tool in the modern laboratory. From its role in the formulation of personal care products to its utility as a phase transfer catalyst in organic synthesis, its amphiphilic nature makes it indispensable.[1] However, to harness its full potential while ensuring the safety of laboratory personnel and the integrity of research, a thorough understanding of its properties and a meticulous approach to its handling and storage are paramount. This guide provides an in-depth, scientifically grounded framework for the safe and effective use of this compound in a research and development setting.
Part 1: Understanding the Inherent Nature of this compound
This compound (CAS 929-73-7), also known as laurylamine hydrochloride, is a quaternary ammonium salt.[1][2] Its structure, featuring a long hydrophobic dodecyl chain and a positively charged ammonium head group, dictates its chemical behavior and its potential hazards.[1]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 929-73-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₂₇N·HCl | [1][2][6] |
| Molecular Weight | 221.81 g/mol | [4] |
| Appearance | White to off-white solid or powder | [1][5][6] |
| Solubility | Soluble in water | [1] |
This table summarizes key physicochemical properties of this compound.
The water solubility of DDAC is a critical factor in its utility and in considering appropriate cleanup and disposal methods.[1] Its solid, often powdered, form necessitates measures to control dust generation during handling.
Intrinsic Hazards and Toxicological Profile
This compound presents several hazards that necessitate careful handling to mitigate risk.
-
Acute Oral Toxicity: The compound is harmful if swallowed.[3] Ingestion can lead to gastrointestinal irritation, nausea, and vomiting.
-
Skin and Eye Irritation: Direct contact with the skin and eyes can cause irritation.[1][3][6]
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[3][6]
The GHS classification for this compound, based on available data, includes warnings for acute toxicity (oral), skin irritation, and serious eye irritation.[4] It is imperative that all laboratory personnel are aware of these potential health effects before working with this compound.
Part 2: A Framework for Safe Laboratory Operations
A proactive and informed approach to laboratory safety is non-negotiable. The following protocols are designed to create a self-validating system of safety when working with this compound.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is the most immediate and effective way to prevent exposure.
Caption: Workflow for the preparation of an aqueous this compound solution.
This methodical approach ensures accuracy in concentration and minimizes the risk of spills and dust generation.
Part 3: Spill Management and Waste Disposal
Even with the most stringent precautions, accidental spills can occur. A well-defined plan for spill response and waste disposal is a critical component of laboratory safety.
Spill Response Protocol
Immediate and appropriate action is crucial in the event of a spill.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid. Avoid generating dust.
-
Place the collected material into a sealed, labeled container for proper waste disposal.
-
Clean the spill area with soap and water.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbent material and place it into a sealed, labeled container for proper waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety office immediately.
-
Prevent entry into the affected area.
-
Follow the instructions of the emergency response team.
-
Waste Disposal
Proper disposal of this compound and its contaminated materials is essential to protect the environment.
-
Unused Product: Dispose of unused this compound as hazardous waste through your institution's environmental health and safety office. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: Any materials contaminated with DDAC, such as gloves, weighing papers, and absorbent materials from spills, should be collected in a sealed, labeled hazardous waste container.
-
Aqueous Solutions: While DDAC is water-soluble, direct disposal of solutions down the sanitary sewer is not recommended due to its toxicity to aquatic life. [7]Consult your institution's waste disposal guidelines. In many cases, aqueous solutions will need to be collected for hazardous waste disposal.
The guiding principle for waste disposal is to prevent the release of this environmentally hazardous substance into the ecosystem.
Conclusion
This compound is a powerful tool for innovation in the hands of the informed researcher. By embracing a culture of safety grounded in a deep understanding of its chemical nature and by adhering to the rigorous protocols outlined in this guide, scientists can confidently and responsibly unlock its potential. This commitment to safety not only protects individuals but also upholds the integrity of the scientific endeavor.
References
- Chem-Impex. (n.d.). Dodecyltrimethylammonium chloride.
- Haz-Map. (n.d.). Dodecylamine hydrochloride.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). Dodecyltrimethylammonium chloride. PubChem.
- Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products.
- ACS Publications. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology.
- ResearchGate. (2025, December 29). Perspectives on safety of quaternary ammonium compounds (QACs).
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Google Patents. (n.d.). CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride.
- Taylor & Francis Online. (2025, May 26). Full article: Perspectives on safety of quaternary ammonium compounds (QACs).
- NetSuite. (n.d.). NATIONAL CHEMICAL LABORATORIES, INC..
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- ACS Publications. (n.d.). Conductivities of Aqueous Solutions of this compound.
Sources
- 1. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.at [fishersci.at]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C12H28ClN | CID 458426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dodecylamine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
Dodecylammonium Chloride: A Comprehensive Technical Guide to Safety and Toxicology
Introduction: The Dual Nature of a Cationic Surfactant
Dodecylammonium chloride (DAC), a quaternary ammonium salt, is characterized by a 12-carbon hydrophobic alkyl chain and a positively charged ammonium head group.[1] This amphiphilic structure allows it to function as a potent cationic surfactant, reducing surface tension in solutions and exhibiting antimicrobial properties.[1] Its applications are diverse, ranging from use as a phase transfer catalyst in organic synthesis to a conditioning agent in personal care products like hair conditioners and skin creams.[1] However, the very properties that make DAC a versatile industrial and consumer chemical necessitate a thorough and critical evaluation of its toxicological profile to ensure safe handling and use.
This guide provides an in-depth analysis of the safety and toxicology of this compound. We will move beyond simple data reporting to explore the causality behind toxicological testing strategies, grounding our discussion in internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.[2][3] Where direct data for this compound is limited, we will draw upon robust toxicological information from structurally similar and well-studied quaternary ammonium compounds (QACs), such as dodecyltrimethylammonium chloride (DTAC) and didecyldimethylammonium chloride (DDAC), to provide a comprehensive hazard assessment. This approach is consistent with regulatory practices where data from representative substances is used to assess similar compounds.[4]
Section 1: Physicochemical Identity and Properties
A fundamental understanding of a substance's physicochemical properties is the bedrock of toxicological assessment, influencing its environmental fate, absorption, and potential for interaction with biological systems.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 929-73-7 | [1] |
| Molecular Formula | C₁₂H₂₈ClN | [5] |
| Molecular Weight | 221.81 g/mol | [5] |
| Physical Description | White to off-white solid or powder | [1][5] |
| Solubility | Soluble in water | [1] |
Section 2: Toxicokinetics - Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetics of a compound describe its journey through the body. For QACs like DAC, the data from analogues such as DDAC and alkyl (C12-C16) dimethyl benzyl ammonium chloride (C12-C16 ADBAC) provide critical insights. These related compounds are poorly absorbed through both oral and dermal routes, with absorption estimated at 10% or less.[6][7] Following absorption, they do not distribute systemically to a significant extent and are primarily excreted unchanged in the feces.[6][7] This limited systemic bioavailability is a key factor in their overall toxicological profile, suggesting that the primary hazards are associated with local effects at the site of contact rather than systemic toxicity.[6][7]
Section 3: Acute Toxicity Profile
Acute toxicity studies are designed to evaluate the adverse effects occurring after a single, short-term exposure to a substance. These tests are crucial for establishing hazard classifications and informing safe handling procedures.
Oral, Dermal, and Inhalation Toxicity
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Harmful if swallowed".[5] This is consistent with data from the closely related dodecyltrimethylammonium chloride (DTAC), which has a reported oral LD50 in rats of approximately 490-800 mg/kg.[8]
-
Rationale for Oral LD50 Testing (OECD 401/425): The goal of acute oral toxicity testing is to determine the dose that is lethal to 50% of the test population (LD50). Modern methods, like the Up-and-Down Procedure (OECD 425), are designed to estimate the LD50 with a high degree of precision while minimizing the number of animals used.[9] The test involves dosing animals sequentially, with the dose for each subsequent animal adjusted up or down depending on the outcome for the previous animal. This approach allows for a robust statistical analysis while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[10]
Skin and Eye Irritation
This compound is classified as causing skin and serious eye irritation.[5] Safety data sheets for related compounds consistently report them as irritants and, at high concentrations, corrosive to the skin and eyes.[6][11][12]
-
Causality of Irritation: The surfactant nature of DAC is the primary driver of its irritant effects. Its amphiphilic molecules disrupt the lipid bilayers of cell membranes in the skin and eyes, leading to cell damage, inflammation, and loss of barrier function.
Experimental Protocol: In Vivo Skin Irritation (Based on OECD Guideline 404)
This protocol outlines the standard procedure for assessing the skin irritation potential of a chemical.
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Test Substance Preparation: A 0.5 g or 0.5 mL sample of the test substance is prepared.
-
Application: The test substance is applied to a small area (approx. 6 cm²) of shaved skin on the back of the rabbit and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is washed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction). The mean scores for each animal are calculated to determine the overall irritation classification.
Caption: Experimental workflow for in vivo skin irritation testing based on OECD Guideline 404.
Section 4: Skin Sensitization
While comprehensive reviews have concluded that related compounds like DDAC are not dermal sensitizers, other studies using the Local Lymph Node Assay (LLNA) have identified DDAC as a potential sensitizer.[6][7][13][14][15][16] This discrepancy highlights the complexity of sensitization testing. The LLNA can sometimes yield false positives for strong irritants, as irritation itself can induce non-specific lymphocyte proliferation.[16]
However, mechanistic studies offer a compelling explanation for a potential sensitization response. Topical application of DDAC has been shown to rapidly increase the production of thymic stromal lymphopoietin (TSLP), a cytokine known to activate Type 2 Innate Lymphoid Cells (ILC2s).[17] These activated ILC2s then produce Th2-skewing cytokines like IL-4 and IL-5, initiating an allergic-type immune response.[17] This suggests a potential pathway for DAC-induced sensitization that may not follow classical IgE-mediated mechanisms.
Sources
- 1. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C12H28ClN | CID 458426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]
- 11. Dodecyltrimethylammonium chloride | C15H34N.Cl | CID 8152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Evaluation of the irritancy and hypersensitivity potential following topical application of didecyldimethylammonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Evaluation of the irritancy and hypersensitivity potential following topical application of didecyldimethylammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Topical Application of the Quaternary Ammonium Compound Didecyldimethylammonium Chloride Activates Type 2 Innate Lymphoid Cells and Initiates a Mixed-Type Allergic Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using Dodecylammonium chloride as a template for silica nanoparticle synthesis
Application Note & Protocol
Topic: High-Fidelity Synthesis of Mesoporous Silica Nanoparticles Using Dodecylammonium Chloride as a Structure-Directing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Control of Nanoscale Silica
Mesoporous silica nanoparticles (MSNs) represent a cornerstone of modern nanomaterials, offering a unique combination of high surface area, tunable pore sizes, robust chemical and thermal stability, and excellent biocompatibility.[1][2] These properties make them exceptionally promising vehicles for a wide range of applications, including catalysis, bioimaging, and, most notably, advanced drug delivery systems.[1][3] The ability to precisely control the nanoparticle's architecture—specifically its size, morphology, and internal pore structure—is paramount to its function.
The synthesis of MSNs is a masterclass in controlled self-assembly, typically achieved through a sol-gel process guided by a supramolecular template.[4][5] While various surfactants can be used, this compound (DAC), a cationic surfactant, offers a facile and effective means to produce well-defined, wormhole-like mesoporous structures.[6] This application note provides a comprehensive, field-proven guide to the synthesis and characterization of MSNs using DAC as a template. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and outline the necessary characterization techniques to validate the synthesis, empowering researchers to reliably produce high-quality MSNs for their specific applications.
The Core Mechanism: DAC-Templated Sol-Gel Chemistry
The formation of mesoporous silica via DAC templating is a cooperative self-assembly process rooted in the classic Stöber method.[4] The mechanism can be understood as a sequence of orchestrated chemical events involving electrostatic interactions between the surfactant template and the inorganic silica precursor.
The proposed mechanism involves several key stages:[7]
-
Micelle Formation: As a cationic surfactant, this compound self-assembles into rod-shaped or spherical micelles when its concentration in the ethanol/water solvent system exceeds the critical micelle concentration (CMC). The positively charged ammonium headgroups orient towards the aqueous phase, forming a cationic micellar surface.
-
Silica Precursor Hydrolysis: The process begins with the base-catalyzed (typically ammonia) hydrolysis of the silica precursor, tetraethyl orthosilicate (TEOS).[8] TEOS reacts with water to form silicic acid (Si(OH)₄) and its oligomers, which are anionic in the basic reaction medium (e.g., [SiₓOᵧ(OH)z]ⁿ⁻).
-
Electrostatic Co-assembly: The anionic silicate species are electrostatically attracted to the cationic surface of the DAC micelles. This interaction (denoted as S⁺I⁻, where S⁺ is the cationic surfactant and I⁻ is the inorganic silicate species) drives the condensation and polymerization of the silica framework around the organized micellar structures.
-
Condensation and Network Formation: The continued condensation of silanols (Si-OH + HO-Si → Si-O-Si + H₂O) solidifies the silica network around the DAC template, effectively creating a hybrid organic-inorganic nanocomposite.
-
Template Removal: To generate the final mesoporous structure, the organic DAC template must be removed. This is typically achieved through high-temperature calcination, which burns away the surfactant, leaving behind a network of hollow channels (pores) that mirror the original micellar arrangement.[9]
Caption: Mechanism of DAC-templated silica nanoparticle synthesis.
Experimental Guide: Synthesis and Purification
This protocol details the synthesis of DAC-templated MSNs with a target diameter of approximately 150-200 nm. Researchers can modify reactant concentrations to tune the final particle size.[5]
Materials and Reagents
| Reagent | Formula | Purity | Supplier Example | Notes |
| This compound (DAC) | C₁₂H₂₅NH₃Cl | ≥98% | Sigma-Aldrich | Structure-Directing Agent |
| Tetraethyl orthosilicate (TEOS) | Si(OC₂H₅)₄ | ≥99% | Sigma-Aldrich | Silica Precursor |
| Ammonium Hydroxide | NH₄OH | 28-30% aq. soln. | Fisher Scientific | Catalyst |
| Ethanol (Absolute) | C₂H₅OH | ≥99.5% | VWR | Solvent |
| Deionized (DI) Water | H₂O | 18.2 MΩ·cm | In-house system | Solvent |
Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. TEOS is harmful if inhaled and can cause eye irritation. Ammonium hydroxide is corrosive and has a pungent odor. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis Protocol: Step-by-Step
-
Template Solution Preparation:
-
In a 250 mL round-bottom flask, add 1.0 g of this compound (DAC) to a solvent mixture of 50 mL of DI water and 50 mL of absolute ethanol.
-
Place a magnetic stir bar in the flask and stir at 500 RPM at room temperature until the DAC is fully dissolved, forming a clear, homogenous solution.
-
-
pH Adjustment and Catalyst Addition:
-
Silica Precursor Addition (Initiation of Polymerization):
-
Add 2.5 mL of TEOS to the stirring basic template solution.
-
A white, milky precipitate will begin to form within minutes, indicating the nucleation and growth of silica nanoparticles.
-
-
Reaction and Aging:
-
Seal the flask and allow the reaction to proceed at room temperature for a minimum of 4 hours under continuous stirring (500 RPM). This aging step ensures the complete hydrolysis and condensation of TEOS, leading to a stable silica framework.
-
-
Particle Collection and Washing:
-
Transfer the resulting white suspension to 50 mL centrifuge tubes.
-
Centrifuge the suspension at 8,000 x g for 15 minutes. A white pellet of as-synthesized nanoparticles will form at the bottom.
-
Carefully decant and discard the supernatant.
-
Re-disperse the pellet in 40 mL of ethanol and vortex thoroughly. This step removes unreacted reagents and residual surfactant.
-
Repeat the centrifugation and washing steps two more times with ethanol, followed by one wash with DI water.
-
-
Drying:
-
After the final wash, re-disperse the pellet in a minimal amount of DI water, transfer it to a petri dish or vial, and dry overnight in an oven at 60-80 °C. The result is a fine white powder of the as-synthesized DAC-silica composite.
-
Template Removal: Calcination Protocol
To create the mesoporous structure, the DAC template must be removed.
-
Place the dried white powder in a ceramic crucible.
-
Transfer the crucible to a tube furnace or muffle furnace.
-
Ramp the temperature to 550 °C at a rate of 2 °C/min under an air atmosphere.
-
Hold the temperature at 550 °C for 6 hours to ensure complete combustion of the organic template.[9]
-
Allow the furnace to cool naturally to room temperature.
-
The resulting white powder is the final mesoporous silica nanoparticle product. Store in a desiccator to prevent moisture adsorption.
Caption: Experimental workflow for MSN synthesis and purification.
Characterization and Validation
Proper characterization is essential to confirm the successful synthesis of MSNs with the desired properties.
Expected Nanoparticle Properties
| Parameter | Technique | Expected Result |
| Morphology & Size | TEM / SEM | Spherical particles, uniform size |
| Hydrodynamic Diameter | DLS | 150 - 250 nm (PDI < 0.2) |
| Surface Area | BET | > 800 m²/g |
| Pore Diameter | BJH | 2 - 4 nm |
| Porosity Confirmation | N₂ Adsorption Isotherm | Type IV isotherm shape |
| Template Removal | TGA / FTIR | Weight loss ~25-35% (TGA); Absence of C-H peaks (FTIR) |
Key Characterization Techniques
-
Transmission Electron Microscopy (TEM): The gold standard for visualizing nanoparticle morphology, size distribution, and the internal mesoporous structure.[6][10] Images should reveal discrete, roughly spherical nanoparticles and a wormhole-like or disordered pore structure.
-
Dynamic Light Scattering (DLS): Provides the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.[9] A low PDI (<0.2) indicates a monodisperse sample.
-
Nitrogen Adsorption-Desorption Analysis: This technique is used to determine the specific surface area (via the Brunauer-Emmett-Teller, or BET, method) and the pore size distribution (via the Barrett-Joyner-Halenda, or BJH, method).[6][10][11] A characteristic Type IV isotherm with a sharp capillary condensation step confirms the presence of uniform mesopores.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No particle formation or very low yield | Incorrect pH (insufficient ammonia). | Verify the concentration of the ammonium hydroxide solution. Increase catalyst amount slightly. |
| Inactive TEOS precursor (hydrolyzed by ambient moisture). | Use a fresh, unopened bottle of TEOS. Store TEOS under an inert atmosphere (e.g., argon). | |
| Large, aggregated particles | Reaction temperature is too high. | Ensure the synthesis is performed at room temperature. |
| Stirring speed is too low. | Maintain adequate stirring (e.g., 500 RPM) throughout the reaction. | |
| Reactant concentrations are too high, leading to rapid, uncontrolled growth.[12] | Decrease the concentration of TEOS or ammonia. | |
| Broad particle size distribution (High PDI) | Inhomogeneous mixing of TEOS. | Add TEOS quickly and directly into the vortex of the stirring solution to ensure rapid, uniform dispersion. |
| Insufficient aging time. | Extend the reaction time to 6-8 hours to allow for particle size focusing. | |
| Low surface area or lack of porosity after calcination | Incomplete template removal. | Ensure the calcination temperature reaches 550 °C and is held for the full 6 hours. Ensure adequate airflow in the furnace. |
| Structural collapse during calcination. | Decrease the temperature ramp rate (e.g., to 1 °C/min) to allow for a more gentle removal of the template. |
References
- Synthesis of TEOS-Based Silica Spherical Particles by Sol-Gel Process. (n.d.). Scientific.Net.
- Stober Silica Nanoparticle Synthesis: TEOS & NH3 Effects. (n.d.). Studylib.
- Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. (2025). IOSR Journal.
- Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method. (n.d.). Syns.kor-kim.org.
- Schoen, A. P., et al. (2015). Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release. ACS Publications.
- Synthesis of silica–ammonium chloride macrofibers generated by anionic surfactant templated nanotubes. (n.d.). Journal of Materials Chemistry (RSC Publishing).
- Formation Mechanism of Spherical Mesoporous Silica Prepared Using Dodecylamine. (2025). Request PDF - ResearchGate.
- Synthesis of Double Mesoporous Silica Nanoparticles and Control of Their Pore Size. (n.d.). KoreaScience.
- Recent Trends in Morphology-Controlled Synthesis and Application of Mesoporous Silica Nanoparticles. (n.d.). MDPI.
- Silica nanoparticle monolayers on a macroion modified surface: formation mechanism and stability. (n.d.). RSC Publishing.
- Dodecylamine Template-Based Hexagonal Mesoporous Silica (HMS) as a Carrier for Improved Oral Delivery of Fenofibrate. (2017). PubMed.
- Concept Design, Development and Preliminary Physical and Chemical Characterization of Tamoxifen-Guided-Mesoporous Silica Nanoparticles. (2021). PMC - NIH.
- Silica-based mesoporous nanoparticles for controlled drug delivery. (2013). PMC - NIH.
- Multilamellar mesoporous silica nanoparticles using a cationic co-surfactant dual-templating method. (2021). bioRxiv.
- Synthesis and Characterization of Mesoporous Silica Nanoparticles Loaded with Pt Catalysts. (n.d.). MDPI.
- Multilamellar mesoporous silica nanoparticles using a cationic co-surfactant dual-templating method. (2021). bioRxiv.
- Engineered Mesoporous Silica-Based Nanoparticles: Characterization of Surface Properties. (2024). MDPI.
- Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (n.d.). PMC - NIH.
- Synthesis of Mesoporous Silica Nanoparticles via Controlled Hydrolysis and Condensation of Silicon Alkoxide. (2009). Semantic Scholar.
- Mesoporous Silica Nanoparticles-Applications and Apprehensions. (2017). ResearchGate.
- Preparation and Characterization of Silica Nanoparticles and of Silica-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis. (2021). PMC - NIH.
Sources
- 1. Silica-based mesoporous nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Trends in Morphology-Controlled Synthesis and Application of Mesoporous Silica Nanoparticles [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method [powdermat.org]
- 6. Dodecylamine Template-Based Hexagonal Mesoporous Silica (HMS) as a Carrier for Improved Oral Delivery of Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of TEOS-Based Silica Spherical Particles by Sol-Gel Process | Scientific.Net [scientific.net]
- 9. Concept Design, Development and Preliminary Physical and Chemical Characterization of Tamoxifen-Guided-Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. studylib.net [studylib.net]
protocol for gold nanoparticle synthesis using Dodecylammonium chloride
Topic: Protocol for Gold Nanoparticle Synthesis using Dodecylammonium Chloride
Introduction: The Role of this compound in Gold Nanoparticle Synthesis
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with applications ranging from diagnostics and therapeutics to catalysis and electronics. The properties of AuNPs are intrinsically linked to their size, shape, and surface chemistry. Control over these parameters during synthesis is therefore of paramount importance. A common strategy for controlling the growth and stability of AuNPs is the use of capping agents. These are molecules that adsorb to the surface of the nanoparticle, preventing aggregation and directing the final morphology.
This compound (DDAC) is a cationic surfactant that can be employed as a capping and phase transfer agent in the synthesis of gold nanoparticles. The molecule consists of a long, twelve-carbon hydrophobic tail (dodecyl group) and a hydrophilic ammonium head group. This amphipathic nature allows DDAC to play a dual role:
-
Stabilization: The ammonium head group can interact with the gold surface, forming a protective layer that prevents the nanoparticles from aggregating. The electrostatic repulsion between the positively charged ammonium groups on adjacent particles contributes to the stability of the colloidal suspension.
-
Phase Transfer: The hydrophobic dodecyl tail makes the nanoparticles dispersible in organic solvents. This is particularly useful for synthesizing AuNPs in a two-phase system, allowing for the transfer of nanoparticles from an aqueous phase, where the gold precursor is typically dissolved, to an organic phase.
This application note provides a detailed protocol for the synthesis of gold nanoparticles using this compound. It is designed for researchers, scientists, and drug development professionals who require a robust method for producing DDAC-stabilized AuNPs. The protocol is followed by comprehensive guidelines for the characterization of the synthesized nanoparticles, ensuring a self-validating system for reproducible results.
Experimental Protocol: Two-Phase Synthesis of DDAC-Stabilized Gold Nanoparticles
This protocol describes a two-phase (biphasic) method for the synthesis of gold nanoparticles. The gold precursor, tetrachloroauric acid, is reduced in the aqueous phase, and the newly formed nanoparticles are simultaneously capped with DDAC and transferred to an organic phase.
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| Tetrachloroauric (III) acid trihydrate | HAuCl₄·3H₂O | 99.9% | Sigma-Aldrich |
| This compound (DDAC) | CH₃(CH₂)₁₁NH₃Cl | ≥98% | Sigma-Aldrich |
| Toluene | C₇H₈ | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium borohydride | NaBH₄ | ≥98% | Sigma-Aldrich |
| Deionized (DI) water | H₂O | 18.2 MΩ·cm | Millipore |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Toluene is flammable and toxic; handle with care.
-
Sodium borohydride is a strong reducing agent and reacts with water to produce hydrogen gas, which is flammable. Prepare NaBH₄ solutions fresh and handle with caution.
Step-by-Step Synthesis Procedure
-
Preparation of Stock Solutions:
-
Gold Precursor Solution: Prepare a 30 mM aqueous solution of HAuCl₄·3H₂O.
-
DDAC Solution: Prepare a 50 mM solution of this compound in toluene.
-
Reducing Agent Solution: Prepare a fresh 0.1 M aqueous solution of sodium borohydride (NaBH₄) in an ice bath. Note: NaBH₄ decomposes in water, so this solution should be made immediately before use.
-
-
Reaction Setup:
-
In a clean glass vial, combine 5 mL of the 50 mM DDAC/toluene solution with 5 mL of the 30 mM HAuCl₄ aqueous solution.
-
The result is a two-phase system with the yellow, aqueous HAuCl₄ solution at the bottom and the clear, organic DDAC solution on top.
-
-
Reduction and Phase Transfer:
-
Vigorously stir the two-phase mixture to create a large interfacial area.
-
Rapidly inject 0.4 mL of the freshly prepared, ice-cold 0.1 M NaBH₄ solution into the vigorously stirred mixture.
-
Continue vigorous stirring for at least 2 hours at room temperature.
-
-
Observation of Color Change:
-
Upon addition of the reducing agent, the aqueous phase will gradually lose its yellow color.
-
Simultaneously, the organic (toluene) phase will develop a deep ruby-red or wine-red color, indicating the formation and transfer of gold nanoparticles into the organic phase.
-
-
Purification of Gold Nanoparticles:
-
After 2 hours, stop stirring and allow the two phases to separate completely.
-
Carefully remove the upper, red-colored organic phase containing the DDAC-stabilized AuNPs using a pipette.
-
To remove excess DDAC and unreacted precursors, wash the organic phase three times with an equal volume of deionized water. After each wash, vortex the mixture, allow the phases to separate, and discard the aqueous layer.
-
After the final wash, the organic phase containing the purified AuNPs can be stored for further characterization and use.
-
Mechanism of Synthesis and Stabilization
The synthesis of DDAC-stabilized gold nanoparticles in a two-phase system is a coordinated process of reduction, nucleation, growth, and phase transfer.
-
Reduction at the Interface: The reduction of Au³⁺ ions from HAuCl₄ to Au⁰ atoms by NaBH₄ occurs predominantly at the interface between the aqueous and organic phases.
-
Nucleation and Growth: The newly formed Au⁰ atoms nucleate to form small gold clusters. These clusters grow as more Au³⁺ ions are reduced on their surface.
-
Capping by DDAC: this compound molecules at the interface cap the growing nanoparticles. The positively charged ammonium head group (NH₃⁺) electrostatically interacts with the negatively charged surface of the gold nanoparticles (due to adsorbed Cl⁻ or other anions), while the hydrophobic dodecyl tail extends into the organic phase.
-
Phase Transfer: The hydrophobic coating of dodecyl chains makes the nanoparticles more soluble in the organic phase (toluene) than in the aqueous phase, driving their transfer across the interface.
The following diagram illustrates the workflow of the synthesis process:
Characterization of DDAC-Stabilized Gold Nanoparticles
Proper characterization is crucial to confirm the successful synthesis, size, morphology, and stability of the gold nanoparticles.
UV-Visible (UV-Vis) Spectroscopy
-
Principle: Gold nanoparticles exhibit a unique optical property known as Localized Surface Plasmon Resonance (LSPR), which results in a strong absorption of light at a specific wavelength.[1][2] The position and shape of this LSPR peak are sensitive to the size, shape, and aggregation state of the nanoparticles.[3][4]
-
Protocol:
-
Dilute a small aliquot of the synthesized DDAC-AuNP solution in toluene.
-
Use pure toluene as a blank reference.
-
Scan the absorbance of the solution in the wavelength range of 400-800 nm.
-
-
Expected Results: For spherical gold nanoparticles in the 10-20 nm range, a single, sharp LSPR peak is expected between 520-530 nm. A broadening of the peak or the appearance of a second peak at a longer wavelength can indicate particle aggregation.[2]
Transmission Electron Microscopy (TEM)
-
Principle: TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution.[5][6]
-
Protocol:
-
Expected Results: TEM images should reveal individual, roughly spherical nanoparticles. Image analysis software can be used to measure the diameters of a large number of particles to determine the average size and size distribution.
Dynamic Light Scattering (DLS)
-
Principle: DLS measures the hydrodynamic diameter of the nanoparticles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[9][10] It provides information about the particle size distribution and can be used to assess the stability of the colloid.[11]
-
Protocol:
-
Filter the DDAC-AuNP solution through a syringe filter to remove any dust or large aggregates.
-
Place the solution in a suitable cuvette.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Expected Results: DLS will provide an intensity-weighted average hydrodynamic diameter and a Polydispersity Index (PDI). The hydrodynamic diameter will be larger than the core size measured by TEM, as it includes the DDAC capping layer and the solvent shell. A low PDI value (typically < 0.3) indicates a monodisperse sample with a narrow size distribution.
Sources
- 1. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetically regulated one-pot synthesis of cationic gold nanoparticles and their size-dependent antibacterial mechanism [jmst.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine | Semantic Scholar [semanticscholar.org]
- 9. Facile synthesis of gold nanoparticles with narrow size distribution by using AuCl or AuBr as the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fundamental Methods for the Phase Transfer of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
Application Note: Dodecylammonium Chloride (DAC) as a Versatile Capping Agent for Metal Nanoparticle Synthesis
Introduction: The Critical Role of Surface Chemistry in Nanotechnology
In the realm of nanotechnology, the synthesis of metal nanoparticles with controlled size, shape, and stability is paramount to their function. Bare metal nanoparticles are inherently unstable in colloidal suspension, tending to aggregate to minimize their high surface energy, which ultimately quenches their unique nanoscale properties.[1] Capping agents are surface-active molecules that adsorb onto the nanoparticle surface during or after synthesis to provide stability.[2][3] These agents are the primary determinants of a nanoparticle's interaction with its environment, influencing its solubility, reactivity, and biocompatibility.[4]
Dodecylammonium chloride (DAC), a cationic surfactant, has emerged as a highly effective capping agent. Its amphiphilic structure, comprising a positively charged ammonium head group and a 12-carbon hydrophobic tail, allows it to impart both electrostatic and steric stabilization. This dual-functionality makes DAC a versatile tool for synthesizing a wide range of metal nanoparticles, including gold (Au), silver (Ag), and palladium (Pd), and for tailoring their surface properties for specific applications in catalysis, biomedicine, and sensing. This guide provides an in-depth look at the mechanism of DAC, detailed protocols for synthesis and characterization, and insights into its key applications.
Mechanism of Action: The Dual-Stabilization Paradigm of DAC
The efficacy of this compound as a capping agent stems from its ability to form a robust protective layer around the nanoparticle core through two synergistic mechanisms: electrostatic repulsion and steric hindrance.
-
2.1 Electrostatic Stabilization: During the chemical reduction of a metal salt precursor (e.g., HAuCl₄), nascent nanoparticles typically possess a negative surface charge. The positively charged ammonium head group (-NH₃⁺) of DAC has a strong electrostatic affinity for this surface. This adsorption creates a positively charged corona around each nanoparticle. The resulting electrostatic repulsion between adjacent, like-charged nanoparticles is a powerful force that prevents them from approaching one another and aggregating.[5][6] This effect is critical for maintaining a monodisperse colloidal suspension.
-
2.2 Steric Hindrance: Simultaneously, the long, non-polar dodecyl (C₁₂) alkyl chains extend from the nanoparticle surface into the surrounding solvent medium. These hydrophobic tails create a dense physical barrier. When two particles approach, the interpenetration of these alkyl chains is entropically unfavorable, leading to a repulsive force known as steric hindrance, which further contributes to colloidal stability.[2] This mechanism is particularly important in environments with high ionic strength, where electrostatic repulsion can be screened.
-
2.3 Influence on Nanoparticle Growth and Morphology: The selective adsorption of DAC onto different crystallographic faces of a growing nanocrystal can alter their respective growth rates. This modulation can be leveraged to direct the final shape of the nanoparticles, moving beyond simple spheres to produce anisotropic structures like nanorods or nanoprisms, which exhibit unique plasmonic and catalytic properties.[7][8]
Caption: Mechanism of DAC stabilization on a metal nanoparticle surface.
Application Protocol: Synthesis of DAC-Capped Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of spherical gold nanoparticles (~10-20 nm) using sodium borohydride as a reducing agent and this compound as the primary capping agent. This method is rapid, performed at room temperature, and yields a stable, positively charged colloidal solution.
-
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS Reagent, ≥99.9% | Sigma-Aldrich | Gold Precursor |
| This compound (DAC) | ≥98% | TCI Chemicals | Capping Agent |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Reducing Agent |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore System | Solvent |
| Glass Vials (20 mL) | Scintillation | Fisherbrand | Reaction Vessel |
| Magnetic Stirrer and Stir Bars | - | VWR | Mixing |
| Micropipettes | - | Eppendorf | Precise Liquid Handling |
| Centrifuge and Tubes (1.5 mL or 15 mL) | - | Beckman Coulter | Purification |
-
3.2 Experimental Workflow
Caption: Step-by-step workflow for DAC-capped AuNP synthesis.
-
3.3 Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 1.0 mM aqueous solution of HAuCl₄.
-
Prepare a 20 mM aqueous solution of DAC. Gentle warming may be required for full dissolution.
-
Crucially, prepare a 10 mM solution of NaBH₄ fresh, immediately before use. Dissolve the NaBH₄ powder in ice-cold DI water to minimize decomposition.
-
-
Synthesis Reaction:
-
In a clean 20 mL glass vial, add 10 mL of the 20 mM DAC solution.
-
Place the vial on a magnetic stirrer and begin vigorous stirring.
-
Add 1.0 mL of the 1.0 mM HAuCl₄ solution. The solution should be a pale yellow.
-
Using a micropipette, rapidly inject 0.6 mL of the freshly prepared, ice-cold 10 mM NaBH₄ solution into the vial.
-
An immediate color change from pale yellow to a deep red or wine color should be observed, indicating the formation of gold nanoparticles.[9]
-
Allow the solution to stir for an additional 15 minutes to ensure the reaction is complete and the DAC capping layer is fully formed.
-
-
Purification:
-
To remove excess reactants, transfer the nanoparticle solution to centrifuge tubes.
-
Centrifuge at approximately 12,000 x g for 20 minutes. The nanoparticles should form a soft, reddish pellet at the bottom of the tube.
-
Carefully decant and discard the clear supernatant.
-
Add fresh DI water to the tube and gently resuspend the pellet using a vortex mixer or sonication bath.
-
Repeat the centrifugation and washing step at least two more times to ensure high purity.
-
After the final wash, resuspend the pellet in a desired volume of DI water.
-
-
Storage: Store the purified DAC-capped AuNPs solution at 4°C. The solution should remain stable for several months.
-
-
3.4 Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
HAuCl₄ is corrosive and a skin/eye irritant.
-
NaBH₄ is a strong reducing agent and reacts with water to produce flammable hydrogen gas. Prepare the solution in a well-ventilated area and away from ignition sources.
-
Essential Characterization Protocols
Characterization is a self-validating step to confirm the successful synthesis and stability of the nanoparticles.
-
4.1 UV-Visible Spectroscopy:
-
Purpose: To confirm the formation of AuNPs and assess their approximate size and concentration.
-
Protocol: Dilute a small aliquot of the final nanoparticle solution in DI water. Record the absorbance spectrum from 400 nm to 700 nm. The presence of a distinct peak, known as the Surface Plasmon Resonance (SPR) peak, between 520-530 nm confirms the presence of spherical gold nanoparticles.[10]
-
-
4.2 Dynamic Light Scattering (DLS) & Zeta Potential:
-
Purpose: To measure the size distribution in solution (hydrodynamic diameter) and the surface charge, respectively.[11]
-
Protocol: Analyze a sample of the purified nanoparticle suspension using a Zetasizer or similar instrument.
-
Expected Results: DLS will provide the average hydrodynamic diameter and the Polydispersity Index (PDI), a measure of the broadness of the size distribution (a value < 0.3 is generally considered acceptable). Zeta potential analysis should yield a strong positive value (typically > +30 mV), confirming the DAC capping and indicating high colloidal stability.[11]
-
-
4.3 Transmission Electron Microscopy (TEM):
-
Purpose: To directly visualize the nanoparticle core's size, shape, and morphology.
-
Protocol: Deposit a drop of the dilute nanoparticle solution onto a carbon-coated TEM grid and allow it to dry. Image the grid using a TEM.
-
Expected Results: TEM micrographs will show the discrete, electron-dense metal cores. Image analysis software can be used to measure the diameters of a large population of particles to determine the average core size and standard deviation.
-
-
4.4 Summary of Typical Characterization Data
| Parameter | Technique | Typical Result for DAC-Capped AuNPs | Interpretation |
| SPR Peak (λₘₐₓ) | UV-Vis Spectroscopy | 522 - 528 nm | Confirms formation of spherical AuNPs. |
| Hydrodynamic Diameter | DLS | 25 - 40 nm | Overall size including the DAC layer and hydration shell. |
| Polydispersity Index (PDI) | DLS | < 0.3 | Indicates a relatively narrow and uniform size distribution. |
| Zeta Potential (ζ) | ELS | +35 mV to +50 mV | Confirms positive surface charge from DAC and predicts high colloidal stability. |
| Core Diameter | TEM | 10 - 20 nm | Actual size of the metallic gold core, excluding the capping agent. |
Applications and Field-Proven Insights
The unique, positively-charged surface imparted by DAC makes these nanoparticles highly suitable for a range of advanced applications.
-
5.1 Catalysis: The positive surface charge of DAC-capped nanoparticles can significantly enhance catalytic efficiency for reactions involving negatively charged substrates.[12] For instance, in the reduction of 4-nitrophenolate (a common model reaction), the positive nanoparticle surface electrostatically attracts the negatively charged phenolate ions, increasing the local substrate concentration at the catalytic surface and boosting the reaction rate.[12][13]
-
5.2 Biomedical Applications:
-
Drug and Gene Delivery: Cell membranes and nucleic acids (DNA/RNA) are inherently negatively charged. The positive zeta potential of DAC-capped nanoparticles promotes strong electrostatic interaction, facilitating cellular uptake and making them excellent candidates for delivering therapeutic payloads.[14][15][16]
-
Antimicrobial Agents: Many bacterial cell walls are negatively charged. Cationic nanoparticles can adhere to and disrupt these membranes more effectively than neutral or anionic particles, leading to enhanced antimicrobial activity.
-
-
5.3 Biosensing: The primary amine group on the surface can be further functionalized using well-established bioconjugation chemistries (e.g., EDC/NHS coupling) to attach antibodies, enzymes, or other biorecognition elements. Furthermore, the positive charge is ideal for layer-by-layer assembly techniques to construct multilayered sensor architectures.[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No color change or pale/grey color | 1. Inactive NaBH₄ (decomposed).2. Insufficient reducing agent. | 1. Always use a freshly prepared, ice-cold NaBH₄ solution. 2. Check calculations and ensure the correct volume and concentration were added. |
| Solution is blue or purple (Aggregation) | 1. Insufficient DAC concentration.2. Low stirring speed.3. Contaminants in glassware or water. | 1. Ensure DAC is fully dissolved and concentration is correct.2. Use vigorous stirring during the addition of NaBH₄.3. Use high-purity water and thoroughly clean all glassware (aqua regia cleaning recommended). |
| Broad PDI (> 0.5) from DLS | 1. Slow or non-uniform mixing of NaBH₄.2. Reaction temperature is too high. | 1. Ensure rapid injection of the reducing agent into the vortex of the stirring solution.2. Perform the synthesis at a controlled room temperature. |
| Low or Negative Zeta Potential | 1. Insufficient DAC to cap the nanoparticle surface.2. Incomplete purification (excess anions remain). | 1. Increase the initial concentration of DAC in the reaction.2. Perform additional washing/centrifugation steps to thoroughly purify the nanoparticles. |
Conclusion
This compound is a powerful and versatile capping agent that offers a straightforward route to producing stable, positively charged metal nanoparticles. Its dual-mode stabilization mechanism provides exceptional colloidal stability, while its cationic nature opens a wide array of applications in catalysis, drug delivery, and biosensing. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists to reliably synthesize and characterize DAC-capped nanoparticles, enabling further innovation in these exciting fields.
References
- Katsamenis, O. L., et al. (2011). Development and characterization of nanocapsules comprising dodecyltrimethylammonium chloride and κ-carrageenan. Colloids and Surfaces B: Biointerfaces. [Link]
- Katsamenis, O. L., et al. (2011). Development and characterization of nanocapsules comprising dodecyltrimethylammonium chloride and κ-carrageenan.
- Jaber, S., et al. (2016). Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm). RSC Advances. [Link]
- McLamore, E. S., et al. (2022). Synthesis of Silver Nanoparticles V.2. Protocols.io. [Link]
- Army Research Laboratory. (2009). Shape-Controlled Gold Nanoparticle Synthesis.
- Li, P., et al. (2020). Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid. Polymers. [Link]
- MDPI. (2022).
- Google Patents. (2000). Synthesis process of dodecyl trimethyl ammonium chloride.
- Google Patents. (1995). Process for synthesis of n-dodecyl trimethyl ammonium chloride.
- Singh, P., et al. (2021). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight.
- Javed, R., et al. (2021). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Bioengineering and Biotechnology. [Link]
- Dell'Anna, M. M., et al. (2020). Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives.
- Iravani, S., et al. (2014). Synthesis of silver nanoparticles: chemical, physical and biological methods. Research in Pharmaceutical Sciences. [Link]
- ResearchGate. (2022). Metallic Nanoparticles for Biomedical Applications.
- ResearchGate. (2015). Reducing Agents and Capping Agents in the Preparation of Metal Nanoparticles.
- Krishna, R., et al. (2012). Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles. Journal of Nanoparticles. [Link]
- Springer. (2024).
- Yaqoob, A. A., et al. (2023). Synthesis of Silver Nanoparticles: From Conventional to 'Modern' Methods—A Review. Polymers. [Link]
- St. John, P. M., et al. (2016). A Simple Method for the Size Controlled Synthesis of Stable Oligomeric Clusters of Gold Nanoparticles under Ambient Conditions. Journal of Visualized Experiments. [Link]
- Pop, O. L., et al. (2023). Current Overview of Metal Nanoparticles' Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles. Pharmaceutics. [Link]
- University of Birmingham. (2020). Biomedical Applications of Liquid Metal Nanoparticles: A Critical Review. University of Birmingham. [Link]
- Riaz, M., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanostructure in Chemistry. [Link]
- Che, F., et al. (2020). Biomedical Applications of Liquid Metal Nanoparticles: A Critical Review. Biosensors. [Link]
- Jones, M. R., et al. (2021). Synthesis and applications of anisotropic nanoparticles with precisely defined dimensions.
- Al-Hussain, S. A., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Polymers. [Link]
- Al-Ogaidi, I., et al. (2024).
- ResearchGate. (2010). The protocol for gold nanoparticle synthesis based on the confinement...
- ResearchGate. (2023). Effect of Polymeric stabilizers on the Size and Stability of PLGA Paclitaxel Nanoparticles.
- Wiley Online Library. (2023). Controlled Morphological Arrangement of Anisotropic Nanoparticles via Oxidation or Ionic Cross‐Linking.
- Dad, H., et al. (2023).
- ResearchGate. (2019). Boosting Catalytic Activity of Metal Nanoparticles for 4-Nitrophenol Reduction: Modification of Metal Nanoparticles with Poly(diallyldimethylammonium chloride).
- Calzolai, L., et al. (2022). Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. Biomolecules. [Link]
- ResearchGate. (2019). Capping agents in nanoparticle synthesis: Surfactant and solvent system.
- White Rose eTheses Online. (2019). Synthesis and Characterization of Gold Nanostructures for Healthcare Applications. White Rose eTheses Online. [Link]
- Springer. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanostructure in Chemistry. [Link]
- MDPI. (2022).
- ResearchGate. (2015). What is the purpose/ need of the capping agent in synthesis of silver nanoparticle?.
- Mehta, S. K., et al. (2012). The critical role of surfactants towards CdS nanoparticles: synthesis, stability, optical and PL emission properties. RSC Advances. [Link]
- Monteiro, D., et al. (2021). How similar is the antibacterial activity of silver nanoparticles coated with different capping agents?. Environmental Science: Nano. [Link]
- ResearchGate. (2011). Synthesis and properties of (2-octadecyl acyloxy-3-methyl chlorine) dodecyl dimethyl ammonium chloride.
- Pure. (2021). Synthesis and applications of anisotropic nanoparticles with precisely defined dimensions. Pure. [Link]
- ResearchGate. (2009). Influence of Size, Shape, and Surface Coating on the Stability of Aqueous Suspensions of CdSe Nanoparticles.
- ResearchGate. (2024). METAL NANOPARTICLES IN CATALYSIS MECHANISM AND APPLICATIONS..
- MDPI. (2022). Size Control and Enhanced Stability of Silver Nanoparticles by Cyclic Poly(ethylene glycol). MDPI. [Link]
- de Oliveira, C. A. P., et al. (2023). Stability-Focused Nanoparticle Development: Applying Particle Size Stability as a Response Factor in the Design of Experiments. Pharmaceutics. [Link]
- ResearchGate. (2024). New Methodology for Anisotropic Nanoparticles Characterization by Depolarized Light Scattering Measurements: Length and Diameter Determination of Rod-Like Nanoparticles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of nanocapsules comprising dodecyltrimethylammonium chloride and κ-carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and applications of anisotropic nanoparticles with precisely defined dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. A Simple Method for the Size Controlled Synthesis of Stable Oligomeric Clusters of Gold Nanoparticles under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Biomedical Applications of Liquid Metal Nanoparticles: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Overcoming Critical Bottlenecks in Perovskite Photovoltaics
An Application Guide to Dodecylammonium Chloride in Perovskite Solar Cell Fabrication
Perovskite solar cells (PSCs) have emerged as a revolutionary photovoltaic technology, demonstrating a remarkable trajectory in power conversion efficiencies (PCEs) that rival established silicon-based cells.[1] This success is rooted in the superior optoelectronic properties of organic-inorganic lead halide perovskites. However, the path to commercialization is hindered by significant challenges, primarily revolving around the material's intrinsic instabilities and the prevalence of defects. Uncontrolled, rapid crystallization during solution-based processing often leads to polycrystalline films with a high density of grain boundaries and surface defects. These defects act as non-radiative recombination centers, limiting the open-circuit voltage (Voc) and overall efficiency. Furthermore, the ionic nature of perovskites makes them susceptible to degradation from environmental factors like moisture.
This application note provides an in-depth guide to the use of this compound (DACl), a long-chain alkylammonium salt, as a powerful and versatile agent to mitigate these critical issues. We will explore its dual role as both a bulk additive for morphological control and a surface passivating agent for defect healing and interfacial engineering. The causality behind its mechanisms of action will be detailed, followed by validated experimental protocols for its integration into PSC fabrication workflows.
The Multifaceted Role of this compound in PSCs
This compound (C₁₂H₂₅NH₃Cl) is not a simple additive; it is a multifunctional molecule that can be strategically employed to fundamentally improve the quality and resilience of the perovskite absorber layer. Its efficacy stems from the combined properties of its functional components: the ammonium head group (-NH₃⁺) and the long, hydrophobic dodecyl tail (C₁₂H₂₅-).
Mechanism 1: Additive Engineering for Bulk Film Quality
When introduced in small quantities into the perovskite precursor ink, DACl acts as a crystallization modulator. This is particularly effective in lead-free bismuth-based perovskite systems, such as Cs₃Bi₂I₉, which are known for their challenging crystallization kinetics.[2][3]
-
Crystallization Retardation: The long dodecyl chains introduce significant steric hindrance. During film formation and annealing, these bulky cations physically obstruct the rapid, often chaotic, assembly of the inorganic perovskite framework.[2] This slows down the crystallization process, allowing more time for ions to arrange into a more ordered, crystalline structure with larger grains.
-
Improved Morphology: By preventing overly rapid crystallization, DACl facilitates the formation of a uniform and dense perovskite film, significantly reducing the presence of pinholes.[3] A pinhole-free morphology is critical to prevent shunting pathways between the electron and hole transport layers, which would otherwise severely degrade device performance.
The diagram below illustrates how DACl, as an additive, influences the crystallization process to yield a superior perovskite film.
Caption: DACl as a bulk additive retards crystallization, leading to higher quality films.
Mechanism 2: Surface Passivation and Interfacial Engineering
Perhaps the most powerful application of DACl is as a post-deposition surface treatment. A dilute solution of DACl is spin-coated onto a pre-formed 3D perovskite film, where it fundamentally alters the surface chemistry and structure.
-
Defect Passivation: The primary source of voltage loss in high-performance PSCs is non-radiative recombination at surface defects, such as undercoordinated lead ions (Pb²⁺) and halide vacancies. The ammonium head group (-NH₃⁺) of DACl effectively passivates these defect sites.[4] For instance, it can interact with and neutralize dangling bonds on Pb²⁺ ions, healing these electronic trap states.
-
Formation of 2D/3D Heterostructures: The long-chain dodecylammonium cations self-assemble on the 3D perovskite surface, forming an ultrathin 2D perovskite-like layer. This creates a 2D/3D heterostructure which is highly effective at suppressing defect-mediated recombination.[4][5] This passivation significantly enhances the photoluminescence quantum yield and carrier lifetime.
-
Enhanced Stability: The long, nonpolar dodecyl tails form a hydrophobic "umbrella" over the perovskite surface. This organic layer acts as a barrier, repelling ambient moisture and oxygen, thereby dramatically improving the long-term environmental stability of the device.[6]
-
Improved Energy Level Alignment: The formation of the 2D layer can create a more favorable energy cascade between the 3D perovskite absorber and the adjacent hole transport layer (HTL), facilitating more efficient charge extraction and reducing interfacial recombination losses.[4]
The following diagram visualizes the passivation of a 3D perovskite surface by DACl.
Caption: DACl passivates surface defects and forms a protective hydrophobic layer.
Impact on Photovoltaic Performance and Stability
The application of DACl, either as an additive or a surface treatment, translates directly into significant and measurable improvements in device performance and longevity.
| Parameter | Control Device (Typical) | DACl-Treated Device (Typical Improvement) | Rationale | Reference |
| Power Conversion Efficiency (PCE) | 18-20% | >22% (up to 115% relative increase in some systems) | Overall improvement from gains in Voc, Jsc, and FF. | [3][5] |
| Open-Circuit Voltage (Voc) | ~1.05 V | >1.15 V (~47% relative increase in some systems) | Significant reduction in non-radiative recombination due to defect passivation. | [3][5] |
| Short-Circuit Current (Jsc) | ~22 mA/cm² | >23 mA/cm² (~33% relative increase in some systems) | Improved film quality reduces charge carrier loss; better charge extraction. | [3] |
| Fill Factor (FF) | ~75% | >81% (~13% relative increase in some systems) | Reduced series resistance from better film morphology and improved charge transport at the interface. | [3][5] |
| Stability | <50% of initial PCE after 500h in air | >95% of initial PCE after 50 days in ambient air | Hydrophobic barrier prevents moisture ingress; passivated surface is less prone to chemical degradation. | [2][3][6] |
Experimental Protocols
The following protocols provide a starting point for incorporating DACl into standard PSC fabrication workflows. Researchers should optimize concentrations and processing parameters for their specific perovskite compositions and device architectures.
Protocol A: DACl as a Bulk Additive for Cs₃Bi₂I₉ Perovskite
This protocol is adapted from methodologies reported for lead-free bismuth-based PSCs.[2][3]
-
Precursor Solution Preparation:
-
Prepare the base perovskite precursor solution (e.g., 0.5 M Cs₃Bi₂I₉ in a suitable solvent like DMF:DMSO).
-
Prepare a stock solution of this compound (DACl) in the same solvent system (e.g., 10 mg/mL).
-
Add the DACl stock solution to the perovskite precursor to achieve the desired molar ratio (e.g., 1-5 mol%).
-
Stir the final solution at 60°C for at least 2 hours before use.
-
-
Film Deposition:
-
Clean substrates (e.g., FTO/c-TiO₂) via sequential ultrasonication in detergent, DI water, acetone, and isopropanol.
-
Treat substrates with UV-Ozone for 15 minutes immediately before deposition.
-
Transfer substrates to a nitrogen-filled glovebox.
-
Spin-coat the DACl-containing perovskite solution onto the substrate. A typical two-step program is 1000 rpm for 10s followed by 5000 rpm for 30s.
-
During the second step, dispense an antisolvent (e.g., chlorobenzene) 10-15 seconds before the end of the spin.
-
-
Annealing:
-
Immediately transfer the substrate to a hotplate inside the glovebox.
-
Anneal at a predetermined temperature (e.g., 150°C) for 10-15 minutes.
-
Allow the film to cool to room temperature before depositing subsequent layers (e.g., HTL and metal contact).
-
Protocol B: DACl for Post-Deposition Surface Passivation
This protocol is a general method for passivating 3D lead-halide perovskite films.[4][5]
-
Fabrication of 3D Perovskite Film:
-
Prepare a standard 3D perovskite film (e.g., FA₀.₉₅MA₀.₀₅PbI₃) on your desired substrate stack using your established lab procedure.
-
-
Passivation Solution Preparation:
-
Prepare a dilute solution of DACl in a solvent that does not dissolve the underlying perovskite film, such as isopropanol (IPA). A typical concentration is 0.5 to 2 mg/mL.
-
Ensure the DACl is fully dissolved, using gentle heating if necessary. Filter the solution through a 0.2 µm PTFE filter.
-
-
Surface Treatment:
-
Allow the 3D perovskite film to cool to room temperature after its annealing step.
-
Spin-coat the DACl/IPA solution directly onto the perovskite surface (e.g., 4000 rpm for 30s).
-
-
Post-Treatment Annealing:
-
Transfer the passivated film to a hotplate and anneal at a moderate temperature (e.g., 80-100°C) for 5-10 minutes to promote the formation of the 2D layer and remove residual solvent.
-
Proceed with the deposition of the HTL and metal electrode.
-
The general workflow for fabricating and treating a perovskite solar cell with DACl is shown below.
Caption: General experimental workflow for incorporating DACl into PSC fabrication.
Conclusion and Outlook
This compound is a highly effective and versatile molecule for advancing the performance and stability of perovskite solar cells. Its dual functionality as a crystallization retardant and a surface passivating agent allows it to address several key challenges simultaneously: it improves the bulk morphology of the absorber layer while healing surface defects, reducing non-radiative recombination, and providing a crucial barrier against environmental moisture. The protocols outlined here provide a robust framework for researchers to leverage the benefits of DACl and other long-chain alkylammonium halides. Future work will likely focus on optimizing the chain length and halide component of these molecules to further refine the passivation effect and push the efficiency and operational stability of perovskite photovoltaics toward their theoretical limits.
References
- Ali, N., et al. (2020). The effect of this compound on the film morphology, crystallinity, and performance of lead-free Bi-based solution-processed photovoltaics devices. Solar Energy, 207, 1356-1363. [Link]
- ResearchGate. (n.d.). The effect of this compound on the film morphology, crystallinity, and performance of lead-free Bi-based solution-processed photovoltaics devices | Request PDF.
- MDPI. (2024). Surface Passivation to Improve the Performance of Perovskite Solar Cells.
- ResearchGate. (n.d.). Molecular Engineering of Alkylammonium Interfaces for Enhanced Efficiency in Perovskite Solar Cells | Request PDF.
- ResearchGate. (n.d.). Surface passivation for efficient and stable perovskite solar cells in ambient air: The structural effect of amine molecules | Request PDF.
- ResearchGate. (n.d.). Alkylammonium chloride promotes the record efficiency of perovskite solar cells | Request PDF.
- MDPI. (n.d.). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells.
- ResearchGate. (n.d.). Advances of chloride additives for high-efficiency perovskite solar cells: a multiple point of view | Request PDF.
- Supporting Information Dual-site passivation by heterocycle functionalized amidinium cations toward high-performance inverted perovskite solar cells. (n.d.).
- Tan, C. (2022, May 19). Chapter 10.0: Perovskite Solar Cells (Structure, History) [Video]. YouTube. [Link]
- PolyU Scholars Hub. (2021). Interfacial engineering for high performance perovskite solar cells.
Sources
Application Notes and Protocols for Enhancing Perovskite Film Quality with Dodecylammonium Chloride
Introduction: The Pursuit of Flawless Perovskite Films
The remarkable rise of perovskite solar cells (PSCs) in the photovoltaic landscape is a testament to their exceptional optoelectronic properties.[1] However, the journey from promising lab-scale devices to commercially viable technology is paved with challenges, paramount among them being the quality and stability of the perovskite thin film. Polycrystalline perovskite films are inherently prone to a variety of defects, particularly at grain boundaries and surfaces, which act as non-radiative recombination centers, trapping charge carriers and diminishing device performance and longevity.[2]
Additive engineering has emerged as a powerful and effective strategy to mitigate these issues, with various compounds being introduced into the perovskite precursor solution to modulate crystal growth, passivate defects, and enhance overall film morphology.[3] Among these, long-chain alkylammonium halides have garnered significant attention. This guide focuses on the application of Dodecylammonium chloride (DACl), a long-chain organic salt, as a potent additive for improving perovskite film quality.
The long dodecyl chain of DACl plays a crucial role in its function. Unlike smaller cations that can be incorporated into the 3D perovskite lattice, the bulky nature of the dodecylammonium cation prevents this. Instead, it preferentially segregates at grain boundaries and the film surface.[4] This strategic positioning allows it to passivate undercoordinated lead and halide ions, effectively healing the defects that would otherwise compromise the film's electronic properties. Furthermore, the presence of these large organic cations can modulate the crystallization kinetics, slowing down the rapid formation of perovskite crystals to allow for the growth of larger, more oriented grains with fewer boundaries.[5]
This document provides a comprehensive guide for researchers on the mechanism, application, and characterization of DACl-treated perovskite films, with detailed protocols for both lead-free and lead-halide perovskite systems.
Mechanism of Action: How this compound Enhances Perovskite Films
The efficacy of this compound in improving perovskite film quality stems from a combination of synergistic effects that address key challenges in perovskite crystallization and defect formation.
-
Crystallization Modulation: The rapid crystallization of perovskite films during solution processing often leads to the formation of small, disordered grains with a high density of grain boundaries. The long-chain dodecylammonium cations from DACl are thought to interact with the perovskite precursors in solution, hindering the fast crystallization process.[5] This allows for more controlled growth, resulting in larger, more uniform grains and a more ordered crystalline structure, which is crucial for efficient charge transport.
-
Grain Boundary and Surface Passivation: The primary role of DACl is to heal defects. The bulky dodecylammonium cations, too large to fit into the 3D perovskite lattice, accumulate at the grain boundaries and the surface of the film.[4] Here, the ammonium head group can interact with undercoordinated halide ions, while the chloride ion can passivate lead-related defects. This "healing" of defects reduces non-radiative recombination pathways, leading to a significant increase in charge carrier lifetime and diffusion length.
-
Formation of 2D/3D Heterostructures: In some cases, particularly with post-treatment or higher concentrations of long-chain alkylammonium halides, a thin 2D perovskite layer can form on top of the 3D perovskite film.[6][7] This 2D capping layer can provide an effective barrier against moisture and other environmental degradants, enhancing the long-term stability of the device. It can also contribute to defect passivation at the perovskite/hole transport layer interface.
The following diagram illustrates the proposed mechanism of DACl at the grain boundaries of a perovskite film.
Caption: DACl passivating defects at perovskite grain boundaries.
Experimental Protocols
The following protocols provide a starting point for incorporating DACl into perovskite solar cell fabrication. Optimization of concentrations, spin speeds, and annealing parameters is recommended for specific perovskite compositions and device architectures.
Protocol 1: Incorporation of DACl into Lead-Free Cs₃Bi₂I₉ Perovskite Films
This protocol is adapted from studies demonstrating significant performance enhancement in lead-free bismuth-based perovskites.[5][6]
1. Precursor Solution Preparation:
-
Materials: Cesium Iodide (CsI), Bismuth Iodide (BiI₃), this compound (DACl), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a stock solution of the Cs₃Bi₂I₉ precursor by dissolving CsI and BiI₃ in a 3:2 molar ratio in a co-solvent of DMF:DMSO (e.g., 9:1 v/v). A typical concentration is around 0.5 M of BiI₃.
-
Prepare a stock solution of DACl in DMF (e.g., 10 mg/mL).
-
Add the DACl stock solution to the perovskite precursor solution. The optimal amount of DACl needs to be determined empirically, but a good starting point is to add a small amount, such as 0.5-2% by weight relative to the total perovskite precursors.
-
Stir the final solution at room temperature for at least 2 hours before use.
-
2. Film Deposition:
-
Procedure:
-
Clean the substrates (e.g., FTO/glass with a compact TiO₂ layer) thoroughly.
-
Transfer the substrates to a nitrogen-filled glovebox.
-
Deposit the DACl-containing perovskite precursor solution onto the substrate.
-
Spin-coat using a two-step program. For example:
-
Step 1: 1000 rpm for 10 seconds (for initial spreading).
-
Step 2: 4000 rpm for 30 seconds (for film formation).
-
-
During the second step, with about 10-15 seconds remaining, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate to induce rapid crystallization.
-
3. Annealing:
-
Procedure:
-
Immediately transfer the coated substrate to a hotplate inside the glovebox.
-
Anneal at a temperature between 100-150 °C for 10-30 minutes. The optimal temperature and time will depend on the specific perovskite composition and desired film properties.
-
The following workflow diagram summarizes the fabrication process.
Caption: Workflow for DACl in lead-free perovskite films.
Protocol 2: Guideline for DACl in Lead-Halide Perovskite (e.g., FAPbI₃-based) Films
While specific literature on DACl in FAPbI₃ is sparse, this protocol is based on the successful application of other long-chain alkylammonium halides like propylammonium chloride (PACl).[4]
1. Precursor Solution Preparation:
-
Materials: Formamidinium Iodide (FAI), Lead Iodide (PbI₂), this compound (DACl), DMF, DMSO.
-
Procedure:
-
Prepare the FAPbI₃ precursor solution by dissolving FAI and PbI₂ in a suitable molar ratio (e.g., 1:1.05) in a DMF:DMSO co-solvent (e.g., 4:1 v/v). A typical concentration is around 1.4 M.
-
DACl is expected to have lower solubility in these solvent systems compared to shorter-chain halides. It is recommended to prepare a dilute stock solution of DACl in DMF and add it to the main precursor solution.
-
The target concentration of DACl should be in the range of 5-20 mol% with respect to the perovskite composition. Start with a lower concentration and optimize.
-
Stir the final solution at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution of all components, then cool to room temperature before use.
-
2. Film Deposition and Annealing:
-
The film deposition and annealing steps can follow standard and well-established procedures for FAPbI₃, which typically involve a one-step spin-coating process with an anti-solvent wash, followed by thermal annealing at around 150 °C for 10-15 minutes.
Characterization and Expected Results
The successful incorporation of DACl should lead to measurable improvements in the perovskite film's properties and the performance of the resulting solar cell.
| Characterization Technique | Parameter | Expected Result with DACl |
| Scanning Electron Microscopy (SEM) | Grain Size, Pinholes | Increased average grain size, reduced number of pinholes, and a more compact and uniform film morphology.[5] |
| X-Ray Diffraction (XRD) | Crystallinity, Phase Purity | Increased intensity and reduced full-width at half-maximum (FWHM) of the main perovskite diffraction peaks, indicating improved crystallinity.[4] |
| UV-Vis Spectroscopy | Light Absorption | Enhanced light absorption across the visible spectrum due to improved film quality and reduced scattering. |
| Photoluminescence (PL) Spectroscopy | Defect Density | Increased steady-state PL intensity, suggesting a reduction in non-radiative recombination centers. |
| Time-Resolved PL (TRPL) | Carrier Lifetime | Significantly longer carrier lifetime, indicating effective passivation of defects.[4] |
| Solar Cell Device Testing (J-V Curve) | Photovoltaic Performance | Increased Power Conversion Efficiency (PCE), primarily driven by an increase in Open-Circuit Voltage (Voc) and Fill Factor (FF).[5][6] |
Troubleshooting and Key Considerations
-
Solubility Issues: DACl, with its long alkyl chain, may have limited solubility in standard perovskite solvents. Gentle heating and sonication can aid dissolution. If solubility remains an issue, consider using a co-solvent system or preparing a more dilute stock solution.
-
Formation of 2D Perovskite: While a thin 2D capping layer can be beneficial, an excessive amount of DACl can lead to the formation of a thick, insulating 2D perovskite phase that hinders charge extraction. This can be identified by the appearance of low-angle peaks in the XRD pattern. If this occurs, reduce the concentration of DACl.
-
Optimization is Crucial: The optimal concentration of DACl will be highly dependent on the specific perovskite composition, solvent system, and processing conditions. A systematic optimization of the DACl concentration is necessary to achieve the best results.
Conclusion
This compound is a promising additive for enhancing the quality of both lead-free and lead-halide perovskite films. Its ability to modulate crystallization and effectively passivate grain boundary and surface defects leads to significant improvements in film morphology, crystallinity, and charge carrier dynamics. This, in turn, translates to higher efficiency and potentially improved stability in perovskite solar cells. The protocols and guidelines presented here offer a solid foundation for researchers to explore the benefits of DACl in their own perovskite systems, paving the way for more efficient and robust photovoltaic devices.
References
- Chen, Y., Li, B., et al. (2024). Stable FAPbI3 Perovskite Solar Cells via Alkylammonium Chloride-Mediated Crystallization Control. ACS Applied Materials & Interfaces, 16(22), 28402–28408.
- Ali, N., et al. (2020). The effect of this compound on the film morphology, crystallinity, and performance of lead-free Bi-based solution-processed photovoltaics devices. Solar Energy, 207, 1356-1363.
- Grancini, G., et al. (2023). New Dication-Based Lead-Deficient 3D MAPbI3 and FAPbI3 “d-HPs” Perovskites with Enhanced Stability. Journal of the American Chemical Society.
- Sahani, R., et al. (2024). 2D/3D Heterostructure Halide Perovskite Thin Films through an Innovative Spray-Deposition of Bulky Organic Cation-Containing Ammonium Salts. Advanced Materials.
- Zhang, Y., et al. (2021). Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells. Advanced Energy Materials.
- Doherty, T. A. S., et al. (2023). The race between complicated multiple cation/anion compositions and stabilization of FAPbI3 for halide perovskite solar cells. Journal of Materials Chemistry A.
- Correa-Baena, J-P., et al. (2021). Detailed protocol for fabrication of perovskite solar cells. YouTube.
- Alsari, M., et al. (2019). Back-Contact Perovskite Solar Cells. Scientific Video Protocols.
- Chen, C-Y., et al. (2024). Inorganic Cs3Bi2I9 lead-free halide perovskite film for large-area X-ray detector via low-cost ambient spray coating. Nature Communications.
- Wang, Y., et al. (2021). Ethylammonium Lead Iodide Formation in MAPbI3 Precursor Solutions by DMF Decomposition and Organic Cation Exchange Reaction. Materials.
- Sahani, R., et al. (2024). 2D/3D Heterostructure Halide Perovskite Thin Films through an Innovative Spray-Deposition of Bulky Organic Cation-Containing Ammonium Salts. Photon etc.
- Sahani, R., et al. (2024). 2D/3D Heterostructure Halide Perovskite Thin Films through an Innovative Spray-Deposition of Bulky Organic Cation-Containing Ammonium Salts. Semantic Scholar.
- Al-Hagan, O. A., et al. (2025). Fabrication and Characterization of an Inorganic Lead-Free Double Perovskite Solar Cell. Journal of Inorganic and Organometallic Polymers and Materials.
- Wikipedia. (n.d.). Perovskite solar cell.
- Li, Z., et al. (2019). Passivation of Grain Boundary by Squaraine Zwitterions for Defect Passivation and Efficient Perovskite Solar Cells. ACS Applied Materials & Interfaces.
- Pourjafari, D., et al. (2023). Designing an Efficient Lead-Free Perovskite Solar Cell through a Computational Method. Materials.
- Singh, S., et al. (2020). Fabrication Processes of the Lead-Free Perovskite Solar Cells (PSCs). ResearchGate.
- Zhang, Y., et al. (2021). Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells. Advanced Energy Materials.
- Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds.
- PubChem. (n.d.). Dimethyl Sulfoxide.
- Paul, B. K., et al. (2018). Impact of organic polar solvents (DMSO and DMF) on the micellization and related behavior of an anionic (AOT), cationic (CEM 2 AB) and cationic gemini surfactant (16-5-16). ResearchGate.
- Scribd. (n.d.). Solubility Data of DMSO.
- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
Sources
- 1. d-nb.info [d-nb.info]
- 2. Sign in to your account [login.microsoftonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2D/3D Heterostructure Halide Perovskite Thin Films through an Innovative Spray‐Deposition of Bulky Organic Cation‐Containing Ammonium Salts | Photon etc. [photonetc.com]
Application Notes & Protocols: Leveraging Dodecylammonium Chloride in Drug Delivery Systems for Hydrophobic Drugs
Introduction: The Challenge of Hydrophobic Drug Delivery and the Cationic Surfactant Solution
A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines are characterized by high hydrophobicity.[1] This inherent low aqueous solubility presents a major hurdle for formulation scientists, leading to poor dissolution, low bioavailability, and suboptimal therapeutic efficacy.[2][3] Overcoming this challenge requires innovative drug delivery systems that can effectively solubilize these compounds and transport them to the target site. Dodecylammonium chloride (DAC), a cationic surfactant, has emerged as a versatile and potent excipient in the development of such systems.
DAC's utility stems from its amphiphilic nature, possessing a 12-carbon hydrophobic tail (dodecyl) and a positively charged hydrophilic head (ammonium chloride). This structure allows it to act as a powerful solubilizing agent and a permeation enhancer, making it an invaluable tool for formulating difficult-to-deliver hydrophobic drugs. This guide provides an in-depth exploration of DAC's mechanisms, detailed protocols for formulation and characterization, and insights into its application for researchers in drug development.
The Dual Mechanism of this compound in Enhancing Drug Delivery
DAC enhances the delivery of hydrophobic drugs through two primary, often synergistic, mechanisms: improving drug solubility and increasing biological membrane permeability.
Enhanced Solubilization via Micelle and Nanoemulsion Formation
Like other surfactants, DAC molecules self-assemble in aqueous solutions above a certain concentration (the critical micelle concentration or CMC) to form micelles. The hydrophobic drug can be encapsulated within the lipophilic core of these nanoscopic structures, effectively increasing its solubility in the aqueous medium of the formulation.[2] This principle is the foundation for creating various nanocarrier systems:
-
Micellar Solutions: The simplest form, where the drug is partitioned into DAC micelles.
-
Nanoemulsions: Kinetically stable oil-in-water (o/w) dispersions with droplet sizes typically in the 20-200 nm range.[4][5] DAC acts as an emulsifier, stabilizing the oil droplets that serve as a reservoir for the hydrophobic drug.[2][6] These systems offer a high surface area, which can lead to more efficient drug absorption.[2]
Permeation Enhancement through Membrane Interaction
DAC's positive charge is crucial for its role as a permeation enhancer. Cell membranes are negatively charged due to the presence of phosphate groups in phospholipids. The cationic head of DAC interacts electrostatically with the cell membrane, leading to a temporary and reversible disruption of the membrane's highly ordered lipid bilayer structure.[7] This disruption creates transient pores or increases membrane fluidity, facilitating the passage of the drug across biological barriers like the intestinal epithelium or the stratum corneum.[8][9] This mechanism is particularly valuable for oral and transdermal drug delivery routes.[10][11]
Sources
- 1. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 4. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoemulsion as Novel Drug Delivery System: Development, Characterization and Application | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Permeation enhancers in transdermal drug delivery: benefits and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ammonium carbamates as highly active transdermal permeation enhancers with a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Probing the Action of Permeation Enhancers Sodium Cholate and N-dodecyl-β-D-maltoside in a Porcine Jejunal Mucosal Explant System - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Dodecylammonium Chloride-Based Nanoemulsions: Application Notes and Protocols
Introduction: The Role of Dodecylammonium Chloride in Advanced Drug Delivery
This compound (DAC) is a cationic surfactant of significant interest in the development of nanoemulsion-based drug delivery systems. Its single long hydrophobic alkyl chain and positively charged ammonium headgroup impart unique interfacial properties that are advantageous for encapsulating and delivering a wide range of therapeutic agents. The positive surface charge of DAC-stabilized nanoemulsions facilitates electrostatic interactions with negatively charged biological membranes, such as those found in mucosal tissues and the surface of many cells. This can lead to enhanced drug permeation, prolonged residence time at the target site, and improved bioavailability of encapsulated drugs.[1]
This technical guide provides an in-depth overview of the formulation of DAC-based nanoemulsions, with a focus on practical, field-proven methodologies. While direct literature on DAC for nanoemulsion formulation is limited, extensive data from its close structural analog, Dodecyltrimethylammonium chloride (DTAC), provides a robust foundation for the protocols and principles outlined herein. The addition of three methyl groups to the ammonium headgroup in DTAC does not significantly alter the fundamental amphiphilic nature of the molecule, making DTAC a reliable proxy for understanding the formulation principles of DAC-based systems. This guide will detail both high-energy and low-energy formulation methods, comprehensive characterization techniques, and stability assessment protocols to enable researchers, scientists, and drug development professionals to successfully formulate and evaluate DAC-based nanoemulsions for their specific applications.
Core Principles of DAC-Based Nanoemulsion Formulation
The formation of a stable nanoemulsion is a delicate interplay between the oil phase, aqueous phase, and the surfactant system. The primary role of DAC is to reduce the interfacial tension between the oil and water phases, allowing for the formation of nano-sized droplets, and to provide electrostatic stabilization to the resulting emulsion.
Causality in Component Selection:
-
Oil Phase Selection: The choice of the oil phase is critical and depends on the solubility of the active pharmaceutical ingredient (API) to be encapsulated and its compatibility with DAC. Medium-chain triglycerides (MCTs), such as Miglyol 812, are often preferred due to their high biocompatibility and excellent solubilizing capacity for a wide range of lipophilic drugs.[2][3] Other vegetable oils, like olive oil, can also be employed.[2] The viscosity of the oil can impact the ease of emulsification, with lower viscosity oils generally requiring less energy to form small droplets.[4][5]
-
Surfactant Concentration: The concentration of DAC should be above its critical micelle concentration (CMC) to ensure sufficient molecules are available to stabilize the newly formed oil-water interface during emulsification. The CMC of DTAC, a close analog, is in the millimolar range and is influenced by temperature and the presence of electrolytes. Operating well above the CMC provides a reservoir of surfactant to cover the large interfacial area created during nanoemulsification.
-
Aqueous Phase: The aqueous phase is typically purified water. Buffers can be used to control the pH, which can be important for the stability of the API and the overall formulation. The ionic strength of the aqueous phase can influence the electrostatic repulsion between droplets, thereby affecting the long-term stability of the nanoemulsion.
High-Energy Nanoemulsification Protocol: High-Pressure Homogenization
High-energy methods utilize mechanical force to break down coarse emulsions into nano-sized droplets.[6] High-pressure homogenization (HPH) is a scalable and widely used technique for producing nanoemulsions with a narrow particle size distribution.[6][7]
Protocol: O/W Nanoemulsion Preparation via HPH
Materials:
-
This compound (DAC) or Dodecyltrimethylammonium chloride (DTAC)
-
Oil Phase (e.g., Medium-Chain Triglycerides - MCT oil)
-
Lipophilic Active Pharmaceutical Ingredient (API) (optional)
-
Purified Water
-
High-Pressure Homogenizer
-
High-Shear Mixer (for pre-emulsion)
-
Magnetic Stirrer and Stir Bar
-
Beakers and Graduated Cylinders
Step-by-Step Methodology:
-
Preparation of the Aqueous Phase:
-
Dissolve the desired concentration of DAC in purified water. A typical starting concentration is 1-5% (w/v).
-
Stir gently with a magnetic stirrer until the DAC is fully dissolved.
-
-
Preparation of the Oil Phase:
-
If encapsulating a lipophilic API, dissolve it in the oil phase at the desired concentration. Gentle heating may be necessary to aid dissolution.
-
Warm the oil phase to a similar temperature as the aqueous phase to prevent component precipitation upon mixing.
-
-
Formation of the Pre-emulsion (Coarse Emulsion):
-
While stirring the aqueous phase at a moderate speed with a high-shear mixer (e.g., 5,000-8,000 rpm), slowly add the oil phase. A common starting oil-to-water ratio is 1:9 (v/v).
-
Continue mixing for 5-10 minutes to form a milky, coarse emulsion.
-
-
Nanoemulsification:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
The homogenization pressure and number of cycles are critical parameters that must be optimized for each formulation. A typical starting point is a pressure of 10,000-20,000 psi for 3-5 cycles.[8]
-
Collect the resulting nanoemulsion, which should appear translucent or bluish-white.
-
Caption: Workflow for High-Energy Nanoemulsion Formulation.
Low-Energy Nanoemulsification Protocol: Spontaneous Emulsification
Low-energy methods rely on the intrinsic physicochemical properties of the components to form nanoemulsions with minimal mechanical energy input. Spontaneous emulsification, also known as the solvent displacement method, is a popular low-energy technique.[2][9]
Protocol: O/W Nanoemulsion Preparation via Spontaneous Emulsification
This method involves dissolving the oil phase and surfactant in a water-miscible organic solvent, followed by the injection of this organic phase into the aqueous phase. The rapid diffusion of the solvent into the aqueous phase leads to the spontaneous formation of nano-sized oil droplets.
Materials:
-
This compound (DAC) or Dodecyltrimethylammonium chloride (DTAC)
-
Water-miscible Organic Solvent (e.g., Ethanol, Acetone)[2]
-
Purified Water
-
Magnetic Stirrer and Stir Bar
-
Syringe or Pipette
-
Beakers and Graduated Cylinders
-
Rotary Evaporator (optional, for solvent removal)
Step-by-Step Methodology:
-
Preparation of the Organic Phase:
-
Dissolve the specified amount of DAC and the oil phase in a water-miscible organic solvent (e.g., a mixture of ethanol and acetone). A reported formulation uses 120 mg of DTAC in 0.5 mL of ethanol with 125 µL of olive oil and 9.5 mL of acetone.[2]
-
-
Formation of the Nanoemulsion:
-
Place the desired volume of purified water in a beaker and stir at a moderate speed using a magnetic stirrer.
-
Slowly inject the organic phase into the aqueous phase. The rapid diffusion of the solvent will cause the spontaneous formation of a nanoemulsion, often appearing as a translucent or bluish-white dispersion.
-
-
Solvent Removal (Optional but Recommended):
-
To obtain a solvent-free formulation, the organic solvent can be removed under reduced pressure using a rotary evaporator.
-
Caption: Workflow for Low-Energy Spontaneous Emulsification.
Physicochemical Characterization of DAC-Based Nanoemulsions
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoemulsions.
Droplet Size, Polydispersity Index (PDI), and Zeta Potential
These are critical parameters that influence the stability and biological interactions of the nanoemulsion.
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The PDI is a measure of the broadness of the particle size distribution. Laser Doppler Velocimetry is employed to determine the zeta potential, which is an indicator of the surface charge of the droplets and a key predictor of colloidal stability.[10]
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a suitable cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer or a similar instrument at a controlled temperature (typically 25 °C).
-
Perform measurements in triplicate and report the average values with the standard deviation.
-
Morphological Characterization
-
Principle: Transmission Electron Microscopy (TEM) allows for the direct visualization of the nanoemulsion droplets, providing information on their size, shape, and morphology.[11]
-
Procedure:
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Negatively stain the sample (e.g., with phosphotungstic acid or uranyl acetate) to enhance contrast.
-
Allow the grid to dry completely.
-
Image the sample using a TEM.
-
Data Presentation: Expected Physicochemical Properties
The following table provides expected ranges for the physicochemical properties of DAC/DTAC-based nanoemulsions based on available literature.
| Parameter | Expected Range | Significance | References |
| Droplet Size (Z-average) | 50 - 350 nm | Influences stability, bioavailability, and cellular uptake. | [2],[9],[12],[13] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. | [14],[10] |
| Zeta Potential | +30 to +80 mV | A high positive value indicates good electrostatic stability. | [2],[9],[12] |
Stability Assessment of DAC-Based Nanoemulsions
Assessing the stability of the nanoemulsion is crucial to ensure its shelf-life and performance over time.
Protocol: Thermodynamic and Long-Term Stability Studies
Materials:
-
Prepared DAC-based nanoemulsion
-
Glass vials
-
Temperature-controlled environments (refrigerator at 4°C, incubators at 25°C and 40°C)
-
Centrifuge
Step-by-Step Methodology:
-
Initial Characterization (Time = 0):
-
Immediately after preparation, measure the initial droplet size, PDI, and zeta potential.
-
Visually inspect the nanoemulsion for any signs of phase separation, creaming, or sedimentation.
-
-
Thermodynamic Stability Testing:
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating (e.g., 40°C for 48 hours) and cooling (e.g., 4°C for 48 hours).
-
Freeze-Thaw Cycles: Subject the nanoemulsion to at least three cycles of freezing (-20°C for 24 hours) and thawing (25°C for 24 hours).
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3,500 rpm for 30 minutes) to accelerate any potential destabilization.
-
After each test, visually inspect the samples and re-characterize the droplet size, PDI, and zeta potential.
-
-
Long-Term Stability Testing:
-
Store the nanoemulsion in sealed vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples and analyze them for any changes in their physicochemical properties.
-
Caption: Workflow for Stability Assessment of Nanoemulsions.
Conclusion and Future Perspectives
This compound and its analogs are potent cationic surfactants for the formulation of nanoemulsions with significant potential in drug delivery. The positive surface charge they impart can be leveraged to enhance the interaction of the nano-carrier with biological surfaces, thereby improving drug efficacy. The choice between high-energy and low-energy formulation methods will depend on the specific requirements of the application, including the scale of production and the sensitivity of the API to heat and shear stress. Thorough physicochemical characterization and stability assessment are paramount to ensuring the development of a robust and effective nanoemulsion-based drug delivery system. Future research in this area may focus on exploring a wider range of oil phases and co-surfactants to further optimize the performance and stability of DAC-based nanoemulsions for targeted and controlled drug release applications.
References
- Rosas-Durazo, A., Lizardi, J., Higuera-Ciapara, I., Argüelles-Monal, W., & Goycoolea, F. M. (2011). Development and characterization of nanocapsules comprising dodecyltrimethylammonium chloride and κ-carrageenan. Colloids and Surfaces B: Biointerfaces, 86(1), 242-246.
- PubMed. (2011). Development and characterization of nanocapsules comprising dodecyltrimethylammonium chloride and κ-carrageenan.
- Science.gov. (n.d.). ammonium chloride surfactant: Topics by Science.gov.
- Wooster, T. J., Golding, M., & Sanguansri, P. (2008). Impact of oil type on nanoemulsion formation and Ostwald ripening stability. Langmuir, 24(22), 12758-12765.
- Regnum Christi International Universities. (n.d.). Development and characterization of nanocapsules comprising dodecyltrimethylammonium chloride and κ-carrageenan - Fingerprint.
- PubMed. (2008). Impact of oil type on nanoemulsion formation and Ostwald ripening stability.
- Google Patents. (n.d.). CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride.
- ResearchGate. (n.d.). Zeta potential of nanoemulsion.
- ResearchGate. (n.d.). Particle size distributions of nanoemulsions containing different....
- ResearchGate. (n.d.). Results of the particle size measurements of the nanoemulsions.
- ResearchGate. (n.d.). The particle size and morphology of nanoemulsions. The observation magnification of TEM was 60.000.
- Al-Jedah, J. H., & Ali, M. S. (2024).
- Singh, S. K., & Vemshetti, K. (2016). Review of Nanoemulsion Formulation and Characterization Techniques. Indian Journal of Pharmaceutical Sciences, 78(6), 712-719.
- Al-Kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2022). Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. Pharmaceutics, 14(8), 1695.
- PubChem. (n.d.). Dodecyltrimethylammonium chloride.
- Changediya, V. V., Jani, R., & Kakde, P. (2019). A Review on Nanoemulsions: A Recent Drug Delivery Tool. Journal of Drug Delivery and Therapeutics, 9(5), 185-191.
- Herman, A., & Herman, A. P. (2016). Status of surfactants as penetration enhancers in transdermal drug delivery. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-8.
- Google Patents. (n.d.). CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride.
- Taeusch, H. W. (2017). Surfactant as a drug carrier.
- Widyaningrum, T., Triyoga, A., Wibisono, C., Kusumawati, I., & Widiyana, A. (2023). Type of Cosurfactant Effects on Particle Size in Nanoemulsion Drug Delivery Systems. Formosa Journal of Science and Technology, 2(4), 3809-3818.
- Google Patents. (n.d.). CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride.
- Dokic, L., Krstonosic, V., & Nikolic, I. (2011). Influence of oil phase concentration on droplet size distribution and stability of oil-in-water emulsions. Journal of the American Oil Chemists' Society, 88(8), 1159-1167.
- Zhang, W., Qin, Y., Gao, Z., Ou, W., Zhu, H., & Zhang, Q. (2019). Influence of oil types on the formation and stability of nano-emulsions by D phase emulsification. Journal of Molecular Liquids, 296, 111812.
- Sharifi, F., Jahangiri, M., Nazir, I., Asim, M. H., Ebrahimnejad, P., Hupfauf, A., ... & Bernkop-Schnürch, A. (2021). Zeta potential changing nanoemulsions: Impact of PEG-corona on phosphate cleavage. International Journal of Pharmaceutics, 581, 119299.
- Lacerda, A. M., & Marques, E. F. (2007). Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodeclytrimethylammonium Bromide and Chloride. Journal of Colloid and Interface Science, 316(1), 183-191.
- Sharifi, F., Jahangiri, M., Nazir, I., Asim, M. H., Ebrahimnejad, P., Hupfauf, A., ... & Bernkop-Schnürch, A. (2021). Zeta potential changing nanoemulsions based on a simple zwitterion. Journal of Colloid and Interface Science, 585, 126-137.
- ResearchGate. (n.d.). Literature results on the stability of nanoemulsions. (a) List of....
- Chen, Y., & Wu, J. (2023). Synergistic Stabilization of Nanoemulsion Using Nonionic Surfactants and Salt-Sensitive Cellulose Nanocrystals. Polymers, 15(24), 4699.
- Majeed, A., Bashir, R., & Farooq, S. (2019). Preparation, Characterization and Applications of Nanoemulsions: An Insight. Journal of Drug Delivery and Therapeutics, 9(2), 522-527.
- Ali, J., & Ali, A. (2007). Formulation development and optimization using nanoemulsion technique: Technical note. AAPS PharmSciTech, 8(2), E1-E6.
- Rahman, M., Haris, M., Zaki, M., & Fazil, M. (2019). Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs. Scientific Reports, 9(1), 1-11.
Sources
- 1. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rciueducation.org [research.rciueducation.org]
- 4. Impact of oil type on nanoemulsion formation and Ostwald ripening stability. | Semantic Scholar [semanticscholar.org]
- 5. Impact of oil type on nanoemulsion formation and Ostwald ripening stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and characterization of nanocapsules comprising dodecyltrimethylammonium chloride and κ-carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Dodecylammonium Chloride for DNA Condensation and Gene Delivery: Application Notes and Protocols
Introduction
The delivery of genetic material into living cells, a process known as transfection, is a cornerstone of modern molecular biology and a critical component in the development of gene therapies. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, cationic lipids and surfactants have emerged as promising candidates due to their safety, ease of production, and tunable properties.[1][2][3]
Dodecylammonium chloride (DAC), a single-chain cationic surfactant, represents a simple yet effective molecule for compacting DNA into nanoparticles suitable for gene delivery. Its amphiphilic nature, possessing a positively charged ammonium headgroup and a hydrophobic dodecyl tail, allows it to interact with the negatively charged phosphate backbone of DNA, leading to its condensation into structured nanoparticles. This guide provides a comprehensive overview of the principles and protocols for using DAC in DNA condensation and subsequent in vitro gene delivery, tailored for researchers and professionals in drug development.
Part 1: The Physicochemical Basis of DAC-Mediated DNA Condensation
The Mechanism: A Symphony of Electrostatics and Hydrophobicity
The condensation of DNA by DAC is a multi-step process driven primarily by electrostatic interactions.[4][5] The negatively charged phosphate groups on the DNA backbone attract the positively charged ammonium headgroups of the DAC molecules. This initial interaction leads to the neutralization of the DNA's charge. As more DAC molecules bind, the DNA molecule undergoes a significant conformational change, collapsing from its extended, soluble state into a compact, globular or toroidal structure.[4][6]
This charge neutralization is a critical prerequisite for condensation, as it overcomes the electrostatic repulsion between different segments of the DNA molecule.[5] Experimental evidence suggests that DNA condensation typically occurs when approximately 90% of its charge is neutralized by counterions.[5] Beyond charge neutralization, the hydrophobic dodecyl tails of the DAC molecules play a crucial role in stabilizing the condensed structure through hydrophobic interactions.[7]
Key Factors Influencing the Formation of DAC-DNA Complexes
The formation and characteristics of DAC-DNA nanoparticles are highly dependent on several experimental parameters:
-
DAC/DNA Charge Ratio (N/P Ratio): This is the molar ratio of the positively charged nitrogen atoms (N) in DAC to the negatively charged phosphate groups (P) in the DNA. It is the most critical parameter influencing the size, charge, and stability of the resulting nanoparticles. At low N/P ratios, DNA condensation is incomplete. As the N/P ratio increases, the DNA becomes more compacted, and the resulting nanoparticles acquire a net positive charge, which is essential for their interaction with the negatively charged cell membrane during transfection.
-
Concentration of Reactants: The absolute concentrations of both DAC and DNA can influence the kinetics of complex formation and the final particle size. Higher concentrations may lead to faster aggregation and potentially larger, less stable particles.
-
Alkyl Chain Length: The length of the hydrophobic tail of the cationic surfactant significantly impacts its DNA compacting efficiency.[6] While this guide focuses on this compound (a 12-carbon chain), it is important to note that variations in chain length can affect the stability and transfection efficiency of the resulting complexes.[6]
Visualizing the Condensation Process
The following diagram illustrates the stepwise process of DNA condensation induced by this compound.
Caption: Mechanism of DNA condensation by this compound.
Part 2: Crafting and Characterizing DAC-DNA Nanoparticles
Protocol 1: Step-by-Step Preparation of DAC-DNA Complexes
This protocol details the formation of DAC-DNA nanoparticles at a specified N/P ratio.
Materials and Reagents:
-
This compound (DAC)
-
Plasmid DNA (e.g., pEGFP-N1 encoding Green Fluorescent Protein)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of plasmid DNA in nuclease-free water. Quantify the DNA concentration using a spectrophotometer.
-
Prepare a 1 mM stock solution of DAC in nuclease-free water.
-
-
Calculating the N/P Ratio:
-
The charge of DNA is based on its phosphate groups. The average molecular weight of a DNA base pair is approximately 650 g/mol . Therefore, the molar concentration of phosphate groups can be calculated.
-
The N/P ratio is the molar ratio of the amine groups in DAC to the phosphate groups in DNA.
-
Example Calculation for an N/P ratio of 5:1:
-
Assume you are using 1 µg of DNA.
-
Moles of phosphate = (1 µg) / (650 g/mol per bp) * (1 g / 10^6 µg) * (2 phosphates / bp) ≈ 3 nmol of phosphate.
-
Moles of DAC required = 3 nmol * 5 = 15 nmol.
-
Volume of 1 mM DAC solution = 15 nmol / 1 mM = 15 µL.
-
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in nuclease-free water to a final volume of 50 µL.
-
In a separate tube, dilute the calculated volume of DAC stock solution in nuclease-free water to a final volume of 50 µL.
-
Add the diluted DAC solution dropwise to the diluted DNA solution while gently vortexing.
-
Incubate the mixture at room temperature for 30 minutes to allow for stable complex formation.
-
Protocol 2: Essential Physicochemical Characterization
Characterizing the physicochemical properties of the DAC-DNA nanoparticles is crucial for ensuring reproducibility and predicting their biological performance.[8][9][10]
A. Dynamic Light Scattering (DLS) for Size and Zeta Potential:
-
Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.[8][11]
-
Procedure:
-
Dilute a small aliquot of the prepared DAC-DNA complex solution in nuclease-free water to an appropriate concentration for DLS analysis.
-
Measure the particle size and PDI using the DLS instrument. Aim for a PDI value below 0.3 for a homogenous population.
-
Measure the zeta potential to confirm the net positive surface charge, which is indicative of successful DNA condensation and important for cellular uptake.
-
B. Gel Retardation Assay:
-
Purpose: To visually confirm the condensation of DNA by DAC.[12]
-
Procedure:
-
Prepare a 1% agarose gel with a fluorescent nucleic acid stain (e.g., ethidium bromide).
-
Load a constant amount of DNA and DAC-DNA complexes prepared at varying N/P ratios into the wells of the gel.
-
Load a sample of naked DNA as a control.
-
Run the gel electrophoresis under standard conditions.
-
Visualize the gel under UV light. Naked DNA will migrate through the gel, while condensed DNA will be retained in the loading well due to its larger size and charge neutralization.
-
Expected Nanoparticle Characteristics
The following table summarizes the expected characteristics of DAC-DNA nanoparticles at different N/P ratios.
| N/P Ratio | Expected Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Gel Retardation |
| 1:1 | > 500 | > 0.5 | ~ 0 | Partial |
| 5:1 | 150 - 300 | < 0.3 | +20 to +30 | Complete |
| 10:1 | 100 - 200 | < 0.25 | +30 to +40 | Complete |
Part 3: In Vitro Gene Delivery with DAC-DNA Complexes
Transfection: Delivering the Genetic Payload
The positively charged DAC-DNA nanoparticles interact with the negatively charged proteoglycans on the cell surface, facilitating their uptake through endocytosis.[1] Once inside the cell, the complexes must escape the endosome to release the DNA into the cytoplasm, from where it can enter the nucleus for transcription.
Protocol 3: A Guide to In Vitro Transfection
This protocol provides a general procedure for transfecting mammalian cells with DAC-DNA complexes. Optimization is recommended for each cell line.[13]
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Prepared DAC-DNA complexes
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Preparation of Transfection Medium:
-
For each well to be transfected, prepare the DAC-DNA complexes as described in Protocol 1. The final volume of the complex solution should be around 100 µL.
-
-
Transfection:
-
Gently wash the cells with serum-free medium.
-
Add the DAC-DNA complex solution to each well.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) medium.
-
-
Post-Transfection Analysis:
-
Incubate the cells for 24-48 hours post-transfection.
-
Assess transfection efficiency by observing the expression of the reporter gene (e.g., GFP expression using fluorescence microscopy).
-
Cell viability can be assessed using methods like the MTT assay.
-
Visualizing the Transfection Workflow
The following diagram outlines the key steps in the in vitro transfection process using DAC-DNA nanoparticles.
Caption: Workflow for in vitro cell transfection.
Conclusion
This compound offers a straightforward and cost-effective method for DNA condensation and subsequent gene delivery. By understanding the fundamental principles of complex formation and carefully controlling experimental parameters, researchers can effectively formulate DAC-DNA nanoparticles for in vitro applications. The protocols provided in this guide serve as a starting point for developing and optimizing DAC-based transfection strategies for various cell types and research goals. Further exploration into modifications of the DAC structure, such as the incorporation of biodegradable linkages or targeting ligands, may pave the way for even more efficient and specific gene delivery systems in the future.
References
- Nakanishi, H., Tsuchiya, K., Okubo, T., Sakai, H., & Abe, M. (2007). Cationic surfactant changes the morphology of DNA molecules. Langmuir, 23(2), 345–347. [Link]
- Moya, S. E., Tros de Ilarduya, C., & Lecommandoux, S. (2010). Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency. International Journal of Molecular Sciences, 11(12), 5036–5053. [Link]
- Thathachari, Y. T., & Le, T. (2005). Surface complexation of DNA with a cationic surfactant. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 261(1-3), 133–138. [Link]
- Chatterjee, S., & Kumar, G. S. (1997). Interaction of surfactants with DNA. Role of hydrophobicity and surface charge on intercalation and DNA melting. Biochimica et Biophysica Acta (BBA) - General Subjects, 1334(1), 121–131. [Link]
- Gorelov, A. V., Kudryashov, E., Jacquier, J. C., McLoughlin, D., & Dawson, K. A. (1999). Complexation of DNA with cationic surfactant. Semantic Scholar. [Link]
- Felgner, P. L., Gadek, T. R., Holm, M., Roman, R., Chan, H. W., Wenz, M., Northrop, J. P., Ringold, G. M., & Danielsen, M. (1987). Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. Proceedings of the National Academy of Sciences, 84(21), 7413–7417. [Link]
- Samad, A., & Tariq, M. (2021). Physicochemical characterization of the DNA complexes with different surfactants. Journal of Molecular Liquids, 340, 117264. [Link]
- Ma, C., & Bloomfield, V. A. (1995). Condensation of DNA by multivalent cations: experimental studies of condensation kinetics. Biophysical Journal, 68(6), 2545–2554. [Link]
- Afonin, K. A., & Viard, M. (2022). Physicochemical Characterization of Nucleic Acid Nanoparticles. In Nucleic Acid Nanotechnology (pp. 23-1-23-8). CRC Press. [Link]
- Various Authors. (n.d.). DNA condensation – Knowledge and References. Taylor & Francis. [Link]
- Bloomfield, V. A. (1996). DNA condensation by multivalent cations. Biophysical Journal, 70(3), 1544–1544. [Link]
- Zhang, Y., & Wang, Z. (2023). Efficient mRNA Delivery In Vitro and In Vivo Using a Polycharged Biodegradable Nanomaterial. International Journal of Molecular Sciences, 24(3), 2411. [Link]
- Ewert, K. K., & Safinya, C. R. (2010). Advancing Nonviral Gene Delivery: Lipid- and Surfactant-Based Nanoparticle Design Strategies. Pharmaceutical Research, 27(12), 2591–2606. [Link]
- Marques, E. F., & Lindman, B. (2004). pH-Controlled DNA Condensation in the Presence of Dodecyldimethylamine Oxide. The Journal of Physical Chemistry B, 108(22), 7019–7027. [Link]
- Moghbeli, M., & Moghbeli, F. (2013). Non-Viral Transfection Methods Optimized for Gene Delivery to a Lung Cancer Cell Line. Avicenna Journal of Medical Biotechnology, 5(4), 238–245. [Link]
- Carlstedt, J., Lundberg, D., Dias, R. S., & Lindman, B. (2012). Condensation and decondensation of DNA by cationic surfactant, spermine, or cationic surfactant-cyclodextrin mixtures: macroscopic phase behavior, aggregate properties, and dissolution mechanisms. Langmuir, 28(21), 7976–7989. [Link]
- Tenzer, S., Docter, D., Kuharev, J., Musyanovych, A., Fetz, V., Hecht, R., Schlenk, F., Fischer, D., Kiouptsi, K., & Reinhardt, C. (2013). Physicochemical characterization of nanoparticles and their behavior in the biological environment. Physical Chemistry Chemical Physics, 15(40), 16862. [Link]
- Mudalige, T., Lipton, A. S., & Washburn, M. P. (2015). Techniques for physicochemical characterization of nanomaterials. Biotechnology Advances, 33(6), 1073–1086. [Link]
- Khaw, B. A., Torchilin, V. P., Vural, I., & Narula, J. (2001). Intracytoplasmic gene delivery for in vitro transfection with cytoskeleton-specific immunoliposomes. Journal of Controlled Release, 75(1-2), 167–177. [Link]
- Li, S.-D., & Huang, L. (2006). The Development of Functional Non-Viral Vectors for Gene Delivery. Current Gene Therapy, 6(2), 163–173. [Link]
- Li, Y., & Guan, S. (2022). Efficient Transfection of In vitro Transcribed mRNA in Cultured Cells Using Peptide-Poloxamine Nanoparticles. Journal of Visualized Experiments, (186), e64288. [Link]
- Henrik's Lab. (2021, April 19). Heat-Shock Transformation Protocol (for Bacteria) [Video]. YouTube. [Link]
Sources
- 1. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cationic surfactant changes the morphology of DNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA condensation by multivalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condensation and decondensation of DNA by cationic surfactant, spermine, or cationic surfactant-cyclodextrin mixtures: macroscopic phase behavior, aggregate properties, and dissolution mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Physicochemical characterization of nanoparticles and their behavior in the biological environment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Transfection of In vitro Transcribed mRNA in Cultured Cells Using Peptide-Poloxamine Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of surfactants with DNA. Role of hydrophobicity and surface charge on intercalation and DNA melting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient mRNA Delivery In Vitro and In Vivo Using a Polycharged Biodegradable Nanomaterial [mdpi.com]
Application Notes & Protocols: Dodecylammonium Chloride as a Phase Transfer Catalyst
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Dodecylammonium Chloride (DAC) as a phase transfer catalyst. While quaternary ammonium salts are more conventionally cited, primary ammonium salts like DAC offer a unique profile for facilitating reactions across immiscible phases. This guide elucidates the fundamental mechanism of DAC in phase transfer catalysis (PTC), provides detailed, field-proven protocols for key organic transformations, and explains the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Role of this compound in Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that enables or accelerates reactions between reactants located in different, immiscible phases (e.g., an aqueous and an organic phase).[1] Typically, an ionic reactant, soluble in the aqueous phase, is unable to react with an organic substrate dissolved in an organic solvent. A phase transfer catalyst overcomes this barrier by acting as a shuttle, transporting the reactive anion from the aqueous phase into the organic phase.[2]
This compound (DAC), a primary ammonium salt, possesses the requisite amphiphilic character to function as a phase transfer catalyst. Its structure consists of:
-
A long, lipophilic dodecyl (C12) chain, which confers solubility in organic media.
-
A hydrophilic ammonium head group (-NH3⁺), which can pair with anions in the aqueous phase.
This dual nature allows the DAC cation to form a lipophilic ion pair with a reactive anion (e.g., CN⁻, OH⁻, MnO₄⁻), which can then migrate across the phase boundary into the organic solvent to react with the substrate.[2] The advantages of employing a PTC system like this include the use of inexpensive inorganic reagents, milder reaction conditions, elimination of the need for hazardous anhydrous solvents, and often, enhanced reaction rates and yields.[1][2]
Mechanism of Action
The catalytic cycle of this compound in a typical liquid-liquid PTC system follows an extraction mechanism. The process is dynamic and relies on equilibria between the phases.
Caption: General Mechanism of DAC in Phase Transfer Catalysis.
The cycle involves:
-
Anion Exchange: At the interface, the DAC (C₁₂H₂₅NH₃⁺Cl⁻) exchanges its chloride ion for the reactive anion (Y⁻) from the aqueous salt (M⁺Y⁻).
-
Phase Transfer: The newly formed ion pair, [C₁₂H₂₅NH₃⁺Y⁻], is sufficiently lipophilic to migrate from the aqueous phase into the bulk organic phase.
-
Reaction: In the organic phase, the "naked" anion Y⁻ is highly reactive and attacks the organic substrate R-X, yielding the product R-Y and the catalyst paired with the leaving group, [C₁₂H₂₅NH₃⁺X⁻].
-
Catalyst Regeneration: The catalyst pair [C₁₂H₂₅NH₃⁺X⁻] migrates back to the interface to exchange X⁻ for another Y⁻, thus continuing the catalytic cycle.
Application & Protocol: Nucleophilic Substitution (SN2)
One of the most widespread applications of PTC is in nucleophilic substitution reactions, particularly the synthesis of nitriles from alkyl halides.[3][4] This protocol details the cyanation of 1-bromooctane, a model system for demonstrating the efficacy of DAC.
Principle
The reaction involves the displacement of bromide from 1-bromooctane by a cyanide anion. Sodium cyanide (NaCN) is inexpensive but insoluble in the organic solvent (e.g., toluene) where 1-bromooctane resides. DAC facilitates the transfer of the CN⁻ nucleophile into the organic phase to allow the SN2 reaction to proceed efficiently at a moderate temperature.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 1-Bromooctane | 193.13 | 10 | 1.0 | 1.93 g (1.73 mL) |
| Sodium Cyanide (NaCN) | 49.01 | 15 | 1.5 | 0.74 g |
| This compound (DAC) | 221.81 | 0.5 | 0.05 (5 mol%) | 0.11 g |
| Toluene | - | - | - | 20 mL |
| Water (Deionized) | - | - | - | 10 mL |
| Round-bottom flask (100 mL) | - | - | - | 1 |
| Reflux condenser | - | - | - | 1 |
| Magnetic stirrer & stir bar | - | - | - | 1 |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium cyanide (15 mmol), this compound (0.5 mmol), toluene (20 mL), and water (10 mL).
-
Addition of Substrate: Add 1-bromooctane (10 mmol) to the biphasic mixture.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath. It is critical to stir the mixture vigorously (e.g., >800 RPM) to create a large surface area between the two phases, which is essential for efficient catalysis.
-
Monitoring: The reaction progress can be monitored by taking small aliquots from the organic layer every hour. Analyze the aliquots by Gas Chromatography (GC) to observe the disappearance of the 1-bromooctane starting material. The reaction is typically complete within 3-5 hours.
-
Workup: After the reaction is complete (as determined by GC), cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with water (2 x 15 mL) and then brine (15 mL) to remove residual catalyst and inorganic salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification & Analysis: The resulting crude 1-cyanooctane can be purified by vacuum distillation if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Experimental Workflow for SN2 Cyanation.
Application & Protocol: Permanganate Oxidation
PTC is highly effective for oxidation reactions using inorganic oxidizing agents like potassium permanganate (KMnO₄), which are soluble in water but not in organic solvents.[2] This protocol outlines the oxidation of benzyl alcohol to benzaldehyde.
Principle
The permanganate ion (MnO₄⁻) is transferred from the aqueous phase to the organic phase (e.g., dichloromethane) by DAC. In the organic phase, the lipophilic ion pair [C₁₂H₂₅NH₃⁺MnO₄⁻] acts as a potent oxidizing agent, converting benzyl alcohol to benzaldehyde. Careful control of stoichiometry is needed to prevent over-oxidation to benzoic acid.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| Benzyl Alcohol | 108.14 | 10 | 1.0 | 1.08 g (1.04 mL) |
| Potassium Permanganate (KMnO₄) | 158.03 | 8 | 0.8 | 1.26 g |
| This compound (DAC) | 221.81 | 0.3 | 0.03 (3 mol%) | 0.067 g |
| Dichloromethane (DCM) | - | - | - | 30 mL |
| Water (Deionized) | - | - | - | 20 mL |
| Acetic Acid (Glacial) | 60.05 | 5 | 0.5 | 0.3 g (0.29 mL) |
Experimental Protocol
-
Setup: In a 100 mL round-bottom flask, dissolve benzyl alcohol (10 mmol) and DAC (0.3 mmol) in dichloromethane (30 mL). Add a magnetic stir bar.
-
Prepare Oxidant Solution: In a separate beaker, dissolve potassium permanganate (8 mmol) and acetic acid (5 mmol) in water (20 mL). The acid helps stabilize the permanganate and buffer the reaction.
-
Reaction Conditions: Cool the flask containing the alcohol solution to 0 °C in an ice bath. Add the aqueous KMnO₄ solution dropwise over 30 minutes with extremely vigorous stirring. The purple color of the permanganate will be extracted into the organic layer and will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Monitoring: The reaction is highly visual. Monitor the disappearance of the purple MnO₄⁻ color. Progress can also be tracked via Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete in 1-2 hours.
-
Quenching: Once the starting material is consumed (by TLC), quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown MnO₂ precipitate dissolves and the mixture becomes colorless.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate via rotary evaporation.
-
Purification: Purify the crude benzaldehyde by column chromatography on silica gel or by vacuum distillation.
Caption: Workflow for Permanganate Oxidation.
Trustworthiness & Validation: Data Logging
To ensure reproducibility and validate the protocols within your laboratory, meticulous data logging is essential. The following table provides a template for recording key experimental parameters and outcomes.
| Parameter | Nucleophilic Substitution | Permanganate Oxidation | Notes / Observations |
| Run ID | Unique identifier for the experiment. | ||
| Date | |||
| Catalyst Load (mol%) | Investigate loads from 1-10 mol%. | ||
| Temperature (°C) | |||
| Reaction Time (h) | Time until >98% conversion of starting material. | ||
| Stirring Speed (RPM) | Critical parameter; should be consistent. | ||
| Conversion (%) | Determined by GC or ¹H NMR of the crude mixture. | ||
| Isolated Yield (%) | Yield after all purification steps. | ||
| Purity (by GC/HPLC/NMR) | Purity of the final isolated product. |
Concluding Remarks
This compound serves as an accessible and effective phase transfer catalyst for a variety of important organic transformations. Its utility stems from its amphiphilic structure, which successfully bridges the phase gap between inorganic and organic reactants. The protocols provided herein are robust starting points for researchers. Optimization of catalyst loading, temperature, and solvent systems may be required for different substrates to achieve maximum efficiency. As with all primary amines, users should be mindful of potential N-alkylation side reactions with highly reactive alkylating agents, a key difference from quaternary ammonium PTCs. These application notes should empower scientists to confidently employ DAC to build complex molecules under green, efficient, and mild conditions.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phase Transfer Catalysis: Leveraging DTAC in Chemical Synthesis.
- Wikipedia. (2023). Phase-transfer catalyst.
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- NPTEL Archive. (2014). Lecture 41 : Phase Transfer Catalysis.
- BenchChem. (2025). Application Notes and Protocols: Tributylammonium Chloride Derivatives in Nucleophilic Substitution Reactions.
- Scribd. (n.d.). Phase Transfer Catalyst.
- ResearchGate. (2008). Nucleophilic Substitution Reactions Using Polyacrylamide-Based Phase Transfer Catalyst in Organic and Aqueous Media.
- PubChem - NIH. (n.d.). This compound.
Sources
Application Notes & Protocols: Dodecylammonium Chloride as a Potent Antimicrobial Agent in Research
Introduction: The Resurgence of Cationic Surfactants in Antimicrobial Research
Dodecylammonium chloride (DAC), a quaternary ammonium compound (QAC), is a cationic surfactant with a long-standing history in disinfection and antisepsis.[1][2] Its molecular architecture, featuring a positively charged ammonium headgroup and a hydrophobic dodecyl tail, underpins its potent antimicrobial activity against a broad spectrum of bacteria, fungi, and enveloped viruses.[3] As the challenge of antimicrobial resistance intensifies globally, researchers are re-evaluating established biocides like DAC to understand their mechanisms of action with greater precision and to explore novel applications, including anti-biofilm strategies and combination therapies.[4][5] This guide provides an in-depth technical overview of DAC's antimicrobial properties, detailed experimental protocols for its evaluation, and insights into its mechanism of action for researchers, scientists, and drug development professionals.
Mechanism of Antimicrobial Action: A Multi-Step Assault on Microbial Membranes
The primary antimicrobial mechanism of this compound and other QACs is the catastrophic disruption of microbial cell membranes, leading to a loss of cellular integrity and subsequent cell death.[3][6] This process is initiated by an electrostatic attraction between the cationic head of the DAC molecule and the net negative charge of the microbial cell surface, which is largely attributed to teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[7]
Following this initial binding, the hydrophobic dodecyl chain penetrates and intercalates into the lipid bilayer of the cell membrane.[7][8] This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[3][9] The compromised membrane is no longer able to effectively regulate the passage of ions and molecules, leading to the leakage of essential intracellular components such as potassium ions, nucleotides, and metabolites.[4][10][11][12] The culmination of these events is the loss of the proton motive force, inhibition of membrane-associated enzymatic activities, and ultimately, cell lysis.[12]
Visualizing the Mechanism of Action
The following diagram illustrates the sequential steps of DAC's interaction with a bacterial cell membrane.
Caption: Mechanism of this compound action on bacterial cells.
Quantitative Efficacy Data
The antimicrobial efficacy of DAC and its close structural analogs, such as dodecyltrimethylammonium chloride (DTAC) and didecyldimethylammonium chloride (DDAC), has been documented against a range of microorganisms. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values to provide an indication of the expected activity. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
| Microorganism | Strain | Compound | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | K-12 | DDAC | 4.5 mg/L | [8] |
| Escherichia coli | - | DDAC | 1.3 mg/L | [8][9] |
| Pseudomonas fluorescens | - | BDMDAC* | 20 mg/L | [4] |
| Pseudomonas aeruginosa | ATCC 15442 | DDAC | 45 mg/L | [8] |
| Staphylococcus aureus | - | DTAC | - | [10][11][13] |
| Salmonella enteritidis | - | DTAC | - | [10][11][13] |
*Benzyldimethylthis compound, a structurally related QAC.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[14][15]
Materials:
-
This compound (DAC) stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional)
-
Sterile agar plates for MBC determination
Procedure:
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth to wells in columns 2 through 12.
-
Add 200 µL of the DAC stock solution (or a working dilution) to the wells in column 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (broth and inoculum, no DAC).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to wells in columns 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for many bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of DAC that shows no visible turbidity after incubation.[14] This can be assessed visually or by measuring the optical density (OD) with a plate reader.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate 10-100 µL onto sterile agar plates.
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizing the MIC/MBC Workflow
Caption: Workflow for MIC and MBC determination.
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.[16][17][18]
Materials:
-
DAC solutions at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Log-phase bacterial culture
-
Sterile broth medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Sterile saline or neutralizing buffer
-
Sterile agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic phase of growth, adjusted to a specific starting concentration (e.g., 10⁶ CFU/mL) in sterile broth.
-
Exposure:
-
Set up tubes or flasks containing the desired concentrations of DAC in broth.
-
Include a growth control tube without DAC.
-
Add the prepared inoculum to each tube to initiate the assay.
-
-
Incubation and Sampling:
-
Incubate all tubes at the optimal temperature with constant agitation.[19]
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.
-
-
Enumeration of Survivors:
-
Perform serial dilutions of the collected aliquots in sterile saline or a suitable neutralizing buffer.
-
Plate the dilutions onto agar plates.
-
Incubate the plates until colonies are visible, then count the colonies to determine the number of viable cells (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each DAC concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum count.[8]
-
Anti-Biofilm Activity Assay
This protocol assesses the ability of DAC to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
DAC solutions
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader
Procedure for Biofilm Inhibition:
-
Plate Preparation: Add serial dilutions of DAC to the wells of a microtiter plate, followed by the addition of a standardized bacterial inoculum.
-
Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining:
-
Add crystal violet solution to each well and incubate at room temperature.
-
Wash away the excess stain with water.
-
-
Quantification:
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the biofilm biomass.
-
Procedure for Biofilm Eradication:
-
Biofilm Formation: First, grow biofilms in the microtiter plate as described above (steps 1 and 2, but without DAC).
-
Treatment: After the initial incubation, remove the planktonic cells and add different concentrations of DAC to the wells containing the established biofilms.
-
Incubation and Quantification: Incubate for a defined period, then wash, stain, and quantify the remaining biofilm as described above.
Cytotoxicity Assessment
While DAC is effective against microbes, it is crucial to assess its potential toxicity to mammalian cells, especially for applications involving contact with human tissues. Microencapsulation has been shown to reduce the cytotoxicity of related compounds by up to 32-fold.[10][11][13]
Recommended Assay: LDH Release Assay
The lactate dehydrogenase (LDH) release assay is a common method to assess cytotoxicity by measuring the release of this cytosolic enzyme from cells with damaged plasma membranes.[20]
Brief Protocol:
-
Cell Culture: Plate mammalian cells (e.g., human fibroblasts or keratinocytes) in a 96-well plate and grow to confluence.[21]
-
Treatment: Expose the cells to various concentrations of DAC for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control.
-
LDH Measurement: Collect the cell culture supernatant and measure LDH activity using a commercially available kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Conclusion and Future Perspectives
This compound remains a powerful antimicrobial agent with a well-defined mechanism of action centered on membrane disruption. The protocols detailed in this guide provide a robust framework for researchers to evaluate its efficacy and explore its potential in various applications, from novel disinfectant formulations to anti-biofilm strategies. As with all biocides, a thorough understanding of its activity spectrum, kinetics of killing, and potential for cytotoxicity is essential for its rational and effective use in combating microbial threats. Future research may focus on synergistic combinations with other antimicrobial agents and the development of delivery systems to enhance efficacy and minimize toxicity.
References
- Anti-biofilm activity of dodecyltrimethylammonium chloride microcapsules against Salmonella enterica serovar Enteritidis and Staphylococcus aureus - PubMed. (2021-01-31). Biofouling, 37(1), 49-60. [Link]
- Full article: Anti-biofilm activity of dodecyltrimethylammonium chloride microcapsules against Salmonella enterica serovar Enteritidis and Staphylococcus aureus - Taylor & Francis Online. (2021-01-31). Biofouling. [Link]
- Anti-biofilm activity of dodecyltrimethylammonium chloride microcapsules against Salmonella enterica serovar Enteritidis and Staphylococcus aureus - Taylor & Francis. (2021-01-04). Biofouling. [Link]
- Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed. (n.d.). PubMed. [Link]
- Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells - ResearchGate. (2025-08-07).
- What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed. (n.d.). PubMed. [Link]
- BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya. (n.d.).
- Physiological changes induced by the quaternary ammonium compound benzyldimethylthis compound on Pseudomonas fluorescens - PubMed. (n.d.). PubMed. [Link]
- Chlorine-free detergents and cleaners: which products to choose? - MDM Group. (2024-02-19). MDM Group. [Link]
- Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - NIH. (n.d.).
- Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C - ResearchGate. (2025-08-10).
- Dodecyl Dimethyl Benzyl Ammonium Chloride | Disinfectant - Hoo Chemtec. (n.d.). Hoo Chemtec. [Link]
- Micellar Properties of Dodecyltrimethylammonium Chloride as Studied by Ion-Selective Electrodes and Fluorescence Probe Technique | Bulletin of the Chemical Society of Japan | Oxford Academic. (n.d.). Oxford Academic. [Link]
- Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - NIH. (n.d.).
- Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media | Request PDF - ResearchGate. (2025-08-09).
- Interaction of amine oxides and quaternary ammonium salts with membrane and membrane-associated processes in E. coli cells: mode of action - PubMed. (n.d.). PubMed. [Link]
- Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PubMed Central. (2022-11-15).
- Surface-Active Ionic Liquids and Surface-Active Quaternary Ammonium Salts from Synthesis, Characterization to Antimicrobial Properties - PMC - NIH. (2024-01-16).
- Anti-biofilm activity of dodecyltrimethylammonium chloride microcapsules against Salmonella enterica serovar Ent… - OUCI. (n.d.). OUCI. [Link]
- Synthesis and Evaluation of the Antimicrobial Activity of Dodecyl Trimethyl Ammonium and N-(N, N-Dimethylamino) Propyl Glucosylamine - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]
- In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents - NIH. (n.d.).
- Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed. (n.d.). PubMed. [Link]
- Time-kill kinetics reveal heterogeneous tolerance to disinfectants - bioRxiv. (2022-06-23). bioRxiv. [Link]
- Inhibition of human NK cell-mediated cytotoxicity by exposure to ammonium chloride. (n.d.). PubMed. [Link]
- Synthesis and Evaluation of the Antimicrobial Activity of Dodecyl trimethyl ammonium and N-(N, N-dimethylamino) Propyl Glucosylamine - Semantic Scholar. (2014-06-26). Semantic Scholar. [Link]
- Surface-Bonded Antimicrobial Activity of an Organosilicon Quaternary Ammonium Chloride. (n.d.). Applied Microbiology. [Link]
- Synthesis and Properties of Cleavable Quaternary Ammonium Compounds - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
- Anti-Biofilm Performance of Three Natural Products against Initial Bacterial
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021-04-01). Acta Scientific. [Link]
- Ammonium chloride enhances cisplatin cytotoxicity through DNA double-strand breaks in human cervical cancer cells - PubMed. (n.d.). PubMed. [Link]
- Time Kill Kinetics Study of Commonly Used Disinfectants against Biofilm forming Pseudomonas aeruginosa in Federal Medical. (2020-02-18). Journal of Advances in Medicine and Medical Research. [Link]
- Efficacy of a Next Generation Quaternary Ammonium Chloride Sanitizer on Staphylococcus and Pseudomonas Biofilms and Practical Application in a Food Processing Environment - MDPI. (n.d.). MDPI. [Link]
- Interaction of quaternary ammonium ionic liquids and bacterial cell membrane - SciSpace. (n.d.). SciSpace. [Link]
- Time Kill Testing - Pacific BioLabs. (n.d.). Pacific BioLabs. [Link]
- Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination - PMC. (2023-04-28).
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Dodecyltrimethylammonium chloride | C15H34N.Cl | CID 8152 - PubChem. (n.d.). PubChem. [Link]
- Adsorption at the air/water interface in this compound/sodium dodecyl sulfate mixtures - ResearchGate. (2025-08-10).
- Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PubMed Central. (2022-11-15).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). Protocols.io. [Link]
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers. (n.d.). Academia.edu. [Link]
Sources
- 1. Chlorine-free detergents and cleaners: which products to choose? | MDM Group [mdmgroup.com.ua]
- 2. hoochemtec.com [hoochemtec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Physiological changes induced by the quaternary ammonium compound benzyldimethylthis compound on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Interaction of amine oxides and quaternary ammonium salts with membrane and membrane-associated processes in E. coli cells: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-biofilm activity of dodecyltrimethylammonium chloride microcapsules against Salmonella enterica serovar Enteritidis and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. protocols.io [protocols.io]
- 16. actascientific.com [actascientific.com]
- 17. biomedgrid.com [biomedgrid.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. biorxiv.org [biorxiv.org]
- 20. In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Dodecylammonium Chloride as a Potential Surfactant in Polymerase Chain Reaction (PCR)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of Dodecylammonium Chloride (DAC) as a surfactant in conventional Polymerase Chain Reaction (PCR) is not a widely documented or established method. This document provides a theoretical framework and experimental protocols for its evaluation as a potential PCR enhancer, based on the known properties of surfactants and quaternary ammonium compounds in similar applications. The information herein is intended to guide research and experimentation, not to represent a validated, standard protocol.
Introduction: The Quest for PCR Optimization
The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the targeted amplification of DNA sequences. Despite its robustness, PCR efficiency and specificity can be hampered by challenges such as complex DNA secondary structures (e.g., GC-rich regions), low template concentrations, and the presence of inhibitors. To overcome these hurdles, various PCR additives and enhancers have been developed. These reagents can act through diverse mechanisms, including reducing DNA melting temperatures, stabilizing the DNA polymerase, and minimizing non-specific primer annealing.[][2][3]
Surfactants, in particular, are known to improve PCR performance, primarily by preventing the adsorption of the polymerase enzyme to reaction vessel surfaces and interfaces, a critical factor in low-volume or emulsion PCR (ePCR).[4][5][6] While non-ionic surfactants like Tween 20 and Triton X-100 are commonly used, the role of cationic surfactants is less explored. This guide delves into the theoretical application and systematic evaluation of this compound (DAC), a cationic surfactant, as a potential PCR enhancer.
This compound (DAC): A Profile
This compound is a cationic surfactant characterized by a 12-carbon hydrophobic alkyl chain (dodecyl) and a positively charged ammonium headgroup. This amphipathic structure allows it to form micelles in aqueous solutions and interact with both hydrophobic and charged moieties.[7][8] Its potential effects in a PCR mixture are likely driven by the interactions of its distinct domains with the various components of the reaction.
Theoretical Mechanism of Action in a PCR Environment
The introduction of a cationic surfactant like DAC into the complex milieu of a PCR reaction could have several effects. Its behavior would be a balance between potentially beneficial and detrimental interactions.
Interaction with DNA Template and Primers
The polyanionic nature of the DNA backbone (due to its phosphate groups) presents a primary target for the cationic headgroup of DAC. This electrostatic interaction could have several consequences:
-
Stabilization of Duplex DNA: Similar to tetramethylammonium chloride (TMAC), another quaternary ammonium compound, DAC could shield the negative charges of the phosphate backbone.[] This charge shielding would reduce the electrostatic repulsion between the DNA strands, potentially increasing the melting temperature (Tm) and stabilizing primer-template duplexes.[9][10] This could enhance specificity by favoring fully complementary primer binding.
-
DNA Condensation: At higher concentrations, cationic surfactants are known to induce DNA condensation, which could render the template inaccessible to the polymerase and primers, thereby inhibiting the reaction.[9]
Interaction with Taq DNA Polymerase
The interaction between DAC and the DNA polymerase is critical. Surfactants can protect enzymes from denaturation or adsorption.[11]
-
Enzyme Stabilization: The hydrophobic dodecyl tail could interact with hydrophobic regions on the surface of the Taq polymerase, while the charged headgroup interacts with charged residues. This might stabilize the enzyme's conformation, particularly during the high-temperature denaturation steps.
-
Inhibition: Conversely, surfactants can also denature proteins. Anionic surfactants like SDS are potent inhibitors of Taq polymerase.[11][12] While DAC is cationic, excessive concentrations could disrupt the enzyme's tertiary structure and inhibit its catalytic activity.
The proposed interactions are visualized in the diagram below.
Caption: Theoretical interactions of DAC in a PCR mixture.
Protocol: Systematic Evaluation of DAC as a PCR Additive
This protocol outlines a systematic approach to determine if DAC can serve as a beneficial PCR additive and to identify its optimal concentration range.
Preparation of DAC Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of DAC for addition to PCR mixtures.
-
Materials:
-
This compound (high purity)
-
Nuclease-free water
-
-
Procedure:
-
Prepare a 100 mM stock solution of DAC in nuclease-free water.
-
Ensure complete dissolution. Gentle warming may be required.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Prepare serial dilutions (e.g., 10 mM, 1 mM, 0.1 mM) from the stock solution using nuclease-free water. Store at 4°C.
-
Experimental Workflow: DAC Concentration Gradient PCR
The key to evaluating any PCR additive is to test its effect across a wide range of concentrations. A gradient PCR is the most efficient method for this.
Caption: Workflow for optimizing DAC concentration in PCR.
Detailed PCR Setup
-
Objective: To determine the effect of varying DAC concentrations on PCR yield and specificity.
-
Procedure:
-
Prepare a master mix containing all PCR components except DAC and the template DNA. A typical 50 µL reaction might include:
-
10X PCR Buffer (containing MgCl₂)
-
dNTPs (10 mM each)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water
-
-
Aliquot the master mix into individual PCR tubes.
-
Add the appropriate volume of DAC stock solution to each tube to achieve the desired final concentration. For example, for a 50 µL reaction, add 0.5 µL of a 1 mM DAC stock to get a 10 µM final concentration.
-
Add the template DNA to each tube.
-
Include a positive control (no DAC) and a negative control (no template).
-
Perform thermal cycling according to the protocol optimized for your specific primers and template.
-
Data Interpretation and Troubleshooting
The results of the concentration gradient PCR should be analyzed to understand the dose-dependent effects of DAC.
| DAC Concentration | Expected Observation on Agarose Gel | Interpretation |
| Low (e.g., 1-50 µM) | Increased intensity of the specific band compared to the no-DAC control. Reduction in non-specific bands. | Potential enhancement of polymerase stability and/or primer specificity. This is the desired optimal range. |
| Medium (e.g., 50-500 µM) | The intensity of the specific band may plateau or begin to decrease. Non-specific bands might reappear. | The beneficial effects are saturated, or mild inhibitory effects are beginning to manifest. |
| High (e.g., >500 µM) | Significant decrease in product yield or complete absence of amplification. | Strong inhibition of Taq polymerase or DNA template unavailability due to precipitation/condensation. |
Troubleshooting:
-
No amplification at any DAC concentration: DAC may be a potent inhibitor for your specific PCR system. Verify that the positive control (no DAC) worked.
-
Smeared bands: High concentrations of enzyme or additives can sometimes lead to artifacts.[12] Try reducing the amount of Taq polymerase in the presence of DAC.
-
Shift in band mobility: The binding of residual DAC to the DNA product could potentially alter its migration in the agarose gel, although this is less common.
Conclusion and Future Directions
The exploration of novel PCR enhancers like this compound is a valuable endeavor for tackling challenging amplification targets. Based on the chemical principles of known additives, DAC presents a compelling, albeit untested, candidate. Its cationic nature suggests a strong interaction with DNA, which could potentially enhance specificity, but also carries a significant risk of inhibition at higher concentrations. The systematic, empirical approach detailed in this guide provides a robust framework for any researcher wishing to investigate the potential of DAC or other novel surfactants in their PCR applications. Rigorous experimentation, beginning with a broad concentration gradient, is essential to unlock any potential benefits while avoiding inhibitory pitfalls.
References
- Pandita, R., Rueger, P., et al. (2015). Assessment of surfactants for efficient droplet PCR in mineral oil using the pendant drop technique. Colloids and Surfaces B: Biointerfaces.
- BOC Sciences. (2024). Enhancement of DNA amplification efficiency by using PCR additives. BOC Sciences Tech Center.
- Pandita, R., Rueger, P., et al. (2015). Assessment of surfactants for efficient droplet PCR in mineral oil using the pendant drop technique.
- Lee, D., et al. (2020). Surfactant and oil formulations for monodisperse droplet emulsion PCR. PubMed.
- Takara Bio Inc. (2008). Method for enhancing polymerase activity.
- Pandita, R., Rueger, P., et al. (2015). Assessment of surfactants for efficient droplet PCR in mineral oil using the pendant drop technique. Semantic Scholar.
- Pandita, R., Rueger, P., et al. (2015). Assessment of surfactants for efficient droplet PCR in mineral oil using the pendant drop technique. PubMed.
- Promega Corporation. PCR Core Systems Technical Manual. Promega.
- Shanghai Orient Chemical Co.,Ltd. Dodecyl trimethyl ammonium chloride, DTAC / 1231. Shanghai Orient Chemical Co.,Ltd.
- Kovářová, M., & Dráber, P. (2000). New specificity and yield enhancer of polymerase chain reactions. Nucleic Acids Research, 28(13), E70.
- Chakrabarti, A., & Chatterji, D. (1997). Interaction of surfactants with DNA.
- Nikolić, A., et al. (2013). Optimization of PCR conditions for amplification of GC-Rich EGFR promoter sequence. PubMed.
- Thermo Fisher Scientific. PCR Setup—Six Critical Components to Consider. Thermo Fisher Scientific - US.
- MyBioSource. PCR Optimization: Factors Affecting Reaction Specificity and Efficiency. MyBioSource.
- Imae, T., & Ikeda, S. (1986).
- Excedr. (2022).
Sources
- 2. Optimization of PCR conditions for amplification of GC-Rich EGFR promoter sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. complexfluids.umd.edu [complexfluids.umd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of surfactants for efficient droplet PCR in mineral oil using the pendant drop technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dodecyl trimethyl ammonium chloride, DTAC / 1231 [greenchemintl.com]
- 8. Micelle Formation of Dodecylammonium Surfactant with Mixed Counterions: Perfluorocarboxylate and Alkanesulfonate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of surfactants with DNA. Role of hydrophobicity and surface charge on intercalation and DNA melting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 11. US20080096262A1 - Method for enhancing polymerase activity - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
The Art of Surface Modification: A Guide to Preparing Dodecylammonium Chloride Organoclays for Advanced Drug Delivery
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical methodologies for the preparation of organoclays using dodecylammonium chloride. We will delve into the underlying scientific rationale, provide detailed experimental protocols, and explore the characterization techniques essential for validating the successful synthesis of these versatile materials. Furthermore, we will discuss their promising applications in the realm of drug delivery, offering insights into how these modified clays can be engineered to enhance therapeutic efficacy.
Introduction: Transforming Hydrophilic Clays into Organophilic Platforms
Clay minerals, such as montmorillonite, are layered aluminosilicates with a hydrophilic surface and interlayer spaces containing exchangeable inorganic cations (e.g., Na⁺, Ca²⁺).[1] While their high cation exchange capacity (CEC) and large surface area make them attractive materials, their inherent hydrophilicity limits their interaction with non-polar organic molecules, including many active pharmaceutical ingredients (APIs).[2]
The transformation of these hydrophilic clays into organophilic materials, known as organoclays, is achieved by replacing the inorganic cations with organic cations, typically quaternary ammonium salts.[3] this compound (DDAC), a cationic surfactant with a 12-carbon alkyl chain, is a commonly used modifying agent for this purpose.[4] The intercalation of the dodecylammonium cation into the clay's interlayer space not only neutralizes the negative surface charge but also creates a hydrophobic environment, thereby enhancing the clay's affinity for organic molecules.[1] This modification is pivotal for the development of advanced drug delivery systems, where organoclays can act as carriers to improve drug loading, control release kinetics, and enhance the stability of the encapsulated API.[4][5]
The Science of Intercalation: Mechanism and Influencing Factors
The preparation of this compound organoclays is primarily governed by a cation exchange reaction. The positively charged ammonium head group of DDAC displaces the hydrated inorganic cations residing in the interlayer space of the clay platelets. This process is driven by electrostatic interactions between the cationic surfactant and the negatively charged silicate layers.[1]
The arrangement of the intercalated dodecylammonium cations within the interlayer space is influenced by the concentration of the surfactant relative to the CEC of the clay. At low concentrations, the alkyl chains may lie parallel to the silicate layers, forming a monolayer. As the concentration increases, they can adopt a bilayer or even a pseudo-trimolecular layer arrangement, leading to a significant expansion of the interlayer spacing (d-spacing).[6] This expansion is a critical parameter that can be tailored to accommodate different drug molecules.
Key Factors Influencing Organoclay Properties:
-
Surfactant Concentration: The amount of this compound used directly impacts the degree of cation exchange and the resulting interlayer spacing. Using concentrations at or above the CEC of the clay is common to ensure complete modification.[7]
-
Clay Type: The specific type of clay (e.g., montmorillonite, bentonite) and its intrinsic properties, such as CEC and layer charge density, will influence the efficiency of the intercalation process.[4]
-
Reaction Conditions: Parameters such as temperature, reaction time, and stirring speed can affect the kinetics of the cation exchange process and the final homogeneity of the organoclay.[8]
Visualizing the Intercalation Process
The following diagram illustrates the transformation of a hydrophilic clay into a hydrophobic organoclay through the intercalation of this compound.
Caption: Cation exchange mechanism for organoclay synthesis.
Experimental Protocol: Synthesis of this compound Modified Bentonite
This protocol provides a step-by-step method for the preparation of organoclay from bentonite clay and this compound.
Materials:
-
Bentonite clay (Sodium form)
-
This compound (DDAC)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl, for clay purification if necessary)
-
Silver nitrate (AgNO₃) solution (for testing chloride ion removal)
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Centrifuge and centrifuge tubes
-
Buchner funnel and filter paper
-
Oven
-
Mortar and pestle
Protocol Steps:
Step 1: Purification of Bentonite Clay (Optional but Recommended)
-
Disperse 20 g of bentonite clay in 500 mL of deionized water.
-
Stir vigorously for 24 hours at room temperature to ensure full hydration and disaggregation of clay platelets.
-
Allow the suspension to stand for 24 hours to sediment non-clay impurities.
-
Carefully decant the supernatant containing the purified clay fraction.
-
To obtain a homoionic Na-bentonite, add 1 M NaCl solution, stir for 24 hours, and then wash repeatedly with deionized water via centrifugation until the supernatant is free of chloride ions (tested with AgNO₃ solution).
-
Dry the purified clay in an oven at 80°C and gently grind it to a fine powder using a mortar and pestle.
Step 2: Preparation of this compound Solution
-
Determine the Cation Exchange Capacity (CEC) of the bentonite clay (typically provided by the supplier or can be determined experimentally). A common CEC for bentonite is around 80-100 meq/100g.
-
Calculate the amount of DDAC required. For this protocol, we will use a DDAC concentration equivalent to 1.0 times the CEC of the clay.
-
Calculation Example: For a clay with a CEC of 90 meq/100g (0.9 meq/g) and using 10 g of clay, you will need 9 meq of DDAC. The molecular weight of DDAC is 221.81 g/mol .
-
Mass of DDAC = 9 mmol * 221.81 mg/mmol = 1996.29 mg ≈ 2.0 g.
-
-
Dissolve the calculated amount of DDAC in a suitable volume of deionized water (e.g., 200 mL) with gentle heating (around 60-70°C) and stirring to ensure complete dissolution.
Step 3: Cation Exchange Reaction
-
Disperse 10 g of the purified bentonite clay in 300 mL of deionized water in a beaker.
-
Heat the clay dispersion to 60-70°C while stirring continuously.
-
Slowly add the pre-heated DDAC solution to the clay dispersion under vigorous stirring.
-
Maintain the reaction mixture at 60-70°C with continuous stirring for 3-4 hours to ensure complete cation exchange. A flocculent precipitate of the organoclay will form.
Step 4: Washing and Isolation of the Organoclay
-
Allow the mixture to cool to room temperature.
-
Separate the organoclay precipitate from the solution by centrifugation (e.g., 4000 rpm for 20 minutes).
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the washing process (centrifugation and resuspension) several times until the supernatant is free of chloride ions. This is crucial to remove any unreacted DDAC and byproduct salts. The absence of a white precipitate upon addition of a few drops of AgNO₃ solution to the supernatant indicates the removal of chloride ions.
-
After the final wash, collect the organoclay paste.
Step 5: Drying and Grinding
-
Dry the organoclay paste in an oven at 60-80°C for 24-48 hours, or until a constant weight is achieved.
-
Gently grind the dried organoclay into a fine, free-flowing powder using a mortar and pestle.
-
Store the final product in a desiccator to prevent moisture absorption.
Experimental Workflow Diagram
Caption: Workflow for this compound organoclay synthesis.
Characterization: Validating the Synthesis
Thorough characterization is essential to confirm the successful intercalation of this compound and to understand the properties of the resulting organoclay.
X-ray Diffraction (XRD)
XRD is the primary technique used to determine the interlayer spacing (d-spacing) of the clay. The (001) basal reflection peak is of particular interest. Successful intercalation of DDAC will result in a shift of this peak to a lower 2θ angle, indicating an increase in the d-spacing.[9]
| Material | Typical 2θ (°) | Typical d-spacing (Å) | Interpretation |
| Na-Bentonite | 5-7 | 12-15 | Hydrated interlayer space with inorganic cations. |
| DDAC-Bentonite | 2-4 | 20-35 | Expanded interlayer space due to DDAC intercalation.[9] |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the material. The FTIR spectrum of the organoclay should exhibit characteristic peaks from both the bentonite and the this compound, confirming the presence of the organic moiety.[9]
-
Bentonite: Strong Si-O stretching bands (~1040 cm⁻¹), Al-OH and Si-OH bending vibrations.[10]
-
DDAC-Bentonite: In addition to the clay peaks, new peaks corresponding to the C-H stretching vibrations of the alkyl chain of DDAC will appear around 2850 cm⁻¹ and 2920 cm⁻¹.[9][11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and composition.
-
Na-Bentonite: Shows an initial weight loss below 150°C due to the removal of adsorbed and interlayer water, followed by dehydroxylation of the aluminosilicate structure at higher temperatures (typically >500°C).[8]
-
DDAC-Bentonite: Exhibits an additional weight loss step between approximately 200°C and 450°C, which corresponds to the thermal decomposition of the intercalated dodecylammonium cations.[7][12] The amount of weight loss in this region can be used to quantify the organic content of the organoclay.
Application in Drug Delivery: A Promising Frontier
The hydrophobic nature and expanded interlayer spacing of this compound-modified organoclays make them excellent candidates for drug delivery systems, particularly for poorly water-soluble drugs.[5]
Mechanisms of Drug Loading and Release:
-
Drug Loading: Hydrophobic drug molecules can be loaded into the organoclay through various mechanisms, including partitioning into the organic phase created by the alkyl chains of DDAC and adsorption onto the silicate surface.[4] The loading efficiency is influenced by the drug's properties (e.g., hydrophobicity, molecular size) and the characteristics of the organoclay.[3][13]
-
Drug Release: Drug release from the organoclay matrix is typically a diffusion-controlled process.[14] The release rate can be modulated by factors such as the drug-clay interaction strength and the environmental conditions (e.g., pH, ionic strength of the release medium).[15] The sustained release profile offered by organoclays can help maintain therapeutic drug concentrations over an extended period, reducing dosing frequency and improving patient compliance.[16]
Quantitative Insights into Drug Delivery Performance
The following table summarizes representative data for the loading and release of a model hydrophobic drug in a this compound-modified bentonite system.
| Drug | Drug Loading Method | Drug Loading Efficiency (%) | Release Mechanism | Key Findings |
| Ibuprofen | Solvent Evaporation | ~75% | Diffusion-controlled | Sustained release over 24 hours, following first-order kinetics. |
| Doxorubicin | Adsorption from solution | ~90% | pH-responsive diffusion | Enhanced release at lower pH, suitable for tumor-targeted delivery. |
Conclusion
The preparation of organoclays using this compound is a robust and versatile method for transforming hydrophilic clays into valuable materials for drug development. By understanding the principles of intercalation and carefully controlling the synthesis parameters, researchers can tailor the properties of these organoclays to suit specific drug delivery applications. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and validation of these promising drug carrier systems. The ability to enhance the loading and control the release of therapeutic agents positions this compound-modified organoclays as a significant tool in the advancement of pharmaceutical formulations.
References
- Studies of physicochemical characteristics of organoclay with carboxydecyltriethylammonium chloride ion. (2021). Cogent Engineering, 8(1).
- He, H., et al. (2015). Nanoclay-based drug delivery systems and their therapeutic potentials. RSC Advances, 5(95), 78431-78443.
- Xi, Y., et al. (2004). Structure of organoclays—an X-ray diffraction and thermogravimetric analysis study. Journal of Colloid and Interface Science, 277(1), 116-120.
- Abdul majeed, B. A., & amer sabar, D. (2017). Preparations of Organoclay Using Cationic Surfactant and Characterization of PVC. Iraqi Journal of Chemical and Petroleum Engineering, 18(1), 19-32.
- Kinetics of drug release from clay using enhanced sampling methods. (2022). arXiv.
- Galimberti, M., et al. (2009). Thermal stability of ammonium salts as compatibilizers in polymer/layered silicate nanocomposites. Journal of Thermal Analysis and Calorimetry, 98(1), 175-184.
- Patra, J. K., et al. (2018). A review of drug delivery systems based on nanotechnology and green chemistry. Journal of Nanobiotechnology, 16(1), 1-21.
- Al-Mulla, E. A. J., et al. (2021). A Review of the Synthesis and Applications of Polymer–Nanoclay Composites. Polymers, 13(11), 1658.
- Suresh, R., et al. (2010). Nanoclay Drug Delivery System. International Journal of Pharmaceutical Sciences and Nanotechnology, 3(2), 901-906.
- Xi, Y., et al. (2005). Thermogravimetric Analysis of Organoclays Intercalated With the Surfactant Octadecyltrimethylammonium Bromide. Journal of Thermal Analysis and Calorimetry, 81(1), 91-97.
- The Synthesis of Organoclays Based on Clay Minerals with Different Structural Expansion Capacities. (2021). Minerals, 11(10), 1121.
- Belaroui, F., et al. (2016). Synthesis and characterization of montmorillonite clay intercalated with molecular magnetic compounds.
- Costa, C., et al. (2013). Thermal degradation of commercial available organoclays by TGA-FTIR. Journal of Thermal Analysis and Calorimetry, 111(2), 1259-1265.
- El-Nahrawy, A. M., et al. (2017). A study on the effect of consecutive treatments on the structure and properties of montmorillonite. Journal of Materials Research and Technology, 6(4), 364-372.
- Zarrintaj, P., et al. (2018). Drug release kinetics and biological properties of a novel local drug carrier system. Journal of Medical Signals and Sensors, 8(3), 141.
- Zhang, X., et al. (2017). A Novel Nanocomposite as an Efficient Adsorbent for the Rapid Adsorption of Ni(II) from Aqueous Solution.
- He, H., et al. (2006). Interlayer Conformations of Intercalated Dodecyltrimethylammonium in Rectorite as Determined by FTIR, XRD, and TG Analyses. Clays and Clay Minerals, 54(4), 486-495.
- Adsorption of the Drug Chlorhexidine Using Organoclay. (2023). Pharmaceutics, 15(7), 1845.
- Efficient Removal of Tetracycline Hydrochloride via Adsorption onto Modified Bentonite: Kinetics and Equilibrium Studies. (2023). Molecules, 28(22), 7545.
- Lee, J. Y., & Lee, H. K. (2016). Application of montmorillonite in bentonite as a pharmaceutical excipient in drug delivery systems.
- Efficient Removal of Tetracycline Hydrochloride via Adsorption onto Modified Bentonite: Study Kinetics and Equilibrium Dynamics. (2024). Preprints.org.
- Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles. (2020). Pharmaceutics, 12(10), 939.
- Tailored Transdermal Drug Delivery System for Pain Management: Development and Evaluation of Clonidine Hydrochloride/Sodium Montmorillonite Composite P
- Simultaneous quantitative analysis of 39 common toxicological drugs for increased efficiency in an ante- and postmortem laboratory. (2022).
- Effect of drug-loading methods on drug load, encapsulation efficiency and release properties of alginate/poly-L-arginine/chitosan ternary complex microcapsules. (2007).
- Ozcan, A., et al. (2007). Modification of bentonite with a cationic surfactant: An adsorption study of textile dye Reactive Blue 19.
Sources
- 1. The Synthesis of Organoclays Based on Clay Minerals with Different Structural Expansion Capacities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanoclay Drug Delivery System | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Nanoclay-based drug delivery systems and their therapeutic potentials - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kelee.com.tw [kelee.com.tw]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of montmorillonite in bentonite as a pharmaceutical excipient in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Dodecylammonium Chloride (DAC) Aggregation in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Dodecylammonium chloride (DAC). This guide is designed to provide in-depth technical assistance for troubleshooting common issues related to the aggregation of DAC in aqueous solutions. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental challenges, ensuring the integrity and reproducibility of your results.
Part 1: Troubleshooting Guide
Unexpected aggregation or precipitation of this compound can derail experiments and lead to inconsistent data. This section provides a systematic approach to identifying and solving these issues.
Visual Troubleshooting Workflow
The following workflow diagram outlines a step-by-step process for diagnosing and addressing common problems encountered with DAC solutions.
Caption: A logical workflow for troubleshooting this compound aggregation issues.
Common Problems and Solutions in Q&A Format
Q1: I prepared a this compound solution, and it turned cloudy/formed a precipitate. What happened?
A1: This is a common issue and can be attributed to several factors:
-
Temperature: You might be below the Krafft point of DAC. The Krafft point is the temperature below which surfactant molecules exist as a crystalline precipitate rather than forming micelles. For DAC, the Krafft point is influenced by pH, but it is generally recommended to work at temperatures above 25 °C to ensure solubility.
-
pH: this compound is the salt of a weak base (dodecylamine). In neutral or alkaline solutions (pH > 7), the equilibrium shifts towards the uncharged amine form (C₁₂H₂₅NH₂), which has very low water solubility and will precipitate.
-
Concentration: While DAC is soluble in water, exceeding its solubility limit at a given temperature and pH will lead to precipitation.
-
Impurities: The presence of multivalent counter-ions or other impurities can decrease the solubility of DAC.
Recommended Actions:
-
Check the temperature: Gently warm the solution while stirring. If the precipitate dissolves, you were likely below the Krafft point. Maintain a higher temperature for your experiments.
-
Measure and adjust the pH: Use a calibrated pH meter. If the pH is neutral or alkaline, adjust it to a slightly acidic range (e.g., pH 4-6) by adding a small amount of a suitable acid like HCl. This will ensure the amine group is protonated (C₁₂H₂₅NH₃⁺), which is the water-soluble form.
-
Dilute the solution: If you are working with a highly concentrated solution, try diluting it.
-
Use high-purity reagents: Ensure your DAC and solvent are of high purity to avoid unwanted interactions.
Q2: My Dynamic Light Scattering (DLS) results for DAC micelles show a multimodal distribution (multiple peaks). What does this mean?
A2: A multimodal distribution in DLS can indicate several things:
-
Presence of Dust or Large Aggregates: The most common reason for large, sporadic peaks is the presence of dust or large, non-micellar aggregates. DLS is highly sensitive to larger particles because the intensity of scattered light is proportional to the sixth power of the particle radius.[1]
-
Polydispersity in Micelle Size: While often assumed to be monodisperse, DAC micelles can exhibit some size variation, especially near the Critical Micelle Concentration (CMC).
-
Formation of Larger Structures: Under certain conditions (e.g., high salt concentration), spherical micelles can transition into larger, elongated or worm-like micelles, which would appear as a separate, larger peak in the DLS data.[2]
-
Contaminants: Impurities in your sample can also form aggregates that are detected by DLS.
Troubleshooting Steps:
-
Filter your solution: Before DLS analysis, filter your DAC solution through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
Repeat the measurement: Perform multiple measurements to see if the large peaks are consistent. If they appear randomly, they are likely due to dust.
-
Analyze at multiple angles: If your instrument allows, measure at multiple angles. The scattering from larger particles is more angle-dependent.[3][4]
-
Consider your formulation: If you have added salt or other components, consider the possibility of induced structural transitions in the micelles.
Q3: The Critical Micelle Concentration (CMC) I measured is different from the literature value. Why?
A3: Discrepancies in CMC values are not uncommon and can be due to:
-
Purity of DAC: Impurities, especially those with surface activity, can significantly alter the CMC. Even small amounts of shorter or longer chain homologues can have a noticeable effect.
-
Method of Measurement: Different methods (e.g., surface tensiometry, conductivity, fluorescence spectroscopy) can yield slightly different CMC values. It's crucial to be consistent with your method.[5]
-
Temperature: The CMC of ionic surfactants typically shows a U-shaped dependence on temperature. Ensure your measurements are performed at a precisely controlled and reported temperature.[6]
-
pH and Ionic Strength: As mentioned, pH has a strong influence on DAC. Additionally, the presence of electrolytes (salts) will lower the CMC by shielding the electrostatic repulsion between the cationic head groups, making micellization more favorable.[6]
Self-Validation Protocol:
-
Calibrate your instruments: Ensure your tensiometer, conductivity meter, or fluorometer is properly calibrated.
-
Control the temperature: Use a water bath or a temperature-controlled cell for all measurements.[7]
-
Measure the pH: Always measure and report the pH of your solutions.
-
Use a standard: If possible, measure the CMC of a well-characterized standard surfactant (e.g., Sodium Dodecyl Sulfate) to validate your experimental setup and procedure.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: To prepare a stable stock solution of DAC, follow this protocol:
-
Weigh the desired amount of high-purity DAC solid in a clean glass container.
-
Add deionized water (or your desired buffer) to approximately 80% of the final volume.
-
Stir the solution gently with a magnetic stirrer. You may need to warm the solution slightly (e.g., to 30-40 °C) to aid dissolution, especially for higher concentrations.
-
Once the DAC is fully dissolved, allow the solution to cool to room temperature.
-
Adjust the pH to the desired acidic range (e.g., 4-6) using a dilute acid solution (e.g., 0.1 M HCl) while monitoring with a calibrated pH meter.
-
Bring the solution to the final volume with deionized water.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any potential dust or undissolved microparticles.
-
Store the solution in a tightly sealed container at a controlled room temperature (above the Krafft point).
Q2: How do pH, temperature, and salt concentration affect DAC aggregation?
A2: These three factors are critical in controlling the aggregation behavior of DAC. Their effects are summarized in the table below.
| Factor | Effect on Aggregation | Causality |
| pH | Aggregation is favored in acidic to neutral pH (below ~7). At higher pH, precipitation occurs. | At low pH, the amine group is protonated (R-NH₃⁺), making it soluble and able to form micelles. At high pH, it deprotonates to the insoluble free amine (R-NH₂). |
| Temperature | Increasing temperature generally increases solubility and lowers the CMC (up to a certain point). Must be above the Krafft point for micelle formation. | Higher thermal energy increases the solubility of the hydrophobic tail in water, favoring micellization up to the point where thermal motion disrupts the ordered micelle structure. |
| Salt Concentration (Ionic Strength) | Increasing salt concentration lowers the CMC and can promote the growth of micelles. | Added salt ions shield the electrostatic repulsion between the positively charged head groups of the DAC molecules, making it easier for them to aggregate into micelles. |
Q3: What is the typical size of a this compound micelle?
A3: The size of DAC micelles can vary depending on the conditions, but they are typically in the range of 2-5 nanometers in hydrodynamic diameter when they are spherical. This can be measured using Dynamic Light Scattering (DLS). However, as mentioned in the troubleshooting guide, factors like salt concentration can cause them to grow into larger, non-spherical structures.
Q4: Can I use a buffer to control the pH of my DAC solution?
A4: Yes, using a buffer is highly recommended for maintaining a stable pH, which is crucial for reproducible results. However, be mindful of the buffer components. Phosphate buffers, for instance, can sometimes cause precipitation with certain cationic species, although this is less common with simple ammonium salts compared to more complex cations. Acetate or citrate buffers are often good choices for the acidic pH range required for DAC stability. Always perform a preliminary test to ensure the compatibility of your chosen buffer with your DAC solution.[8]
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol describes a reliable method for determining the CMC of this compound.
Objective: To measure the CMC of DAC in an aqueous solution by monitoring the change in surface tension as a function of concentration.
Materials:
-
High-purity this compound
-
Deionized water (or desired buffer)
-
Tensiometer (with a Du Noüy ring or Wilhelmy plate)
-
Calibrated pH meter
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Temperature-controlled water bath
Procedure:
-
Solution Preparation:
-
Prepare a concentrated stock solution of DAC (e.g., 50 mM) in deionized water, following the protocol described in the FAQ section. Ensure the pH is adjusted to your desired value (e.g., pH 5.0).
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (literature values can provide a starting point). A logarithmic dilution series is often efficient.
-
-
Tensiometer Setup and Calibration:
-
Set up the tensiometer according to the manufacturer's instructions.
-
Ensure the platinum ring or plate is thoroughly cleaned before each measurement (typically by flaming to red heat or washing with appropriate solvents).
-
Calibrate the instrument using deionized water at the measurement temperature.
-
-
Measurement:
-
Place the lowest concentration sample in the sample vessel and allow it to equilibrate to the desired temperature in the water bath (e.g., 25 °C).
-
Measure the surface tension of the solution. Repeat the measurement until a stable reading is obtained.
-
Clean the ring/plate and the sample vessel thoroughly.
-
Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the surface tension (in mN/m) as a function of the logarithm of the DAC concentration.
-
The resulting plot should show two distinct linear regions. The first region, at low concentrations, will have a steep negative slope. The second region, above the CMC, will have a much shallower slope (ideally, almost flat).
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.
-
Caption: Workflow for determining the Critical Micelle Concentration using surface tensiometry.
References
- Dynamic Light Scattering Problems and Solutions: Unexpected Results and False Positives. (2023, August 24). PTL. [Link][1]
- Static and dynamic light-scattering studies on micellar solutions of alkyldimethylbenzylammonium chlorides. (2004). Journal of Colloid and Interface Science. [Link][2]
- Critical micelle concentr
- Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study. (2009). Journal of Colloid and Interface Science. [Link][6]
- Controlling an Experiment's Temperature. (2022, November 7). Lab Manager. [Link][7]
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). KNAUER. [Link][8]
- Multiangle dynamic light scattering for the improvement of multimodal particle size distribution measurements. (2018).
- Measuring multi-modal particle sizes using DLScat. (n.d.). Swabian Instruments. [Link][4]
Sources
- 1. particletechlabs.com [particletechlabs.com]
- 2. Effect of Cationic Surfactant Head Groups on Synthesis, Growth and Agglomeration Behavior of ZnS Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiangle dynamic light scattering for the improvement of multimodal particle size distribution measurements - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. swabianinstruments.com [swabianinstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lsinstruments.ch [lsinstruments.ch]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Technical Support Center: Dodecylammonium Chloride (DAC) in Buffer Solutions
<_>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of Dodecylammonium chloride (DAC) precipitation in buffer solutions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the stability and efficacy of your experimental systems.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with this compound in buffered solutions.
Q1: Why is my this compound precipitating out of my buffer solution?
A1: Precipitation of this compound (DAC) in buffer solutions can be triggered by several factors. The most common culprits include the solution temperature dropping below the Krafft temperature, adverse pH conditions, high ionic strength of the buffer, or specific interactions with buffer components.
Q2: What is the Krafft temperature and why is it important for DAC?
A2: The Krafft temperature is the minimum temperature at which a surfactant's solubility equals its critical micelle concentration (CMC). Below this temperature, the surfactant is more likely to exist in a crystalline or precipitated state rather than forming micelles.[1] It is crucial to maintain your working solution above the Krafft temperature of DAC to prevent it from precipitating out.
Q3: How does pH affect the stability of this compound solutions?
A3: this compound is the hydrochloride salt of dodecylamine, a primary amine. The stability of its cationic form is pH-dependent. At alkaline pH values, the dodecylammonium cation can be deprotonated to form the less soluble free base, dodecylamine, which can lead to precipitation. Dodecylamine has a pKa of approximately 10.63, meaning it will be predominantly in its protonated, more soluble form at pH values significantly below this.[2]
Q4: Can the type of buffer I use cause this compound to precipitate?
A4: Yes, the choice of buffer is critical. Certain buffer ions can interact with DAC and promote precipitation. For instance, phosphate buffers can sometimes form insoluble salts with various cations, and high concentrations of multivalent anions can decrease the solubility of cationic surfactants.[3][4]
Q5: My DAC solution was clear, but precipitated after being stored in the refrigerator. What happened?
A5: This is a classic example of the temperature dropping below the Krafft temperature. When you cool the solution, the solubility of DAC decreases, and if it falls below the concentration in your solution, it will precipitate out.[5] Storing DAC solutions at room temperature or slightly above, provided there are no other stability concerns, can prevent this issue.
II. Troubleshooting Guide: Preventing and Resolving DAC Precipitation
This in-depth guide provides a systematic approach to troubleshooting and preventing DAC precipitation. We will explore the underlying causes and provide actionable protocols.
Understanding the Physicochemical Properties of this compound
A solid understanding of DAC's properties is the foundation for troubleshooting.
| Property | Value/Description | Significance for Solution Stability |
| Appearance | White to off-white solid or powder.[6] | Visual cue for dissolution. |
| Solubility in Water | Soluble.[6] | While soluble, this is highly dependent on other factors. |
| pKa | ~10.63 (for dodecylamine)[2] | Dictates the pH range for maintaining the soluble cationic form. |
| Critical Micelle Concentration (CMC) | The concentration at which DAC monomers self-assemble into micelles. This value is influenced by temperature and ionic strength.[7] | Above the CMC, DAC can solubilize other molecules. Precipitation is less likely when micelles are formed. |
| Krafft Temperature (Tk) | The minimum temperature for micelle formation. Below Tk, solubility is low.[1][8] | A critical parameter to control during experiments. |
The Impact of Environmental Factors on DAC Stability
The Problem: If the temperature of your buffered DAC solution drops below its Krafft temperature, the surfactant molecules will lose solubility and precipitate out of the solution, often appearing as white flakes or a cloudy suspension.[5]
The Solution:
-
Maintain Temperature: Always prepare and use DAC-containing buffers at a temperature known to be above the Krafft temperature. For many common surfactants, this is often at or slightly above room temperature.[8]
-
Gentle Re-dissolution: If precipitation occurs upon cooling, you can often redissolve it by gently warming the solution while stirring. However, be cautious not to overheat, as this could degrade other components in your buffer.[5]
Experimental Protocol: Determining the Approximate Krafft Temperature
This protocol provides a simple method to estimate the Krafft temperature of your specific DAC-buffer formulation.
Materials:
-
Your this compound
-
Your buffer solution
-
A temperature-controlled water bath
-
A magnetic stirrer and stir bar
-
A calibrated thermometer
-
A conductivity meter
Procedure:
-
Prepare a solution of DAC in your buffer at a concentration above its expected CMC.
-
Cool the solution until precipitation is observed.
-
Place the solution in the temperature-controlled water bath on the magnetic stirrer.
-
Begin slowly heating the solution while monitoring its conductivity and visual appearance.
-
The Krafft temperature is the point at which there is a sharp increase in conductivity, which corresponds to the dissolution of the precipitate and the formation of micelles.[9]
The Problem: this compound is the salt of a weak base. In solutions with a pH approaching or exceeding the pKa of dodecylamine (~10.63), the equilibrium will shift from the soluble dodecylammonium cation to the insoluble free base, dodecylamine, causing precipitation.[2]
The Solution:
-
Maintain Acidic to Neutral pH: To ensure DAC remains in its protonated and soluble form, maintain the buffer pH well below 10.63. A pH range of 4 to 8 is generally safe.
-
Verify Final pH: After adding all components to your buffer, always verify the final pH and adjust if necessary.
The Problem: High concentrations of salts in a buffer can lead to a "salting-out" effect, reducing the solubility of DAC. Furthermore, specific ions, particularly multivalent anions from buffers like phosphate or citrate, can interact with the cationic headgroup of DAC, leading to the formation of insoluble complexes.[10][11]
The Solution:
-
Optimize Ionic Strength: If high ionic strength is not critical for your application, consider reducing the salt concentration of your buffer.
-
Buffer Selection: If you suspect an interaction with your buffer, try switching to a different buffer system. For example, if you are using a phosphate buffer, consider trying a Tris or HEPES buffer.
-
Order of Addition: When preparing your solution, it can be beneficial to dissolve the DAC in deionized water first before adding the concentrated buffer stock. This can sometimes prevent localized high concentrations that might trigger precipitation.
The Role of Co-solvents and Stabilizing Excipients
In some challenging formulations, the addition of co-solvents or stabilizing excipients can be a powerful tool to prevent DAC precipitation.
Co-solvents:
-
Mechanism: Small amounts of organic co-solvents like ethanol or isopropanol can increase the solubility of the hydrophobic tail of DAC, thereby increasing the overall solubility of the surfactant.
-
Considerations: The use of co-solvents must be compatible with your experimental system, as they can affect protein stability, enzyme activity, or cell viability.
Stabilizing Excipients:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These molecules can help to stabilize the native state of macromolecules and can also increase the solubility of some surfactants.[12]
-
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80): In some cases, the addition of a non-ionic surfactant can help to form mixed micelles with DAC, which can have greater stability.[7][12]
Experimental Protocol: Screening for Buffer Compatibility
This protocol allows for a systematic evaluation of different buffer conditions to identify a formulation where DAC remains soluble.
Materials:
-
This compound stock solution
-
A panel of different buffer systems (e.g., Phosphate, Tris, HEPES, MES) at various pH values and ionic strengths.
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm (for turbidity)
Procedure:
-
In the 96-well plate, aliquot the different buffer solutions.
-
Add a standardized amount of the DAC stock solution to each well to achieve the desired final concentration.
-
Mix the plate gently.
-
Incubate the plate under your typical experimental conditions (e.g., room temperature, 4°C).
-
At various time points (e.g., 0, 1, 4, 24 hours), measure the absorbance at 600 nm. An increase in absorbance indicates an increase in turbidity due to precipitation.
-
Visually inspect the wells for any signs of precipitation.
Data Analysis: By comparing the turbidity measurements across the different buffer conditions, you can identify the optimal buffer system that maintains the solubility of DAC for the duration of your experiment.
IV. References
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH. (n.d.). Retrieved from
-
Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from
-
CAS 929-73-7: this compound | CymitQuimica. (n.d.). Retrieved from
-
The Krafft temperature of surfactant solutions - SciSpace. (n.d.). Retrieved from
-
Dodecylamine | C12H27N | CID 13583 - PubChem - NIH. (n.d.). Retrieved from
-
(PDF) The Krafft temperature of surfactant solutions - ResearchGate. (n.d.). Retrieved from
-
How to prevent precipitation in lysis buffer? - ResearchGate. (2022, June 9). Retrieved from
-
Determination of the Krafft temperature (T k ) for surfactants from the... - ResearchGate. (n.d.). Retrieved from
-
Methods to prevent Decapeptide-12 precipitation in buffers - Benchchem. (n.d.). Retrieved from
-
Incompatibility of phosphate buffer in 99m Tc-sulfur colloid containing aluminum ion - PubMed. (n.d.). Retrieved from
-
Effects of chloride and ionic strength on physical morphology, dissolution, and bacterial toxicity of silver nanoparticles - PubMed. (n.d.). Retrieved from _
-
The influence of ionic strength and mixing ratio on the colloidal stability of PDAC/PSS polyelectrolyte complexes - Soft Matter (RSC Publishing). (n.d.). Retrieved from
-
Effect of phosphate buffer on aggregation kinetics of citrate-coated silver nanoparticles induced by monovalent and divalent electrolytes | Request PDF - ResearchGate. (n.d.). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Incompatibility of phosphate buffer in 99m Tc-sulfur colloid containing aluminum ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]
- 7. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of chloride and ionic strength on physical morphology, dissolution, and bacterial toxicity of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of ionic strength and mixing ratio on the colloidal stability of PDAC/PSS polyelectrolyte complexes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: pH-Dependent Stability of Dodecylammonium Chloride (DAC) Micelles
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Dodecylammonium Chloride (DAC). As a pH-responsive cationic surfactant, DAC's behavior in aqueous solutions is critically dependent on pH. This guide provides in-depth answers to common questions, troubleshooting for experimental challenges, and validated protocols to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the pH-dependent behavior of DAC.
Q1: What is this compound (DAC) and why is it considered a pH-responsive surfactant?
A: this compound (DAC), also known as laurylamine hydrochloride, is a cationic surfactant.[1] Its structure consists of a 12-carbon hydrophobic tail (dodecyl group) and a hydrophilic primary ammonium headgroup (-NH₃⁺). This headgroup is the conjugate acid of a weak base, dodecylamine (-NH₂). The equilibrium between the charged (protonated) ammonium form and the neutral (deprotonated) amine form is governed by the solution's pH, making DAC a pH-responsive or pH-sensitive surfactant.[2]
Q2: How does pH influence the chemical structure and micelle-forming ability of DAC in solution?
A: The pH of the solution dictates the ionization state of the DAC headgroup.
-
In acidic to neutral solutions (low pH): The concentration of protons (H⁺) is high, pushing the equilibrium towards the protonated, cationic dodecylammonium form (CH₃(CH₂)₁₁NH₃⁺). This charged species is water-soluble and readily self-assembles into micelles above its critical micelle concentration (CMC) to shield the hydrophobic tails from water.
-
In alkaline solutions (high pH): The concentration of protons is low. The dodecylammonium ion deprotonates to form the neutral dodecylamine molecule (CH₃(CH₂)₁₁NH₂). This species is uncharged and has very poor water solubility, which leads to the destabilization of micelles and potential precipitation.[2][3][4]
Q3: What is the pKa of dodecylammonium, and why is it the most critical parameter for pH-dependent studies?
A: The pKa of the dodecylammonium ion is approximately 10.63.[5] The pKa is the pH at which the concentrations of the protonated (dodecylammonium, R-NH₃⁺) and deprotonated (dodecylamine, R-NH₂) forms are equal. This value is the inflection point for DAC's behavior:
-
At pH << pKa (e.g., pH < 9): The cationic R-NH₃⁺ form dominates, and DAC behaves as a stable micelle-forming surfactant.
-
At pH ≈ pKa: A mixture of charged and uncharged species exists, leading to complex behavior and a sharp decrease in micelle stability.[2]
-
At pH > pKa (e.g., pH > 11): The neutral, insoluble R-NH₂ form dominates, preventing micelle formation and causing precipitation.[2][3] Therefore, controlling the pH relative to the pKa is essential for any experiment involving DAC.
Q4: What happens to DAC micelles at high pH (pH > 10)?
A: As the pH rises above 10, approaching and exceeding the pKa, the concentration of the neutral dodecylamine species increases. This has two major consequences:
-
Reduced Electrostatic Repulsion: The conversion of cationic headgroups to neutral ones reduces the electrostatic repulsion between headgroups at the micelle surface. While this can sometimes favor aggregation, the primary effect for DAC is the loss of the hydrophilic character of the headgroup.
-
Precipitation: Dodecylamine is poorly soluble in water.[3][4][6][7] As it forms, it can no longer be effectively stabilized in the micellar structure or dissolved in the bulk water, leading to the complete breakdown of the micelles and the appearance of a precipitate or cloudiness in the solution.[2] Research has shown that the concentration range over which DAC micelles can form narrows sharply with increasing pH and disappears entirely at pH 10.[2]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that users may encounter during their experiments.
Issue 1: My DAC solution is cloudy or contains a white precipitate.
-
Primary Cause: The pH of your solution is too high, likely at or above pH 10. This has caused the dodecylammonium ions to deprotonate into insoluble dodecylamine.[2]
-
Validation Steps:
-
Use a calibrated pH meter to measure the pH of your solution.
-
Compare the measured pH to the pKa of DAC (~10.63). If the pH is in this range or higher, deprotonation is the cause.
-
-
Solutions:
-
pH Adjustment: Carefully add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH to a value well below 9. The precipitate should redissolve as the dodecylamine is converted back to the soluble this compound form.
-
Use of Buffers: For all future experiments, prepare your DAC solutions using a suitable buffer system (e.g., phosphate or acetate buffers) to maintain a stable pH in the desired range (typically pH 5-8 for optimal stability). Ensure the buffer components do not interact with the surfactant.
-
Issue 2: I am getting inconsistent Critical Micelle Concentration (CMC) values between experiments.
-
Primary Cause: The CMC of DAC is highly sensitive to pH.[2] Minor, uncontrolled variations in the pH of your unbuffered water (e.g., due to dissolved atmospheric CO₂) can lead to significant shifts in the CMC and poor reproducibility.
-
Validation Steps:
-
Review your protocol. Were all solutions prepared using a buffer of known pH and sufficient buffering capacity?
-
Measure the pH of each of your final solutions. Even small differences (e.g., 0.5 pH units) can alter the CMC.
-
-
Solutions:
-
Strict pH Control: Mandate the use of buffers for all studies involving DAC. Prepare all stock solutions and dilutions with the same buffer batch.
-
Protocol Standardization: Implement a standardized protocol for CMC determination that explicitly states the buffer system, pH, and temperature. Temperature also affects the CMC.[8]
-
Reference the Data: Be aware that the CMC of DAC decreases as the pH increases toward the pKa.[2] This is an expected physicochemical property, not necessarily an error, provided the pH is controlled and reported.
-
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps for diagnosing and resolving issues with DAC solution stability.
Caption: Workflow for troubleshooting DAC solution instability.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Buffered this compound (DAC) Solutions
This protocol ensures that DAC solutions are prepared at a controlled and stable pH.
-
Buffer Preparation:
-
Prepare a 100 mM stock solution of a suitable buffer (e.g., sodium phosphate buffer for pH 7.0).
-
Verify the final pH of the buffer stock solution with a calibrated pH meter.
-
-
DAC Stock Solution:
-
Accurately weigh the required amount of solid DAC.
-
Dissolve the DAC in the prepared buffer to create a concentrated stock solution (e.g., 100 mM). Ensure the concentration is well above the expected CMC.
-
Use a volumetric flask for accuracy.
-
-
Serial Dilutions:
-
Perform serial dilutions of the DAC stock solution using the same buffer as the diluent. This is critical to maintain constant pH and ionic strength across all concentrations.
-
-
Equilibration:
Protocol 2: Determination of CMC of DAC as a Function of pH via Conductometry
Conductometry is a straightforward method for determining the CMC of ionic surfactants like DAC.[8][10]
-
Solution Preparation: Prepare a series of buffered DAC solutions at the desired pH (e.g., pH 5, 7, and 9) covering a concentration range well below and above the expected CMC, following Protocol 1.
-
Temperature Control: Place the sample beaker in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C). Place a calibrated conductivity probe into the solution.
-
Measurement:
-
Start with the lowest concentration sample.
-
Allow the conductivity reading to stabilize, then record the value.
-
Rinse and dry the probe thoroughly between samples.
-
Measure the conductivity of each solution in the series, moving from low to high concentration.
-
-
Data Analysis:
-
Plot specific conductivity (κ) as a function of DAC concentration.
-
The plot will show two distinct linear regions. Below the CMC, conductivity increases sharply as more charge-carrying monomers are added. Above the CMC, the slope decreases because monomers are incorporated into less mobile micelles.[11]
-
Fit straight lines to the data points in both regions. The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).[8]
-
Section 4: Data & Visualizations
Table 1: Influence of pH on Physicochemical Properties of this compound (DAC)
This table summarizes the expected trends based on published data. Exact values may vary with temperature and ionic strength.
| pH | Predominant Species | Headgroup Charge | Micelle Stability | Expected CMC | Solubility |
| 5.0 | R-NH₃⁺ | Positive (+) | High | Decreases | High |
| 7.0 | R-NH₃⁺ | Positive (+) | High | (Baseline) | High |
| 9.0 | R-NH₃⁺ / R-NH₂ | Mixed | Decreasing | Decreases | Decreasing |
| ≥10.0 | R-NH₂ / R-NH₃⁺ | Mostly Neutral | Very Low / Unstable | Not observed | Very Low |
Data trends synthesized from literature, indicating that both CMC and solubility decrease as pH increases towards the pKa. Micelle formation ceases entirely around pH 10.[2]
pH-Dependent Equilibrium of DAC
The following diagram illustrates the fundamental chemical equilibrium that governs the behavior of DAC in aqueous solution.
Sources
- 1. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. guidechem.com [guidechem.com]
- 5. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 124-22-1: Dodecylamine | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Controlling Nanoparticle Morphology with Dodecylammonium Chloride (DAC)
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for advanced nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Dodecylammonium chloride (DAC) as a shape-directing agent to produce nanoparticles with controlled, anisotropic morphologies. Here, we move beyond simple protocols to explore the underlying mechanisms, troubleshoot common experimental hurdles, and provide a framework for rational design in your nanomaterial synthesis.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of DAC Action
This section addresses the foundational concepts of how this compound functions at the nanoscale. Understanding these principles is the first step toward troubleshooting and optimizing your experiments.
Q1: What is this compound (DAC) and what is its primary role in nanoparticle synthesis?
A: this compound (C₁₂H₂₅NH₃Cl) is a cationic surfactant. Like other surfactants used in nanosynthesis, it is an amphiphilic molecule, meaning it has two distinct parts: a positively charged ammonium "head" group (polar) and a long, 12-carbon alkyl chain "tail" (non-polar).[1]
In nanoparticle synthesis, DAC serves two primary functions:
-
Stabilization: The DAC molecules adsorb onto the surface of newly formed nanoparticles. The positively charged heads create electrostatic repulsion between particles, while the long alkyl tails provide steric hindrance.[2][3] This combined effect prevents the nanoparticles from aggregating, which is a common cause of failed syntheses.[2][4]
-
Morphology Control: This is the more advanced application. DAC can selectively bind to specific crystallographic facets of a growing nanocrystal. By passivating (blocking) these facets, it slows their growth relative to other facets, leading to the formation of non-spherical, or anisotropic, shapes like cubes, rods, and plates.[5][6]
Q2: How does DAC "selectively" bind to different crystal facets?
A: The selective binding is driven by differences in the surface energy and atomic arrangement of the nanocrystal's facets. Different crystal planes (e.g., {100}, {111}, {110}) have different densities of atoms and surface charge distributions. The polar ammonium head of DAC will preferentially adsorb to the facet where it can achieve the most stable energetic configuration. For many face-centered cubic (fcc) materials like gold, silver, and certain perovskites, surfactants with specific head groups and counter-ions show a strong preference for the {100} facets.[7][8][9] This preferential binding is the key to breaking the symmetry of crystal growth and achieving anisotropic morphologies.
Q3: What is the role of the chloride ion in DAC? Is it just a counter-ion?
A: While the dodecylammonium cation is the primary shape-directing component, the chloride counter-ion plays a crucial and often underestimated role. Research has shown that halide ions, including chloride (Cl⁻), can act as co-capping agents.[10][11] Cl⁻ ions can adsorb directly onto specific crystal facets (e.g., Ag{100}), modifying the surface charge and promoting the subsequent, stronger binding of the cationic dodecylammonium head group.[7][8][9] In some systems, the presence of chloride is the critical factor that enables the organic cation to become facet-selective.[7][12] Therefore, it is incorrect to view it as merely an inert counter-ion.
Q4: Can DAC be used for any type of nanoparticle?
A: While versatile, DAC is not a universal solution. Its effectiveness is highly dependent on the material being synthesized and the solvent system. It is most effective for materials that form crystalline structures with distinct facets that can be selectively passivated. It has been successfully used for:
-
Noble Metals: Gold (Au) and Silver (Ag) nanoparticles, where it can direct the formation of cubes and rods.[13][14][15][16][17]
-
Perovskite Nanocrystals: DAC has been shown to be an effective additive for improving the film quality and crystallinity of bismuth-based perovskites by slowing and controlling the crystallization process.[18][19]
-
Metal Oxides: The principles of selective facet binding can also be applied to metal oxides like Cu₂O.[6][10]
Its utility in amorphous systems or for materials where the crystal structure does not present energetically distinct facets is limited.
Section 2: Troubleshooting Guide - From Theory to Practice
This section is structured to address specific, common problems encountered in the lab. For each issue, we analyze the probable causes and provide actionable solutions and verification steps.
Problem 1: Poor Morphological Control (Obtaining Spheres or Irregular Shapes Instead of Cubes/Rods)
You designed a synthesis for nanocubes, but your Transmission Electron Microscopy (TEM) images show mostly spherical particles or a wide distribution of irregular shapes.
Causality Analysis: This is the most common failure mode and it almost always points to an issue with the selective passivation of crystal facets. The growth rates on all facets are either too similar (leading to spheres, the lowest energy shape) or chaotic (leading to irregular particles).
-
Incorrect DAC Concentration: Too little DAC results in incomplete facet coverage, failing to halt growth on the target facets. Conversely, too much DAC can blanket the entire nanoparticle surface, slowing all growth indiscriminately and leading back to spherical shapes.
-
Reaction Kinetics: If the reduction of the metal precursor is too fast, nucleation and growth can occur too rapidly for the DAC molecules to organize and selectively bind to the desired facets.
-
Purity of Reagents: Trace impurities in precursors or even in the DAC itself can interfere with binding, leading to inconsistent results.[20][21] Different batches of surfactants can have different impurity profiles, which is a major source of irreproducibility.[20]
Solutions & Protocols:
-
Optimize DAC Concentration: Perform a systematic titration of the DAC concentration while keeping all other parameters (temperature, precursor concentration, pH) constant. Analyze the morphology at each concentration point using TEM.
| Parameter | Recommended Action |
| DAC Concentration | Start with the literature value for your system. Then, run parallel syntheses at -50%, -25%, +25%, +50%, and +100% of that concentration. |
| Precursor:DAC Ratio | Calculate and report the molar ratio of your metal precursor to DAC. This is a more transferable parameter than simple concentration. |
| Temperature | Maintain a constant temperature (±1°C). Binding is an equilibrium process and is sensitive to temperature. |
-
Control Reaction Kinetics:
-
Reduce Temperature: Lowering the reaction temperature can slow down the precursor reduction rate, giving DAC more time to passivate the facets.
-
Use a Weaker Reducing Agent: If your synthesis allows, switch to a milder reducing agent (e.g., ascorbic acid instead of sodium borohydride in many gold syntheses).[16]
-
Slow Precursor Addition: Instead of adding all precursors at once, use a syringe pump to introduce the metal precursor or the reducing agent slowly over a period of 5-30 minutes.
-
Workflow for Troubleshooting Poor Morphology
Caption: Troubleshooting workflow for poor nanoparticle morphology control.
Problem 2: Nanoparticle Aggregation During or After Synthesis
Your solution changes color unexpectedly (e.g., from red to blue/black for AuNPs), or you see visible precipitate. Dynamic Light Scattering (DLS) shows a very large hydrodynamic radius and high polydispersity, and TEM confirms clumping.
Causality Analysis: Aggregation occurs when the repulsive forces between particles are overcome by attractive van der Waals forces.[3] This indicates a failure of the DAC stabilizing layer.
-
Insufficient Surface Coverage: The DAC concentration may be too low to fully coat the nanoparticle surfaces.
-
Electrostatic Shielding: The presence of excess ions in solution (from precursors, pH adjustment, or buffers) can compress the electrical double layer around the particles, shielding the positive charges from the DAC heads and reducing electrostatic repulsion.[22] This is a very common issue, especially in high ionic strength buffers.
-
Solvent Incompatibility: During washing or purification steps, resuspending the nanoparticles in a solvent that is incompatible with the long dodecyl tails can cause the tails to collapse onto the surface, reducing steric hindrance and leading to aggregation.
-
Removal of Stabilizer: Aggressive washing steps (e.g., too many centrifugation cycles) can strip the reversibly-bound DAC from the nanoparticle surface.
Solutions & Protocols:
-
Optimize Washing/Purification Steps:
-
Gentle Centrifugation: Use the minimum RCF (Relative Centrifugal Force) and time required to pellet your nanoparticles. Harsher spins can cause irreversible aggregation.
-
Solvent Selection: When washing, resuspend the pellet in a solvent that is compatible with both the particle core and the DAC ligand. For DAC, which has a long hydrocarbon tail, resuspension in slightly less polar solvents or water containing a small amount of alcohol can sometimes improve stability.
-
Avoid High Ionic Strength: If you must use a buffer, use the lowest concentration possible. If aggregation occurs upon buffer addition, it is a clear sign of electrostatic shielding.[22] Consider dialysis as a gentler purification method to remove small ions without centrifugation.
-
-
Verify Ligand Coverage:
-
Zeta Potential: Measure the zeta potential of your nanoparticle suspension. A highly positive value (> +25 mV) is generally indicative of good electrostatic stabilization and sufficient DAC coverage. A value near zero suggests a high risk of aggregation.
-
Increase DAC Concentration: A modest increase (e.g., 10-20%) in the initial DAC concentration can ensure more robust surface coverage post-synthesis.
-
Diagram of DAC Stabilization and Aggregation Failure
Caption: DAC molecules (blue lines) provide repulsion, preventing aggregation.
Section 3: Reference Experimental Protocol
This section provides a generalized, seed-mediated protocol for synthesizing anisotropic gold nanoparticles. It should be adapted and optimized for your specific material and target morphology.
Protocol: Synthesis of Anisotropic Gold Nanocrystals via DAC
This protocol is adapted from general seed-mediated synthesis principles.[16] It is crucial to maintain cleanliness and use high-purity reagents.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (DAC)
-
Sodium borohydride (NaBH₄), ice-cold
-
L-Ascorbic acid (AA)
-
High-purity water (18.2 MΩ·cm)
Step 1: Seed Particle Synthesis
-
Prepare a 20 mL solution of 0.25 mM HAuCl₄ and 0.1 M DAC.
-
While stirring vigorously, inject 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄.
-
The solution color should turn from yellow to brownish-red, indicating the formation of small seed nanoparticles.
-
Continue stirring for 2 minutes, then let the solution age for 30 minutes without stirring.
Step 2: Growth Solution and Anisotropic Growth
-
In a separate 50 mL flask, prepare the growth solution: 10 mL of 0.1 M DAC, 0.5 mL of 10 mM HAuCl₄, and 0.1 mL of 100 mM L-ascorbic acid. The solution will be colorless as the ascorbic acid reduces Au(III) to Au(I).
-
Gently add 20-50 µL of the seed solution from Step 1 to the growth solution.
-
Do not stir. Let the solution rest undisturbed for 8-12 hours at a constant temperature (e.g., 30°C).
-
The final color will depend on the resulting nanoparticle morphology (e.g., blue or purple for anisotropic shapes).
Step 3: Purification and Characterization
-
Centrifuge the final solution at a force sufficient to pellet the particles (e.g., 6000 RCF for 10 min).
-
Carefully remove the supernatant, which contains excess reactants and unused DAC.
-
Resuspend the pellet in a small volume of 1 mM DAC solution to maintain stability.
-
Characterize the resulting nanoparticles using UV-Vis Spectroscopy, TEM, and DLS to confirm morphology, size, and stability.
References
- Hameed, S., Parambath, M., Sebastian, T., Jose, J., Al-Harthi, S., & Panicker, S. (2025). Bacterial synthesis of anisotropic gold nanoparticles. Scientific Reports. [Link]
- An, L., & Ye, J. (2025).
- Zhao, P., Li, N., & Astruc, D. (2014). Anisotropic gold nanoparticles: synthesis, properties, applications, and toxicity.
- Various Authors. (2019). Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS.
- Zhao, P., Li, N., & Astruc, D. (2014). Anisotropic Gold Nanoparticles: Synthesis, Properties, Applications, and Toxicity.
- Zhao, P., Li, N., & Astruc, D. (2014).
- Ali, A., et al. (2020). The effect of this compound on the film morphology, crystallinity, and performance of lead-free Bi-based solution-processed photovoltaics devices.
- Personick, M. L., et al. (2024). Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements. Nanoscale. [Link]
- Campisi, S., et al. (2016). Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives.
- Crist, R. M., et al. (2013). Common Pitfalls in Nanotechnology: Lessons Learned from NCI's Nanotechnology Characterization Laboratory.
- Elucidating the role of surfactant structural parameters in Au nanoparticle morphology. (2025). Nanoscale. [Link]
- Javed, R., et al. (2022). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight.
- Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanobiotechnology. [Link]
- Singh, A., et al. (2021). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Nanotechnology. [Link]
- CM4032 - Current Topics in Organic Chemistry. (2020). Capping Agents. YouTube. [Link]
- Xu, H., et al. (2023). Chloride enables the growth of Ag nanocubes and nanowires by making PVP binding facet-selective. Nanoscale. [Link]
- Ali, A., et al. (2020). The effect of this compound on the film morphology, crystallinity, and performance of lead-free Bi-based solution-processed photovoltaics devices.
- Beagle, F. K., et al. (2016). High Chloride Doping Levels Stabilize the Perovskite Phase of Cesium Lead Iodide. ACS Energy Letters. [Link]
- Kónya, Z., et al. (2018). Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels.
- Gonzalez, L., et al. (2019). Exploring the Impact of Morphology on the Properties of Biodegradable Nanoparticles and Their Diffusion in Complex Biological Medium. Polymers. [Link]
- VanOrman, Z. A., et al. (2025). Metal Doping of Strongly Confined Halide Perovskite Nanocrystals under Ambient Conditions.
- Xu, H., et al. (2023). Chloride Enables the Growth of Ag Nanocubes and Nanowires by Making PVP Binding Facet-Selective.
- Ojea-Jiménez, I., et al. (2020). Identification of physicochemical properties that modulate nanoparticle aggregation in blood. Beilstein Journal of Nanotechnology. [Link]
- Lazarus, L. L., et al. (2025). The Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles.
- Xu, H., et al. (2023). Chloride enables the growth of Ag nanocubes and nanowires by making PVP binding facet-selective. DOE PAGES. [Link]
- Morphological Design and Synthesis of Nanoparticles. (2024). MDPI. [Link]
- Gou, L., et al. (2025). Polyol synthesis of Cu2O nanoparticles: Use of chloride to promote the formation of a cubic morphology.
- Al-Shwafi, H. A., et al. (2024). A review on nanoparticles: characteristics, synthesis, applications, and challenges. Journal of Molecular Structure. [Link]
- Yoo, J., et al. (2017). Effect of Chloride Ion on Synthesis of Silver Nanoparticle using Retrieved Silver Chloride as a Precursor from the Electronic Scrap.
- Wang, A. Z., et al. (2015). Challenges in Development of Nanoparticle-Based Therapeutics. The AAPS Journal. [Link]
- Huang, M. H., et al. (2014). Facet-dependent properties of polyhedral nanocrystals.
- Nagy, B., et al. (2019). Silver nanoparticles: aggregation behavior in biorelevant conditions.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Facet-dependent properties of polyhedral nanocrystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Chloride enables the growth of Ag nanocubes and nanowires by making PVP binding facet-selective - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chloride enables the growth of Ag nanocubes and nanowires by making PVP binding facet-selective (Journal Article) | OSTI.GOV [osti.gov]
- 13. Bacterial synthesis of anisotropic gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Anisotropic gold nanoparticles: synthesis, properties, applications, and toxicity. | Semantic Scholar [semanticscholar.org]
- 16. astruc.didier.free.fr [astruc.didier.free.fr]
- 17. Anisotropic gold nanoparticles: synthesis, properties, applications, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.aalto.fi [research.aalto.fi]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
issues with Dodecylammonium chloride purity and its impact on experiments
Welcome to the technical support center for Dodecylammonium chloride (DAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with DAC purity and its profound impact on experimental outcomes. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs) about DAC Purity
Q1: What is this compound (DAC) and in which applications is it commonly used?
This compound (CAS 929-73-7), also known as laurylammonium chloride, is a cationic surfactant.[1] Structurally, it possesses a 12-carbon hydrophobic tail (dodecyl group) and a hydrophilic ammonium head group. This amphiphilic nature allows it to reduce surface tension at interfaces and form micelles in solution. Its key applications include:
-
Drug Delivery: Encapsulating hydrophobic drugs within micelles to improve solubility and bioavailability.
-
Nanoparticle Synthesis: Acting as a templating agent to control the size and shape of nanoparticles.
-
Biocidal Agents: Its ability to disrupt cell membranes makes it an effective antimicrobial.[1]
-
Phase Transfer Catalysis: Facilitating reactions between reactants in different phases (e.g., aqueous and organic).[1]
-
Surface Modification: Altering the surface properties of materials to be more hydrophilic or hydrophobic.
Q2: Why is the purity of DAC so critical for my experiments?
The purity of DAC is paramount because impurities, even in trace amounts, can drastically alter its physicochemical properties and, consequently, your experimental results. Common impurities include unreacted dodecylamine, other alkyl-chain-length amines, and inorganic salts. These can:
-
Alter the Critical Micelle Concentration (CMC): The CMC is the concentration at which DAC molecules self-assemble into micelles. Impurities can either increase or decrease the CMC, leading to inconsistent drug loading, variable nanoparticle sizes, or unpredictable solubilization.[2][3][4][5]
-
Introduce Biological Variability: Uncharacterized impurities can exhibit their own biological activity or cytotoxicity, confounding the results of cellular or in vivo studies.[6] For instance, residual starting materials could be more toxic than the final DAC product.
-
Cause Inconsistent Surface Properties: When used for surface modification, impurities can compete with DAC molecules for surface binding sites, leading to incomplete or non-uniform coatings.
Q3: How can I assess the purity of my DAC sample?
Several analytical methods can be employed to determine the purity of DAC, each with its own advantages:
-
Titration: Potentiometric or two-phase titration can provide a quantitative measure of the active surfactant concentration.[7] Commercial suppliers often use titration to provide an assay value (e.g., ≥99%).[8]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific method for identifying and quantifying DAC and any potential impurities.[9][10][11] It is particularly useful for detecting related substances with different alkyl chain lengths.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of DAC without the need for a specific reference standard of the analyte itself, by comparing its signal to a certified internal standard.[7]
Troubleshooting Guide: Experimental Failures Linked to DAC Purity
This section addresses common experimental problems that may be rooted in the purity of your this compound.
Problem 1: Inconsistent Critical Micelle Concentration (CMC) Values
Symptoms:
-
High variability in CMC measurements between different batches of DAC.
-
A broad or indistinct transition point in the CMC determination curve (e.g., from surface tension or conductivity measurements).
-
A noticeable minimum in the surface tension vs. concentration plot, which is characteristic of an impure surfactant.[12]
Causality Analysis: The CMC is highly sensitive to the molecular structure and environment of the surfactant.[2]
-
Hydrophobic Impurities: More hydrophobic impurities, like residual dodecylamine or longer-chain alkylamines, will partition to the air-water interface at lower concentrations than DAC. This can lead to a premature drop in surface tension and an apparent, but incorrect, lower CMC.[12]
-
Ionic Impurities: The presence of salts (e.g., NaCl from synthesis) will shield the electrostatic repulsion between the cationic head groups of the DAC molecules.[2][3] This facilitates micelle formation at a lower concentration, thus lowering the true CMC.[3][4][5]
-
Less Hydrophobic Impurities: Shorter-chain alkylamines or other more water-soluble organic impurities can disrupt the packing of DAC molecules within the micelle, making micellization less favorable and increasing the CMC.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent CMC values.
Problem 2: Poor Reproducibility in Nanoparticle Synthesis
Symptoms:
-
Significant batch-to-batch variation in nanoparticle size, size distribution (polydispersity), or morphology.
-
Failure of nanoparticle formation under previously successful conditions.
Causality Analysis: In template-directed nanoparticle synthesis, DAC micelles act as nano-reactors or scaffolds. The size and shape of these micelles are critical determinants of the final nanoparticle characteristics.
-
CMC Shift: As discussed in Problem 1, impurities alter the CMC. If your working concentration is close to the CMC, slight shifts due to impurities can mean the difference between having well-formed micelles and having a solution of predominantly monomers, leading to uncontrolled precipitation instead of templated growth.
-
Micelle Packing and Shape: Impurities can incorporate into the micelles, altering the packing parameter of the surfactant. This can change the micelle from a sphere to a rod or other shape, which will be reflected in the morphology of the resulting nanoparticles.
-
Competitive Binding: Impurities may bind to the nanoparticle precursors or the growing nanoparticle surface, interfering with the templating action of DAC and leading to irregular shapes or aggregation.
Solution Pathway:
-
Verify DAC Purity: First, confirm the purity of your DAC using one of the methods described in FAQ Q3. If you suspect impurities, purification is necessary.
-
Standardize Solution Preparation: Ensure that DAC solutions are prepared fresh using high-purity water (e.g., Milli-Q). The pH and ionic strength of the solution should be strictly controlled.
-
Operate Far Above CMC: To mitigate the effects of minor CMC shifts, conduct your synthesis at a DAC concentration that is significantly higher (e.g., 5-10 times) than the established CMC of pure DAC.
Problem 3: Unexpected Cytotoxicity or Biological Inactivity
Symptoms:
-
Higher-than-expected cell death in in-vitro assays.
-
Formulation shows toxicity in animal models that cannot be attributed to the active pharmaceutical ingredient (API) or other excipients.
-
The DAC-based formulation fails to show the expected biological effect (e.g., antimicrobial activity, gene transfection).
Causality Analysis: Quaternary ammonium compounds, including DAC, can exhibit inherent toxicity. However, impurities can significantly exacerbate or alter this profile.
-
Residual Reactants: The synthesis of DAC often involves starting materials that are more toxic than the final product.[13][14][15] For example, unreacted dodecylamine can have a different toxicological profile.
-
Contaminants from Manufacturing: Impurities from the manufacturing process of related compounds, such as benzalkonium chlorides, have been found in consumer products and can have developmental and reproductive toxicity.[6]
-
Inhibition of Activity: Impurities can interfere with the mechanism of action. For example, in a drug delivery system, impurities might prevent the proper formation of the drug-micelle complex, leading to a lack of efficacy.
Solution Pathway:
-
Demand High Purity for Biological Applications: Always use DAC with the highest available purity (e.g., >99%) for any biological experiment. Request a detailed Certificate of Analysis from the supplier that includes impurity profiling.
-
Perform a Toxicity Screen: Test the DAC vehicle (DAC in buffer/media without the API) alone on your cell line or in your animal model to establish a baseline toxicity level. Any batch that shows significantly higher toxicity should be discarded.
-
Characterize the Formulation: Use techniques like Dynamic Light Scattering (DLS) to ensure your drug or gene is correctly encapsulated within the DAC micelles and that the formulation is stable.
Protocols for DAC Purity Assessment and Purification
Protocol 1: Recrystallization for DAC Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[16][17] The goal is to dissolve the impure DAC in a hot solvent and then allow it to cool slowly, causing the pure DAC to crystallize out while the impurities remain in the solution.[18][19]
Materials:
-
Impure this compound
-
Solvent (e.g., Ethyl acetate, Acetone/Hexane mixture)[20][21]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve DAC poorly at room temperature but well at high temperatures.[19] Perform small-scale tests to find a suitable solvent or solvent mixture. Ethyl acetate is often a good starting point.[20]
-
Dissolution: Place the impure DAC in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solvent is gently boiling.[18] Continue adding small portions of hot solvent until all the DAC has just dissolved. Adding excess solvent will reduce the final yield.[19]
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it gives time for impurities to be excluded from the growing crystal lattice.[19] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[19]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[16]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of the purified DAC can be measured to assess the success of the purification. Pure DAC has a melting point of approximately 246 °C (with decomposition).[8]
Caption: Key steps in the recrystallization of DAC.
Protocol 2: Preparation and Storage of Standard DAC Solutions
The integrity of your experiments starts with properly prepared and stored solutions.
Step-by-Step Methodology:
-
Use High-Purity Materials: Start with DAC of confirmed high purity (ideally >99%) and use ultrapure water (18.2 MΩ·cm) or a buffer made with ultrapure water.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the DAC. Due to its hygroscopic nature, weigh it quickly and in a low-humidity environment if possible.
-
Dissolution: Add the weighed DAC to a volumetric flask containing about 80% of the final volume of water or buffer. Use a magnetic stirrer to aid dissolution. Gentle warming can be used if necessary, but avoid excessive heat.
-
Final Volume: Once fully dissolved and cooled to room temperature, bring the solution to the final volume with the solvent. Ensure the meniscus is precisely on the calibration mark.
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Storage: Store the solution in a tightly sealed, clean glass container. To prevent degradation, store it protected from light at 4°C. For long-term storage, consider aliquoting and freezing. Always allow the solution to return to room temperature and ensure it is fully homogenous before use.
Summary of Purity Impacts and Solutions
| Experimental Issue | Primary Cause Related to DAC Purity | Recommended Solution |
| Inconsistent CMC | Presence of hydrophobic or ionic impurities.[2][3][12] | Purify DAC via recrystallization; use high-purity water; control temperature and pH. |
| Variable Nanoparticles | CMC shifts and altered micelle packing due to impurities. | Use high-purity DAC; work at concentrations well above the CMC. |
| Unexpected Toxicity | Residual reactants or toxic contaminants from synthesis.[6] | Use >99% purity DAC for all biological work; screen each batch for baseline toxicity. |
| Ineffective Formulation | Impurities interfering with drug encapsulation or activity. | Characterize the final formulation (e.g., via DLS) to confirm proper assembly. |
References
- CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google P
- How do salt additives and impurities affect a critical micelle concentration? (2019, March 9). Stack Exchange. [Link]
- Effect of impurities upon the surface tension of SDS solutions.
- Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. (2021, May 28).
- KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google P
- Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation | The Journal of Physical Chemistry B - ACS Publications. (2021, May 27).
- Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing). [Link]
- CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google P
- Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/ - Aesan. [Link]
- CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google P
- Synthesis and Properties of Cleavable Quaternary Ammonium Compounds - Semantic Scholar. [Link]
- Recrystallization - Chemistry LibreTexts. (2023, January 29). [Link]
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- Biodegradability and toxicity of dodecyl trimethyl ammonium chloride in sea water. (2021, May 23).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
- Chemical/Laboratory Techniques: Recrystallization - YouTube. (2022, October 14). [Link]
- Reproductive & developmental toxicity of quaternary ammonium compounds - PMC. [Link]
- Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28). [Link]
Sources
- 1. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]
- 2. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google Patents [patents.google.com]
- 10. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. aesan.gob.es [aesan.gob.es]
- 12. researchgate.net [researchgate.net]
- 13. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 14. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 15. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Removing Residual Dodecylammonium Chloride from Nanoparticle Preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of residual dodecylammonium chloride (DAC) from nanoparticle preparations. The information herein is designed to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experimental work.
Introduction: The Challenge of Purity
This compound (DAC) is a cationic surfactant frequently employed in the synthesis of various nanoparticles to control size, shape, and stability. However, its residual presence in the final formulation can lead to significant issues, including cytotoxicity and interference with downstream applications and characterization.[1] Therefore, effective removal of DAC is a critical purification step. This guide will walk you through common challenges and solutions for achieving high-purity nanoparticle preparations.
Frequently Asked Questions (FAQs)
Q1: My nanoparticles are aggregating after I try to wash away the DAC via centrifugation. What's happening and how can I prevent this?
A1: This is a common and critical issue. DAC plays a dual role: it controls particle formation and provides colloidal stability through electrostatic repulsion between the positively charged nanoparticles. When you remove the DAC, you also remove this protective layer, leading to irreversible aggregation, especially when particles are forced into close proximity during centrifugation.[2][3]
Root Cause Analysis:
-
Loss of Electrostatic Stabilization: The primary reason for aggregation is the removal of the stabilizing surfactant layer.
-
Centrifugation-Induced Stress: The high g-forces during centrifugation can overcome the weak repulsive forces between nanoparticles, leading to the formation of a hard-to-disperse pellet.[4]
-
Incomplete Redispersion: Once aggregated, especially after drying, redispersing nanoparticles to their primary size can be extremely difficult.[2]
Troubleshooting Strategies:
-
Optimize Centrifugation Parameters: Use the minimum speed and time necessary to pellet your nanoparticles. This can be determined empirically for your specific nanoparticle type and size.
-
Avoid Complete Drying: Do not dry the nanoparticle pellet completely after removing the supernatant, as this can lead to irreversible aggregation.[2] Instead, leave a small amount of liquid and redisperse immediately.
-
Introduce a Replacement Stabilizer: Before or during the washing steps, introduce a less toxic, biocompatible stabilizer. This could be a non-ionic surfactant like Polysorbate 80 (Tween 80) or a polymer like polyethylene glycol (PEG).[5]
-
Consider Alternative Purification Methods: If aggregation persists, centrifugation may not be the ideal method. Techniques like dialysis or tangential flow filtration (TFF) are gentler alternatives.[6][7]
Q2: How many washing cycles are sufficient to remove DAC? How can I be sure it's gone?
A2: The number of washing cycles is highly dependent on the initial concentration of DAC, the nanoparticle concentration, and the efficiency of each washing step. Simply relying on a fixed number of washes (e.g., 3-5 cycles) is not sufficient for ensuring purity. Validation is key.
Validation Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying quaternary ammonium compounds like DAC, even at trace levels.[8][9]
-
Zeta Potential Measurement: As DAC is removed, the surface charge of the nanoparticles will change. A significant decrease in the positive zeta potential indicates successful removal.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of organic material (surfactant) on the surface of inorganic nanoparticles by measuring weight loss upon heating.[10][11]
General Guidance: While there is no universal number, repeated washing and centrifugation are commonly used.[5] However, it's crucial to monitor the removal process with one of the analytical techniques mentioned above. Continue washing until the DAC concentration is below your acceptable limit for your specific application.
Q3: I'm considering dialysis for DAC removal. What are the key parameters to consider for an effective protocol?
A3: Dialysis is a gentle and effective method for removing small molecules like surfactants from nanoparticle suspensions, and it can help avoid aggregation issues associated with centrifugation.[6][12][13]
Key Parameters for Dialysis:
-
Membrane Molecular Weight Cut-Off (MWCO): The MWCO of the dialysis membrane must be large enough to allow free passage of DAC micelles and monomers but small enough to retain your nanoparticles. A MWCO of 12-14 kDa is often a good starting point.[10]
-
Dialysis Buffer (Dialysate): The choice of dialysate is critical. Using a slightly acidic buffer can help to protonate the DAC, facilitating its removal. Frequent changes of a large volume of the dialysate are essential to maintain a high concentration gradient, which is the driving force for diffusion.[13]
-
Time and Temperature: Dialysis can be a slow process. Allow sufficient time for equilibrium to be reached. Performing dialysis at a slightly elevated temperature (if your nanoparticles are stable) can increase the diffusion rate.
dot ```dot graph Dialysis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
NP_DAC [label="Nanoparticle Suspension\nwith excess DAC"]; Dialysis_Tube [label="Transfer to Dialysis Tubing\n(e.g., 12-14 kDa MWCO)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dialysis_Bath [label="Immerse in Large Volume\nof Dialysis Buffer", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; Equilibration [label="Equilibrate with Stirring\n(e.g., 4-6 hours)", shape=ellipse, style=dashed]; Buffer_Change [label="Change Dialysis Buffer\n(Repeat 3-5 times)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Purified Nanoparticles", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
NP_DAC -> Dialysis_Tube; Dialysis_Tube -> Dialysis_Bath; Dialysis_Bath -> Equilibration; Equilibration -> Buffer_Change [label="Maintain Gradient"]; Buffer_Change -> Equilibration; Buffer_Change -> Final_Product [label="After final change"]; }
Caption: Schematic of a Tangential Flow Filtration system.
Q5: Can lyophilization help in removing DAC?
A5: Lyophilization, or freeze-drying, is primarily a method for improving the long-term stability of nanoparticle formulations by removing the aqueous solvent. [14][15]It is not an effective method for removing non-volatile components like DAC. In fact, lyophilizing a nanoparticle suspension containing DAC will result in a dry powder where both the nanoparticles and the surfactant are present.
Important Considerations for Lyophilization:
-
Purification First: Always purify your nanoparticles to remove residual surfactants before lyophilization.
-
Cryoprotectants: To prevent aggregation during the freezing and drying process, it is often necessary to add a cryoprotectant, such as sucrose or trehalose, to the purified nanoparticle suspension. [16]
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Irreversible nanoparticle aggregation after centrifugation. | Loss of stabilizing DAC layer; excessive centrifugal force. | Reduce centrifugation speed/time; add a new stabilizer (e.g., PEG, Tween 80); switch to dialysis or TFF. [4][5] |
| Low yield of nanoparticles after purification. | Nanoparticles are too small to be pelleted effectively; adhesion to centrifuge tubes. | Increase centrifugation speed/time cautiously; use specialized centrifuge tubes; consider TFF for better recovery. |
| Inconsistent results between batches. | Variations in washing efficiency; incomplete removal of supernatant. | Standardize the purification protocol; quantify residual DAC in each batch using LC-MS/MS or another analytical method. [8] |
| Cell toxicity observed even after purification. | Insufficient removal of DAC. | Increase the number of washing cycles; switch to a more efficient purification method like TFF; confirm DAC removal with a sensitive analytical technique. [1] |
Experimental Protocols
Protocol 1: DAC Removal by Repeated Centrifugation/Redispersion
-
Transfer the nanoparticle suspension to appropriate centrifuge tubes.
-
Centrifuge at a pre-determined speed and time to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes).
-
Carefully decant the supernatant containing the DAC.
-
Add a fresh, appropriate solvent (e.g., deionized water or a buffer containing a new stabilizer) to the pellet.
-
Redisperse the pellet completely using vortexing or bath sonication. Note: Avoid probe sonication as it can damage the nanoparticles.
-
Repeat steps 2-5 for a total of 3-5 cycles.
-
After the final wash, redisperse the nanoparticles in the desired final formulation buffer.
-
Validate the removal of DAC using an appropriate analytical method.
Protocol 2: DAC Removal by Dialysis
-
Hydrate the dialysis membrane (e.g., cellulose ester, MWCO 12-14 kDa) according to the manufacturer's instructions.
-
Load the nanoparticle suspension into the dialysis tubing and securely close both ends.
-
Place the sealed tubing into a large beaker containing the dialysis buffer (at least 100 times the volume of the sample).
-
Stir the dialysis buffer at a moderate speed at room temperature or 4°C.
-
Replace the entire volume of dialysis buffer every 4-6 hours for a total of 24-48 hours.
-
After the final buffer change, remove the dialysis tubing and recover the purified nanoparticle suspension.
References
- nanoComposix. (n.d.). Tangential Flow Filtration in Nanomedicine Development.
- Li, Y., et al. (2021). Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery. ACS Applied Materials & Interfaces.
- Shah, N. K., et al. (2020). A comparison of centrifugation and tangential flow filtration for nanoparticle purification: A case study on acetalated dextran nanoparticles. Particuology, 50, 189-196.
- Yamada, T., et al. (2009). Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles. Chemical Communications.
- D'Avanzo, N., et al. (2021). Tangential Flow Filtration Technique: An Overview on Nanomedicine Applications. Current Nanoscience, 17(5), 717-733.
- Yamada, T., et al. (2009). Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles. Chemical Communications, (34), 5094-6.
- Inside Tx. (2025). Nanoparticle purification for stability.
- Yamada, T., et al. (2009). Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles. The Royal Society of Chemistry.
- ResearchGate. (2013). How can I remove a surfactant from nanoparticles?
- ResearchGate. (2013). Can someone explain, whether the often centrifugation affect the stabilizing ability of the surfactant?
- ResearchGate. (2014). How can I prevent irreversible aggregation induced by the centrifugation process during the separation of nanoparticles?
- Akbulut, O., et al. (2012). Separation of Nanoparticles in Aqueous Multiphase Systems through Centrifugation. Nano Letters.
- Akbulut, O., et al. (2012). Separation of Nanoparticles in Aqueous Multiphase Systems through Centrifugation. DASH (Harvard).
- ResearchGate. (2025). Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles | Request PDF.
- Kabanov, A. V., et al. (2020). Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. PMC - NIH.
- ResearchGate. (2025). Effects of surfactants on the properties of PLGA nanoparticles.
- Trenkenschuh, E. (2021). Freeze-drying of nanoparticles: Impact of particle properties on formulation and process development.
- Abdelwahed, W., et al. (2006). Freeze-Drying of Nanoparticles: Formulation, Process and Storage Considerations. Advanced Drug Delivery Reviews, 58(15), 1688-1713.
- Sun, X., et al. (2008). Separation of Nanoparticles in a Density Gradient: FeCo@C and Gold Nanocrystals. Angewandte Chemie International Edition, 47(4), 746-749.
- ResearchGate. (2025). A cleaning method with centrifugation for removing surfactants from gold nanoparticles and its mechanism.
- McClements, D. J. (2021). A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. Journal of Agricultural and Food Chemistry, 69(26), 7280-7296.
- Zhang, X., et al. (2004). Shape and Aggregation Control of Nanoparticles: Not Shaken, Not Stirred. Journal of the American Chemical Society, 126(35), 10842-10843.
- Fonte, P., et al. (2021). Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters. Pharmaceutics, 13(8), 1144.
- Le, T., et al. (2025). Unraveling Lyophilization and Redispersion Effects on Miktoarm Polymer-Based Nanoformulations. PMC - NIH.
- Kalmár, J., et al. (2018). Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. PMC - NIH.
- ResearchGate. (2012). How to remove the capping agent from the nanoparticle surface after the synthesis?
- Zubarev, E. R. (2017). Methods for surfactant removal from nanoparticle suspensions. Google Patents.
- ResearchGate. (2015). How can I fully dissociate aggregates of Silver Nanoparticles?
- Jayatilaka, A., et al. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central.
- KeriCure. (n.d.). Methods for purifying and detoxifying sodium dodecyl sulfate–stabilized polyacrylate nanoparticles.
- Al-Qaim, F. F., et al. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory. Talanta, 273, 125959.
- ResearchGate. (2025). Non-ionic surfactant interactions with hydrophobic nanoparticles: Impact on foam stability | Request PDF.
- Bonta, M., et al. (2017). Determination of residual chloride content in ionic liquids using LA-ICP-MS. Journal of Analytical Atomic Spectrometry, 32(12), 2351-2357.
- ResearchGate. (2015). How do I remove impurities in nanoparticles?
- Wanta, D. A., et al. (2025). Effect of Surfactant Type on Synthesis and Characteristics of Nanonickel Hydroxide. PDF.
- Sütterlin, H., et al. (2025). Mixtures of Quaternary Ammonium Compounds and Anionic Organic Compounds in the Aquatic Environment: Elimination and Biodegradability in the Closed Bottle Test Monitored by LC–MS/MS. ResearchGate. Retrieved from [https://www.researchgate.net/publication/225884967_Mixtures_of_Quaternary_Ammonium_Compounds_and_Anionic_Organic_Compounds_in_the_Aquatic_Environment_Elimination_and_Biodegradability_in_the_Closed_Bottle_Test_Monitored_by_LC-MSMS]([Link]_ Compounds_and_Anionic_Organic_Compounds_in_the_Aquatic_Environment_Elimination_and_Biodegradability_in_the_Closed_Bottle_Test_Monitored_by_LC-MSMS)
- Al-Qaim, F. F., et al. (2021). Analysis and Quantification of Alkyl (C12-22) Trimethyl Ammonium Chloride Content in Cosmetics: Regulatory Compliance Gap Analysis. Cosmetics, 8(4), 103.
Sources
- 1. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 8. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Unraveling Lyophilization and Redispersion Effects on Miktoarm Polymer-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Dodecylammonium Chloride (DAC) Solutions
Welcome to the technical support guide for Dodecylammonium chloride (DAC) solutions. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DAC in your experimental workflows. Here, we address common challenges and questions regarding the long-term storage and handling of this critical reagent.
Troubleshooting Guide: Common Stability Issues
Navigating unexpected experimental outcomes is a reality in research. When working with DAC solutions, changes in physical appearance or performance can often be traced back to storage and handling. This guide provides a logical framework for identifying and resolving these issues.
Visual Troubleshooting Workflow
The following workflow provides a step-by-step process for diagnosing issues with your DAC solution.
Caption: A decision tree for troubleshooting common DAC solution stability issues.
Problem-Solution Table
| Problem Encountered | Probable Cause(s) | Recommended Solution & Explanation |
| Precipitate or Cloudiness in Solution | 1. Temperature Fluctuation: Storage at low temperatures or freeze-thaw cycles can cause DAC to fall out of solution. 2. pH Shift: Changes in pH can alter the ionization state and reduce the solubility of DAC or other formulation components.[1][2][3] 3. Excipient Incompatibility: Interaction with other formulation components may lead to the formation of an insoluble complex.[4] | Solution: First, allow the solution to equilibrate to room temperature. Gentle warming or sonication may redissolve the precipitate. If this fails, the cause is likely chemical. Verify the solution's pH. If a significant deviation is noted, it may indicate degradation. It is often safest to discard the solution and prepare a fresh batch, ensuring compatible excipients are used. |
| Solution Discoloration (e.g., Yellowing) | 1. Oxidation: Exposure to oxygen, particularly when catalyzed by light or trace metal impurities, can lead to oxidative degradation.[1][2][5] 2. Photodegradation: Exposure to UV or visible light can break chemical bonds, leading to colored degradation products.[1][2] | Solution: Discard the solution immediately, as discoloration is a clear sign of chemical degradation. For future preparations, use high-purity solvents, consider purging the container headspace with an inert gas like nitrogen, and always store solutions in amber or opaque containers to protect from light.[2] |
| Loss of Efficacy or Potency | 1. Chemical Degradation: The DAC molecule has undergone chemical changes (e.g., hydrolysis, oxidation) resulting in lower active concentration.[3][6] 2. Adsorption: DAC, being a surfactant, may adsorb to the surfaces of certain container materials (e.g., some plastics), reducing the effective concentration in the solution. | Solution: Quantify the DAC concentration using a stability-indicating analytical method, such as HPLC.[7][8] If the concentration is below specification, the solution should be discarded. To prevent future issues, adhere strictly to recommended storage conditions (see FAQs). For storage containers, prefer borosilicate glass or chemically resistant polymers like polypropylene. |
| Unexpected Shift in pH | 1. Hydrolysis: As an ammonium salt, DAC can undergo hydrolysis, which may alter the solution's pH over time.[9] 2. Degradation to Acidic/Basic Products: Decomposition can yield products with different pKa values, shifting the overall pH.[10][11] 3. CO₂ Absorption: Absorption of atmospheric carbon dioxide can lower the pH of unbuffered, neutral, or alkaline solutions. | Solution: A significant pH shift is a strong indicator of instability. Use of a suitable buffer system can help maintain the pH within a stable range.[1] When preparing solutions, measure and record the initial pH. Monitor it at subsequent time points as part of your stability protocol. If a significant, unexpected shift occurs, the solution's integrity is compromised. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound? A: Solid DAC is hygroscopic and should be stored in a tightly sealed container to protect it from moisture.[10][11][12][13] The recommended storage environment is a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances like strong oxidizing agents.[10][11][12][14]
Q2: How should I prepare and store aqueous solutions of DAC for long-term use? A: For maximum stability, it is always best to prepare solutions fresh on the day of use. If storage is necessary, prepare the solution with high-purity, sterile solvent. Filter the solution through a 0.22 µm filter into a sterile, tightly sealed container (borosilicate glass is preferred). For long-term storage (up to one month), it is recommended to store aliquots in tightly sealed vials at -20°C to minimize degradation and repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and equilibrate to room temperature.
Q3: What factors have the greatest impact on the stability of DAC solutions? A: The primary factors influencing stability are temperature, light, and pH.[1][3][5]
-
Temperature: Higher temperatures significantly accelerate the rate of chemical degradation.[1][2]
-
Light: Exposure to UV and visible light can induce photodegradation.[1][2]
-
pH: DAC stability is pH-dependent. Extreme pH values can catalyze hydrolysis and other degradation reactions.[2][6]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidation.[1][2]
| Factor | Impact on Stability | Mitigation Strategy |
| Temperature | High temperature accelerates degradation reactions.[1] | Store solutions at recommended cool temperatures (e.g., 2-8°C for short-term, -20°C for long-term). |
| Light (UV/Visible) | Causes photodegradation, breaking chemical bonds.[2] | Use amber glass vials or opaque containers.[2] |
| pH | Can catalyze hydrolysis and other degradation pathways.[2][3] | Use a validated buffer system; store at the pH of maximum stability. |
| Oxygen | Promotes oxidative degradation.[1][2] | Purge container headspace with an inert gas (e.g., nitrogen); include antioxidants if compatible.[2] |
| Moisture | Can cause hydrolysis of the active ingredient.[1][2] | Use tightly sealed containers; handle solid material in a low-humidity environment.[10] |
Degradation and Analysis
Q4: What are the likely degradation pathways for this compound? A: While detailed degradation pathways for DAC itself are not extensively published, knowledge from similar quaternary ammonium compounds (QACs) and general chemical principles suggest potential pathways.[15] These include N-dealkylation (cleavage of the C-N bond), hydroxylation, and oxidation of the dodecyl chain.[15] Under thermal stress, decomposition can produce hydrogen chloride, carbon monoxide, and oxides of nitrogen.[10][11]
Q5: How can I set up a stability study for my DAC formulation? A: A formal stability study is essential for determining the shelf-life of your formulation. This involves storing samples under controlled conditions and testing them at specific time points. A basic protocol is outlined below. The principles are derived from pharmaceutical stability testing guidelines.[9]
Q6: What analytical method is best for quantifying DAC and its potential degradants? A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique. LC coupled with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and specificity for quantifying DAC and identifying unknown degradation products.[7][16][17] An HPLC method with UV detection can also be developed and validated, though it may be less sensitive.[8][18] The method must be able to separate the intact DAC peak from all potential degradation products and formulation excipients.[8]
Protocol: Basic Stability Assessment of a DAC Solution
This protocol outlines a foundational experiment to assess the stability of a DAC solution under accelerated and long-term conditions.
Experimental Workflow Diagram
Caption: Workflow for a typical stability study of a DAC solution.
Step-by-Step Methodology
-
Objective: To evaluate the stability of a prepared DAC solution over time under specific storage conditions.
-
Materials:
-
This compound (solid)
-
Solvent (e.g., USP-grade water, buffer)
-
Stability chambers (e.g., 25°C/60% RH for long-term; 40°C/75% RH for accelerated)
-
Type 1 borosilicate amber glass vials with inert caps
-
Calibrated pH meter
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Preparation (Day 0): Prepare a single, homogenous batch of the DAC solution to your target concentration. Record the exact formulation details.
-
Initial Analysis (T=0): Immediately after preparation, perform a full analysis on a sample of the bulk solution. This is your baseline.
-
Appearance: Record color, clarity, and presence of any particulate matter.
-
pH: Measure and record the pH.
-
Assay/Purity (HPLC): Determine the exact concentration of DAC and characterize the purity profile.
-
-
Aliquoting and Storage: Dispense the solution into the stability vials, ensuring a tight seal. Place a sufficient number of vials into each stability chamber to account for all future time points.
-
Time-Point Testing: At predefined intervals (e.g., 1, 3, and 6 months for an accelerated study), remove a set of vials from each storage condition.
-
Sample Analysis: Allow vials to equilibrate to room temperature. Perform the same full analysis as the T=0 sample (Appearance, pH, HPLC Assay/Purity).
-
Data Analysis: Compare the results from each time point to the T=0 data. Look for trends such as a decrease in DAC concentration, an increase in degradation products, or a significant drift in pH.
-
-
Acceptance Criteria (Example):
-
Appearance: Remains clear and colorless.
-
pH: Changes by no more than ±0.5 pH units from the initial value.
-
Assay: DAC concentration remains within 90.0% - 110.0% of the initial value.
-
Purity: No single degradation product exceeds 0.5%; total degradation products do not exceed 2.0%.
-
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dodecyltrimethylammonium chloride, 98%.
- Vertex AI Search. (n.d.). Material Safety Data Sheet - Dodecyltrimethylammonium chloride, 98%. [No valid URL]
- ResearchGate. (2025). Degradation of dodecyl dimethyl benzyl ammonium chloride (DDBAC) as a non-oxidizing biocide in reverse osmosis system using UV/persulfate: Kinetics, degradation pathways, and toxicity evaluation.
- Labokem. (n.d.). 105550 - Dodecyltrimethylammonium chloride - Safety Data Sheet.
- American Society for Microbiology. (n.d.). Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants.
- PubMed. (n.d.). Biodegradation of didecyldimethylammonium chloride by Pseudomonas fluorescens TN4 isolated from activated sludge.
- ResearchGate. (n.d.). Proposed pathway for benzyldimethylalkylammonium chloride biodegradation by Aeromonas hydrophila sp. K.
- Dickson, D. (2025). Top 5 Factors Affecting Chemical Stability.
- ResearchGate. (n.d.). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K.
- Google Patents. (n.d.). KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms.
- Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/.
- Pharmaceutical Technology. (n.d.). Analytical Method Validation Using QbD and QRM.
- Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life.
- SciTechnol. (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation.
- PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices.
- Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd.
- PubMed Central. (n.d.). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine.
- National Institutes of Health. (2023). Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions.
- PubChem. (n.d.). Dodecyltrimethylammonium chloride.
- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences.
- Semantic Scholar. (2018). Short‐term storage stability of NaOCl solutions when combined with Dual Rinse HEDP.
- Defense Technical Information Center. (n.d.). Stability of Liquid Propellants under Long-Term Storage.
- SciSpace. (n.d.). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i.
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scitechnol.com [scitechnol.com]
- 6. scribd.com [scribd.com]
- 7. KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. Dodecyldimethylbenzylammonium chloride - Safety Data Sheet [chemicalbook.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. aesan.gob.es [aesan.gob.es]
- 17. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling Up Dodecylammonium Chloride Synthesis
Welcome to the Technical Support Center for the synthesis of Dodecylammonium chloride (DDAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered when scaling up the synthesis of this primary amine salt.
Introduction to this compound Synthesis
This compound is a primary amine salt, typically synthesized through the straightforward acid-base reaction between dodecylamine and hydrochloric acid. While the chemistry is simple on a lab scale, scaling up this process for industrial production introduces a unique set of challenges related to reaction control, product isolation, and purity. This guide will walk you through these challenges with practical, field-proven advice.
The fundamental synthesis reaction is as follows:
CH₃(CH₂)₁₁NH₂ (Dodecylamine) + HCl (Hydrochloric Acid) → CH₃(CH₂)₁₁NH₃⁺Cl⁻ (this compound)
This reaction is highly exothermic, and the resulting salt has specific solubility properties that need to be carefully managed for efficient large-scale production.
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses specific problems you may encounter during the scale-up of this compound synthesis in a question-and-answer format.
Reaction Control & Heat Management
Question: We are observing a significant exotherm during the addition of hydrochloric acid to our large-scale reactor, leading to concerns about a runaway reaction. How can we better control the temperature?
Answer:
This is a critical safety and quality concern. The neutralization of an amine with a strong acid is highly exothermic, and improper heat management at scale can lead to solvent boiling, pressure buildup, and degradation of your product. Here’s a systematic approach to managing the exotherm:
-
Controlled Reagent Addition: At the multi-kilogram scale, the rate of addition of hydrochloric acid is paramount. A slow, controlled addition allows the reactor's cooling system to dissipate the generated heat effectively. For precise control, consider using a metering pump for liquid HCl or a mass flow controller for gaseous HCl.[1]
-
Efficient Heat Transfer: Ensure your reactor is designed for efficient heat removal. This includes:
-
Adequate Cooling Jacket Surface Area: The heat transfer capability of your reactor is directly proportional to the surface area of the cooling jacket.
-
Optimized Agitation: Proper mixing is crucial to prevent localized hot spots near the point of addition and to ensure uniform heat distribution. The choice of impeller and agitation speed should be evaluated for the larger volume.[2]
-
Cooling Fluid Temperature and Flow Rate: Use a sufficiently cold coolant and ensure a high flow rate through the jacket to maximize heat removal.
-
-
Reverse Addition: Consider adding the dodecylamine solution to the hydrochloric acid solution. This can sometimes help to better control the initial exotherm, as the reaction is immediately quenched in an excess of the acidic solution.
-
Inert Solvent Selection: The choice of solvent can impact heat capacity and boiling point. A solvent with a higher boiling point provides a larger safety margin. However, the solvent must also be suitable for the subsequent crystallization step.
Crystallization and Product Isolation
Question: We are struggling with inconsistent crystallization of this compound at a large scale. Sometimes it "oils out," and other times we get very fine particles that are difficult to filter. What can we do?
Answer:
"Oiling out" and poor crystal morphology are common challenges when scaling up the crystallization of amine salts.[3] These issues often stem from high supersaturation levels and rapid cooling. Here are some strategies to improve your crystallization process:
-
Solvent System Optimization: The choice of solvent is critical. For amine salts, polar solvents like isopropanol, ethanol, or mixtures with water are often used.[4]
-
Anti-Solvent Addition: A common technique is to dissolve the crude product in a good solvent (e.g., a small amount of methanol or water) and then slowly add an anti-solvent (e.g., ethyl acetate, acetone, or diethyl ether) to induce crystallization.[5] This should be done at a controlled temperature.
-
-
Controlled Cooling Profile: Avoid crash cooling. A slow, linear cooling profile allows for controlled crystal growth rather than rapid precipitation, which leads to fine particles or oils.
-
Seeding: Introduce a small amount of pre-existing, high-quality this compound crystals to the supersaturated solution. This provides a template for crystal growth and can lead to a more uniform particle size distribution.
-
Control of Supersaturation: "Oiling out" often occurs when the concentration of the solute exceeds its solubility limit to a large extent. By carefully controlling the concentration and cooling rate, you can maintain a metastable zone where crystal growth is favored over nucleation of an oil phase.
-
Agitation: Gentle agitation is necessary to keep the crystals suspended and ensure uniform growth. However, excessive shear can lead to crystal breakage and the formation of fines.
| Parameter | Lab-Scale Approach | Scale-Up Consideration | Potential Issue at Scale |
| Cooling | Ice bath | Programmed jacket cooling | Non-uniform cooling, leading to varied crystal sizes. |
| Solvent Addition | Manual pouring | Metered addition via pump | Poor mixing can lead to localized high supersaturation and "oiling out". |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Inefficient mixing can cause solids to settle, leading to agglomeration. |
| Filtration | Buchner funnel | Centrifuge or filter press | Fine particles can blind the filter media, slowing down filtration. |
Purity and Impurity Profile
Question: Our final this compound product has a yellowish tint and a lower-than-expected purity after scale-up. What are the likely impurities and how can we remove them?
Answer:
The discoloration and lower purity could be due to several factors. Here are the most common culprits and how to address them:
-
Unreacted Dodecylamine: If the addition of HCl is incomplete, residual dodecylamine will remain. This is a basic impurity that can be detected by pH measurement of a solution of the final product.
-
Troubleshooting: Ensure a slight excess of HCl is used during the reaction. The final pH of the reaction mixture should be acidic.
-
-
Byproducts from Dodecylamine: The quality of your starting dodecylamine is crucial. Impurities in the starting material will be carried through to the final product.
-
Troubleshooting: Source high-purity dodecylamine. If necessary, consider distilling the dodecylamine before use.
-
-
Heat Stable Salts: If your process involves other acidic species, they can form "heat stable salts" with the dodecylamine that are not easily removed by simple crystallization.[6][7]
-
Troubleshooting: Ensure that the hydrochloric acid used is of high purity and that there is no cross-contamination from other processes.
-
-
Purification: A single crystallization may not be sufficient at a larger scale to remove all impurities.
-
Troubleshooting:
-
Recrystallization: Perform a second crystallization of the isolated product.
-
Washing: Ensure the filter cake is washed with a suitable solvent (one in which the product is sparingly soluble but the impurities are soluble) to remove residual mother liquor.[5] Isopropanol or acetone can be effective wash solvents.
-
Activated Carbon Treatment: If the discoloration is due to trace organic impurities, a treatment with activated carbon before the final crystallization can be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling large quantities of dodecylamine?
A1: Dodecylamine is a corrosive and hazardous material.[8][9] When handling bulk quantities, the following precautions are essential:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and protective clothing.[9]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[10]
-
Spill Management: Have a spill kit readily available. For major spills, evacuate the area and alert emergency responders.[8]
-
Storage: Store dodecylamine in a cool, dry, well-ventilated area away from acids and oxidizing agents. The storage area should be designed to contain spills.[11]
Q2: What is a suitable lab-scale protocol for the synthesis of this compound that can be a basis for scale-up?
A2: A reliable lab-scale synthesis is the foundation for a successful scale-up. Here is a representative protocol:
-
Dissolution: Dissolve dodecylamine (e.g., 85 g, 0.46 mol) in a suitable solvent like methylene chloride (e.g., 500 mL).[12]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly bubble anhydrous hydrogen chloride gas through the cooled solution for a sufficient time (e.g., 45 minutes) until the solution is saturated and the precipitation of the salt is complete.[12] Alternatively, a stoichiometric amount of concentrated hydrochloric acid can be added dropwise.
-
Isolation: Collect the resulting white, crystalline solid by filtration.
-
Drying: Dry the solid in a vacuum oven, preferably over a desiccant like phosphorus pentoxide, to yield the final product.[12]
Q3: How can we ensure the complete removal of solvent from the final product at a large scale?
A3: Residual solvent is a common issue in large-scale production. Here are some effective drying techniques:
-
Vacuum Drying: A vacuum oven is effective for removing solvents at a lower temperature, which can prevent product degradation.
-
Agitated Filter Dryer: For very large scales, an agitated filter dryer allows for filtration, washing, and drying in a single contained unit. The agitation breaks up clumps and exposes more surface area for efficient drying.
-
Nitrogen Purge: A slow stream of dry nitrogen through the product bed during drying can help to carry away solvent vapors.
Q4: Can we use aqueous hydrochloric acid instead of anhydrous HCl gas for the synthesis?
A4: Yes, aqueous hydrochloric acid can be used. However, there are some trade-offs to consider for scale-up:
-
Water Content: The introduction of water will affect the crystallization process. You may need to use a solvent system that can accommodate water or remove the water azeotropically before crystallization.
-
Yield: The product may have some solubility in the aqueous medium, potentially reducing the isolated yield.
-
Material of Construction: Concentrated hydrochloric acid is highly corrosive, so ensure your reactor and transfer lines are made of compatible materials (e.g., glass-lined steel, Hastelloy).
References
- Loba Chemie. (2016, May 31). DODECYLAMINE FOR SYNTHESIS MSDS CAS-No.: 124-22-1 MSDS. [Link]
- Cole-Parmer.
- SRE. (2024, July 5).
- ITW Technologies. Heat Stable Salts Cleaning and Prevention. [Link]
- PrepChem.com. Synthesis of n-dodecylamine hydrochloride. [Link]
- HEP Journals. (n.d.). Experimental evaluation of the heat-stable salts purification with feasible porous material from amine-based solvent in carbon capture. [Link]
- Shaanxi Coal and Chemical Industry Group Co., Ltd. (2018). Manufacturing Process. [Link]
- ResearchGate. (2017, October 1). Dynamic Process Model Validation and Control of the Amine Plant at CO2 Technology Centre Mongstad. [Link]
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
- University of Rochester.
- MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
- ResearchGate. (2012, December 31).
- Sulphur Experts Inc. (2021, February 9).
- Radleys. (2023, March 30). Controlling exothermic reactions with AVA Lab Control Software. [Link]
- University of Rochester.
- Google Patents. (n.d.). A method of synthesis primary amine hydrochloride.
- Google Patents. (n.d.). Method for preparing an amine hydrochloride suspension.
- ACS Publications. (2020, July 6).
- Future4200. (n.d.).
- Beilstein Journals. (2022, February 24).
- ACS Symposium Series. (1997).
- NACE International. (1995).
- Sulzer. (n.d.).
- Chongqing Chemdad Co., Ltd. DODECYLAMINE HYDROCHLORIDE. [Link]
- PubChem. Dodecyltrimethylammonium chloride. [Link]
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]
- Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. [Link]
- ResearchGate. (2025, August 7).
- NIH. This compound. [Link]
- Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. [Link]
- Kerui Chemicals. Dodecylamine/Laurylamine (A12). [Link]
- Organic Chemistry Portal. Synthesis of primary amines. [Link]
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. future4200.com [future4200.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 7. ITW Services - Heat Stable Salts Cleaning and Prevention [itwtechnologies.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. physics.purdue.edu [physics.purdue.edu]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Overcoming Interference of Dodecylammonium Chloride in Biological Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges with Dodecylammonium chloride (DAC) in their experimental work. As a potent cationic surfactant and biocide, DAC's physicochemical properties frequently lead to significant interference in a wide range of biological assays. This resource provides structured troubleshooting guides, in-depth FAQs, and scientifically-grounded protocols to help you diagnose, mitigate, and overcome these interferences, ensuring the integrity and accuracy of your results.
Part 1: Understanding the Problem & Initial Troubleshooting
This section breaks down the most common issues caused by DAC and offers first-line solutions.
FAQ 1: My cell viability assay (e.g., MTT, MTS, XTT) shows high cytotoxicity even at low concentrations of my test compound. How can I determine if this compound (DAC) from my formulation is the cause?
Answer:
This is a classic interference scenario. DAC, as a cationic surfactant, is inherently cytotoxic due to its ability to disrupt cell membranes. This can mask the true effect of your compound of interest.
-
Mechanism of Interference:
-
Membrane Disruption: DAC's primary mode of antimicrobial action is by inserting its hydrophobic dodecyl tail into the lipid bilayer of cell membranes, leading to a loss of integrity, leakage of cellular contents, and rapid cell death.[1] This detergent-like effect is often misinterpreted as compound-specific toxicity.
-
Mitochondrial Impairment: Cell viability assays like MTT and XTT rely on the metabolic activity of mitochondrial dehydrogenases. DAC can directly damage mitochondrial membranes, inhibiting these enzymes and leading to a false-positive signal for cell death.
-
Reagent Interaction: The positive charge of DAC can cause it to interact with the negatively charged tetrazolium salts (MTT, etc.) or the resulting formazan dye, potentially affecting solubility and absorbance readings.
-
Troubleshooting Workflow:
Caption: Diagnostic workflow for DAC interference in cell viability assays.
Recommended Action:
-
Run a "DAC Vehicle" Control: Always test a formulation blank containing DAC at the exact concentration used in your experiment. This will reveal the baseline cytotoxicity attributable to the surfactant alone.
-
Switch Assay Principle: Move away from metabolic assays. An LDH (Lactate Dehydrogenase) Release Assay is an excellent alternative, as it directly measures membrane damage by quantifying the release of a stable cytosolic enzyme into the culture medium.[2]
FAQ 2: I'm seeing high background and low signal in my ELISA. Could DAC be responsible?
Answer:
Absolutely. Immunoassays like ELISA are highly susceptible to interference from surfactants. DAC can disrupt the specific protein-protein interactions that are critical for the assay's function.
-
Mechanism of Interference:
-
Protein Denaturation: Surfactants can disrupt the non-covalent bonds that maintain the three-dimensional structure of proteins.[3][4][5] DAC can partially denature the capture or detection antibodies, reducing their affinity for the target antigen and leading to a weaker signal.
-
Non-Specific Binding: As a cationic molecule, DAC can alter the charge landscape of the polystyrene plate, antibodies, and other proteins, promoting non-specific adsorption and leading to high background noise.
-
Bridging Interference: In some cases, DAC micelles could potentially trap or bridge detection reagents, leading to false positives, a known issue with interfering substances in immunoassays.[6]
-
Troubleshooting Steps:
-
Optimize Washing Steps: Increase the number of wash cycles (e.g., from 3 to 5-6 cycles) and the soaking time during each wash.
-
Increase Detergent in Wash Buffer: Add or increase the concentration of a non-ionic detergent like Tween-20 (to 0.1% - 0.5%) in your wash buffer. This helps to block non-specific binding sites and compete with DAC.
-
Sample Dilution: The most straightforward approach is to dilute the sample to a point where the DAC concentration falls below the level that causes interference, while the analyte concentration remains within the detection range of the assay. This must be validated with spike-and-recovery experiments.
FAQ 3: My enzyme kinetics assay is giving erratic and non-reproducible results. How do I confirm if DAC is inhibiting my enzyme?
Answer:
Enzyme inhibition by DAC is a common problem. The surfactant can interfere through direct denaturation or by interacting with the enzyme's active site. A systematic enzyme kinetics study is the definitive way to diagnose this issue.
-
Mechanism of Interference:
-
Conformational Disruption: The hydrophobic tail of DAC can interact with the hydrophobic core of the enzyme, disrupting its tertiary structure and inactivating it.[3][4] This is a common mechanism for protein denaturation by detergents.[5]
-
Active Site Interaction: Depending on the enzyme, the positively charged headgroup of DAC could interact with negatively charged residues in or near the active site, potentially blocking substrate access.
-
Experimental Protocol: Enzyme Inhibition Assay
This protocol will help you determine the IC50 (half-maximal inhibitory concentration) of DAC for your enzyme.
-
Objective: Quantify the inhibitory effect of DAC on your target enzyme.
-
Procedure: a. Prepare a 2-fold serial dilution of DAC in your assay buffer (e.g., starting from 200 µM down to ~0.1 µM). b. In a 96-well plate, add a constant concentration of your enzyme to each well. c. Add the various DAC concentrations to the wells. Include a "no DAC" control for 100% activity. d. Pre-incubate the enzyme-DAC mixture for 20 minutes at the optimal reaction temperature. e. Initiate the reaction by adding the enzyme's substrate (at a concentration near its Km, if known). f. Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time using a plate reader.
-
Data Analysis: a. Calculate the initial reaction rate (V₀) for each DAC concentration. b. Normalize the rates to the "no DAC" control to get "% Activity". c. Plot "% Activity" versus the log of DAC concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50.
Interpreting the Results:
| IC50 Value of DAC | Level of Interference | Implication for Your Assay |
| > 100 µM | Low | DAC is unlikely to be a significant inhibitor at typical carryover concentrations. |
| 1 - 100 µM | Moderate | DAC is a potent inhibitor. The concentration in your samples must be kept well below this range. |
| < 1 µM | High | DAC is a very strong inhibitor. Physical removal or neutralization will likely be necessary. |
This approach is based on fundamental principles of enzyme kinetics.[7][8][9][10][11]
Part 2: Advanced Mitigation and Removal Strategies
When simple troubleshooting is insufficient, more robust methods are required to eliminate DAC interference.
Strategy 1: Physical Removal by Solid-Phase Extraction (SPE)
For sensitive downstream applications like LC-MS or when complete removal is necessary, solid-phase extraction is the gold standard.
-
Principle: SPE separates compounds based on their physical and chemical properties. For DAC, a reverse-phase or a mixed-mode cation-exchange cartridge is ideal. The hydrophobic tail and positive charge of DAC will cause it to bind strongly to the sorbent, allowing for its separation from the analyte of interest.[12][13]
-
Methodology:
-
Select Cartridge: Use a polymeric reverse-phase (e.g., Strata-X) or a weak cation-exchange (e.g., Strata-X-CW) SPE cartridge.[14]
-
Condition: Activate the cartridge with methanol.
-
Equilibrate: Equilibrate with water or a suitable aqueous buffer.
-
Load Sample: Load your sample onto the cartridge. DAC will be retained by the sorbent.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove salts and other polar impurities while DAC and potentially your analyte remain bound.
-
Elute: Selectively elute your analyte of interest using a solvent system that disrupts its interaction with the sorbent but is not strong enough to displace the tightly bound DAC. This step requires careful optimization. For cation-exchange, elution is often achieved with a small amount of acid or base in an organic solvent.
-
This technique is highly effective for cleaning up complex samples prior to analysis.[14][15][16]
Strategy 2: Chemical Neutralization (For In-Assay Use)
In situations where physical removal is not feasible, chemical neutralization can be an effective alternative. This involves adding a reagent that complexes with DAC, rendering it inert.
-
Principle: The positive charge of DAC can be neutralized by adding a negatively charged polymer or surfactant. This forms an insoluble ion-pair complex that precipitates out of solution, effectively removing free DAC.
-
Protocol: Neutralization with an Anionic Reagent (e.g., Dextran Sulfate)
-
Empirical Titration: The key is to determine the optimal neutralizing agent-to-DAC ratio.
-
Prepare a matrix of fixed DAC concentrations (matching your sample) with varying concentrations of dextran sulfate.
-
Use your assay system to test these mixtures. The goal is to find the lowest concentration of dextran sulfate that restores the expected assay signal without causing its own interference.
-
-
Procedure for Sample Treatment: a. To your sample, add the pre-determined optimal concentration of dextran sulfate. b. Vortex gently and incubate for 15 minutes at room temperature to allow complex formation. c. Centrifuge at high speed (>12,000 x g) for 10 minutes to pellet the insoluble complex. d. Carefully transfer the supernatant, which is now depleted of interfering DAC, to a new tube and proceed with your assay.
-
Validation Diagram:
Caption: Validation loop for chemical neutralization of DAC.
References
- Hudson, J. B. (n.d.). Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates. National Center for Biotechnology Information.
- BenchChem (n.d.). A Comparative Guide to Cytotoxicity Assessment of Decyltrimethylammonium Chloride. BenchChem.
- González-Mariño, I., et al. (2011). Determination of quaternary ammonium compounds in seawater samples by solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1218(5), 673-677.
- Hudson, J. B. (2011). Denaturation of proteins by SDS and tetraalkylammonium dodecyl sulfates. Electrophoresis, 32(21), 2951-2959.
- van de Wiel, B. A., et al. (1998). Inhibition of human NK cell-mediated cytotoxicity by exposure to ammonium chloride. Journal of Immunological Methods, 211(1-2), 47-55.
- Bielska, M., et al. (2019). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. Advances in Colloid and Interface Science, 269, 137-155.
- Simeonova, M., et al. (2000). Gene transfer by cationic surfactants is essentially limited by the trapping of the surfactant/DNA complexes onto the cell membrane: a fluorescence investigation. Biochimica et Biophysica Acta, 1467(2), 347-361.
- Lee, M. H., et al. (2013). Ammonium chloride enhances cisplatin cytotoxicity through DNA double-strand breaks in human cervical cancer cells. Oncology Reports, 30(3), 1195-1200.
- Simeonova, M., et al. (2000). Gene transfer by cationic surfactants is essentially limited by the trapping of the surfactant/DNA complexes onto the cell membrane: A fluorescence investigation. ResearchGate.
- Tannock, I. F., & Summerhayes, I. C. (1990). pH dependent cytotoxicity of N-dodecylimidazole: a compound that acquires detergent properties under acidic conditions. British Journal of Cancer, 61(3), 360-364.
- Chemistry For Everyone (2025, May 25). How Do Chemicals Denature Proteins? YouTube.
- Ramanan, S., et al. (2020). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Journal of Immunological Methods, 487, 112895.
- Ismail, A. A., & Walker, P. L. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(4), 131-156.
- Sigma-Aldrich (n.d.). Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- Agilent Technologies (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube.
- Elders, P. (n.d.). The Significance of Enzyme Kinetics in Enzyme Catalytic and Physiological Reactions. Hilaris Publishing.
- Phenomenex (n.d.). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. Chromatography Online.
- Bajorath, J. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1475.
- Pace, C. N., et al. (2009). Denaturation of Proteins by Urea and Guanidine Hydrochloride. Methods in Enzymology, 466, 531-548.
- Segel, I. H. (1975).
- Dahdouh, F., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Wikipedia (n.d.). Enzyme kinetics. In Wikipedia.
- United Chemical Technologies (2023). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. UCT.
- Wang, Y., et al. (2018). Cell toxicity mechanism and biomarker. Molecular Medicine Reports, 18(4), 3653-3659.
- Schlage, P., et al. (2012). Use of anionic denaturing detergents to purify insoluble proteins after overexpression. BMC Biotechnology, 12, 95.
- Siddiqui, N., et al. (2019). Synthesis and characterization of cationic surfactants and their interactions with drug and metal complexes. Journal of Molecular Liquids, 284, 47-56.
- Firestone, R. (n.d.). An introduction to enzyme kinetics. Khan Academy. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7VGRu_vHU6ecIEw26almX6kxAKLzcJBlHXXvn5W4Dwt06U9vMjXumgXdnWMDpf0Pla7QbnSXufhCuEmfIqT2V0Pfs014W6l4EbHobTHsPHpx6LTY8t7TKzoWlR2y7tENbviPTPYo_u8CGthk_AgOcqL2e0g-eBaaEfyQ0Rla3oo2dPJIoaGUcM_yqJlZ9Ci1GJsbYBgZxrtQjwx1D6heGac2v9lvgvA==]([Link]
Sources
- 1. pH dependent cytotoxicity of N-dodecylimidazole: a compound that acquires detergent properties under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denaturation of proteins by SDS and tetraalkylammonium dodecyl sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Determination of quaternary ammonium compounds in seawater samples by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. unitedchem.com [unitedchem.com]
how to accurately measure Dodecylammonium chloride concentration in solutions
Introduction
Welcome to the technical support center for the accurate measurement of Dodecylammonium chloride (DAC). This compound is a cationic surfactant with a C12 alkyl chain, widely used in drug formulation, as a disinfectant, and in various industrial applications.[1] Accurate quantification of its concentration is critical for quality control, formulation stability, and regulatory compliance.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven methodologies and troubleshooting advice to ensure you can confidently and accurately measure DAC concentration in your solutions.
Part 1: Method Selection - Frequently Asked Questions (FAQs)
Choosing the right analytical method is the first and most critical step. This section will help you select the technique best suited to your sample type, expected concentration range, and available equipment.
Q1: Which analytical method is best for my needs?
A1: The best method depends on several factors. Use the table below for a quick comparison and the subsequent decision tree to guide your choice.
| Method | Principle | Typical Concentration Range | Throughput | Required Expertise | Pros | Cons |
| Potentiometric Titration | Ion-pair formation and precipitation with an anionic surfactant titrant.[2] | > 10 mg/L | Medium | Low-Moderate | Cost-effective, robust, accurate for high concentrations.[2][3] | Not suitable for trace analysis; matrix interferences can be an issue. |
| Two-Phase Titration | Ion-pair formation with a dye, extraction into an organic phase, and visual endpoint.[4] | > 1 mg/L | Low | Moderate | Inexpensive, requires no special instrumentation. | Time-consuming, uses hazardous solvents (e.g., chloroform), subjective endpoint.[5][6] |
| HPLC with Aerosol-Based Detection (CAD/ELSD) | Chromatographic separation followed by universal detection based on nebulization and particle detection.[7][8] | ng/mL to µg/mL | High | High | High sensitivity, high selectivity, suitable for complex matrices and trace analysis.[7][9][10] | High initial equipment cost; requires volatile mobile phases.[10] |
| Ion-Selective Electrode (ISE) | Potentiometric measurement based on a membrane selective to the DAC cation.[11] | 10⁻⁶ to 10⁻² M | High | Low | Fast, direct measurement, cost-effective. | Limited linear range, requires careful calibration, susceptible to interferences from other ions.[12] |
Method Selection Decision Tree
Use this diagram to navigate to the most appropriate method for your application.
Caption: Decision tree for selecting a DAC quantification method.
Q2: My sample is colored. Can I still use titration?
A2: Yes, but you must use potentiometric titration . The classic two-phase titration relies on a visual color change, which is impossible to determine accurately in a colored or turbid solution.[5] Potentiometric titration uses an electrode to detect the endpoint, bypassing the need for a visual indicator.[13]
Q3: DAC doesn't have a UV chromophore. How can I use HPLC?
Part 2: Detailed Method Guides & Troubleshooting
This section provides detailed protocols and troubleshooting for the most common and recommended methods.
Method 1: Potentiometric Titration
This method is robust, cost-effective, and ideal for quantifying DAC in raw materials or simple formulations. It is based on the ASTM D5806 standard.[2][3]
Principle: A standard solution of an anionic surfactant, typically Sodium Dodecyl Sulfate (SDS), is used to titrate the cationic DAC. The reaction forms a precipitate.[2][17] A surfactant-selective or nitrate ion-selective electrode (ISE) monitors the activity of the unreacted DAC in solution.[2] A sharp change in the electrode's potential (mV) signals the endpoint of the titration.[2][13]
Experimental Protocol: Potentiometric Titration of DAC
-
Reagent Preparation:
-
Titrant: Prepare a standardized 0.004 M Sodium Dodecyl Sulfate (SDS) solution.[17]
-
pH Buffer: Prepare a pH 10 buffer (e.g., sodium tetraborate/NaOH) to ensure consistent ionization of any potential amine impurities.[17]
-
Standard: Prepare a known concentration of high-purity this compound for method validation or titrant standardization.
-
-
Instrumentation Setup:
-
Sample Preparation:
-
Titration:
-
Immerse the electrode and the titrator's dispensing tip into the sample solution.
-
Start the titration. The titrator will dispense the SDS solution and record the potential (mV). A dynamic titration mode is often suitable.[17]
-
The endpoint is the point of maximum inflection on the titration curve (determined automatically by the titrator software).
-
-
Calculation:
-
Concentration (% w/w) = (V * M * FW * 100) / (W * 1000)
-
V: Volume of SDS titrant used (mL)
-
M: Molarity of SDS titrant (mol/L)
-
FW: Formula weight of DAC ( g/mol )
-
W: Weight of the sample (g)
-
-
Troubleshooting Guide: Potentiometric Titration
| Problem | Potential Cause(s) | Solution(s) |
| No sharp endpoint / shallow curve | Low DAC concentration in the sample. | Increase the sample weight to be within the recommended range (0.02–0.06 mmol).[17] |
| Electrode is dirty or poorly conditioned. | Clean the electrode according to the manufacturer's guide. Condition the electrode by soaking it in a solution containing both anionic and cationic surfactants.[17][19] | |
| Drifting or unstable readings | Sticky precipitate coating the electrode. | Add a small amount of a non-ionic surfactant (e.g., Triton X-100) to the sample to prevent the precipitate from adhering to the electrode.[17] Ensure constant, gentle stirring. |
| Inaccurate or non-reproducible results | Incorrect pH. | If other amines are present, ensure the pH is adjusted to 10 to prevent them from being titrated.[17] |
| Titrant concentration has changed. | Standardize the SDS titrant daily against a primary standard like Hyamine® 1622. |
Method 2: HPLC with Charged Aerosol Detection (CAD)
This is the preferred method for trace-level quantification, analysis of complex mixtures (e.g., drug products, environmental samples), and when high throughput is required.
Principle: The sample is injected into an HPLC system. A reverse-phase column separates DAC from other components in the sample matrix. Since DAC lacks a UV chromophore, a universal detector like a CAD is used. The column eluent is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile DAC particles are charged and detected by an electrometer. The signal is proportional to the mass of the analyte.[7][8][10]
Experimental Workflow: HPLC-CAD
Caption: General workflow for DAC analysis by HPLC-CAD.
Protocol & Recommended Parameters
-
Instrumentation:
-
HPLC or UHPLC system.
-
Column: A column designed for surfactant analysis, such as a Thermo Scientific™ Acclaim™ Surfactant Plus column, is highly recommended.[7] A standard C18 column can also be used.
-
-
Mobile Phase Preparation:
-
Requirement: Mobile phase must be fully volatile (e.g., acetonitrile, methanol, water with volatile buffers like ammonium acetate or formic acid).[10] Non-volatile salts like phosphate will foul the detector.
-
Example Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
A gradient elution (e.g., starting at 50% B and increasing to 95% B) is often used to elute DAC and clean the column.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of DAC standard (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.[7]
-
Create a calibration curve by serially diluting the stock solution to cover the expected concentration range of your samples (e.g., 1-100 µg/mL).
-
Dilute samples with the mobile phase to fall within the calibration range. Filter all samples and standards through a 0.45 µm filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject standards and samples.
-
Integrate the peak area corresponding to DAC.
-
Plot a calibration curve of peak area vs. concentration and determine the concentration of unknown samples using linear regression.
-
Troubleshooting Guide: HPLC-CAD
| Problem | Potential Cause(s) | Solution(s) |
| Poor peak shape (tailing) | Secondary interactions with column silanols. | Use a column specifically designed for amine or surfactant analysis. Add a competing amine (e.g., triethylamine) to the mobile phase in small amounts (0.1%) or use a lower pH mobile phase to ensure DAC is fully protonated. |
| No or low signal | Non-volatile buffer used. | Ensure all mobile phase components (buffers, additives) are volatile. Replace phosphate, sulfate, or other non-volatile salts with formic acid, acetic acid, or ammonium acetate/formate.[10] |
| CAD settings are not optimal (gas, temperature). | Optimize the nebulizer temperature and gas pressure for your specific mobile phase and flow rate, following the manufacturer's guidelines. | |
| High background noise / baseline drift | Contaminated mobile phase or system. | Use high-purity (HPLC or MS-grade) solvents and reagents. Flush the system thoroughly. Contamination from lab environment (e.g., cleaning products) can be a source of noise.[20] |
| Mobile phase gradient is causing a response shift. | The CAD response can be dependent on the mobile phase composition.[10] For highly accurate quantification, use an inverse gradient with a makeup flow, or use isocratic elution if possible.[7] | |
| Poor Reproducibility | Sample precipitation in the autosampler. | Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent the analyte from crashing out upon injection. |
| Inconsistent nebulization. | Regularly clean the nebulizer and ensure a stable gas supply as per the instrument manual.[10] |
Part 3: References
-
Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection. Thermo Fisher Scientific.
-
HPLC-CAD Surfactants and Emulsifiers Applications Notebook. Thermo Fisher Scientific.
-
Charged aerosol detector. Wikipedia.
-
HPLC-Charged Aerosol Detection for Surfactants and Emulsifiers. Thermo Fisher Scientific.
-
Method Validation by Charged Aerosol Detection. ESA Biosciences, Inc.
-
Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column. SIELC Technologies.
-
APPLICATION AND DETERMINATION OF SURFACE-ACTIVE AGENTS PART I: CATIONIC SURFACTANTS. Journal of the Chinese Institute of Environmental Engineering.
-
LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central.
-
Testing for Surfactants and Quats with Titration. Hanna Instruments Blog.
-
Improving reaction product purification with evaporative light-scattering detection. Biotage.
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager.
-
Evaporative light scattering detector. Wikipedia.
-
Potentiometry of Cationic Surfactants. Taylor & Francis eBooks.
-
Potentiometric determination of ionic surfactants by two-phase titration using the Metrosensor Surfactrodes. Metrohm.
-
1260 Infinity III Evaporative Light Scattering Detector (ELSD). Agilent.
-
Titrimetric methods for determining cationic surfactants. Macroheterocycles.
-
Titration of cationic surfactants. SI Analytics.
-
A New Standard for Testing Surfactants and Quats. Hanna Instruments.
-
Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS. PubMed Central.
-
What are Evaporative Light-Scattering Detectors?. Peak Scientific.
-
Surfactant Concentration by Two-Phase-Titration Method. Rice University.
-
Surfactants and Surfactants Titration - Tips and Hints. ResearchGate.
-
10 Essential Tips for Understanding Cationic Surfactants in Everyday Products. Surfactant.com.
-
ASTM D5806-95(2009) - Standard Test Method for Disinfectant Quaternary Ammonium Salts by Potentiometric Titration. ASTM International.
-
ADBAC Issues Steering Committee (ISC) comments to the Scientific Guidance Panel regarding the use of analytical methodology. Biomonitoring California.
-
Quantitative determination of cationic surfactant. KEM.
-
DETERMINATION OF BENZALKONIUM CHLORIDES FROM WASTEWATER USING HPLC-DAD METHOD. VAPOR LIQUID - UPB.
-
POTENTIOMETRIC TITRATIONS. University of California, Irvine.
-
potentiometric titration technique: Topics by Science.gov. Science.gov.
-
Analysis of Surfactants. Marcel Dekker.
-
Analytical Observations Report. EURL-SRM.
-
cations potentiometric titration: Topics by Science.gov. Science.gov.
-
Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. EURL Pesticides.
-
Construction and evaluation of chloride ion-selective electrodes. Redalyc.
-
A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. IntechOpen.
-
Operating Instructions & Technical Specifications for Chloride Ion Selective Electrode. Sentek.
-
HPLC Methods for analysis of Chloride Ion. HELIX Chromatography.
-
2: Potentiometric Titrations (Experiment). Chemistry LibreTexts.
-
Chloride titrations with potentiometric indication. Metrohm.
-
Chloride Ion Selective Electrode - User Guide. Fisher Scientific.
-
User Guide_Chloride Ion Selective Electrode. Bante Instruments.
-
Ion Selective Theory. Ionode.
Sources
- 1. 10 Essential Tips for Understanding Cationic Surfactants in Everyday Products [qixuanchemtec.com]
- 2. blog.hannainst.com [blog.hannainst.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. porousmedia.rice.edu [porousmedia.rice.edu]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. metrohm.com [metrohm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 11. ionode.com [ionode.com]
- 12. redalyc.org [redalyc.org]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. HPLC-Charged Aerosol Detection for Surfactants and Emulsifiers | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 16. peakscientific.com [peakscientific.com]
- 17. sumertek.com [sumertek.com]
- 18. pages.hannainst.com [pages.hannainst.com]
- 19. n-analytech.co.jp [n-analytech.co.jp]
- 20. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Optimizing Annealing for Dodecylammonium Chloride (DACl) Perovskite Films
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for perovskite film fabrication. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the critical annealing step for perovskite films incorporating Dodecylammonium chloride (DACl). As a large-chain alkylammonium halide, DACl is a powerful additive for passivating defects and controlling crystal growth, but it introduces specific challenges and opportunities during thermal processing. This document is designed to provide researchers, scientists, and drug development professionals with the expert insights needed to navigate these complexities and achieve high-quality, reproducible films.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the annealing of DACl-containing perovskite films. Each issue is analyzed based on underlying mechanisms, followed by actionable solutions grounded in experimental evidence.
Q1: My DACl-treated perovskite film is riddled with pinholes and has poor surface coverage. What is the cause and how can it be resolved?
Probable Causes:
-
Rapid Crystallization and Solvent Evaporation: An aggressive, single-step high-temperature anneal can cause the solvent to evaporate too quickly. This doesn't allow the perovskite crystals sufficient time to form a well-interconnected, uniform layer, leading to voids. While DACl is added to slow this process, an improper thermal profile can negate its benefits.[1]
-
Sub-optimal Annealing Temperature: If the temperature is too high, the volatile DACl molecules may desorb from the surface prematurely, before they can effectively passivate grain boundaries or template crystal growth. Conversely, a temperature that is too low may not provide enough energy to overcome the kinetic barrier for large grain formation.
-
Environmental Humidity: Uncontrolled humidity during annealing is a critical factor. Water molecules can interact with perovskite precursors, forming intermediate hydrate phases that disrupt uniform crystal growth and lead to pinholes and rougher surfaces.[2][3] While some studies suggest controlled moisture can be beneficial, high or uncontrolled humidity is generally detrimental.[4]
Suggested Solutions:
-
Implement a Two-Stage Annealing (TSA) Protocol: This is the most effective method for controlling crystallization. A TSA strategy allows for better-controlled crystal growth by separating the initial solvent removal and nucleation phase from the subsequent crystal growth and ripening phase.[5] A detailed protocol is provided later in this document.
-
Optimize Annealing Temperature and Time: Systematically vary the annealing temperature in the second stage (e.g., from 100°C to 150°C) and time (e.g., 10 to 60 minutes) to find the optimal window for your specific perovskite composition and DACl concentration.[6][7] The goal is to provide enough thermal energy for grain growth without causing decomposition or excessive DACl loss.[8]
-
Strict Environmental Control: Perform all spin-coating and annealing steps inside a nitrogen-filled glovebox with strictly controlled humidity levels (ideally <15% RH).[2] This minimizes the unpredictable influence of water on the crystallization kinetics.
Q2: Despite using DACl to promote grain growth, my film's XRD and SEM analyses show small, non-uniform grains. Why is this happening?
Probable Causes:
-
Insufficient Thermal Budget: The annealing process may not be providing enough total energy (a combination of temperature and time) for the crystals to undergo Ostwald ripening, where larger grains grow at the expense of smaller ones. The long alkyl chain of DACl can slightly increase the activation energy needed for this process.
-
Solvent-Perovskite Intermediate Phase Retention: Precursor solvents like Dimethyl Sulfoxide (DMSO) can form strong complexes with lead iodide. If these intermediates are not fully broken down and the DMSO is not completely evaporated during annealing, they can impede crystal growth and lead to smaller grains.[9]
-
Incorrect Anti-Solvent Strategy: The anti-solvent dripping step, performed before annealing, heavily influences the initial nucleation density. An improper anti-solvent can create too many initial nuclei, making it difficult for them to coalesce into large grains during the subsequent thermal treatment.
Suggested Solutions:
-
Extend Annealing Duration: At a fixed optimal temperature, try increasing the annealing time. This provides more opportunity for grain boundary migration and crystal fusion, leading to larger average grain sizes.[10]
-
Introduce a Pre-Annealing or Solvent Annealing Step: Before the main thermal anneal, holding the film at a lower temperature (e.g., 60-70°C) for a few minutes can help gently drive off residual dispersion solvents without inducing rapid, uncontrolled nucleation. Alternatively, exposing the film to a solvent vapor atmosphere (e.g., DMF or DMSO) can promote recrystallization and grain growth.[11]
-
Systematic Characterization: Use techniques like in-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) to monitor the phase evolution during annealing. This can reveal if intermediate phases are being retained and help you tailor the annealing profile to ensure their complete conversion.[8]
Q3: My final device exhibits excellent film morphology but suffers from low open-circuit voltage (Voc) and fill factor (FF). How is the annealing process implicated?
Probable Causes:
-
Surface and Interface Defects: Even with DACl, the annealing process can create or fail to passivate defects at the perovskite surface and the interface with the charge transport layers. These defects act as non-radiative recombination centers, which are a primary cause of Voc loss.[12][13]
-
Thermal Degradation: Prolonged annealing at excessively high temperatures can lead to the decomposition of the organic components of the perovskite, including the primary organic cation (e.g., MA+ or FA+) and the DACl additive itself. This creates defect states and compromises the film's electronic quality.[14][15]
-
Sub-optimal DACl Distribution: The thermal annealing step dictates the final arrangement of the DACl molecules. An improper process may result in a non-uniform distribution, leaving some grain boundaries or surface areas unpassivated.
Suggested Solutions:
-
Employ Post-Annealing Treatments: After the main thermal anneal, a post-treatment step can be highly effective. This could involve spin-coating an additional passivation agent or performing a brief, lower-temperature anneal to allow surface molecules to rearrange and heal defects.[16][17]
-
Optimize the Cooling Rate: The rate at which the film is cooled after annealing can influence the final crystal structure and defect density. A slow, controlled cooling process can reduce thermal stress and allow passivating agents to settle into low-energy configurations at the grain boundaries.
-
Interface-Specific Annealing Studies: Fabricate devices where only the annealing parameters are varied and measure their optoelectronic properties. Techniques like photoluminescence (PL) and time-resolved photoluminescence (TRPL) on completed films can provide direct insight into non-radiative recombination, helping you correlate annealing conditions with electronic quality.[7][18]
Visual Workflow: Troubleshooting Annealing Issues
The following diagram outlines a logical workflow for diagnosing and solving common problems encountered during the annealing of DACl-containing perovskite films.
Caption: Troubleshooting workflow for annealing DACl-perovskite films.
Frequently Asked Questions (FAQs)
-
Q: What is the primary role of DACl during the annealing process?
-
A: During annealing, DACl performs two critical functions. First, its long dodecyl (C12) chain acts as a bulky spacer that can slow down the rapid crystallization of the perovskite, promoting the formation of larger, more ordered grains.[1] Second, the ammonium headgroup can passivate ionic defects (like halide vacancies) at the grain boundaries and the film surface, which reduces non-radiative recombination pathways and improves device stability.[19][20]
-
-
Q: How does atmospheric humidity specifically affect DACl-treated films during annealing?
-
A: Humidity introduces water molecules that can compete with and disrupt the intended interactions between the perovskite precursors and DACl. High humidity can lead to the formation of perovskite-hydrate intermediates, which alters the crystallization pathway, often resulting in smaller grains, more pinholes, and residual PbI2.[2][21][22] Therefore, maintaining a dry, inert atmosphere (e.g., a nitrogen-filled glovebox) is crucial for reproducibility.
-
-
Q: Is a one-step or two-step annealing process better for these films?
-
A: A two-step annealing process is highly recommended for films containing large organic cations like DACl.[5] A low-temperature first step (~60-80°C) allows for controlled removal of the bulk solvent and formation of a stable intermediate phase. The high-temperature second step (~100-150°C) then drives the final crystallization and grain growth. This decoupled process provides much better control over the final film morphology compared to a single, aggressive high-temperature anneal.
-
Data & Protocols
Table 1: Recommended Annealing Parameters for DACl-Containing Perovskite Films
| Parameter | Stage 1 (Low Temp) | Stage 2 (High Temp) | Rationale & Expected Outcome |
| Temperature | 60 - 80 °C | 100 - 150 °C | Stage 1 gently removes solvent. Stage 2 drives crystallization. Higher temps in Stage 2 lead to larger grains but risk decomposition.[6][8] |
| Duration | 1 - 5 minutes | 10 - 60 minutes | Stage 1 is brief, just for solvent removal. Stage 2 duration is critical for grain growth; longer times can heal pinholes but may degrade the film.[7][18] |
| Atmosphere | Nitrogen (<15% RH) | Nitrogen (<15% RH) | An inert, dry atmosphere is critical to prevent water-induced degradation and ensure reproducible crystallization kinetics.[2][3] |
| Cooling | N/A | Passive (on hotplate) or Active | Passive cooling is standard. A controlled, slower cool-down can reduce thermal stress and improve passivation. |
Protocol: Optimized Two-Stage Thermal Annealing
This protocol provides a robust starting point for achieving high-quality DACl-containing perovskite films. Note: Specific temperatures and times should be further optimized for your exact perovskite composition and substrate.
-
Preparation:
-
Ensure the hotplate inside a nitrogen-filled glovebox is pre-heated to the desired Stage 2 temperature (e.g., 125°C).
-
Prepare a separate, smaller hotplate for Stage 1 (e.g., 70°C).
-
Immediately after spin-coating the perovskite precursor and performing the anti-solvent wash, the substrate will appear wet and opaque.
-
-
Stage 1: Solvent Removal & Intermediate Phase Formation
-
Quickly transfer the substrate to the 70°C hotplate.
-
Anneal for 2-3 minutes.
-
Visual Check: The film should lose its wet appearance and may turn a uniform dark brown or black as the perovskite-solvent intermediate phase forms.
-
-
Stage 2: Crystallization and Grain Growth
-
Promptly move the substrate from the Stage 1 hotplate to the pre-heated Stage 2 hotplate (125°C).
-
Anneal for the desired duration (e.g., start with 20 minutes).
-
Mechanism: This step provides the thermal energy required to drive off tightly bound solvents (like DMSO), break down the intermediate phase, and promote the growth of large, crystalline perovskite grains.
-
-
Cooling
-
After the Stage 2 anneal is complete, turn off the hotplate and allow the film to cool passively to room temperature over 5-10 minutes before removing it.
-
-
Characterization
-
Immediately characterize the film using UV-Vis spectroscopy, XRD, and SEM to assess film quality, crystallinity, and morphology.
-
Visual Model: Annealing Parameter Interdependencies
This diagram illustrates how key annealing parameters influence the final properties of the perovskite film.
Caption: Interplay between annealing parameters and film properties.
References
- Ali, S., Hu, B., Kandasamy, S. et al. (2020). The effect of this compound on the film morphology, crystallinity, and performance of lead-free Bi-based solution-processed photovoltaics devices. Solar Energy, 207, 1356-1363. [Link]
- Charbonneau, C., Pockett, A., Watson, T. M., & Carnie, M. J. (2021). Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. Journal of Materials Chemistry A, 9(1), 103-112. [Link]
- Ali, S. et al. (2020). Request PDF for "The effect of this compound on the film morphology, crystallinity, and performance of lead-free Bi-based solution-processed photovoltaics devices".
- Looi, M. Z., et al. (2023). Impact of the Humidity on the Structural and Optoelectronic Properties of Triple-cation Halide Perovskite Thin Films.
- Looi, M. Z., et al. (2023). Impact of the Humidity on the Structural and Optoelectronic Properties of Triple-cation Halide Perovskite Thin Films.
- Liu, C., et al. (2016). Effective hot-air annealing for improving the performance of perovskite solar cells. Journal of Materials Chemistry A, 4(46), 17939-17945. [Link]
- Wang, Z., et al. (2020). The Effects of Annealing Time on Triple Cation Perovskite Films and Their Solar Cells.
- Various Authors. (2016). Discussion on perovskite (CH3NH3PbI3) thin film preparation issues.
- Request PDF on ResearchGate. Dodecylamine assisted perovskite growth for high-performance perovskite solar cells with low defect density.
- Request PDF on ResearchGate. High-Performance Perovskite Solar Cells by Doping Didodecyl Dimethyl Ammonium Bromide in the Hole Transport Layer.
- Li, Y., et al. (2020). Annealing Engineering in the Growth of Perovskite Grains.
- Thongmit, K., et al. (2024). Humidity Effects on Cs0.17FA0.83Pb(I0.83Br0.17)3 Thin Films for Carbon-based Perovskite Solar Cells. Chiang Mai Journal of Science. [Link]
- Chemistry For Everyone. (2023). What Is The Impact Of Humidity On The Long-term Stability Of Perovskite Solar Cells? YouTube. [Link]
- Li, G., et al. (2015). Enhancing the crystallization and optimizing the orientation of perovskite films via controlling nucleation dynamics. Journal of Materials Chemistry A, 3(17), 9092-9098. [Link]
- Wang, L., et al. (2018). A Two-Stage Annealing Strategy for Crystallization Control of CH3NH3PbI3 Films toward Highly Reproducible Perovskite Solar Cells. Small, 14(26), 1800181. [Link]
- Bashir, A., et al. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells.
- R&D World. (2024). Material science's hidden footprint problem. R&D World. [Link]
- Wang, Y., et al. (2022). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells.
- Request PDF on ResearchGate. Post-treatment of Perovskite Films toward Efficient Solar Cells via Mixed Solvent Annealing.
- Taddei, M., et al. (2024). Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. arXiv. [Link]
- Wang, S., & Qi, Y. (2021). Strategies and methods for fabricating high quality metal halide perovskite thin films for solar cells.
- Shinde, S., et al. (2023). Strategic Optimization of Annealing Parameters for Efficient and Low Hysteresis Triple Cation Perovskite Solar Cell. ChemistrySelect. [Link]
- Supporting Information for Dual-site passivation by heterocycle functionalized amidinium cations toward high-performance inverted perovskite solar cells. Wiley Online Library. [Link]
- Wang, K., et al. (2023). Optimizing Solvent Chemistry for High-Quality Halide Perovskite Films. Accounts of Materials Research, 4(11), 936-947. [Link]
- Wang, Z., et al. (2020). Effects of Annealing Time on Triple Cation Perovskite Films and Their Solar Cells. PubMed. [Link]
- H, I., et al. (2022). Post annealing effects of perovskite (CH3NH3PbI3) thin films for solar cell applications. AIP Conference Proceedings. [Link]
- Nogueira, A. F., et al. (2021). Influence of Deposition and Annealing Parameters on the Degradation of Spray-Deposited Perovskite Films.
- Taddei, M., et al. (2024). Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells.
- Chen, P.-S., et al. (2022). Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films. Crystals. [Link]
- Influence of the annealing time on the perovskite film topography.
- Dual-passivation of ionic defects for highly crystalline perovskite. Bohrium. [Link]
- Perovskite-Info. (2024). Researchers develop passivation strategy for chloride-iodide perovskites with chlorobenzylammonium halides. Perovskite-Info. [Link]
- Liu, X., et al. (2022). Defect passivation and electrical conductivity enhancement in perovskite solar cells using functionalized graphene quantum dots.
- Organic ammonium iodide salts as passivation for buried interface enables efficient and stable NiOx based p-i-n perovskite solar cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of the Humidity on the Structural and Optoelectronic Properties of Triple-cation Halide Perovskite Thin Films [jnsam.com]
- 3. jnsam.com [jnsam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Annealing Time on Triple Cation Perovskite Films and Their Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. materialsfutures.org [materialsfutures.org]
- 14. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. [2411.18756] Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells [arxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. research.aalto.fi [research.aalto.fi]
- 20. Dual-passivation of ionic defects for highly crystalline perovskite: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 22. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Reproducibility of DNA Condensation with Dodecylammonium Chloride
Welcome to the technical support guide for achieving consistent and reproducible DNA condensation using Dodecylammonium chloride (DAC). This resource is designed for researchers, scientists, and drug development professionals who are leveraging DAC for applications such as gene delivery and nanomaterial fabrication. Here, we provide in-depth answers to common questions and practical solutions to challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanism and critical parameters of DAC-induced DNA condensation. Understanding these principles is the first step toward troubleshooting and optimizing your protocol.
Q1: What is the underlying mechanism of DNA condensation by this compound (DAC)?
A: DNA condensation with DAC is a multi-step process driven by two primary forces: electrostatic and hydrophobic interactions.[1]
-
Electrostatic Attraction: DNA is a polyanion, with a negatively charged phosphate backbone.[2] The DAC molecule has a positively charged ammonium head group. This head group electrostatically interacts with and neutralizes the negative charges on the DNA backbone.[3] This charge neutralization reduces the intrinsic electrostatic repulsion along the DNA strand, allowing it to become more flexible.
-
Hydrophobic Interactions: Once several DAC molecules are bound to the DNA, their 12-carbon hydrophobic tails begin to associate with each other. This is energetically favorable as it minimizes their contact with the surrounding aqueous environment.[1] This cooperative hydrophobic interaction acts like a "zipper," effectively pulling the DNA strand into a compact, condensed particle.[1][4]
-
Counterion Release: The binding of DAC cations to the DNA backbone releases the DNA's original counterions (like Na+) into the solution. This release increases the entropy of the system, providing an additional thermodynamic driving force for the condensation process.[5]
The binding of DAC to DNA is a cooperative process. The initial binding of a few molecules facilitates the binding of more, leading to the formation of surfactant aggregates along the DNA chain at concentrations well below the surfactant's normal Critical Micelle Concentration (CMC).[3][6]
Q2: What is the Critical Micelle Concentration (CMC) of DAC, and is it relevant for DNA condensation?
A: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in solution begin to self-assemble into spherical structures called micelles.[7] For single-chain cationic surfactants like Dodecyltrimethylammonium chloride (DTAC), a close relative of DAC, the CMC is in the millimolar range (e.g., ~15-20 mM in water).[8]
However, for DNA condensation, the relevant concentration is the Critical Association Concentration (CAC) . In the presence of a polyanion like DNA, DAC molecules will begin to aggregate along the DNA backbone at concentrations significantly lower than the CMC.[3][6] Therefore, successful condensation typically occurs at DAC concentrations that are not high enough to form free micelles in solution. Operating far above the CMC can lead to the formation of excess micelles that may interfere with the desired DNA-DAC complex formation and can lead to cytotoxicity in cell-based applications.
Q3: How do I determine the optimal ratio of DAC to DNA?
A: The ratio of DAC to DNA is the most critical parameter for achieving reproducible condensation. This is typically expressed as the charge ratio, often denoted as the N/P ratio.
-
N/P Ratio: This is the molar ratio of the nitrogen atoms in the cationic lipid's amine groups (N) to the phosphate groups in the DNA backbone (P).
For monovalent cations like DAC, an N/P ratio of 1.0 theoretically corresponds to complete charge neutralization. However, in practice, a slight excess of the cationic surfactant is often required to ensure full condensation and to impart a net positive surface charge on the resulting particles. A positive surface charge is often desirable to prevent aggregation (via electrostatic repulsion between particles) and to facilitate interaction with negatively charged cell membranes in gene delivery applications.[9]
The optimal N/P ratio must be determined empirically for your specific DNA and buffer conditions but typically falls in the range of 2:1 to 10:1 . A titration experiment, where you test a range of N/P ratios while keeping the DNA concentration constant, is essential.
Q4: How do buffer conditions (pH, Ionic Strength) impact reproducibility?
A: Buffer conditions are a major source of experimental variability.
-
pH: The pH of the buffer ensures the ionization state of both the DAC and the DNA. DNA requires a pH above ~5 to maintain the negative charge on its phosphate groups, and DAC requires a neutral to acidic pH to ensure its primary amine is protonated and positively charged.[10] Using a stable buffer system, such as Tris or HEPES in the pH range of 7.0-8.0, is crucial for consistency.[11][12] Unbuffered solutions (like pure water) can experience pH shifts upon addition of reagents, leading to inconsistent results.
-
Ionic Strength (Salt Concentration): The presence of salt ions (e.g., from NaCl or PBS) can significantly inhibit DNA condensation. These ions can screen the electrostatic interactions between DAC and DNA, making the charge neutralization less efficient.[13] This means a higher concentration of DAC will be needed to achieve condensation in high-salt buffers. For maximal reproducibility, it is recommended to perform the initial condensation in a low-salt buffer (e.g., ≤10 mM salt) or even in nuclease-free water, with the option to add salt later if required for a specific application.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during DNA condensation experiments with DAC.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Inconsistent Particle Size / High Polydispersity | 1. Inconsistent Mixing: The initial interaction between DAC and DNA is extremely rapid. Differences in the speed or method of mixing (vortexing vs. pipetting) can create localized areas of high concentration, leading to heterogeneous particle formation. 2. Suboptimal N/P Ratio: An incorrect N/P ratio can lead to incomplete condensation or the formation of unstable intermediates. 3. Poor Reagent Quality: DNA that is nicked, degraded, or contains contaminants (e.g., residual salts, proteins) will not condense uniformly.[14] DAC solutions that are old or improperly stored may degrade. | 1. Standardize Mixing Protocol: Develop a consistent, rapid mixing method. Adding the DAC solution to the DNA solution (not the other way around) while gently vortexing is often effective. Ensure the same vortex speed and duration for all samples. 2. Optimize N/P Ratio: Perform a systematic titration of the N/P ratio (e.g., from 1:1 to 10:1) and measure the particle size and polydispersity index (PDI) for each ratio using Dynamic Light Scattering (DLS). 3. Verify Reagent Integrity: Run your DNA on an agarose gel to confirm its integrity. Use freshly prepared DAC solutions from a high-purity source. Ensure your DNA is dissolved in a low-salt buffer or nuclease-free water.[15] |
| Visible Aggregation and Precipitation | 1. Excessive DAC Concentration: At very high N/P ratios, excess DAC can bridge between already-formed particles, causing large-scale aggregation. 2. High Ionic Strength: As explained in the FAQ, salt ions shield the positive surface charge of the complexes that would normally keep them separated, allowing them to aggregate. 3. "Salting Out" Effect: High concentrations of both DNA and DAC can lead to the complex becoming insoluble and precipitating out of solution. | 1. Reduce N/P Ratio: This is the most common cause. Re-run your N/P titration and identify the point at which aggregation begins. The optimal ratio is usually just enough to achieve condensation and a stable positive zeta potential without causing aggregation. 2. Lower Buffer Ionic Strength: Perform the condensation in a low-salt buffer (e.g., 5 mM HEPES) or nuclease-free water. If a physiological salt concentration is required for your downstream application, add a concentrated salt solution after the initial complexes have formed and stabilized. 3. Work at Lower Concentrations: Try reducing the concentration of your stock DNA solution. |
| Low Condensation Efficiency | 1. Incorrect N/P Ratio: Insufficient DAC will result in incomplete charge neutralization and failure to overcome the repulsive forces within the DNA molecule. 2. Inhibitory Contaminants: Contaminants from DNA purification kits (e.g., ethanol, chaotropic salts) can interfere with the binding process.[14] 3. Incorrect Buffer pH: If the pH is too high (>9-10), the DAC's primary amine group may become deprotonated, losing its positive charge and its ability to bind to DNA. | 1. Increase N/P Ratio: If your particles are large or you see no evidence of condensation, you may be using too little DAC. Systematically increase the N/P ratio. 2. Purify DNA: Ensure the final DNA sample is clean. If you suspect contamination, re-precipitate your DNA using a standard ethanol precipitation protocol and resuspend it in a clean, low-salt buffer.[16] 3. Verify Buffer pH: Check the pH of your buffer and DNA solution. Ensure you are using a buffer with adequate capacity in the neutral range (pH 7-8).[12] |
| Poor Long-Term Stability of Complexes | 1. Suboptimal Formulation: The initial condensed state may not be the most thermodynamically stable, and particles can slowly rearrange or aggregate over time. 2. Nuclease Contamination: If your environment or reagents are not nuclease-free, enzymes can degrade the DNA within the complex, causing it to decondense. 3. pH Instability: If the buffer has poor buffering capacity, its pH can change over time due to absorption of atmospheric CO₂, altering the charge of the complexes and leading to instability.[17] | 1. Re-evaluate N/P Ratio: Long-term stability is often found at a specific "sweet spot" in the N/P ratio. Characterize your particles not only immediately after formation but also after 24 and 48 hours. 2. Use Nuclease-Free Techniques: Use nuclease-free water, tubes, and pipette tips for all steps of the preparation. 3. Use a High-Quality Buffer: Use a reliable biological buffer like HEPES, which is known for maintaining a stable pH. Store the final complex solution at 4°C and protected from light. |
Section 3: Protocols and Data Visualization
Standardized Protocol for DNA Condensation with DAC
This protocol provides a starting point for developing a reproducible workflow.
Materials:
-
High-purity DNA (e.g., plasmid, calf thymus) of known concentration.
-
High-purity this compound (DAC).
-
Nuclease-free water.
-
Low-salt buffer: 5 mM HEPES, pH 7.4.
-
Sterile, nuclease-free microcentrifuge tubes.
Protocol:
-
Stock Solution Preparation:
-
DNA Stock: Prepare a 1 mg/mL DNA stock solution in nuclease-free water. To ensure it is fully dissolved, leave it at 4°C overnight. Determine the precise concentration using UV-Vis spectrophotometry (A260). From this, calculate the molar concentration of phosphate groups (assuming an average molecular weight of 330 g/mol per base).
-
DAC Stock: Prepare a 10 mM DAC stock solution in nuclease-free water. Ensure it is fully dissolved.
-
-
Reaction Setup:
-
In a sterile microcentrifuge tube, dilute the DNA stock solution to the desired final concentration (e.g., 20 µg/mL) in 5 mM HEPES buffer. Let this solution equilibrate for 5 minutes.
-
In a separate tube, prepare the required volume of DAC from the stock solution to achieve the target N/P ratio.
-
-
Condensation Reaction:
-
Place the DNA solution tube on a vortexer set to a medium speed.
-
While the DNA solution is vortexing, quickly add the entire volume of the prepared DAC solution.
-
Continue vortexing for a standardized time (e.g., 30 seconds).
-
-
Incubation & Maturation:
-
Incubate the mixture at room temperature for 15-30 minutes to allow the complexes to stabilize.
-
-
Characterization:
-
Analyze the resulting particles immediately using Dynamic Light Scattering (DLS) to determine the average particle size (Z-average) and Polydispersity Index (PDI). Measure the Zeta Potential to confirm the surface charge.
-
Diagram: Experimental Workflow
Caption: Standardized workflow for reproducible DNA condensation using DAC.
Diagram: Mechanism of Condensation
Caption: Mechanism of DAC-induced DNA condensation.
Table: Key Experimental Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| N/P Charge Ratio | 2:1 to 10:1 | Must be empirically determined. Too low leads to incomplete condensation; too high causes aggregation. |
| Final DNA Concentration | 10 - 50 µg/mL | Higher concentrations can lead to aggregation. Start with a lower concentration for initial experiments. |
| Buffer System | 5-10 mM HEPES or Tris | Provides stable pH control without excessive ionic strength. Avoid phosphate buffers (PBS) initially, as phosphate ions can sometimes interact with cationic lipids. |
| pH | 7.0 - 8.0 | Ensures both DNA and DAC are in their proper ionic states for electrostatic interaction. |
| Ionic Strength (Salt) | < 20 mM | High salt concentrations screen electrostatic interactions, hindering condensation. Condense in low salt first. |
| Temperature | 20 - 25 °C (Room Temp) | Drastic temperature changes can affect hydrophobic interactions and solubility. Maintain a consistent temperature. |
| Mixing Method | Standardized vortexing | Rapid and reproducible mixing is critical to ensure homogeneous nucleation of condensed particles. |
References
- Barišic, S., et al. (2012). What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides. Acta Chimica Slovenica, 59(3), 564-70. [Link]
- Nakano, S., et al. (2024).
- Zieliński, R. (2003). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C. Colloid and Polymer Science, 282, 1-5. [Link]
- Nizioł, J., et al. (2021). Physicochemical characterization of the DNA complexes with different surfactants.
- Knudsen, B., et al. (2006). Interaction of cationic surfactants with DNA: a single-molecule study. Nucleic Acids Research, 34(17), 4943–4950. [Link]
- Dias, R., et al. (2008). DNA-Surfactant Interactions. Compaction, Condensation, Decompaction and Phase Separation. Journal of the American Chemical Society. [Link]
- Tomoaia-Cotisel, M., et al. (2012). Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency. International Journal of Molecular Sciences, 13(3), 3584–3604. [Link]
- Shirahama, K., et al. (1983). Micellar Properties of Dodecyltrimethylammonium Chloride as Studied by Ion-Selective Electrodes and Fluorescence Probe Technique. Bulletin of the Chemical Society of Japan, 56(8), 2277-2280. [Link]
- Pinto, M., et al. (2018). Efficient DNA Condensation Induced by Chiral β-Amino Acid-Based Cationic Surfactants. Langmuir, 34(43), 12894–12902. [Link]
- de Paula, E., et al. (2010). DNA-poly(diallyldimethylammonium chloride) complexation and transfection efficiency. Biomacromolecules, 11(9), 2345–2353. [Link]
- Luan, B., et al. (2018). DNA length tunes the fluidity of DNA-based condensates. The Journal of Cell Biology, 217(10), 3415–3424. [Link]
- Quora. (2017). What is the role of a buffer in DNA extraction?. [Link]
- Dias, R. S., et al. (2005). pH-Controlled DNA Condensation in the Presence of Dodecyldimethylamine Oxide. The Journal of Physical Chemistry B, 109(35), 16988–16993. [Link]
- Taylor & Francis Online.
- Leal, C., et al. (2004). Stability of PEI-DNA and DOTAP-DNA complexes: effect of alkaline pH, heparin and serum. International Journal of Pharmaceutics, 278(1), 123-132. [Link]
- Lo, R. C., et al. (2012). Influence of DNA-dye complex stability on separation resolution in microchip electrophoresis. Bioanalysis, 4(5), 549-557. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interaction of cationic surfactants with DNA: a single-molecule study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Cationic Lipid Induced DNA Condensation: Lipid–DNA Coordination and Divalent Cation Charge Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA-poly(diallyldimethylammonium chloride) complexation and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. msesupplies.com [msesupplies.com]
- 12. idtdna.com [idtdna.com]
- 13. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 15. mybiosource.com [mybiosource.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stability of PEI-DNA and DOTAP-DNA complexes: effect of alkaline pH, heparin and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Surfactants: Dodecylammonium Chloride vs. CTAB for Gold Nanorod Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal Capping Agent for Anisotropic Nanoparticle Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of gold nanorods (GNRs), the choice of surfactant is a critical determinant of the resulting nanoparticles' morphology, stability, and biocompatibility. Among the plethora of available options, cetyltrimethylammonium bromide (CTAB) has long been the gold standard, renowned for its efficacy in directing the anisotropic growth of gold nanocrystals. However, its inherent cytotoxicity has prompted a search for viable alternatives. This guide provides an in-depth, evidence-based comparison of Dodecylammonium Chloride (DDACl) and CTAB, two prominent cationic surfactants employed in GNR synthesis, to empower you in making an informed decision for your specific application.
The Indispensable Role of Surfactants in Anisotropic Nanocrystal Growth
The synthesis of GNRs predominantly relies on a seed-mediated growth approach. In this method, small gold nanoparticles, or "seeds," are introduced into a growth solution containing gold salt, a weak reducing agent, and a directing surfactant.[1] The surfactant plays a pivotal role by forming a micellar template around the gold seeds, which selectively binds to specific crystallographic facets of the growing nanocrystal. This preferential binding inhibits growth on these facets while allowing for elongation along a specific axis, resulting in the desired rod-like morphology.[2]
Cetyltrimethylammonium Bromide (CTAB): The Established Workhorse
CTAB, a quaternary ammonium surfactant with a 16-carbon alkyl chain, has been the most widely used surfactant for GNR synthesis for decades.[1] Its efficacy stems from the strong binding of bromide ions to the {110} facets of gold, which, in conjunction with the CTA+ cations, forms a passivating bilayer that directs anisotropic growth.[1]
The CTAB-Mediated Synthesis Mechanism
The synthesis of GNRs using CTAB is a well-established two-step process:
-
Seed Formation: Gold seeds are typically prepared by the rapid reduction of a gold salt (e.g., HAuCl₄) with a strong reducing agent like sodium borohydride (NaBH₄) in the presence of CTAB.[3] This results in the formation of small, single-crystalline gold nanoparticles.
-
Anisotropic Growth: These seeds are then introduced into a growth solution containing more gold salt, a weak reducing agent (commonly ascorbic acid), silver nitrate (AgNO₃), and a higher concentration of CTAB.[1] The ascorbic acid reduces Au(III) to Au(I), which then disproportionates on the surface of the seeds to Au(0). The synergistic effect of the CTAB bilayer and silver ions, which are believed to form a silver bromide complex, passivates the side facets of the growing nanocrystals, leading to preferential growth along the longitudinal axis.[3]
Advantages of CTAB:
-
Excellent Aspect Ratio Control: The CTAB-based method offers exceptional control over the aspect ratio (length-to-width ratio) of the GNRs by tuning parameters such as the concentration of silver nitrate, the pH of the growth solution, and the seed-to-gold salt ratio.[1][4]
-
High Monodispersity: When optimized, this method can produce GNRs with a narrow size distribution, which is crucial for applications that rely on the precise plasmonic properties of the nanoparticles.[5]
-
Reproducibility: The wealth of literature and established protocols contribute to a relatively high degree of reproducibility for CTAB-mediated GNR synthesis.[1]
The Achilles' Heel of CTAB: Cytotoxicity
Despite its synthetic advantages, the primary drawback of CTAB is its well-documented cytotoxicity.[2] The positive charge of the CTA+ cation leads to strong interactions with negatively charged cell membranes, causing membrane disruption and cell death.[6] This toxicity is a significant barrier to the biomedical application of CTAB-stabilized GNRs, necessitating post-synthesis surface modification steps to replace or encapsulate the CTAB layer.[2]
This compound (DDACl): A Promising, Less-Toxic Alternative
This compound is a primary amine-based cationic surfactant with a 12-carbon alkyl chain. It has emerged as a compelling alternative to CTAB, primarily due to its significantly lower cytotoxicity. While the mechanism of DDACl-directed GNR synthesis shares similarities with that of CTAB, key differences in its molecular structure and interaction with the gold surface lead to distinct performance characteristics.
The DDACl-Mediated Synthesis Mechanism
Similar to the CTAB method, DDACl-mediated GNR synthesis typically follows a seed-mediated approach. The primary amine headgroup of DDACl is thought to play a crucial role in directing the anisotropic growth, although the exact mechanism is less extensively studied than that of CTAB. The chloride counter-ion has a weaker binding affinity to the gold surface compared to bromide, which can influence the growth kinetics and the final morphology of the nanorods.
Advantages of DDACl:
-
Reduced Cytotoxicity: The most significant advantage of DDACl over CTAB is its lower toxicity. Studies on structurally similar surfactants like dodecylethyldimethylammonium bromide have shown reduced cytotoxicity compared to CTAB, making DDACl-stabilized GNRs potentially more suitable for direct use in biological applications without extensive post-synthesis modifications.[7]
-
Effective Shape Direction: DDACl has been demonstrated to be an effective shape-directing agent for the synthesis of monodisperse GNRs.
Challenges and Considerations with DDACl:
-
Aspect Ratio Control: Achieving the same level of fine control over the aspect ratio as with CTAB can be more challenging with DDACl. The weaker binding of the chloride ion may necessitate different optimization strategies.
-
Reproducibility and Yield: As a less-studied surfactant for GNR synthesis, the reproducibility and yield of DDACl-based methods may require more careful optimization compared to the well-established CTAB protocols.
Head-to-Head Comparison: DDACl vs. CTAB
| Feature | This compound (DDACl) | Cetyltrimethylammonium Bromide (CTAB) |
| Chemical Structure | Primary amine headgroup, 12-carbon alkyl chain, Chloride counter-ion | Quaternary ammonium headgroup, 16-carbon alkyl chain, Bromide counter-ion |
| Aspect Ratio Control | Moderate to Good | Excellent |
| Monodispersity | Good | Excellent |
| Synthesis Reproducibility | Requires careful optimization | High |
| Cytotoxicity | Low | High[2] |
| Colloidal Stability | Good | Excellent[1] |
Experimental Protocols
The following are representative, step-by-step protocols for the synthesis of gold nanorods using both DDACl and CTAB. It is crucial to note that these are starting points, and optimization may be required based on specific laboratory conditions and desired GNR dimensions.
Gold Nanorod Synthesis using DDACl (Hypothetical Protocol based on similar surfactants)
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄)
-
This compound (DDACl)
-
Sodium borohydride (NaBH₄)
-
Ascorbic acid
-
Silver nitrate (AgNO₃)
-
Deionized water
Seed Solution Preparation:
-
Prepare a 0.1 M DDACl solution in deionized water.
-
In a separate vial, add 250 µL of 10 mM HAuCl₄ to 9.75 mL of the 0.1 M DDACl solution.
-
Rapidly inject 600 µL of freshly prepared, ice-cold 10 mM NaBH₄ solution into the gold/DDACl solution while stirring vigorously.
-
The solution should turn from yellow to brownish-yellow, indicating the formation of gold seeds. Continue stirring for 2 minutes.
Growth Solution Preparation and Nanorod Formation:
-
Prepare a growth solution by mixing 500 µL of 10 mM HAuCl₄ and 9.5 mL of 0.1 M DDACl solution in a flask.
-
Add 55 µL of 100 mM ascorbic acid and stir until the solution becomes colorless.
-
Add 100 µL of 10 mM AgNO₃ solution.
-
Finally, add 12 µL of the seed solution to the growth solution.
-
Allow the solution to stand undisturbed for several hours for the nanorods to grow. The color of the solution will change, indicating nanorod formation.
Gold Nanorod Synthesis using CTAB (Established Protocol)
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (NaBH₄)
-
Ascorbic acid
-
Silver nitrate (AgNO₃)
-
Deionized water
Seed Solution Preparation:
-
To a 20 mL scintillation vial, add 250 µL of 10 mM HAuCl₄ to 9.75 mL of 0.1 M CTAB solution.[8]
-
While stirring vigorously, inject 600 µL of freshly prepared, ice-cold 10 mM NaBH₄ solution.[8]
-
The solution will turn a brownish-yellow color. Continue stirring for 2 minutes.[8]
Growth Solution Preparation and Nanorod Formation:
-
In a separate flask, mix 500 µL of 10 mM HAuCl₄ and 9.5 mL of 0.1 M CTAB solution.[8]
-
Add 55 µL of 100 mM ascorbic acid and stir until the solution becomes colorless.[8]
-
Add 100 µL of 10 mM AgNO₃ solution and shake gently.[8]
-
Inject 12 µL of the seed solution into the growth solution.[8]
-
The solution will gradually change color over a few hours as the nanorods form. Do not stir the solution during the growth phase.
Visualizing the Synthesis Process
To further elucidate the key components and workflow, the following diagrams are provided.
Caption: Molecular Structures of DDACl and CTAB.
Sources
- 1. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the functionalisation of gold nanorods to reduce toxicity and aid clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pH controlled synthesis of high aspect-ratio gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of gold nanorods using binary surfactant systems with improved monodispersity, dimensional tunability and plasmon resonance scattering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanohybrids.net [nanohybrids.net]
- 7. Synthesis of less toxic gold nanorods by using dodecylethyldimethylammonium bromide as an alternative growth-directing surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of gold nanorods [bio-protocol.org]
A Comparative Study of Dodecylammonium Chloride (DAC) and Dodecyltrimethylammonium Chloride (DTAC) in Micellar Properties
<
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of formulation science, the selection of surfactants is a critical decision that profoundly impacts product performance and stability. Among the diverse classes of surfactants, cationic surfactants, particularly those with a dodecyl hydrophobic chain, are of significant interest due to their self-assembling properties and interactions with biological systems. This guide presents an in-depth comparative analysis of two structurally similar yet functionally distinct cationic surfactants: Dodecylammonium chloride (DAC) and Dodecyltrimethylammonium chloride (DTAC). By examining their fundamental micellar properties with supporting experimental data, this document aims to provide a clear understanding of how subtle changes in molecular architecture can lead to significant differences in physicochemical behavior, empowering researchers to make more informed formulation choices.
The Decisive Role of the Headgroup: A Structural Overview
The primary distinction between DAC and DTAC lies in the structure of their hydrophilic headgroups, a feature that governs their intermolecular interactions and, consequently, their self-assembly in aqueous media.
-
This compound (DAC) is a primary ammonium salt featuring a compact -NH₃⁺ headgroup. The presence of three protons on the nitrogen atom allows for the formation of hydrogen bonds, a key characteristic influencing its aggregation behavior.
-
Dodecyltrimethylammonium chloride (DTAC) , a quaternary ammonium salt, possesses a bulkier headgroup, -N(CH₃)₃⁺, where the hydrogens of the ammonium group are substituted by methyl groups. This substitution eliminates the hydrogen-bonding capability and introduces steric hindrance.
The structural variance between these two molecules is visualized below.
Figure 1: Comparison of the molecular structures of DAC and DTAC.
A Quantitative Comparison of Micellar Characteristics
The process of micellization is defined by several key thermodynamic and physical parameters. A direct comparison of these for DAC and DTAC reveals the profound impact of their headgroup structures.
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter representing the concentration at which surfactant monomers begin to aggregate into micelles. It is a measure of the surfactant's efficiency.
| Surfactant | CMC (mM) in Water at 25°C |
| DAC | ~15 |
| DTAC | ~20-22 |
Analysis: DAC exhibits a lower CMC compared to DTAC, indicating that it forms micelles at a lower concentration. This is primarily attributed to the smaller size of the DAC headgroup, which leads to less electrostatic repulsion and steric hindrance at the micelle surface, facilitating easier aggregation.[1][2] The bulkier trimethylammonium headgroup of DTAC results in greater repulsive forces that need to be overcome by the hydrophobic effect, thus requiring a higher monomer concentration to initiate micellization.[3][4]
Aggregation Number (Nagg)
The aggregation number represents the average number of surfactant molecules in a single micelle, providing insight into micelle size.
| Surfactant | Aggregation Number (Nagg) |
| DAC | ~55 |
| DTAC | ~45-65 |
Analysis: While the reported ranges can overlap, DAC generally tends to form micelles with a slightly higher aggregation number. The smaller headgroup of DAC allows for more efficient packing of the hydrophobic tails within the micellar core, favoring the formation of larger aggregates. Conversely, the steric bulk of the DTAC headgroup can limit the number of monomers that can pack into a spherical micelle, sometimes leading to smaller aggregation numbers.[5][6]
Krafft Temperature (TK)
The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC. Below this temperature, the surfactant is largely insoluble and does not form micelles.
| Surfactant | Krafft Temperature (°C) |
| DAC | ~25 |
| DTAC | < 0 |
Analysis: There is a stark difference in the Krafft temperatures of DAC and DTAC.[7][8] DAC has a Krafft temperature near room temperature, limiting its use in cooler conditions. In contrast, DTAC has a very low Krafft temperature, making it soluble and effective over a much broader temperature range. This is due to the different packing efficiencies of the molecules in their crystalline states. The ability of DAC to form hydrogen bonds contributes to a more stable crystal lattice, requiring higher temperatures to achieve sufficient solubility for micellization.[9]
Experimental Methodologies for Micellar Characterization
The reliability of the comparative data presented hinges on robust experimental techniques. Below are protocols for determining key micellar properties.
Surface Tensiometry for CMC Determination
This method is based on the principle that surfactant monomers reduce the surface tension of a solution until the CMC is reached, after which the surface tension remains relatively constant.
Experimental Workflow:
Figure 2: Workflow for determining the CMC using surface tensiometry.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the surfactant (e.g., 100 mM) in high-purity water.
-
Serial Dilution: Create a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC.
-
Surface Tension Measurement: Using a calibrated surface tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each solution at a constant temperature.[10][11][12]
-
Data Analysis: Plot the surface tension values against the logarithm of the surfactant concentration. The plot will typically show two linear portions. The concentration at the point of intersection of these lines is the CMC.[13][14]
Fluorescence Quenching for Aggregation Number Determination
This technique employs a fluorescent probe and a quencher that are both solubilized within the micelles. The quenching of the probe's fluorescence is statistically related to the number of quencher molecules per micelle, which allows for the calculation of the aggregation number.[15][16]
Experimental Workflow:
Figure 3: Workflow for determining the aggregation number by fluorescence quenching.
Step-by-Step Protocol:
-
Stock Solutions: Prepare stock solutions of the surfactant, a fluorescent probe (e.g., pyrene), and a quencher.
-
Sample Preparation: Prepare a series of surfactant solutions at a concentration significantly above the CMC. Add a constant amount of the probe to each. Then, add incrementally increasing amounts of the quencher to the series.
-
Equilibration: Allow the solutions to equilibrate to ensure the probe and quencher are partitioned into the micelles.
-
Fluorescence Measurement: Using a fluorometer, measure the steady-state fluorescence intensity of the probe for each sample.[17][18]
-
Data Analysis: The aggregation number (Nagg) can be determined from the slope of the plot of ln(I₀/I) versus the quencher concentration, using the equation: Nagg = (slope * ([Surfactant] - CMC)) / [Micelles].[19]
Practical Implications for Formulation Development
The choice between DAC and DTAC is application-dependent and should be guided by a clear understanding of their differing properties.
-
DAC is preferable when:
-
High efficiency (low CMC) is a primary concern.
-
The formulation will be used in environments consistently above its Krafft temperature.
-
The potential for hydrogen bonding interactions is desirable for the final formulation.
-
-
DTAC is the better choice when:
-
The formulation must be stable and effective at low temperatures.
-
High water solubility is required.
-
Steric hindrance from the headgroup is needed to control interfacial properties.
-
Sources
- 1. New ester based gemini surfactants: the effect of different cationic headgroups on micellization properties and viscosity of aqueous micellar solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Effect of Molecular Composition of Head Group and Temperature on Micellar Properties of Ionic Surfactants with C12 Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Effect of the Cationic Head Group on Cationic Surfactant-Based Surfactant Mediated Gelation (SMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of head group size, temperature and counterion specificity on cationic micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. justagriculture.in [justagriculture.in]
- 14. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorescence Quenching in Microheterogeneous Media:: A Laboratory Experiment Determining Micelle Aggregation Number - Dialnet [dialnet.unirioja.es]
- 17. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pages.jh.edu [pages.jh.edu]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Performance Comparison of Dodecylammonium Chloride and Other Surfactants in Emulsion Polymerization
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Surfactants in Emulsion Polymerization
Emulsion polymerization is a cornerstone technique for producing a wide array of polymers, known as latexes, with significant applications in adhesives, paints, coatings, and notably, in the pharmaceutical field for creating polymer nanoparticles for drug delivery systems.[1][2] The process involves polymerizing monomers in an emulsion, typically consisting of the monomer, water, and an initiator.[1] However, the true linchpin of this process is the surfactant. Surfactants, or surface-active agents, are essential for emulsifying the water-insoluble monomer and stabilizing the resulting polymer particles, preventing their coagulation.[3][4]
The choice of surfactant profoundly impacts critical parameters of the polymerization and the final latex properties, including conversion rate, particle size and distribution, viscosity, and overall stability.[3] This guide provides an in-depth comparison of Dodecylammonium chloride (DAC), a cationic surfactant, with other commonly used surfactants, offering experimental insights to aid researchers in making informed decisions for their specific applications.
The Mechanism of Emulsion Polymerization: A Surfactant-Driven Process
Emulsion polymerization is a free-radical polymerization process that occurs in a heterogeneous system.[5][6] The surfactant, when present above its critical micelle concentration (CMC), forms micelles in the aqueous phase.[3] These micelles encapsulate a small amount of the monomer, which diffuses from larger monomer droplets that are also dispersed in the water.
The process, as described by the Smith-Ewart-Harkins theory, can be summarized in three stages:[1]
-
Particle Nucleation (Interval I): Water-soluble initiators generate free radicals, which enter the monomer-swollen micelles and initiate polymerization.[7][8] This transforms the micelles into the primary loci of polymerization, forming nascent polymer particles.[7]
-
Particle Growth (Interval II): With the continuous diffusion of monomer from the droplets to the growing polymer particles, the polymerization proceeds. This stage is characterized by a constant polymerization rate.[7]
-
Monomer Depletion (Interval III): The monomer droplets disappear, and the remaining monomer within the polymer particles is consumed, leading to a decrease in the polymerization rate until the reaction is complete.[7]
The surfactant's role is multifaceted: it creates the initial reaction sites (micelles), stabilizes the growing polymer particles electrostatically or sterically, and controls the final particle size.[4][9]
Caption: Mechanism of Emulsion Polymerization.
Surfactant Classification and Its Implications
Surfactants are broadly classified based on the charge of their polar head group:
-
Anionic Surfactants: Possess a negatively charged head group (e.g., sulfates, sulfonates). Sodium Dodecyl Sulfate (SDS) is a classic example. They provide excellent electrostatic stabilization.[9][10]
-
Cationic Surfactants: Feature a positively charged head group (e.g., quaternary ammonium salts). This compound (DAC) falls into this category.[10] These are crucial for applications requiring positively charged particles.[7]
-
Non-ionic Surfactants: Have no charge in their head group (e.g., ethoxylates). They offer steric stabilization, which is less sensitive to electrolytes.[3][9]
-
Amphoteric (Zwitterionic) Surfactants: Contain both positive and negative charges, with their net charge being pH-dependent.[10]
The charge of the surfactant is a critical determinant of the final latex properties. Anionic surfactants are widely used and produce negatively charged particles, while cationic surfactants yield positively charged particles.[11][12] This surface charge is vital for stability and for subsequent applications, such as the binding of biomolecules in drug delivery systems.
Performance Comparison: DAC vs. Other Surfactants
The choice between DAC, SDS, and other surfactants depends on the desired outcome of the polymerization. Below is a comparative analysis based on key performance parameters.
| Parameter | This compound (DAC) | Sodium Dodecyl Sulfate (SDS) | Cetyltrimethylammonium Bromide (CTAB) | Non-ionic (e.g., Triton X-100) |
| Type | Cationic | Anionic | Cationic | Non-ionic |
| Typical CMC (in water, mM) | ~15-20 | ~8.2 | ~0.9-1.0 | ~0.2-0.9 |
| Stabilization Mechanism | Electrostatic | Electrostatic | Electrostatic | Steric |
| Resulting Particle Charge | Positive | Negative | Positive | Neutral |
| Particle Size Control | Good | Excellent | Good | Fair to Good |
| Electrolyte Stability | Moderate | Low to Moderate | Moderate | High |
| Compatibility with Initiators | Best with cationic or non-ionic initiators (e.g., V-50) | Best with anionic initiators (e.g., KPS, APS) | Best with cationic or non-ionic initiators | Broad compatibility |
Note: CMC values can vary with temperature and the presence of electrolytes.[13][14]
In-Depth Analysis:
-
Critical Micelle Concentration (CMC): DAC generally exhibits a higher CMC compared to SDS.[14][15] A lower CMC means fewer surfactant molecules are needed to form micelles, which can be more efficient. However, polymerization is typically conducted well above the CMC for all surfactants.[3]
-
Particle Size and Distribution: Anionic surfactants like SDS are renowned for producing small, monodisperse particles.[16] Cationic surfactants like DAC also offer good control over particle size. The final particle size is inversely related to the surfactant concentration; higher concentrations lead to more micelles and thus smaller particles.[11][16]
-
Stability: The stability of the resulting latex is paramount. Cationic latexes stabilized by DAC possess a positive surface charge (zeta potential), making them stable through electrostatic repulsion.[12] However, they can be sensitive to anionic species in the formulation. Conversely, anionic latexes are sensitive to multivalent cations.[2] Mixtures of cationic and anionic surfactants are generally avoided as they can lead to coagulation.[17] Non-ionic surfactants provide steric stability, making the latex more robust against electrolytes and freeze-thaw cycles.[9]
-
Interaction with Initiators: The choice of initiator should be compatible with the surfactant. For cationic surfactants like DAC, cationic initiators such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) are often preferred to maintain the electrostatic stability provided by like charges.[7] Using an anionic initiator like potassium persulfate (KPS) with a cationic surfactant can lead to the formation of ion pairs, potentially affecting initiation efficiency and stability.
When to Choose this compound (DAC)
DAC is the surfactant of choice when the end application requires a positively charged polymer nanoparticle . This is particularly relevant in drug and gene delivery, where a positive surface charge can facilitate interaction with negatively charged cell membranes. Cationic latexes also find use in applications like wood coatings and fabric treatments due to their adhesion to negatively charged substrates like cellulose.[12][18]
Experimental Protocol for Surfactant Performance Evaluation
To objectively compare surfactant performance, a standardized emulsion polymerization protocol is essential. The following outlines a typical procedure for the synthesis of polymethyl methacrylate (PMMA) microspheres, which can be adapted for different surfactants.
Materials and Reagents:
-
Monomer: Methyl methacrylate (MMA), inhibitor removed[19]
-
Continuous Phase: Deionized (DI) water
-
Surfactants: this compound (DAC), Sodium dodecyl sulfate (SDS)
-
Initiators: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (for DAC), Potassium persulfate (KPS) (for SDS)[8]
-
Atmosphere: High-purity Nitrogen (N₂)
Experimental Workflow:
Caption: Workflow for Surfactant Evaluation in Emulsion Polymerization.
Step-by-Step Methodology:
-
Reactor Setup: A 500 mL, four-necked round-bottom flask is set up as the reactor, equipped with a mechanical stirrer, condenser, nitrogen inlet, and a temperature probe. The reactor is placed in a thermostatically controlled water bath.[19]
-
Procedure: a. Charge the reactor with DI water and the chosen surfactant (e.g., DAC or SDS) at a concentration several times its CMC. b. Begin stirring and purge the system with nitrogen for at least 20-30 minutes to remove oxygen, which can inhibit free-radical polymerization.[20] c. Add the inhibitor-free MMA monomer to the reactor and allow it to emulsify for 15-20 minutes under continuous stirring and nitrogen blanket. d. Heat the reactor to the desired polymerization temperature (e.g., 70°C). e. Dissolve the appropriate initiator (V-50 for DAC, KPS for SDS) in a small amount of DI water and inject it into the reactor to commence the polymerization.[8] f. Maintain the reaction at a constant temperature and stirring speed for a set duration (e.g., 4 hours). Samples can be withdrawn periodically to determine monomer conversion. g. After the reaction is complete, cool the reactor to room temperature to quench the polymerization.[8]
-
Latex Characterization:
-
Monomer Conversion: Determined gravimetrically by drying a known weight of the latex to a constant weight and comparing it to the initial monomer weight.[20]
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured using Dynamic Light Scattering (DLS). This is crucial for assessing the success of the stabilization.[21]
-
Particle Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[11]
-
By running parallel experiments, systematically replacing only the surfactant (and its compatible initiator), a direct and reliable comparison of performance can be achieved.
Conclusion
The selection of a surfactant for emulsion polymerization is a critical decision that dictates the outcome of the synthesis and the properties of the final polymer latex. This compound (DAC) is a valuable cationic surfactant, indispensable for creating positively charged nanoparticles for specialized applications in drug delivery, coatings, and textiles. While anionic surfactants like SDS often provide smaller particle sizes and are widely used, DAC offers the unique advantage of imparting a positive surface charge. Understanding the fundamental differences in their chemical nature, stabilization mechanisms, and interactions with other components of the polymerization system allows researchers to tailor their formulations to achieve the desired performance characteristics. The provided experimental framework serves as a robust starting point for the systematic evaluation and optimization of surfactant choice for any given application.
References
- PCI Magazine. (2007). The Effect of Surfactant Selection on Emulsion Polymer Properties. PCI Magazine. [Link]
- Fitch, R. M. (Ed.). (1997). The Role of Surfactants in Emulsion Polymerization. In Surfactants in Polymer Colloids. Taylor & Francis. [Link]
- Indovinya. (n.d.).
- Wikipedia. (2024).
- Saurabh, S., et al. (2012). Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization. International Journal of Engineering Research & Technology, 1(8). [Link]
- Gugliotta, L. M., et al. (2015). Latex particles by emulsion and dispersion polymerizations: sensitization with specific antigens of leptospirosis and application to. Colloid and Polymer Science, 293(10), 2863-2875. [Link]
- Asua, J. M. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules, 21(11), 4495-4510. [Link]
- Save, M., et al. (2010). Synthesis of New Anionic and Cationic Polymerizable Surfactants for Emulsion Polymerization of Styrene. Macromolecular Symposia, 296(1), 100-106. [Link]
- Hearn, J., et al. (1970). Characterisation of latex particles produced by emulsion polymerisation. British Polymer Journal, 2(2), 116-120. [Link]
- American Coatings Association. (n.d.). Characterization of Two-Stage Latexes Using Dynamic Mechanical Thermal Analysis.
- ResearchGate. (2005). Synthesis and characterization of functionalized polymer latex particles through a designed semicontinuous - Emulsion polymerization process.
- Gałgan, W., & Zdziennicka, A. (2014). What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides. Journal of Solution Chemistry, 43(8), 1394-1411. [Link]
- Watanabe, T., et al. (2021). Preparation of Monodisperse Poly(Methyl Methacrylate)/Polystyrene Composite Particles by Seeded Emulsion Polymerization Using a Sequential Flow Process. Frontiers in Chemistry, 9, 706821. [Link]
- A-Z of Materials. (2000).
- ResearchGate. (2003). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C.
- FCT NOVA. (n.d.).
- Vlachy, N., et al. (2018). Effect of Water and Salt on the Colloidal Stability of Latex Particles in Ionic Liquid Solutions. Langmuir, 34(43), 12847-12857. [Link]
- ResearchGate. (2012). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media.
- Miyagishi, S., et al. (1993). Micellar Properties of Dodecyltrimethylammonium Chloride as Studied by Ion-Selective Electrodes and Fluorescence Probe Technique. Bulletin of the Chemical Society of Japan, 66(5), 1319-1324. [Link]
- Universitas Wahid Hasyim. (n.d.).
- Mallard Creek Polymers. (n.d.).
- ResearchGate. (2018). Preparation, stability and film properties of cationic polyacrylate latex particles with various substituents on the nitrogen atom.
- Gregory, J. (1973). Rates of flocculation of latex particles by cationic polymers. Journal of Colloid and Interface Science, 42(2), 448-456. [Link]
- PCC SE. (n.d.).
- El-Sayed, M. E., & Allam, N. K. (2021). Anionic/nonionic surfactants for controlled synthesis of highly concentrated sub-50 nm polystyrene spheres. RSC Advances, 11(48), 30206-30215. [Link]
- Kuperkar, K., et al. (2008). Polymerization of Cationic Surfactant Phases. Langmuir, 24(18), 10037-10044. [Link]
- Herrera-Ordonez, J., et al. (2022). Emulsion Polymerization Using an Amphiphilic Oligoether Ionic Liquid as a Surfactant. Polymers, 14(17), 3514. [Link]
- Gantrade. (n.d.). Surfactants for Emulsion Polymers. Gantrade. [Link]
- Mallard Creek Polymers. (n.d.). Understanding Cationic and Anionic Polymers: Properties, Applications, and Interactions. Mallard Creek Polymers. [Link]
- Howe, A. M., & Zsombor, M. (2020). Surfactant-Modulation of the Cationic-Polymer-Induced Aggregation of Anionic Particulate Dispersions. Polymers, 12(2), 297. [Link]
- ResearchGate. (2022). Synthesis, Characterization and Demulsification Performance of Polymethylamyldiallylammonium Chloride.
- Xu, L., et al. (2021). Interaction of Cationic Surfactants with Anionic Polymers for Improving Oil Production. 82nd EAGE Annual Conference & Exhibition. [Link]
- ResearchGate. (1990). Polymerization of diallyl dimethyl ammonium chloride in inverse emulsion. I. Kinetics and mechanism.
- Singh, S., et al. (2023). Influence of anionic and cationic surfactants in conjunction with salt and polymer to optimize enhanced oil recovery for waxy phase crude oil. Scientific Reports, 13(1), 10738. [Link]
- Wikipedia. (2024).
- Cal Poly. (n.d.). Synthesis and Optimization of Emulsion Polymers. Digital Commons @ Cal Poly. [Link]
- ResearchGate. (2019). The Role of SDS Surfactant in The Synthesis of Polymer Hybrid Latex Poly-(St-co-BA-co-MMA) with OMMT as Filler via Mini-Emulsion Polymerization.
- PubChem. (n.d.). Dodecyltrimethylammonium chloride. PubChem. [Link]
- MDPI. (n.d.). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. MDPI. [Link]
- CORE. (n.d.).
- Royal Society Open Science. (2019). Self-assembly of sodium dodecylsulfate and dodecyltrimethylammonium bromide mixed surfactants with dyes in aqueous mixtures. Royal Society Open Science. [Link]
- MDPI. (n.d.).
Sources
- 1. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 2. mcpolymers.com [mcpolymers.com]
- 3. pcimag.com [pcimag.com]
- 4. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. products.pcc.eu [products.pcc.eu]
- 10. gantrade.com [gantrade.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anionic/nonionic surfactants for controlled synthesis of highly concentrated sub-50 nm polystyrene spheres - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00438G [pubs.rsc.org]
- 17. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 18. Cationic vs. Anionic Polymers: Properties and Uses [gellnerindustrial.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization – Oriental Journal of Chemistry [orientjchem.org]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to the Validation of a Robust HPLC-MS/MS Method for the Quantification of Dodecylammonium Chloride in Complex Matrices
Introduction
Dodecylammonium chloride (DAC), a quaternary ammonium compound (QAC), is a cationic surfactant with a broad spectrum of applications, ranging from its use as an antimicrobial agent in disinfectants and pharmaceutical formulations to its role as a phase-transfer catalyst in organic synthesis. The accurate quantification of DAC is paramount for ensuring product quality, safety, and efficacy, as well as for monitoring its environmental fate. However, the analysis of DAC in complex matrices, such as pharmaceutical creams, biological fluids, or wastewater, presents significant analytical challenges due to the presence of interfering substances.
This guide provides a comprehensive comparison of analytical methodologies for DAC quantification, with a detailed focus on the validation of a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. We will delve into the rationale behind the experimental choices and provide actionable protocols, grounded in authoritative guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate a fit-for-purpose analytical method for DAC, ensuring data integrity and regulatory compliance.
Chapter 1: A Tale of Two Methods: Titration vs. HPLC-MS/MS
The choice of an analytical method is a critical decision that impacts the reliability and sensitivity of the results. Here, we compare a traditional titration method with a modern chromatographic approach for DAC quantification.
The Classical Approach: Two-Phase Titration
Two-phase titration has been a long-standing method for the quantification of ionic surfactants.[3] The principle is based on the reaction between an anionic surfactant and a cationic surfactant (in this case, DAC) to form an ion pair.[3] This ion pair is then extracted into an immiscible organic phase, and the endpoint is determined by a color change of an indicator.[3][4][5]
Advantages:
-
Cost-effective: Requires basic laboratory equipment.
-
Simple Setup: Does not necessitate sophisticated instrumentation.
Limitations:
-
Low Sensitivity: Not suitable for trace-level analysis.
-
Matrix Interference: The presence of other ionic species or emulsifying agents in complex matrices can significantly affect the accuracy of the endpoint determination.[6]
-
Labor-Intensive and Subjective: The manual nature of the titration and visual endpoint detection can lead to variability between analysts.
-
Use of Hazardous Solvents: Often employs chlorinated solvents, which are toxic and environmentally harmful.[7]
The Modern Standard: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS has emerged as the gold standard for the quantification of a wide range of compounds, including QACs, in complex matrices.[8][9][10] This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[10]
Why it's superior for complex matrices:
-
High Selectivity and Specificity: The ability to select for the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions allows for the unequivocal identification and quantification of DAC, even in the presence of co-eluting matrix components.[11][12]
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), making it ideal for trace analysis and applications such as pharmacokinetic studies.[13][14]
-
Wide Dynamic Range: Can accurately quantify DAC over a broad range of concentrations.
-
Amenable to Automation: High-throughput analysis is possible, increasing efficiency.
The following table provides a comparative overview of the two methods:
| Feature | Two-Phase Titration | HPLC-MS/MS |
| Principle | Ion-pair formation and extraction | Chromatographic separation and mass spectrometric detection |
| Sensitivity | Low (typically in the mg/L range) | High (down to µg/L or ng/L)[11][12] |
| Selectivity | Low, prone to interferences | High, specific to the analyte's mass |
| Matrix Compatibility | Poor in complex matrices | Excellent, minimizes matrix effects[15][16] |
| Throughput | Low, manual process | High, automatable |
| Cost | Low initial investment | High initial investment |
| Data Reliability | Operator-dependent | High, instrument-driven |
Given the clear advantages of HPLC-MS/MS for the analysis of DAC in complex matrices, the remainder of this guide will focus on the comprehensive validation of a method using this technique.
Chapter 2: The Blueprint for Trust: Validating the HPLC-MS/MS Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The validation parameters discussed below are based on the ICH Q2(R2) and FDA guidelines.[1][2]
The Foundation: System Suitability
Before any validation experiments are conducted, it is crucial to establish and verify the performance of the analytical system. System suitability testing ensures that the HPLC-MS/MS system is operating correctly on the day of analysis.
Causality: This initial check confirms that the instrument is capable of producing reliable and reproducible data, forming the baseline for all subsequent validation work.
Key Parameters:
-
Peak Area Precision: The relative standard deviation (%RSD) of the peak areas from replicate injections of a standard solution should be within an acceptable limit (typically ≤15%).
-
Retention Time Precision: The %RSD of the retention time should also be within a tight window (e.g., ≤2%).
-
Peak Shape: Tailing factor and symmetry should be monitored to ensure good chromatographic performance.
Experimental Protocol: System Suitability
-
Prepare a standard solution of DAC at a concentration in the mid-range of the intended calibration curve.
-
Inject this solution six times consecutively.
-
Calculate the mean, standard deviation, and %RSD for the peak area and retention time.
-
Verify that the calculated %RSD values are within the pre-defined acceptance criteria.
Building the Framework: Linearity and Range
Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Causality: A linear relationship between concentration and response is fundamental for accurate quantification. The range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.
Experimental Protocol: Linearity and Range
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of DAC.
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²). The acceptance criterion is typically r² ≥ 0.99.[17]
The Acid Test: Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.
Causality: These two parameters are the cornerstones of method reliability. Accuracy ensures the data is correct, while precision ensures it is reproducible. Validation should include both intra-day (repeatability) and inter-day (intermediate precision) assessments.
Experimental Protocol: Accuracy and Precision
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Intra-day: Analyze five replicates of each QC level on the same day.
-
Inter-day: Analyze five replicates of each QC level on at least three different days.
-
Accuracy: Calculate as the percentage of the measured concentration to the nominal concentration (%Recovery). Acceptance criteria are typically 85-115% (80-120% at the LLOQ).[18]
-
Precision: Calculate as the %RSD of the replicate measurements. Acceptance criteria are typically ≤15% (≤20% at the LLOQ).
Pushing the Limits: LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.
Causality: Defining the LOD and LOQ is critical for applications requiring the measurement of low levels of DAC, such as in residue analysis or pharmacokinetic studies.
Experimental Protocol: LOD and LOQ
-
LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).
-
LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy (typically 80-120%) and precision (typically ≤20% RSD). This is often referred to as the Lower Limit of Quantification (LLOQ).
The Real World Challenge: Specificity and Matrix Effects
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. Matrix effects are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the matrix.[15][16]
Causality: In complex matrices, the potential for interference is high. Demonstrating specificity and quantifying matrix effects is essential for ensuring that the method is not biased by the sample matrix.
Experimental Protocol: Specificity and Matrix Effects
-
Specificity: Analyze blank matrix samples from at least six different sources to ensure no interfering peaks are present at the retention time of DAC.
-
Matrix Effect:
-
Prepare two sets of samples: (A) DAC spiked into a clean solvent and (B) DAC spiked into a post-extraction blank matrix.
-
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (B) to the peak area in the absence of the matrix (A).
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The variability of the MF across different lots of the matrix should also be assessed.
-
Ensuring Consistency: Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[19][20][21][22]
Causality: A robust method is reliable in a real-world laboratory setting where minor variations in experimental conditions are inevitable.[22][23] This testing is crucial before transferring the method to another laboratory.
Experimental Protocol: Robustness
-
Identify critical method parameters that could potentially vary, such as:
-
Mobile phase composition (e.g., ±2% organic content)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±10%)
-
-
Introduce these small, deliberate changes one at a time and assess the impact on system suitability parameters, accuracy, and precision.
-
The method is considered robust if the results remain within the acceptance criteria despite these variations.
Chapter 3: A Visual Guide to the Workflow
To provide a clearer understanding of the validation process, the following diagrams, generated using Graphviz (DOT language), illustrate the overall workflow and a typical sample preparation procedure.
Caption: Overall workflow for analytical method validation.
Caption: A typical sample preparation workflow for complex matrices.
Conclusion
The quantification of this compound in complex matrices demands a highly selective and sensitive analytical method. While traditional two-phase titration may suffice for simple formulations with high concentrations of DAC, it falls short when dealing with the intricacies of complex matrices and the need for trace-level analysis. The validated HPLC-MS/MS method presented in this guide offers a robust, reliable, and superior alternative.
By following a systematic validation process grounded in regulatory guidelines, researchers can ensure the integrity of their data, which is fundamental for informed decision-making in drug development, quality control, and environmental monitoring. The causality-driven approach to each validation parameter, as outlined, provides not just a set of instructions, but a deeper understanding of the scientific principles that underpin a truly trustworthy analytical method.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Mettler Toledo.
- ICH. (2023). Q2(R2)
- European Medicines Agency.
- European Medicines Agency. (2011).
- De Spiegeleer, B., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Journal of Pharmaceutical and Biomedical Analysis, 69, 235-244.
- Metrohm. (2022).
- BioPharmaSpec. (2024). Understanding ICH Q2(R2)
- Vander Heyden, Y., et al. (2001). Robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753.
- Slideshare.
- Scribd.
- LCGC International. (2003).
- Chromatography Today. (2018). Why a robust method is essential in pharmaceutical analysis. [Link]
- ResearchGate. (2023).
- PubMed. (2023).
- Semantic Scholar. (2023).
- PubMed. (2005).
- Royal Society of Chemistry. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. [Link]
- LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
- PubMed Central. (2023).
- Aesan. (2014). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. [Link]
- ResearchGate. (2005).
- PubMed Central. (2018).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- MDPI. (2022). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]
- ProPharma. (2024).
- Google Patents. (2009). KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms.
- Lab Manager. (2025).
- YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]
- LGC Group.
- Wiley.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. scribd.com [scribd.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. metrohm.com [metrohm.com]
- 7. metrohm.com [metrohm.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. Determination of quaternary ammonium biocides by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aesan.gob.es [aesan.gob.es]
- 18. propharmagroup.com [propharmagroup.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. biopharmaspec.com [biopharmaspec.com]
A Senior Application Scientist's Guide to Dodecylammonium Chloride and Oleylamine in Nanoparticle Synthesis
Introduction: The Critical Choice of a Surface Ligand
In the bottom-up fabrication of nanomaterials, the final properties of a nanoparticle—its size, shape, crystallinity, and colloidal stability—are not merely a product of the precursor and solvent. They are intimately dictated by the dynamic interactions occurring at the growing nanocrystal's surface. Central to controlling this interface are the surface ligands or capping agents. These molecules act as the gatekeepers of nanoparticle growth, modulating reaction kinetics and thermodynamics to steer the synthesis toward a desired outcome.
Among the vast library of available ligands, alkylamines are a cornerstone. This guide provides an in-depth comparative analysis of two prominent amine-based ligands: Dodecylammonium chloride (DAC) , a quaternary ammonium salt, and Oleylamine (OLA) , a primary unsaturated amine. While both are utilized to control nanoparticle synthesis, their distinct molecular structures impart vastly different functionalities. For the researcher, scientist, or drug development professional, understanding these differences is paramount to rational design, troubleshooting, and innovation in nanoparticle synthesis. This guide moves beyond a simple list of properties to explain the causal relationships between ligand structure and synthetic results, grounded in experimental evidence.
Pillar 1: A Tale of Two Structures - Physicochemical Foundations
The divergent behaviors of DAC and OLA originate from their fundamental molecular structures. OLA is an 18-carbon primary amine featuring a single cis-double bond, while DAC is a 12-carbon saturated alkyl chain attached to a quaternary ammonium chloride. These differences have profound implications for their roles in synthesis.
| Property | This compound (DAC) | Oleylamine (OLA) |
| Chemical Formula | C₁₂H₂₈ClN | C₁₈H₃₇N |
| Structure | CH₃(CH₂)₁₁N⁺(H)₃Cl⁻ | CH₃(CH₂)₇CH=CH(CH₂)₈NH₂ |
| Ligand Type | Quaternary Ammonium Salt | Primary Amine (Unsaturated) |
| Key Features | Saturated C12 chain, ionic head group | Unsaturated C18 chain, primary amine |
| Boiling Point | Decomposes | ~350 °C |
| Typical Role | Stabilizer, Shape-Director, Halide Source | Stabilizer, Shape-Director, Reducing Agent, Solvent |
The high boiling point of OLA makes it an excellent solvent for high-temperature syntheses, such as hot-injection methods for quantum dots and metal oxides.[1][2] Its primary amine group and the π-electrons of its double bond offer multiple coordination sites. In contrast, DAC's primary role is as a cationic surfactant, where its interaction is largely electrostatic. Its stability against oxidation is a key advantage in systems where amine oxidation is an unwanted side reaction.[3]
Pillar 2: Mechanistic Divergence - How They Control the Synthesis
DAC and OLA leverage distinct chemical mechanisms to influence nanoparticle formation, serving multiple, and not always overlapping, functions.
Function 1: Capping and Steric Stabilization
All ligands provide a barrier to prevent uncontrolled aggregation. The long alkyl chains of both DAC and OLA extend into the solvent, creating a steric shield that keeps nanoparticles colloidally stable.[1][3][4] However, their binding to the nanoparticle surface differs significantly.
-
Oleylamine (OLA): The lone pair of electrons on the primary amine nitrogen readily coordinates to electron-deficient metal atoms on the nanoparticle surface. This L-type binding is a strong, dative covalent bond. The cis-double bond in the alkyl chain introduces a "kink," which disrupts dense packing and can enhance colloidal stability compared to its saturated analogue, octadecylamine.[5][6]
-
This compound (DAC): As an ammonium salt, DAC provides an X-type electrostatic interaction. The positively charged ammonium head group binds to the negatively charged nanoparticle surface or, more commonly, forms an ionic pair with anionic species at the surface. This interaction is generally weaker than the covalent binding of OLA.
Caption: Ligand binding mechanisms of OLA and DAC on a nanoparticle surface.
Function 2: Shape-Directing Growth
Anisotropic nanoparticles are formed when ligands selectively adsorb to specific crystallographic facets, inhibiting growth on those faces while allowing it on others.[7]
-
Oleylamine (OLA): OLA has demonstrated remarkable versatility in shape control. In the synthesis of copper nanoparticles, for example, OLA's dual functionality allows it to stabilize (100) facets via its alkene group and (111) facets via its amine group, enabling the selective formation of cubes or octahedra simply by tuning the heating rate.[8]
-
This compound (DAC): Cationic surfactants like DAC are also effective shape-directors, famously used in the seed-mediated synthesis of gold nanorods. Here, the ammonium head groups are believed to form a bilayer on the nanorod sides, preferentially slowing growth on these facets. Its shorter, saturated chain leads to different packing densities compared to OLA, which can favor different final morphologies.
Caption: Influence of OLA and DAC on directing anisotropic nanoparticle growth.
Function 3: A Key Distinction - Reducibility
Perhaps the most significant functional difference is OLA's capacity to act as a reducing agent.[9] At elevated temperatures (typically >120 °C), OLA can reduce metal salt precursors (e.g., HAuCl₄) to their zerovalent state, initiating nanoparticle formation.[1][2][10] This allows for "reductant-free" syntheses where OLA serves as the solvent, stabilizer, and reducing agent simultaneously.
DAC, as a stable quaternary ammonium salt, lacks this reducing capability . Syntheses employing DAC require the addition of a separate reducing agent, such as sodium borohydride or ascorbic acid.
Pillar 3: Performance in Practice - Case Studies
The choice between DAC and OLA is highly dependent on the target nanoparticle system.
Case Study 1: Gold (Au) Nanoparticles
-
With Oleylamine: OLA is widely used to produce monodisperse Au nanoparticles in organic solvents.[11][12] It can form a complex with the gold precursor, [AuCl(oleylamine)], which then decomposes under heat to form Au nanoparticles.[5][6] The presence of the double bond is critical; using the saturated analogue, octadecylamine, results in much larger, less controlled particles due to lower stability of the intermediate complex.[5][6]
-
With this compound: DAC is less common as a primary ligand for simple Au nanoparticle synthesis. It is more frequently used in multiphase systems or as a co-surfactant in seed-mediated growth protocols for anisotropic shapes like nanorods, where its role is primarily as a shape-directing agent, not a reductant.
Case Study 2: Perovskite Nanocrystals (e.g., CsPbX₃)
This is an area where ammonium salts like DAC and its analogues shine.
-
With Oleylamine: OLA is a standard ligand in hot-injection synthesis of perovskite nanocrystals, typically paired with oleic acid to passivate both cationic (Pb²⁺) and anionic (X⁻) vacancy defects on the crystal surface.[13]
-
With this compound (and analogues): Quaternary ammonium halides like DAC (or more commonly, didodecyldimethylammonium chloride/bromide, DDAC/DDAB) are exceptionally effective.[14] They offer a dual advantage:
-
Surface Passivation: The bulky ammonium head group effectively passivates surface traps, dramatically improving photoluminescence quantum yields.
-
Halide Source: The chloride counter-ion (Cl⁻) can be directly incorporated into the perovskite lattice (CsPb(Br/Cl)₃), providing a straightforward method for tuning the bandgap and emission color.[14][15] This dual role has led to highly efficient blue and green light-emitting diodes (LEDs).[14]
-
Experimental Protocols: A Practical Guide
To ensure scientific integrity, the following protocols are self-validating systems derived from established literature.
Protocol 1: Synthesis of ~12 nm Gold Nanoparticles using Oleylamine
(Adapted from Hiramatsu and Osterloh, 2004)[12]
This protocol leverages OLA as both a reducing agent and a capping agent.
Caption: Workflow for Oleylamine-mediated synthesis of gold nanoparticles.
Detailed Steps:
-
Environment: Perform all steps in an inert atmosphere (e.g., a nitrogen-filled glovebox) as the gold precursor is moisture-sensitive.
-
Precursor Solution: In a vial, dissolve 150 mg of tetrachloroauric acid (HAuCl₄) in a mixture of 3.6 mL of oleylamine and 3.0 mL of toluene.
-
Reaction Solution: In a three-neck flask equipped with a condenser, heat a solution of 8.7 mL of oleylamine in 147 mL of toluene to a vigorous boil while stirring.
-
Injection & Growth: Rapidly inject the precursor solution into the boiling reaction solution. The causality here is critical: rapid injection promotes a single, homogenous nucleation event, leading to a narrow size distribution.
-
Reaction: Allow the mixture to boil and stir for 2 hours. A gradual color change from yellow to pink and finally to a deep red indicates nanoparticle formation and growth.
-
Purification: Cool the solution to room temperature. Add ~40 mL of methanol to precipitate the nanoparticles. Centrifuge the mixture, discard the supernatant, and redisperse the nanoparticle pellet in toluene. Repeat this wash cycle two more times to remove excess OLA.
Protocol 2: Synthesis of Blue-Emitting Perovskite Nanocrystals using DDAC
(Conceptualized from Kovalenko et al. and Pan et al.)[13][14]
This protocol highlights the use of a DAC analogue (DDAC) as the sole ligand system.
Caption: Workflow for DDAC-stabilized perovskite nanocrystal synthesis.
Detailed Steps:
-
Cs-Oleate Precursor: In a flask, react Cs₂CO₃ with oleic acid and 1-octadecene (ODE) at 120°C under vacuum, then heat to 150°C under N₂ until the solution is clear. Keep at 100°C before use.
-
Pb-Halide Precursor: In a separate flask, mix PbBr₂, PbCl₂, and didodecyldimethylammonium chloride (DDAC) in ODE. The ratio of Br⁻ to Cl⁻ will tune the final emission color. The use of DDAC as the sole long-chain ligand is the key experimental choice.
-
Degassing: Heat the Pb-halide mixture to 120°C under vacuum for 1 hour to remove water and oxygen.
-
Injection: Switch to a N₂ atmosphere and heat the Pb-halide solution to 160-180°C. Swiftly inject the pre-heated Cs-oleate solution. The growth is nearly instantaneous.
-
Quenching: After 5-10 seconds, plunge the reaction flask into an ice-water bath. This rapid cooling halts nanoparticle growth, preserving the small size and narrow size distribution essential for quantum confinement effects.
-
Purification: Transfer the crude solution to a centrifuge tube, add methyl acetate (as an anti-solvent), and centrifuge. Discard the supernatant and redisperse the nanocrystal pellet in toluene or hexane.
Summary and Recommendations
The selection between this compound and Oleylamine is not a matter of which is "better," but which is correct for the intended system and outcome .
| Feature | This compound (DAC) | Oleylamine (OLA) |
| Primary Function | Cationic Surfactant, Stabilizer | Stabilizer, Solvent, Reductant |
| Binding Mechanism | Electrostatic (X-type) | Covalent Coordination (L-type) |
| Reducing Ability | No | Yes (at high temperatures) |
| Key Advantage | Stable against oxidation; provides halide source for perovskites. | Multifunctional (reductant + ligand); versatile for shape control. |
| Key Limitation | Requires a separate reducing agent. | Can undergo side-reactions (e.g., oxidation by nitrate precursors).[16] |
| Best For | Perovskite Nanocrystals (especially blue-emitting), Seed-mediated growth of nanorods. | Metal (Au, Ag, Cu), Metal Oxide, and Chalcogenide (CdSe, PbS) Nanoparticles.[2][17][18] |
Final Recommendation for the Researcher:
-
Choose Oleylamine when you require a multifunctional molecule for high-temperature syntheses of metals, oxides, or quantum dots where the ligand can serve as the solvent, stabilizer, and reductant. Be mindful of its potential for side reactions with strongly oxidizing precursors.[16][19]
-
Choose This compound (or its analogues) when synthesizing halide-containing nanoparticles like perovskites, where its dual role as a passivating agent and a halide source is a distinct advantage. It is also the ligand of choice when you require a simple cationic surfactant for shape control and want to avoid potential amine oxidation, using a well-defined, separate reducing agent.
By understanding the fundamental causality linking the molecular structure of these ligands to their function, scientists can move from empirical trial-and-error to a state of rational, predictable nanoparticle design.
References
- Synthesis of Gold Nanostructures with Controlled Morphologies from AuCl(Oleylamine) Complex. (n.d.). Wuli Huaxue Xuebao.
- López-Marzo, A. M., et al. (2018). Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies.Nanoscale.
- Bai, H., et al. (2012). Size controlled synthesis of monodisperse PbTe quantum dots: using oleylamine as the capping ligand.Journal of Materials Chemistry.
- Bai, H., et al. (2012). Size controlled synthesis of monodisperse PbTe quantum dots: Using oleylamine as the capping ligand.ResearchGate.
- Yao, H., et al. (2012). Chemical Controlled Reversible Gold Nanoparticles Dissolution and Regeneration at Room-Temperature.The Royal Society of Chemistry.
- Chen, M., et al. (2008). Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor.Chemistry – A European Journal.
- Georgiadou, M., et al. (2020). Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles.Nanoscale Horizons.
- Zhang, Y., et al. (2019). Solvent Effect on the Synthesis of Oleylamine Modified Au Nanoparticles and Their Self-Assembled Film for SERS Substrate.MDPI.
- Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis.ResearchGate.
- Hiramatsu, H., & Osterloh, F. E. (2004). A Simple Large-Scale Synthesis of Nearly Monodisperse Gold and Silver Nanoparticles with Adjustable Sizes and with Exchangeable Surfactants.Chemistry of Materials. (Protocol conceptualized from this and similar works).
- Thomas, A., et al. (2013). Oleylamine as a reducing agent in syntheses of magic-size clusters and monodisperse quantum dots: optical and photoconductivity studies.RSC Publishing.
- Lim, Y. T., et al. (2010). Synthesis and characterization of oleylamine-capped PbSe quantum dots.IEEE Xplore.
- Shuklov, I. A., et al. (2020). A New Approach to the Synthesis of Lead Sulfide Colloidal Quantum Dots in a Mixture of Oleylamine and Oleic Acid.ResearchGate.
- White, S. L., et al. (2022). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection.ACS Applied Materials & Interfaces.
- Calcabrini, M., et al. (2021). Ligand Conversion in Nanocrystal Synthesis: The Oxidation of Alkylamines to Fatty Acids by Nitrate.ResearchGate.
- Pinna, N., & Kulkarni, G. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles.Chemical Reviews.
- Pan, J., et al. (2020). Direct Synthesis of Quaternary Alkylammonium-Capped Perovskite Nanocrystals for Efficient Blue and Green Light-Emitting Diodes.ACS Nano.
- Chen, M., et al. (2008). Facile synthesis of gold nanoparticles with narrow size distribution by using AuCl or AuBr as the precursor.PubMed.
- Bohn, B. J., et al. (2017). High Chloride Doping Levels Stabilize the Perovskite Phase of Cesium Lead Iodide.Journal of the American Chemical Society.
- Funston, A. M., et al. (2021). Shape Control Beyond the Seeds in Gold Nanoparticles.ACS Nano.
- Mathew, D. S., et al. (2022). Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles.Nanomaterials.
- Zhang, Q., et al. (2016). Colloidal metal halide perovskite nanocrystals: synthesis, characterization, and applications.Diva-portal.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of gold nanoparticles with narrow size distribution by using AuCl or AuBr as the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. funstongroup.monash.edu [funstongroup.monash.edu]
- 8. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 10. Solvent Effect on the Synthesis of Oleylamine Modified Au Nanoparticles and Their Self-Assembled Film for SERS Substrate [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Gold Nanoparticle Synthesis [jove.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Direct Synthesis of Quaternary Alkylammonium-Capped Perovskite Nanocrystals for Efficient Blue and Green Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Size controlled synthesis of monodisperse PbTe quantum dots: using oleylamine as the capping ligand - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Dodecylammonium Chloride and Other Cationic Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical formulation, bioprocessing, and antimicrobial development, the selection of a suitable surfactant is a critical decision governed by efficacy and, paramountly, safety. Cationic surfactants, characterized by their positively charged hydrophilic head groups, are widely utilized for their potent antimicrobial and cell-permeabilizing properties. However, these same properties contribute to their inherent cytotoxicity. This guide provides a detailed, comparative analysis of the cytotoxic profiles of Dodecylammonium chloride (DAC) against other commonly used cationic surfactants, including Benzalkonium chloride (BAC) and Cetyltrimethylammonium bromide (CTAB), grounded in established experimental methodologies.
The Physicochemical Drivers of Cytotoxicity
The biological activity of a cationic surfactant is not an isolated property but is intrinsically linked to its molecular structure. Key physicochemical parameters dictate how these molecules interact with cell membranes, ultimately leading to cytotoxic events. The length of the hydrophobic alkyl chain is a dominant factor; longer chains generally correlate with increased cytotoxicity.[1][2][3] This is attributed to a more favorable partitioning into the lipid bilayer of the cell membrane, enhancing disruptive capacity.
Table 1: Comparative Physicochemical Properties of Selected Cationic Surfactants
| Surfactant | Abbreviation | Chemical Structure | Alkyl Chain Length | Critical Micelle Concentration (CMC) | Key Characteristics |
| This compound | DAC | CH₃(CH₂)₁₁NH₃⁺Cl⁻ | C12 | ~15 mM | Primary amine head group; considered a simpler quaternary ammonium compound. |
| Benzalkonium chloride | BAC | Mixture | C12, C14, C16 | ~0.48 mM in water | Quaternary ammonium compound with a benzyl ring; mixture of different alkyl chain lengths.[4] |
| Cetyltrimethylammonium bromide | CTAB | CH₃(CH₂)₁₅N(CH₃)₃⁺Br⁻ | C16 | ~1 mM | Quaternary ammonium compound with a long C16 alkyl chain; known for strong membrane disruption.[5] |
Note: CMC values can vary with temperature, ionic strength, and purity. The values presented are for comparative purposes.
A lower Critical Micelle Concentration (CMC) often suggests higher surfactant efficiency at interfaces.[4] However, for cytotoxicity, the activity of monomeric surfactant molecules is often the primary driver of membrane disruption, with significant cytotoxic effects observed at concentrations below the CMC.[6]
Mechanisms of Cationic Surfactant-Induced Cell Death
The primary mechanism of cationic surfactant cytotoxicity is the disruption of the cell membrane's structural integrity. The positively charged head groups interact with the negatively charged components of the cell membrane, such as phospholipids and integral proteins. This initial electrostatic interaction is followed by the insertion of the hydrophobic alkyl tails into the lipid bilayer. This intrusion disrupts the membrane's fluidity and barrier function, leading to increased permeability, leakage of intracellular components like lactate dehydrogenase (LDH), and ultimately, cell lysis.[4]
Beyond direct membrane damage, cationic surfactants can trigger programmed cell death, or apoptosis.[6][7] This is often a secondary effect initiated by membrane stress or direct interaction with intracellular organelles. Studies have shown that surfactants with long alkyl chains can accumulate in mitochondria, disrupting their function, leading to the release of pro-apoptotic factors and the activation of caspase enzymes.[1][2]
Figure 1. General mechanism of cationic surfactant-induced cytotoxicity.
A Framework for Comparative Cytotoxicity Assessment
To objectively compare the cytotoxicity of DAC, BAC, and CTAB, a multi-assay approach is essential. This ensures a comprehensive understanding of not just cell death, but the mechanisms driving it. Human cell lines such as the immortalized keratinocyte line (HaCaT) and the cervical cancer line (HeLa) are commonly used models.[8][9]
Figure 2. Experimental workflow for comparative cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols outline standard procedures for assessing surfactant cytotoxicity.
MTT Assay for Metabolic Viability
This colorimetric assay measures the activity of mitochondrial reductase enzymes, which reflects the metabolic state and viability of the cells.[10]
Protocol:
-
Cell Seeding: Seed cells (e.g., HaCaT, HeLa) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for adherence.[10]
-
Treatment: Prepare serial dilutions of DAC, BAC, and CTAB in complete culture medium. Replace the existing medium with 100 µL of the surfactant solutions. Include untreated cells as a negative control and a strong detergent like 1% Triton X-100 as a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well.
-
Measurement: Agitate the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against surfactant concentration to determine the IC50 value (the concentration that inhibits 50% of metabolic activity).[11]
LDH Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, into the culture medium upon plasma membrane damage.[12][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often efficient to run this assay in parallel using a duplicate plate.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[14] Carefully collect 50 µL of the cell-free supernatant from each well.
-
Maximum LDH Release Control: To determine the maximum releasable LDH, add a lysis buffer (e.g., 1% Triton X-100) to a set of control wells 30 minutes before supernatant collection.
-
LDH Reaction: Use a commercial LDH cytotoxicity detection kit.[14][15] Add 50 µL of the collected supernatant to a new 96-well plate, followed by the addition of the reaction mixture as per the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for up to 30 minutes. Stop the reaction if necessary and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Negative Control Abs) / (Max LDH Abs - Negative Control Abs) * 100.[14] Determine the IC50 from the dose-response curve.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A lower IC50 value indicates higher cytotoxicity.[11] The data consistently shows that cytotoxicity of cationic surfactants increases with the length of the alkyl chain.[3][7]
Table 2: Representative IC50 Values (µM) for Cationic Surfactants after 24-hour Exposure
| Surfactant | Cell Line: HaCaT (Keratinocyte) | Cell Line: HeLa (Cervical Cancer) | General Cytotoxicity Ranking |
| This compound (DAC) | ~ 40 - 70 | ~ 30 - 60 | Moderate |
| Benzalkonium chloride (BAC) | ~ 15 - 30 | ~ 10 - 25 | High |
| Cetyltrimethylammonium bromide (CTAB) | ~ 5 - 15 | ~ 2 - 10 | Very High |
Disclaimer: These IC50 values are representative estimates derived from multiple literature sources for illustrative purposes. Actual values can vary significantly based on specific experimental conditions, cell passage number, and assay used.[3][9][16]
Analysis & Insights:
-
CTAB (C16) consistently demonstrates the highest cytotoxicity. Its long C16 alkyl chain is highly disruptive to cell membranes, leading to rapid cell death at low micromolar concentrations.[3]
-
BAC (C12-C16) , as a mixture, exhibits high cytotoxicity, more potent than DAC but generally less so than pure C16 surfactants like CTAB. Its efficacy is well-documented, but so are its cytotoxic side effects in formulations.[16][17]
-
DAC (C12) shows comparatively moderate cytotoxicity. Its shorter C12 chain results in a less disruptive interaction with the lipid bilayer compared to the longer-chain counterparts. This profile may be advantageous in applications where a balance between antimicrobial activity and biocompatibility is required.
Conclusion and Application-Driven Insights
The assessment of cytotoxicity is a cornerstone of surfactant selection for any biological application. This guide demonstrates a clear structure-activity relationship where cytotoxicity is directly proportional to the alkyl chain length of the cationic surfactant.
-
For applications requiring potent, rapid antimicrobial action where cytotoxicity is a secondary concern (e.g., surface disinfectants), the high efficacy of CTAB and BAC is advantageous.
-
For formulations intended for prolonged or repeated contact with biological tissues, such as in drug delivery systems or personal care products, the comparatively lower cytotoxicity of This compound (DAC) may offer a superior safety profile.
The choice of surfactant must be based on a comprehensive evaluation that includes multiple, mechanistically distinct assays. By understanding the relationship between physicochemical properties and cytotoxic outcomes, researchers can make informed decisions to optimize both the performance and safety of their formulations.
References
- Cationic alkyl chain length and nanoaggregate form of ionic liquids dominate biocompatibility and toxicity. Nature Communications.
- Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. PubMed.
- MTT and LDH cytotoxicity studies of the lactose ester surfactants on... ResearchGate.
- Synthesis, Structure–Activity Relationships and In Vitro Toxicity Profile of Lactose-Based Fatty Acid Monoesters as Possible Drug Permeability Enhancers. PubMed Central.
- Use of XTT-assay to Assess the Cytotoxicity of Different Surfactants and Metal Salts in Human Keratinocytes (HaCaT). A Feasible Method for in Vitro Testing of Skin Irritants. PubMed.
- Cationic alkyl chain length and nanoaggregate form of ionic liquids dominate biocompatibility and toxicity. ResearchGate.
- Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. PubMed Central.
- Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells. PubMed.
- In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. PubMed Central.
- Cationic surfactants induce apoptosis in normal and cancer cells. PubMed.
- Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers. PubMed.
- Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
- In Vitro Cytotoxicity: A Comparative Analysis of Benzalkonium Chloride and a Data Deficient Compound, Monalazone. Benchchem.
- LDH-Blue™ Cytotoxicity Assay. InvivoGen.
- A Comparative Analysis of Stearyltrimethylammonium Chloride and Benzalkonium Chloride as Cationic Surfactants. Benchchem.
- Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PubMed Central.
- Coagulation of Hydrophobic Ionic Associates of Cetyltrimethylammonium Bromide and Carrageenan. MDPI.
- Comparison of toxicological profiles of benzalkonium chloride and polyquaternium-1: an experimental study. PubMed.
- Comparative study on the cytotoxic effects of benzalkonium chloride on the Wong-Kilbourne derivative of Chang conjunctival and IOBA-NHC cell lines. PubMed.
Sources
- 1. Cationic alkyl chain length and nanoaggregate form of ionic liquids dominate biocompatibility and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Coagulation of Hydrophobic Ionic Associates of Cetyltrimethylammonium Bromide and Carrageenan [mdpi.com]
- 6. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of XTT-assay to assess the cytotoxicity of different surfactants and metal salts in human keratinocytes (HaCaT). A feasible method for in vitro testing of skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Structure–Activity Relationships and In Vitro Toxicity Profile of Lactose-Based Fatty Acid Monoesters as Possible Drug Permeability Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. invivogen.com [invivogen.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Comparison of toxicological profiles of benzalkonium chloride and polyquaternium-1: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Phase Behavior of Dodecylammonium Chloride (DAC) and Dodecyltrimethylammonium Bromide (DTAB)
Abstract
Dodecylammonium chloride (DAC) and Dodecyltrimethylammonium bromide (DTAB) are cationic surfactants with the same C12 alkyl chain length, yet they exhibit distinct phase behaviors in aqueous solutions primarily due to differences in their hydrophilic headgroups. This guide provides a comparative analysis of their fundamental physicochemical properties, including critical micelle concentration (CMC) and Krafft temperature, and explores their self-assembly into various liquid crystalline phases. We delve into the structural nuances that govern these differences and provide standardized experimental protocols for their characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize surfactants in their formulations and require a deep understanding of their phase behavior to optimize performance.
Introduction: The Significance of Cationic Surfactant Phase Behavior
Cationic surfactants are integral components in a myriad of applications, from gene and drug delivery systems to antimicrobial agents and templates for nanomaterial synthesis. Their efficacy is intrinsically linked to their ability to self-assemble in solution, forming structures such as micelles and liquid crystalline phases. The specific nature and transitions of these phases—collectively known as phase behavior—dictate the surfactant's solubility, detergency, and interaction with other molecules and surfaces.
This guide focuses on two structurally related cationic surfactants: this compound (DAC) and Dodecyltrimethylammonium bromide (DTAB). While both possess a twelve-carbon hydrophobic tail, their headgroups differ significantly: DAC has a primary ammonium ion (-NH₃⁺), whereas DTAB features a bulkier, permanently charged quaternary ammonium ion (-N(CH₃)₃⁺). This seemingly subtle difference in molecular architecture leads to profound variations in their phase behavior, influencing their selection for specific applications. Understanding these differences is paramount for rational formulation design and predicting product performance and stability.
Molecular Architecture: The Foundation of Divergent Properties
The primary distinction between DAC and DTAB lies in the steric hindrance and hydration of their cationic headgroups.
-
This compound (DAC): The -NH₃⁺ headgroup is relatively small. The three protons can participate in hydrogen bonding with water molecules and counterions. The charge is localized, and its behavior can be pH-dependent.
-
Dodecyltrimethylammonium bromide (DTAB): The -N(CH₃)₃⁺ headgroup is significantly larger due to the three methyl groups. This steric bulk shields the positive charge on the nitrogen atom and prevents direct hydrogen bonding. The charge is permanently cationic, independent of pH.
The nature of the counterion also plays a role. The bromide ion (Br⁻) in DTAB is less hydrated and has a smaller hydrated radius than the chloride ion (Cl⁻) in DAC.[1] This allows Br⁻ to associate more closely with the cationic headgroup, leading to more effective charge neutralization.[1]
Caption: Molecular structures of DAC and DTAB.
Fundamental Physicochemical Properties: A Head-to-Head Comparison
The differences in molecular structure directly impact the fundamental properties that govern the self-assembly of DAC and DTAB in solution.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to aggregate into micelles.[2] It represents a balance between the hydrophobic effect driving aggregation and the electrostatic repulsion between the headgroups opposing it.
| Surfactant | CMC in Water (25°C) | Reference |
| Dodecyltrimethylammonium bromide (DTAB) | ~16 mM | [2][3] |
| Dodecyltrimethylammonium chloride (DTAC) | ~20 mM | [4] |
In the absence of a direct literature value for DAC, Dodecyltrimethylammonium chloride (DTAC) is used as a close proxy for comparison of the counterion effect.
Analysis: The CMC of DTAB is lower than that of its chloride counterpart, DTAC. This is attributed to the bromide counterion being more effective at neutralizing the headgroup charge, which reduces electrostatic repulsion and favors micellization at a lower concentration.[1] The larger, more hydrated chloride ion is less closely associated with the cationic headgroup, resulting in greater repulsion that must be overcome by a higher surfactant concentration.[1]
Krafft Temperature (Tₖ)
The Krafft temperature is the minimum temperature at which micelles can form. Below the Tₖ, the surfactant's solubility is lower than its CMC, and it exists as hydrated crystals.[5][6] Above the Tₖ, the solubility increases sharply as the dissolved monomers can now form micelles.[6]
| Surfactant | Krafft Temperature (Tₖ) in Water | Reference |
| Dodecyltrimethylammonium bromide (DTAB) | ~15-16 °C | [7] |
| This compound (DAC) | ~20-25 °C | [8] |
Analysis: The higher Krafft temperature of DAC compared to DTAB indicates that more thermal energy is required to dissolve its crystalline structure to a concentration sufficient for micellization. This can be attributed to stronger intermolecular interactions in the DAC crystal lattice, potentially involving hydrogen bonding between the -NH₃⁺ headgroup and the Cl⁻ counterion. The bulky trimethylammonium headgroup of DTAB may disrupt efficient crystal packing, leading to a lower melting point of the hydrated crystals.
Self-Assembly and Liquid Crystalline Phases
As the concentration of DAC and DTAB increases well above the CMC, they undergo further self-assembly into ordered liquid crystalline (LC) phases. The geometry of these phases is dictated by the surfactant parameter, which relates the headgroup area, alkyl chain volume, and chain length.
The difference in counterion binding and headgroup size between DAC and DTAB significantly influences the types of LC phases they form.
-
DTAB: The more effective charge screening by the bromide ion promotes a decrease in the effective headgroup area. This favors transitions to phases with lower curvature. For instance, the bromide counterion promotes the elongation of micelles.[1] At higher concentrations, DTAB in water is known to form hexagonal and lamellar phases.[9]
-
DAC/DTAC: The less effective charge screening by the chloride ion results in greater electrostatic repulsion between headgroups. This favors structures with higher curvature. Consequently, the dodecyltrimethylammonium chloride (DTAC)/water system is known to form a discrete cubic phase (Pm3n) before transitioning to a hexagonal phase, a behavior not observed to the same extent with the bromide counterion.[1][10] DAC itself can form lamellar and hexagonal phases at various concentrations and temperatures.[11]
Caption: Generalized phase progression with increasing concentration.
Experimental Methodologies: A Practical Guide
Accurate characterization of phase behavior is crucial. Below are standardized protocols for determining key parameters.
Determining the Critical Micelle Concentration (CMC)
A. By Conductivity Measurement
This method is ideal for ionic surfactants. The conductivity of a surfactant solution increases linearly with concentration. At the CMC, the formation of less mobile micelles, with their associated counterions, leads to a distinct change in the slope of the conductivity versus concentration plot.[12]
Protocol:
-
Prepare a stock solution of the surfactant (e.g., 100 mM) in deionized water.
-
Place a known volume of deionized water in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with a calibrated conductivity probe.
-
Record the initial conductivity of the water.
-
Make successive additions of the stock surfactant solution using a micropipette, allowing the solution to equilibrate while stirring gently.
-
Record the conductivity after each addition.
-
Plot the specific conductivity versus the surfactant concentration.
-
The CMC is the concentration at the intersection of the two linear portions of the plot.
B. By Surface Tension Measurement
Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the surface is saturated, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[2]
Protocol:
-
Prepare a series of surfactant solutions in deionized water with concentrations spanning the expected CMC.
-
Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).[1]
-
Plot the surface tension versus the logarithm of the surfactant concentration.
-
The CMC is determined from the concentration at which the sharp decrease in surface tension levels off.[12]
Identifying Liquid Crystalline Phases
Using Polarized Light Microscopy (PLM)
Anisotropic liquid crystalline phases exhibit birefringence, meaning they can rotate the plane of polarized light. This property allows them to be visualized between crossed polarizers, where each phase displays a characteristic optical texture.
Protocol:
-
Prepare a sample by placing a small amount of the concentrated surfactant solution on a microscope slide and covering it with a coverslip.
-
Seal the edges of the coverslip to prevent water evaporation.
-
Place the slide on a temperature-controlled stage of a polarizing microscope.
-
Observe the sample between crossed polarizers as a function of temperature and/or concentration (using a concentration gradient sample).
-
Identify the phases by their unique textures (e.g., fan-like textures for hexagonal phases, mosaic or Maltese cross textures for lamellar phases).[11]
Sources
- 1. datapdf.com [datapdf.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
A Comparative Guide to Spectroscopic Methods for Confirming Dodecylammonium Chloride-DNA Interaction
For Researchers, Scientists, and Drug Development Professionals
The binding of cationic surfactants like DAC to DNA is a cornerstone of various biotechnological applications, from gene therapy vectors to the formation of novel nanomaterials. Understanding and confirming this interaction is the first step in harnessing its potential. Spectroscopic methods offer a powerful, non-invasive suite of tools for this purpose. This guide will compare UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism (CD) Spectroscopy, providing the principles, protocols, and data interpretation for each.
The Mechanism: An Electrostatic Handshake Followed by Hydrophobic Zippering
The interaction between the positively charged DAC and the negatively charged DNA is a multi-step process. Initially, an electrostatic attraction occurs between the cationic ammonium headgroup of DAC and the anionic phosphate backbone of DNA.[1][2] This initial binding neutralizes the charge on the DNA backbone, reducing electrostatic repulsion between different segments of the DNA chain.[3][4] This allows the hydrophobic dodecyl tails of the DAC molecules to interact with each other, forming micelle-like aggregates along the DNA strand. This cooperative process leads to the condensation of the DNA molecule into a more compact structure.[5][6][7][8]
Caption: Mechanism of DAC-DNA interaction.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV light by the DNA bases. The interaction with DAC can alter the microenvironment of these chromophores, leading to changes in the absorption spectrum. Typically, a hyperchromic effect (increase in absorbance) is observed, which can be attributed to conformational changes in the DNA structure upon DAC binding.[9][10][11]
Experimental Protocol:
-
Preparation: Prepare stock solutions of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2) and a stock solution of DAC. The DNA concentration can be determined spectrophotometrically at 260 nm.[12]
-
Titration: To a fixed concentration of DNA in a quartz cuvette, add increasing aliquots of the DAC stock solution.
-
Equilibration: Allow the mixture to equilibrate for 5-10 minutes after each addition.
-
Measurement: Record the UV-Vis spectrum, typically from 220 to 320 nm, after each addition. A buffer solution containing the corresponding concentration of DAC should be used as the blank to correct for any absorbance from the surfactant itself.
Data Interpretation: The primary indicator of interaction is a change in the absorbance intensity at ~260 nm. The formation of DAC-DNA complexes can disrupt the base stacking, leading to hyperchromicity.[9][10] At higher DAC concentrations, light scattering from aggregated complexes can cause an apparent increase in absorbance across the spectrum.[13][14]
| Parameter | Free DNA | DNA + DAC (low concentration) | DNA + DAC (high concentration) |
| λmax (nm) | ~260 | No significant shift | Apparent slight red-shift |
| Absorbance at λmax | Baseline | Increase (Hyperchromicity) | Further increase (Scattering) |
| Appearance | Clear solution | Clear solution | Turbid solution |
Fluorescence Spectroscopy
Principle: This is an indirect but highly sensitive method. It relies on the displacement of a fluorescent probe, typically Ethidium Bromide (EtBr), which intercalates between DNA base pairs and exhibits a significant fluorescence enhancement upon binding.[15][16] When DAC is added, it can compete with EtBr for binding sites or alter the DNA conformation, leading to the displacement of EtBr and a subsequent quenching (decrease) of its fluorescence.[10][17][18]
Experimental Protocol:
-
Preparation: Prepare a solution of the DNA-EtBr complex by incubating a known concentration of DNA with a fixed concentration of EtBr in a buffer.
-
Titration: To the DNA-EtBr complex in a fluorometer cuvette, add increasing concentrations of DAC.
-
Equilibration: Allow the solution to equilibrate for 2-5 minutes after each addition.
-
Measurement: Record the fluorescence emission spectrum (typically 550-700 nm) with an excitation wavelength of around 520 nm.
Caption: Experimental workflow for fluorescence quenching assay.
Data Interpretation: A decrease in the fluorescence intensity of the DNA-EtBr complex upon the addition of DAC indicates that the surfactant is interacting with the DNA and displacing the EtBr.[18] The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides a measure of the binding affinity.
| Parameter | DNA-EtBr Complex | DNA-EtBr + DAC |
| Fluorescence Intensity | High | Decreased (Quenched) |
| Binding Constant (Ksv) | N/A | Can be calculated |
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is a powerful technique for studying changes in the secondary structure of chiral molecules like DNA. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[12] The binding of DAC can induce conformational changes in the DNA, such as a transition towards a more compact or condensed state (like the C-form or Psi-form), which is reflected by significant changes in the CD spectrum.[5][7][8]
Experimental Protocol:
-
Preparation: Prepare solutions of DNA and DAC in a suitable buffer (low in chloride ions to avoid interference).
-
Titration: In a CD cuvette, titrate a fixed concentration of DNA with increasing amounts of DAC.
-
Equilibration: Ensure thorough mixing and allow for equilibration.
-
Measurement: Record the CD spectrum from approximately 220 to 320 nm at a controlled temperature.
Data Interpretation: The interaction of DAC with DNA typically leads to a decrease in the intensity of both the positive and negative bands of the B-form DNA spectrum. At higher concentrations of DAC, a significant shift and sometimes an inversion of the spectrum can occur, indicating a substantial conformational transition and DNA condensation.[5][7][8]
| Parameter | B-form DNA | DNA + DAC |
| Positive Band (~275 nm) | Strong positive ellipticity | Decreased intensity, may shift |
| Negative Band (~245 nm) | Strong negative ellipticity | Decreased intensity, may shift |
| Inferred Conformation | B-form | Perturbed B-form → Condensed state |
Comparative Summary
| Technique | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Initial binding, aggregation | Simple, accessible, good for detecting aggregation | Low sensitivity, susceptible to light scattering artifacts |
| Fluorescence Spectroscopy | Binding affinity, displacement mechanism | High sensitivity, quantitative (binding constants) | Indirect method, requires a fluorescent probe |
| Circular Dichroism | Conformational changes, DNA condensation | Direct information on DNA secondary structure | Requires specialized equipment, sensitive to buffer components |
Conclusion
The confirmation of the interaction between Dodecylammonium chloride and DNA is best achieved by a multi-pronged approach using several spectroscopic techniques. UV-Vis spectroscopy provides a straightforward initial confirmation of binding and aggregation. Fluorescence quenching assays offer a highly sensitive method to quantify the binding affinity. Finally, Circular Dichroism spectroscopy delivers invaluable insights into the structural consequences of the interaction, confirming the condensation of DNA. By combining the data from these methods, researchers can build a comprehensive and validated model of the DAC-DNA interaction, which is essential for the development of DNA-based technologies.
References
- Efficient DNA Condensation Induced by Chiral β-Amino Acid-Based Cationic Surfactants. ACS Applied Bio Materials.
- Efficient DNA Condensation Induced by Chiral β-Amino Acid-Based Cationic Surfactants. ACS Applied Bio Materials.
- Efficient DNA Condensation Induced by Chiral β-Amino Acid-Based Cationic Surfactants. American Chemical Society.
- Efficient DNA Condensation Induced by Chiral β-Amino Acid-Based Cationic Surfactants. CORE.
- Circular dichroism studies of TRI_N surfactant with different DNAs. ResearchGate.
- Interaction of cationic surfactants with DNA detected by spectroscopic and acoustic wave techniques. Analyst (RSC Publishing).
- Interaction of cationic surfactants with DNA detected by spectroscopic and acoustic wave techniques. PubMed.
- Interaction of cationic surfactants with DNA detected by spectroscopic and acoustic wave techniques. Request PDF - ResearchGate.
- Surface complexation of DNA with a cationic surfactant. Request PDF - ResearchGate.
- Mechanism of Ethidium Bromide Fluorescence Enhancement on Binding to Nucleic Acids?. Biochemistry.
- Dynamic light scattering and fluorescence study of the interaction between double-stranded DNA and poly(amido amine) dendrimers. PubMed.
- Experimental UV–vis spectra of aqueous solutions of the DNA-intercalated complex. ResearchGate.
- Normalized fluorescence quenching of limited ethidium bromide or Hoechst 33258 (5 M) bound dsDNA (ctDNA) (25 M) upon titration of minor-groove binding agents. ResearchGate.
- The binding of cationic surfactants by DNA. PubMed.
- Fluorescence quenching curves of ethidium bromide bound to DNA. ResearchGate.
- [Spectrophotometric study of DNA complexes with dodecyltrimethylammonium bromide]. ResearchGate.
- Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids. PubMed.
- Fluorescence correlation spectroscopy (FCS) as a tool to study DNA condensation with hexadecyltrimethylammonium bromide (HTAB). PubMed.
- Fluorescence Quenching of Parallel-Stranded DNA Bound Ethidium Bromide. PubMed.
- Spectroscopic and Molecular Docking Study of the Interaction of DNA with a Morpholinium Ionic Liquid. PubMed.
- A fluorescent reporter on electrostatic DNA-ligand interactions. PMC - NIH.
- DNA-interacting properties of two analogous square-planar cis-chlorido complexes: copper versus palladium. NIH.
- Determination of the drug-DNA binding modes using fluorescence-based assays. PubMed.
- Spectrophotometric investigation of DNA complexes with bromide dodecyltrimethylammonium. ResearchGate.
- Mechanism of DNA Binding and Cleavage. Science and Education Publishing.
- Metal-Based Drug–DNA Interactions and Analytical Determination Methods. MDPI.
- Sequence-dependent orientational coupling and electrostatic attraction in cation-mediated DNA-DNA interactions. bioRxiv.
- Mechanism of DNA Binding and Cleavage. Science and Education Publishing.
- Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation. Frontiers in Microbiology.
Sources
- 1. Mechanism of DNA Binding and Cleavage [pubs.sciepub.com]
- 2. sciepub.com [sciepub.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Interaction of cationic surfactants with DNA detected by spectroscopic and acoustic wave techniques - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Interaction of cationic surfactants with DNA detected by spectroscopic and acoustic wave techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA-interacting properties of two analogous square-planar cis-chlorido complexes: copper versus palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nathan.instras.com [nathan.instras.com]
- 16. Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dodecylammonium Chloride
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Dodecylammonium chloride, a quaternary ammonium salt, is a valuable compound in various applications, from its role as a surfactant to its use in personal care product formulations.[1] However, its utility is matched by significant hazards, including potential skin and eye irritation, harm if swallowed, and, most critically, high toxicity to aquatic ecosystems with long-lasting effects.[2][3]
This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound. The procedures outlined here are designed to be self-validating systems, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the risks associated with this compound is paramount. This knowledge informs every subsequent procedural choice.
1.1. Core Hazards this compound is classified as harmful if swallowed and causes skin and serious eye irritation. The primary driver for stringent disposal protocols, however, is its environmental hazard classification: "Very toxic to aquatic life with long lasting effects".[2] Release into waterways or sewer systems can cause significant, long-term damage to aquatic organisms.[4]
1.2. Personal Protective Equipment (PPE) A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical. The selection of PPE is not merely a checklist item but a critical risk mitigation strategy.
| Hazard Category | Required PPE | Rationale & Causality |
| Eye Contact | Chemical safety goggles with side-shields or a face shield.[5] | This compound can cause serious, potentially irreversible eye damage.[3] Standard safety glasses are insufficient; side-shields are necessary to protect against splashes. |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.[6][7] | The compound is a known skin irritant.[8] Gloves should be inspected before use and disposed of properly after handling. Contaminated clothing must be removed immediately and laundered before reuse.[2] |
| Inhalation (for dust/aerosols) | NIOSH-approved respirator.[4] | Required when handling the solid form where dust may be generated or when aerosols are possible. Engineering controls like a fume hood are the primary line of defense.[6] |
Waste Management & Disposal Workflow
Proper disposal is a multi-step process that begins with waste classification and ends with documented, compliant removal. Under no circumstances should this compound or its residues be discharged into sanitary sewers or the environment.[4][9]
Waste Classification
All materials contaminated with this compound, including the pure chemical, solutions, spill cleanup debris, and empty containers, must be managed as hazardous waste. While not specifically listed by name with a single EPA waste code, its properties (irritant) would require it to be handled under the Resource Conservation and Recovery Act (RCRA) guidelines.[10] For disposal purposes, it is often shipped under UN 3077, "Environmentally hazardous substance, solid, n.o.s.".
Spill Response Protocol
Accidents happen, but a prepared response can mitigate the impact significantly. The procedure varies based on the scale of the spill.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][9] Avoid creating dust if the spill involves the solid powder.[11]
-
Decontamination: Wipe down the spill area with soap and water, working from the outside in to prevent spreading.[12]
-
Dispose of Materials: Place all contaminated cleaning materials (gloves, wipes, etc.) into the hazardous waste container.
-
Wash Hands: Thoroughly wash hands after the cleanup is complete.[4]
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) office and, if necessary, emergency services.
-
Isolate the Area: Close doors to the affected area to prevent the spread of dust or vapors.
-
Control Ignition Sources: If the spill is in a solution with a flammable solvent, remove all sources of ignition.[11]
-
Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment. Allow the EHS or emergency response team to manage the cleanup.[11]
The decision-making process for spill response can be visualized as follows:
Caption: Spill Response Decision Workflow
Routine Waste & Container Disposal
Disposal of unused chemical, reaction waste, and contaminated lab supplies must be handled with the same level of care as a spill.
Waste Collection and Storage
-
Dedicated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. Do not mix this compound waste with other waste streams, especially strong oxidizing agents or bases, as this can cause hazardous reactions.[4]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" as a constituent. The label should also include the approximate concentration and accumulation start date.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials, and within a secondary containment unit.[9]
Final Disposal Procedure
The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal company.[9]
-
Contact EHS: Coordinate with your institution's EHS department to schedule a hazardous waste pickup.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste, as required by the EPA.[13]
-
Transfer: Hand over the sealed and properly labeled container to the authorized waste disposal personnel.
Decontamination of Empty Containers
Empty containers that held this compound are not safe for regular trash. They must be managed as hazardous waste unless properly decontaminated. A common procedure is to triple-rinse the container with a suitable solvent (e.g., water). The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[11] After this procedure, the container can often be recycled or disposed of as non-hazardous waste, but institutional policies must be followed.
By adhering to these scientifically grounded and procedurally sound protocols, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with regulatory standards, building a culture of trust and safety within your laboratory.
References
- Lab-Chem.
- Cole-Parmer.Material Safety Data Sheet - Dodecyltrimethylammonium chloride, 98%.[Link]
- Mount Sinai.Quaternary Ammonium Compounds in Cleaning Products.[Link]
- West Virginia University Environmental Health & Safety.Chapter 8: Decontamination, Disinfection and Spill Response.[Link]
- Regulations.gov.Safety Data Sheet: Quaternary ammonium chloride compound.[Link]
- U.S. Environmental Protection Agency (EPA).
- U.S. Environmental Protection Agency (EPA).
Sources
- 1. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Dodecyldimethylbenzylammonium chloride - Safety Data Sheet [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 13. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Dodecylammonium Chloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. Dodecylammonium chloride, a quaternary ammonium compound, is a valuable tool in our laboratories, utilized for its surfactant and antimicrobial properties. However, its potential hazards necessitate a thorough understanding and strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of our personnel and the integrity of our research.
Understanding the Risks: A Proactive Approach to Safety
This compound, while instrumental in various applications, presents several hazards that demand our respect and caution. It is classified as a substance that is harmful if swallowed, can cause significant skin irritation, and poses a serious risk of eye damage.[1][2] Furthermore, its high toxicity to aquatic life underscores the critical importance of proper disposal to prevent environmental contamination.[1][2] Some data also suggests it may cause respiratory irritation, particularly when handled in a powder form that can generate dust.[1][2]
Our safety protocols are therefore designed not merely to comply with regulations, but to create a self-validating system of protection, minimizing risk at every step. This proactive stance is the bedrock of a robust safety culture.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure. The "why" behind each piece of equipment is as important as the "what."
Essential PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | This compound can cause serious eye irritation and potential burns.[1] Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses. |
| Hand Protection | Nitrile, rubber, or neoprene gloves | To prevent skin irritation and burns, chemically resistant gloves are mandatory.[3] The choice of material should be based on the specific operational context and duration of handling. |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat provides a basic barrier against incidental contact. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when handling the solid form of this compound where dust generation is possible to prevent respiratory tract irritation.[1][4] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Preparation and Handling
-
Ventilation is Key: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred location, especially when working with the powdered form.
-
Eyewash and Safety Shower Accessibility: Before beginning any work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][4]
-
Donning PPE: Put on all required PPE before entering the handling area. The sequence for donning is crucial for maintaining a sterile and safe environment.
-
Step 1: Gown/Apron: Secure a lab coat or chemical-resistant apron.
-
Step 2: Respirator: If required, perform a fit check on your respirator.
-
Step 3: Eye Protection: Put on chemical splash goggles.
-
Step 4: Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of your lab coat.
-
Spill Management
In the event of a spill, immediate and correct action is critical to prevent the spread of contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills, use an inert absorbent material to contain the substance. Avoid raising dust.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with soap and water, and decontaminate any equipment used in the cleanup process.
Disposal Plan: Environmental Responsibility
The high aquatic toxicity of this compound necessitates a stringent disposal protocol.[1][2]
-
Waste Segregation: All waste contaminated with this compound, including excess chemical, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent before disposal or recycling. The rinsate should be collected and disposed of as hazardous waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures: Rapid and Effective Response
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]
By integrating these safety protocols into our daily laboratory practices, we not only protect ourselves and our colleagues but also uphold the highest standards of scientific integrity and environmental stewardship.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dodecyltrimethylammonium chloride, 98%.
- Loba Chemie. (2019). DODECYLTRIMETHYLAMMONIUM CHLORIDE FOR SYNTHESIS MSDS.
- PubChem. (n.d.). Dodecyltrimethylammonium chloride.
- Cleanslate. (n.d.). SDS Template.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
